2,5-Dimethoxybenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARKPRSRXZGKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170777 | |
| Record name | 2,5-Dimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17918-14-8 | |
| Record name | 2,5-Dimethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17918-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxybenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017918148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethoxybenzoyl Chloride for Advanced Synthesis
CAS Number: 17918-14-8[1][2][3] Molecular Formula: C₉H₉ClO₃[1][2] Molecular Weight: 200.62 g/mol [2]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2,5-Dimethoxybenzoyl chloride. It details the compound's physicochemical properties, a validated synthesis protocol, an analysis of its chemical reactivity, and critical safety information. The strategic importance of this reagent lies in its function as a versatile intermediate for introducing the 2,5-dimethoxyphenyl moiety, a common structural motif in medicinally relevant molecules.
Physicochemical and Spectroscopic Data
This compound is a reactive acyl chloride, typically presenting as a liquid at room temperature.[4] Its utility in organic synthesis is largely dictated by the electrophilic nature of the carbonyl carbon, which is modulated by the electronic effects of the two methoxy substituents on the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17918-14-8 | [1][2][3] |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [2] |
| Physical State | Liquid | [4] |
| IUPAC Name | This compound | [1] |
| InChI Key | YARKPRSRXZGKNI-UHFFFAOYSA-N | [1][2] |
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most reliable and widely practiced method for the preparation of this compound is the reaction of the parent carboxylic acid, 2,5-dimethoxybenzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous.[5][6]
The addition of a catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction. DMF acts as a catalyst by first reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=C(H)Cl]⁺Cl⁻. This intermediate is a much more potent acylating agent than thionyl chloride itself, accelerating the conversion of the carboxylic acid to the highly reactive acyl chloride.[5]
Step-by-Step Experimental Protocol
Reaction: 2,5-Dimethoxybenzoic Acid + SOCl₂ → this compound
-
Reaction Setup: In a two-necked round-bottom flask dried under vacuum and maintained under an inert nitrogen atmosphere, add 2,5-dimethoxybenzoic acid (1.0 eq). Equip the flask with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases produced.[5][7]
-
Solvent and Reagent Addition: Add an anhydrous, inert solvent such as toluene or dichloromethane (DCM). To this stirring suspension, add thionyl chloride (1.5–2.0 eq) dropwise at room temperature.[6][7]
-
Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops per 10 mmol of acid) via syringe.[5] Vigorous evolution of gas (SO₂ and HCl) is expected.
-
Reaction Progression: Heat the mixture to a gentle reflux (typically 80-90°C for toluene) and maintain for 2-4 hours.[6] The progress of the reaction can be monitored by the cessation of gas evolution. For analytical monitoring, a small aliquot can be carefully quenched with methanol and analyzed by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.[8]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess solvent and unreacted thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporation with an inert solvent like toluene can be performed two to three times.[5]
-
Product: The resulting crude this compound is often obtained as an oil and can be used directly in subsequent reactions without further purification, assuming high conversion.[7][9] If necessary, purification can be achieved by vacuum distillation.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
Aroyl chlorides are powerful acylating agents, serving as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[10] this compound is an excellent electrophile for reacting with a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively.
Amide Bond Formation
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for synthesizing N-substituted benzamides. These reactions are typically rapid and conducted at or below room temperature in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[9] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is required to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[9][11]
This transformation is fundamental in drug development, where the amide bond is a cornerstone of peptide and small molecule drug structures. While specific examples citing the use of this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motif is relevant. For instance, various substituted anilinoquinazolines and related heterocyclic structures have been identified as potent kinase inhibitors for cancer therapy, and their synthesis often involves the formation of amide bonds with substituted benzoyl chlorides.[12][13] The 2,5-dimethoxy substitution pattern can be strategically employed to modulate properties such as solubility, metabolic stability, and target binding affinity.
Caption: General scheme for amide synthesis using this compound.
Influence of Methoxy Group Positioning on Reactivity
The reactivity of a dimethoxybenzoyl chloride isomer is a delicate balance of electronic and steric effects. In this compound:
-
Electronic Effects: The methoxy group at the 2-position (ortho) and the 5-position (meta) both exert an electron-donating effect through resonance and an electron-withdrawing inductive effect. The ortho-methoxy group can donate electron density to the ring, which can slightly decrease the electrophilicity of the carbonyl carbon. The meta-methoxy group's resonance effect does not extend to the carbonyl carbon, making its inductive (electron-withdrawing) effect more pronounced relative to a para-substituent.
-
Steric Effects: The ortho-methoxy group provides moderate steric hindrance around the carbonyl group, which can slow the rate of nucleophilic attack compared to less hindered isomers like 3,5-dimethoxybenzoyl chloride. However, this steric hindrance is significantly less pronounced than in the 2,6-dimethoxy isomer, where two ortho groups severely restrict access to the carbonyl carbon.
This unique electronic and steric profile makes this compound a moderately reactive acylating agent, allowing for controlled reactions with a variety of nucleophiles.
Safety, Handling, and Storage
Hazard Statement: H314 - Causes severe skin burns and eye damage.
This compound is a corrosive and moisture-sensitive compound that must be handled with appropriate engineering controls and personal protective equipment (PPE).
Table 2: Hazard and Safety Information
| Hazard Class | GHS Pictogram | Precautionary Statements |
| Skin Corrosion 1B | GHS05 (Corrosion) | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.
-
Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases and strong oxidizing agents. Storage under an inert atmosphere is recommended to maintain product quality.
References
- Procedure for the reaction of a carboxylic acid with thionyl chloride. (n.d.). Organic Syntheses.
- 7-methoxyphthalide synthesis via N,N-Diethyl-2-methoxybenzamide. (n.d.). Organic Syntheses.
- Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Portal.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Synthesis of 2,5-dimethoxybenzyl chloride. (n.d.). PrepChem.com.
- Maciá, B., et al. (2018). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.
- How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? (2014). ResearchGate.
- Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876.
- 3,5-Dimethoxybenzoyl chloride. (n.d.). NIST WebBook.
- 2,5-Dimethoxybenzenesulfonyl chloride. (n.d.). NIST WebBook.
- 2,6-Dimethoxybenzoyl chloride. (n.d.). PubChem.
- Li, Y., et al. (2023). Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Molecules, 28(4), 1888.
- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | CAS: 17918-14-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 17918-14-8|2,5-Dimethoxybenzoylchloride|BLD Pharm [bldpharm.com]
- 4. 2,5-Dimethoxy-benzoyl chloride | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Amide Synthesis [fishersci.it]
- 12. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5-Dimethoxybenzoyl chloride molecular weight
An In-depth Technical Guide to 2,5-Dimethoxybenzoyl Chloride: Properties, Synthesis, and Applications
Introduction
This compound is a specialized acyl chloride reagent of significant interest to researchers in medicinal chemistry and organic synthesis. Its utility lies in the reactive benzoyl chloride moiety, which is electronically modified by two methoxy groups on the aromatic ring. These substituents influence the reactivity of the acyl chloride and provide synthetic handles for further molecular elaboration, making it a valuable building block for constructing complex molecular architectures, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of its core properties, a detailed breakdown of its molecular weight, common synthetic methodologies, and its applications.
Core Physicochemical Properties and Identifiers
A precise understanding of a reagent's fundamental properties is critical for its effective use in a laboratory setting. This compound is typically encountered as a liquid at room temperature.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [2][3] |
| CAS Number | 17918-14-8 | [1][4] |
| Canonical SMILES | COC1=CC=C(OC)C(C(=O)Cl)=C1 | [1] |
| InChI Key | YARKPRSRXZGKNI-UHFFFAOYSA-N | [1] |
A Detailed Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₉ClO₃. The calculation, based on the standard atomic weights of each element, is detailed below.
-
Carbon (C): The standard atomic weight of carbon is approximately 12.011 amu.[5][6]
-
Hydrogen (H): The standard atomic weight of hydrogen is approximately 1.008 amu.[7][8]
-
Chlorine (Cl): The standard atomic weight of chlorine is approximately 35.453 amu.[9][10]
-
Oxygen (O): The standard atomic weight of oxygen is approximately 15.999 amu.[11][12]
The molecular weight is calculated as follows:
(9 × C) + (9 × H) + (1 × Cl) + (3 × O) = Molecular Weight (9 × 12.011) + (9 × 1.008) + (1 × 35.453) + (3 × 15.999) = 200.62 g/mol
This calculated value is consistent with data provided by commercial suppliers and chemical databases.[2][3]
Synthesis and Mechanistic Considerations
The most common and direct laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,5-dimethoxybenzoic acid. This transformation is typically achieved using an inorganic acid chloride such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis via Thionyl Chloride
-
Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2,5-dimethoxybenzoic acid. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Thionyl chloride (typically 1.5 to 2.0 equivalents) is added to the flask, either neat or with a non-protic solvent like toluene or dichloromethane. If desired, a catalytic amount of DMF (1-2 drops) is added.
-
Reaction: The mixture is gently heated to reflux (typically 70-80 °C) and stirred. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: Upon completion, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude this compound product is then purified, commonly by vacuum distillation, to yield the final product.
Causality and Mechanistic Pathway
The use of thionyl chloride is predicated on its ability to convert a hydroxyl group into a good leaving group. The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair on the carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride. Following a series of steps involving the departure of chloride and sulfur dioxide, the highly electrophilic acyl chloride is formed. The generation of gaseous byproducts (HCl and SO₂) helps drive the reaction to completion according to Le Châtelier's principle.
Caption: Synthetic workflow for this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed. Each method provides a unique piece of structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons confirm the 1,2,5-substitution pattern.
-
¹³C NMR: Will display distinct resonances for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the methoxy carbons.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is a definitive indicator of the acyl chloride C=O stretch.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, resulting in M and M+2 peaks.[13][14]
Applications in Drug Development and Research
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its primary function is to introduce the 2,5-dimethoxybenzoyl moiety into a target structure via acylation reactions.
-
Acylation of Amines and Alcohols: It readily reacts with primary and secondary amines to form amides, and with alcohols to form esters. These reactions are fundamental in building the core scaffolds of many pharmaceutical compounds.
-
Friedel-Crafts Acylation: It can be used to acylate electron-rich aromatic or heteroaromatic rings, forming new carbon-carbon bonds and constructing more complex aromatic systems.
The methoxy groups are not merely passive substituents; they can be demethylated at later stages of a synthesis to reveal phenol functionalities, which are common pharmacophores in many drug classes and can serve as points for further functionalization.
Caption: Key reaction pathways for this compound.
Safety and Handling
This compound is a reactive and corrosive chemical. As an acyl chloride, it will react readily with moisture, including humidity in the air, to produce hydrochloric acid. Therefore, it must be handled in a well-ventilated fume hood, under anhydrous conditions, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed handling and disposal information, the Safety Data Sheet (SDS) provided by the supplier must be consulted.
Conclusion
This compound is a versatile and valuable reagent for chemical synthesis. A thorough understanding of its properties, particularly its precise molecular weight, is fundamental to its stoichiometric use in reactions. Its straightforward synthesis from 2,5-dimethoxybenzoic acid and its predictable reactivity make it an important tool for medicinal chemists and researchers aiming to construct complex molecules with potential therapeutic applications.
References
- Wikipedia contributors. (2024). Chlorine. Wikipedia. [Link]
- IUPAC Commission on Isotopic Abundances and
- American Chemistry Council. (n.d.). Chlorine Facts - Chlorine The Element of Surprise. [Link]
- Various authors. (2011).
- Wikipedia contributors. (2024). Isotopes of chlorine. Wikipedia. [Link]
- Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?[Link]
- Wikipedia contributors. (2024).
- nglos324. (n.d.). oxygen. [Link]
- Wikipedia contributors. (2024). Oxygen. Wikipedia. [Link]
- Wikipedia contributors. (2024). Hydrogen. Wikipedia. [Link]
- IUPAC Commission on Isotopic Abundances and
- BYJU'S. (n.d.). Carbon. [Link]
- Westfield State University. (n.d.).
- Various authors. (2017).
- CP Lab Chemicals. (n.d.). 2, 5-DIMETHOXYBENZYL CHLORIDE, min 95%, 1 gram. [Link]
- Chemistry For Everyone. (2025).
- Chemistry For Everyone. (2025). What Is The Atomic Weight Of Hydrogen? YouTube. [Link]
- Chemistry For Everyone. (2025).
- Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. [Link]
- Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. [Link]
- National Institute of Standards and Technology. (n.d.).
- PubChem. (n.d.). 2,5-Dimethylbenzoyl chloride. [Link]
- PubChem. (n.d.). 2,4-Dimethoxybenzoyl chloride. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2,5-Dimethoxy-benzoyl chloride | CymitQuimica [cymitquimica.com]
- 3. 2,4-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 2734719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 17918-14-8 [chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Chlorine - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. Oxygen, atomic [webbook.nist.gov]
- 13. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 14. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
2,5-Dimethoxybenzoyl chloride structural formula
An In-depth Technical Guide to 2,5-Dimethoxybenzoyl Chloride: Synthesis, Reactivity, and Applications
For the modern researcher in organic synthesis and drug development, the strategic selection of building blocks is paramount. Among the versatile class of aroyl chlorides, this compound emerges as a key intermediate, valued for its specific electronic and steric properties. This guide offers a comprehensive technical overview of its structure, synthesis, core reactivity, and safe handling, providing field-proven insights for its effective application in the laboratory.
Core Properties and Structural Formula
This compound is an aromatic acyl chloride characterized by a benzene ring substituted with a carbonyl chloride group and two methoxy groups at positions 2 and 5. These methoxy groups act as electron-donating substituents, influencing the reactivity of both the aromatic ring and the acyl chloride function.
Structural Representation
The structural formula of this compound is C₉H₉ClO₃.[1][2]
Caption: Structural Formula of this compound.
Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][3] |
| CAS Number | 17918-14-8 | [1][2] |
| Appearance | Liquid | [2][3] |
| IUPAC Name | This compound | [2] |
Synthesis: From Carboxylic Acid to Acyl Chloride
The most direct and widely adopted method for preparing this compound is through the chlorination of its parent carboxylic acid, 2,5-Dimethoxybenzoic acid.[4] This transformation is a cornerstone of organic synthesis, converting a relatively unreactive carboxylic acid into a highly reactive acyl chloride, primed for subsequent nucleophilic attack.
Causality of Reagent Selection
Thionyl chloride (SOCl₂) is the reagent of choice for this conversion. The rationale is threefold:
-
High Reactivity: It readily reacts with carboxylic acids under mild conditions.
-
Gaseous Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the purification process immensely, as they can be easily removed from the reaction mixture, driving the equilibrium towards the product.[5]
-
Solvent Compatibility: The reaction can be run in an excess of thionyl chloride or in an inert solvent like toluene.[6][7]
A catalytic amount of N,N-Dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent catalytic species for the conversion.[5][8]
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubbing trap (containing aqueous NaOH) for acidic gases, add 2,5-dimethoxybenzoic acid (1.0 eq).
-
Solvent Addition: Add an inert solvent such as toluene (approx. 7-10 mL per gram of acid).[6]
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[5]
-
Reagent Addition: While stirring the suspension at room temperature, add thionyl chloride (1.2-1.5 eq) dropwise via a syringe or dropping funnel.[5] The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction is typically complete when the evolution of gaseous byproducts (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride by rotary evaporation. To ensure complete removal of residual SOCl₂, fresh toluene can be added and subsequently evaporated again.[6] The resulting crude this compound, often an oil, can be used directly in many applications or purified further by vacuum distillation.
Key Reactions and Synthetic Applications
The high reactivity of the acyl chloride group makes this compound a powerful electrophile for a variety of crucial synthetic transformations.[9]
A. Amide Bond Formation
The reaction of this compound with primary or secondary amines is a robust and efficient method for forming amide bonds, a linkage central to the structure of countless pharmaceuticals. This is a classic nucleophilic acyl substitution reaction.
Mechanism Overview:
Caption: Logical flow of nucleophilic acyl substitution for amide formation.
General Protocol for Amidation:
-
Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or THF) in a flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath. The base is essential to neutralize the HCl byproduct generated during the reaction.[10]
-
Addition: Dissolve this compound (1.0-1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with dilute aqueous HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
B. Friedel-Crafts Acylation
This powerful carbon-carbon bond-forming reaction introduces the 2,5-dimethoxybenzoyl group onto an aromatic ring, yielding valuable aryl ketone intermediates. The reaction is a classic electrophilic aromatic substitution, proceeding via a resonance-stabilized acylium ion intermediate generated by a Lewis acid catalyst.[11]
Mechanism Overview:
Caption: Key stages of the Friedel-Crafts Acylation reaction.
General Protocol for Friedel-Crafts Acylation:
-
Setup: In a flame-dried flask under an inert atmosphere, suspend the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃, 1.1-1.3 eq) in an anhydrous solvent like DCM or 1,2-dichloroethane. Cool the suspension to 0 °C.
-
Addition: In a separate flask, dissolve this compound (1.0 eq) and the aromatic substrate (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred Lewis acid suspension, maintaining the temperature at 0 °C.[12]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC. Note that electron-rich aromatic compounds are the best substrates for this reaction.[12] Highly deactivated rings may not react.[13]
-
Work-up: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers and wash with water, dilute NaOH solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude aryl ketone product by column chromatography or recrystallization.
Product Verification: Spectroscopic Analysis
Confirming the identity and purity of the synthesized this compound is a critical self-validating step. The following are expected spectroscopic signatures based on its structure.
| Technique | Expected Signature |
| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. δ 6.8-7.5 ppm). - Methoxy Protons: Two sharp singlets, each integrating to 3H, for the two non-equivalent -OCH₃ groups (approx. δ 3.8-4.0 ppm). |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region characteristic of an acyl chloride (approx. δ 165-170 ppm). - Aromatic Carbons: Six signals in the aromatic region, with the two carbons attached to methoxy groups shifted downfield. - Methoxy Carbons: Two signals around δ 55-60 ppm. |
| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band at a high wavenumber, characteristic of an acyl chloride carbonyl (approx. 1770-1800 cm⁻¹). The high frequency is due to the electron-withdrawing effect of the chlorine atom. - C-O Stretch: Strong bands corresponding to the aryl-alkyl ether linkages (approx. 1200-1280 cm⁻¹). |
Safety and Handling
This compound is a reactive and corrosive chemical that requires careful handling.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[2] It reacts violently with water and moisture, releasing corrosive HCl gas.[14] Inhalation and skin contact are harmful.[14][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[16][17] All manipulations should be performed inside a certified chemical fume hood.[15]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[14][16][17] It is crucial to protect it from moisture to prevent degradation.
-
Spills and Disposal: Absorb spills with an inert, dry material and place in a suitable container for chemical waste disposal. Dispose of contents and container in accordance with local, regional, and national regulations.[15]
Conclusion
This compound stands as a valuable and versatile reagent for the synthesis of complex organic molecules. Its preparation from the corresponding carboxylic acid is straightforward, and its utility in fundamental reactions like amide bond formation and Friedel-Crafts acylation makes it an indispensable tool for medicinal chemists and synthetic researchers. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables its effective and safe application in the development of novel chemical entities.
References
- PrepChem.Synthesis of 2,5-dimethylbenzoyl chloride.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dimethoxybenzoyl chloride.
- PrepChem.Synthesis of i) 2,5-Dimethoxybenzyl chloride.
- PubChem.2,5-Dimethoxybenzyl chloride. National Center for Biotechnology Information.
- PubChem.2,5-Dimethylbenzoyl chloride. National Center for Biotechnology Information.
- PrepChem.Synthesis of 2,5-dimethoxybenzyl chloride.
- Fisher Scientific.Amide Synthesis.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate.Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different...
- Khan Academy.Friedel-Crafts acylation.
- PubChem.2,4-Dimethoxybenzoyl chloride. National Center for Biotechnology Information.
- YouTube. (2013). mechanism of amide formation with DCC.
- PrepChem.Synthesis of 2,6-dimethoxybenzoyl chloride.
- Google Patents.A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
- IUCr Journals. (2018). Syntheses and structures of two benzoyl amides...
- ResearchGate.(a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3...
Sources
- 1. This compound | 17918-14-8 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2,5-Dimethoxy-benzoyl chloride | CymitQuimica [cymitquimica.com]
- 4. 2,5-ジメトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Khan Academy [khanacademy.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. tcichemicals.com [tcichemicals.com]
Spectroscopic Signature of a Versatile Synthetic Intermediate: A Technical Guide to 2,5-Dimethoxybenzoyl Chloride
This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-dimethoxybenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] While its reactive nature often precludes isolation for detailed spectral characterization in many synthetic workflows[2], understanding its expected spectroscopic signature is paramount for reaction monitoring, impurity profiling, and ensuring the integrity of downstream products. This document, intended for researchers, scientists, and professionals in drug development, synthesizes foundational spectroscopic principles with comparative data from closely related isomers to provide a comprehensive analytical framework.
Molecular Structure and Synthetic Context
This compound (C₉H₉ClO₃, Molecular Weight: 200.62 g/mol ) is an aroyl chloride characterized by a benzene ring substituted with a carbonyl chloride group and two methoxy groups at the 2- and 5-positions. The high reactivity of the acyl chloride functional group makes it a potent electrophile for a wide range of nucleophilic acyl substitution reactions.[1]
The primary route to this compound involves the treatment of its parent carboxylic acid, 2,5-dimethoxybenzoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The choice of reagent can influence the impurity profile, a critical consideration during spectroscopic analysis.
Typical Synthesis Protocol
A common laboratory-scale synthesis of this compound is as follows:
-
To a solution of 2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene, a catalytic amount of N,N-dimethylformamide (DMF) is added under an inert atmosphere (e.g., N₂).
-
The solution is stirred until all the carboxylic acid has dissolved and then cooled to 0 °C.
-
Oxalyl chloride (1.05 eq) is added dropwise to the cooled solution.[2] Alternatively, thionyl chloride (1.2 eq) can be used, often at elevated temperatures.[3]
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-3 hours.
-
Reaction progress is monitored by the cessation of gas evolution and can be confirmed by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess reagent are removed under reduced pressure to yield crude this compound, typically as a yellow oil, which is often used immediately in subsequent synthetic steps without further purification.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For this compound, the most prominent feature is the carbonyl (C=O) stretch of the acyl chloride.
Experimental Methodology
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in an appropriate solvent (e.g., CCl₄ or CS₂) can be used.[4]
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | [5] |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (O-CH₃) | [5] |
| ~1780-1740 | Strong | C=O Stretch (Acyl Chloride) | [6] |
| ~1600 & ~1480 | Medium-Weak | Aromatic C=C Ring Stretch | [5] |
| ~1250 & ~1030 | Strong | Asymmetric & Symmetric C-O-C Stretch (Aryl Ether) | |
| ~900-700 | Medium-Strong | C-Cl Stretch |
Interpretation and Causality
The defining characteristic of an acyl chloride in an IR spectrum is the high-frequency carbonyl absorption.[6] The electronegative chlorine atom attached to the carbonyl carbon enhances the double-bond character of the C=O bond through inductive effects, shifting its stretching frequency to a higher wavenumber (~1780-1740 cm⁻¹) compared to ketones (~1715 cm⁻¹), aldehydes (~1725 cm⁻¹), and carboxylic acids (~1710 cm⁻¹). For comparison, the IR spectrum of the related 3,5-dimethoxybenzoyl chloride shows a strong carbonyl peak in this region.[6]
The presence of the aromatic ring is confirmed by the C-H stretches just above 3000 cm⁻¹ and the characteristic C=C in-ring stretching vibrations around 1600 cm⁻¹ and 1480 cm⁻¹.[5] The two methoxy groups will give rise to strong C-O stretching bands, typically seen as two distinct absorptions for asymmetric and symmetric stretching in the 1300-1000 cm⁻¹ range. The C-Cl stretch is expected in the lower frequency "fingerprint" region of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants
The ¹H NMR spectrum is anticipated to show signals for three aromatic protons and two methoxy groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~7.6 | d | J(ortho) ≈ 2-3 | Ortho to the electron-withdrawing COCl group and a methoxy group. |
| H-3 | ~7.2 | d | J(meta) ≈ 8-9 | Ortho to a methoxy group and meta to the COCl group. |
| H-4 | ~7.1 | dd | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 | Ortho to one methoxy group and meta to the other, and ortho to H-3. |
| OCH₃ (C2) | ~3.9 | s | - | Methoxy group ortho to the acyl chloride. |
| OCH₃ (C5) | ~3.8 | s | - | Methoxy group meta to the acyl chloride. |
Note: These are predicted values based on additive models and data from similar compounds.
Interpretation: The electron-withdrawing acyl chloride group (-COCl) will deshield the aromatic protons, shifting them downfield relative to benzene (δ 7.3 ppm). Conversely, the electron-donating methoxy groups (-OCH₃) will shield the aromatic protons, shifting them upfield. The final chemical shifts are a balance of these effects. The proton at the H-6 position is expected to be the most downfield due to its proximity to the strongly deshielding acyl chloride group. The two methoxy groups will appear as sharp singlets, likely with slightly different chemical shifts due to their different electronic environments.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~168 | Carbonyl carbon of the acyl chloride, highly deshielded. |
| C-2, C-5 | ~158, ~154 | Aromatic carbons attached to methoxy groups, deshielded by oxygen. |
| C-1 | ~125 | Aromatic carbon attached to the COCl group. |
| C-6, C-3, C-4 | ~122, ~116, ~115 | Aromatic C-H carbons, with shielding/deshielding effects from substituents. |
| OCH₃ (C2) | ~56.5 | Methoxy carbon. |
| OCH₃ (C5) | ~56.0 | Methoxy carbon. |
Note: These are predicted values based on data from isomers and general substituent effects.
Interpretation: The carbonyl carbon of the acyl chloride is the most deshielded, appearing significantly downfield. The aromatic carbons directly attached to the electron-donating methoxy groups (C-2 and C-5) will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region (δ 110-140 ppm), with their exact shifts determined by the combined electronic effects of the substituents. The two methoxy carbons will appear in the upfield region, around δ 56 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds like acyl chlorides. Electrospray Ionization (ESI) may also be used, particularly with high-resolution mass spectrometry (HRMS).
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Ion Structure | Fragmentation Pathway | Reference |
| 200/202 | [C₉H₉ClO₃]⁺ | Molecular ion (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine. | |
| 165 | [C₉H₉O₃]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. This acylium ion is often a prominent peak. | [4] |
| 137 | [C₈H₉O₂]⁺ | Loss of carbon monoxide (CO) from the acylium ion at m/z 165. | [4] |
| 122 | [C₇H₆O₂]⁺ | Loss of a methyl radical (•CH₃) from the ion at m/z 137. |
Interpretation: Upon electron ionization, this compound will form a molecular ion. Due to the presence of a chlorine atom, the molecular ion peak will appear as two peaks with a mass difference of 2, in an approximate 3:1 ratio of abundance (for ³⁵Cl and ³⁷Cl isotopes).
A characteristic fragmentation pathway for benzoyl chlorides is the loss of the chlorine atom to form a stable acylium ion.[4] For this compound, this would result in a strong peak at m/z 165. This acylium ion can then undergo further fragmentation, such as the loss of a neutral carbon monoxide molecule to give an ion at m/z 137. Subsequent losses of methyl radicals from the methoxy groups can also occur.
Conclusion
While the inherent reactivity of this compound makes its isolation and full spectroscopic characterization uncommon, a robust understanding of its expected spectral features is indispensable for the synthetic chemist. By leveraging the principles of IR, NMR, and mass spectrometry, and by drawing comparisons with its isomers and precursors, a clear and predictive analytical picture emerges. The data and interpretations presented in this guide provide a foundational framework for researchers to confidently identify and assess the purity of this versatile synthetic intermediate in their reaction mixtures, ensuring the successful synthesis of more complex molecular targets.
References
- McNaughton, D. A., Fu, X., Lewis, W., D'Alessandro, D. M., & Gale, P. A. (n.d.). Supplementary Information: Hydroquinone-based Anion Receptors for Redox-Switchable Chloride Binding. Core.ac.uk.
- Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74810, 2,6-Dimethoxybenzoyl chloride. PubChem.
- PrepChem. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride.
- Royal Society of Chemistry. (n.d.). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper.
- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.
- Various Authors. (n.d.). Table of Characteristic IR Absorptions.
- WebBook, N. C. (n.d.). Benzoyl chloride. National Institute of Standards and Technology.
- WebBook, N. C. (n.d.). 3,5-Dimethoxybenzoyl chloride. National Institute of Standards and Technology.
Sources
- 1. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzoyl chloride [webbook.nist.gov]
- 5. 2,5-Dimethoxybenzoic acid [webbook.nist.gov]
- 6. 3,5-Dimethoxybenzoyl chloride [webbook.nist.gov]
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,5-Dimethoxybenzoyl Chloride
Introduction: The Analytical Imperative for 2,5-Dimethoxybenzoyl Chloride
This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its bifunctional nature, combining the reactivity of an acyl chloride with the electronic and steric influences of two methoxy groups on an aromatic ring, makes it a versatile building block. The precise characterization of this molecule is paramount to ensuring the purity and identity of subsequent products in a synthetic workflow. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the unambiguous structural elucidation of this compound. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established principles of NMR spectroscopy and supported by comparative data from related structures.
The reactivity of the acyl chloride moiety necessitates careful handling and sample preparation to prevent hydrolysis, which would lead to the formation of the corresponding carboxylic acid, 2,5-dimethoxybenzoic acid. The presence of this common impurity is readily detectable by NMR, highlighting the technique's utility in quality control.
Experimental Protocol: Acquiring a High-Quality NMR Spectrum
The acquisition of a clean and interpretable NMR spectrum of a reactive species like this compound is contingent upon a meticulous experimental protocol. The primary challenge is the exclusion of atmospheric moisture to prevent hydrolysis.
Sample Preparation Workflow
Caption: Workflow for preparing a this compound NMR sample.
Instrumentation and Parameters
A standard 400 MHz or 500 MHz NMR spectrometer is suitable for the analysis.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
Relaxation Delay (d1): 2 seconds.
-
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the two methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing and anisotropic effects of the benzoyl chloride moiety. The spectrum is predicted to show three signals in the aromatic region and two singlets for the methoxy groups.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.5 - 7.7 | d | J ≈ 3.0 | 1H |
| H-4 | ~7.1 - 7.3 | dd | J ≈ 9.0, 3.0 | 1H |
| H-3 | ~6.9 - 7.1 | d | J ≈ 9.0 | 1H |
| OCH₃ (C-2) | ~3.9 - 4.1 | s | - | 3H |
| OCH₃ (C-5) | ~3.8 - 4.0 | s | - | 3H |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects in benzene rings. The exact values may vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 6.9-7.7 ppm): The three aromatic protons are chemically non-equivalent and will appear as a set of coupled signals.
-
H-6: This proton is ortho to the electron-withdrawing acyl chloride group, leading to its downfield shift. It is meta-coupled to H-4, resulting in a doublet with a small coupling constant (J ≈ 3.0 Hz).
-
H-4: This proton is ortho to one methoxy group and meta to the other and the acyl chloride group. It is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling), giving rise to a doublet of doublets (dd).
-
H-3: This proton is ortho to a methoxy group and is expected to be the most upfield of the aromatic protons. It is ortho-coupled to H-4, appearing as a doublet.
-
-
Methoxy Region (δ 3.8-4.1 ppm): The two methoxy groups are in different chemical environments and are expected to appear as two distinct singlets. The methoxy group at C-2, being closer to the acyl chloride, may experience a slightly different electronic environment compared to the methoxy group at C-5.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum of this compound provides complementary information, confirming the carbon skeleton of the molecule. It is expected to show nine distinct signals.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~168 - 172 |
| C-2 (C-OCH₃) | ~158 - 162 |
| C-5 (C-OCH₃) | ~152 - 156 |
| C-1 | ~125 - 129 |
| C-6 | ~122 - 126 |
| C-4 | ~118 - 122 |
| C-3 | ~114 - 118 |
| OCH₃ (C-2) | ~56 - 58 |
| OCH₃ (C-5) | ~55 - 57 |
Note: The carbonyl carbon (C=O) of acyl chlorides typically resonates in the range of 160-180 ppm.[1] The predicted shifts for the aromatic and methoxy carbons are based on data from 2,5-dimethoxybenzoic acid and other substituted benzoyl chlorides.
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (δ ~168-172 ppm): The signal for the carbonyl carbon of the acyl chloride is characteristically found in this downfield region.[1] It will likely be a sharp singlet with a lower intensity due to the absence of attached protons and a longer relaxation time.
-
Aromatic Carbons (δ ~114-162 ppm):
-
C-2 and C-5: The carbons directly attached to the electron-donating methoxy groups are significantly shielded and will appear the most downfield in the aromatic region.
-
C-1: This is the ipso-carbon to which the acyl chloride group is attached.
-
C-3, C-4, and C-6: These are the protonated aromatic carbons, and their chemical shifts are influenced by the combined electronic effects of the substituents.
-
-
Methoxy Carbons (δ ~55-58 ppm): The two methoxy carbons will appear as two distinct signals in the upfield region of the spectrum.
Identification of Common Impurities
The primary impurity to monitor for is 2,5-dimethoxybenzoic acid , the hydrolysis product. Its presence is indicated by:
-
¹H NMR: A broad singlet for the carboxylic acid proton (COOH) typically above 10 ppm, and slight shifts in the aromatic proton signals.
-
¹³C NMR: The appearance of a carboxylic acid carbonyl signal around 165-175 ppm, which can sometimes overlap with the acyl chloride carbonyl signal, and slight shifts in the aromatic carbon signals.
Another potential impurity is the starting material for the synthesis of the acyl chloride, which is often 2,5-dimethoxybenzoic acid. Residual solvent from the synthesis, such as thionyl chloride, would not be visible in the NMR spectrum.
Logical Framework for Spectral Assignment
The assignment of the NMR signals can be confirmed using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) .
Caption: Logical workflow for NMR spectral assignment.
-
COSY: A ¹H-¹H COSY spectrum will show correlations between coupled protons. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their connectivity.
-
HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated aromatic carbons (C-3, C-4, and C-6).
Conclusion: A Robust Analytical Tool
NMR spectroscopy is an indispensable technique for the structural verification and purity assessment of this compound. A thorough understanding of its ¹H and ¹³C NMR spectra, as outlined in this guide, enables researchers, scientists, and drug development professionals to confidently identify the compound, detect critical impurities, and ensure the quality of their synthetic intermediates. The combination of one-dimensional and two-dimensional NMR experiments provides a self-validating system for the complete and accurate characterization of this important chemical building block.
References
- University of Calgary. (n.d.). Spectroscopic Analysis: Acyl Chlorides.
- PubChem. (n.d.). 2,5-Dimethoxybenzoic acid.
Sources
2,5-Dimethoxybenzoyl chloride mass spectrometry analysis
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,5-Dimethoxybenzoyl Chloride
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (C₉H₉ClO₃), a pivotal reagent in synthetic organic chemistry and a versatile derivatizing agent for complex analytical applications. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for the robust characterization of this compound. We will delve into the principles of ionization, predictable fragmentation pathways under Electron Ionization (EI), and the strategic use of this compound to enhance Liquid Chromatography-Mass Spectrometry (LC-MS) analyses of polar metabolites. The protocols and interpretations herein are designed as self-validating systems, ensuring scientific integrity and reproducibility.
Introduction: The Analytical Significance of this compound
This compound is an acyl chloride derivative of benzene. The presence of the highly reactive acyl chloride functional group, combined with the electron-donating methoxy substituents on the aromatic ring, makes it a valuable building block in organic synthesis. The specific positioning of these methoxy groups modulates the electrophilicity and steric environment of the carbonyl carbon, influencing its reactivity.[1]
From an analytical perspective, mass spectrometry (MS) is the definitive technique for its structural confirmation and purity assessment.[2] Understanding its behavior within a mass spectrometer is crucial for two primary reasons: first, for quality control of the reagent itself, and second, for interpreting the mass spectra of new molecules synthesized from it. Furthermore, its ability to react with a wide range of functional groups makes it an excellent derivatization agent, transforming analytes that are otherwise challenging to analyze by conventional LC-MS into species with superior chromatographic and ionization properties.[3][4]
Core Principles of Ionization and Instrumentation
The choice of mass spectrometry technique is dictated by the analyte's properties and the analytical goal. For a relatively volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard for direct analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is an ideal platform for the analysis of volatile organic compounds.[5] The gas chromatograph separates the analyte from the sample matrix before it enters the mass spectrometer, ensuring a pure compound is introduced into the ion source.[2][6]
Electron Ionization (EI): The Rationale EI is a "hard" ionization technique that utilizes a high-energy beam of electrons (typically 70 eV) to bombard the gaseous analyte molecules.[7][8] This high energy is sufficient to dislodge a valence electron, creating a positively charged radical cation known as the molecular ion (M⁺•) .[9][10]
The key advantage of EI is that the excess energy imparted to the molecular ion induces extensive and reproducible fragmentation.[8][9] This fragmentation pattern serves as a unique "fingerprint" of the molecule, providing invaluable structural information. The stability and reproducibility of these patterns allow for the creation of vast spectral libraries, such as the NIST Mass Spectral Library, which are essential for compound identification.[11][12]
Decoding the Mass Spectrum: Fragmentation Analysis of this compound
The EI mass spectrum of this compound is predictable and follows logical fragmentation rules based on the principles of ion stability. The molecular formula is C₉H₉ClO₃, with a molecular weight of approximately 200.62 g/mol .[13][14]
The Molecular Ion and its Isotopic Signature
The first crucial signal to identify is the molecular ion (M⁺•). For this compound, this will appear at a mass-to-charge ratio (m/z) of 200, corresponding to the molecule containing the most abundant isotopes (¹²C, ¹H, ¹⁶O, and ³⁵Cl).
A definitive feature that validates the identity of the molecular ion is the isotopic pattern conferred by chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic M+2 peak at m/z 202, with an intensity approximately one-third that of the M⁺• peak at m/z 200.[15] The observation of this 3:1 isotopic ratio is a self-validating confirmation of the presence of a single chlorine atom in the ion.
Primary Fragmentation Pathways
The energetically unstable molecular ion undergoes a cascade of fragmentation events to form more stable product ions. The most prominent fragmentation pathways are governed by the cleavage of the weakest bonds and the formation of stabilized ions, such as resonance-stabilized acylium cations.[16]
-
Formation of the Acylium Ion (m/z 165): The most favorable initial fragmentation is the loss of the chlorine radical (•Cl) from the molecular ion. This is because the resulting 2,5-dimethoxybenzoyl cation is an acylium ion , which is significantly stabilized by resonance. This fragment is often the most abundant ion in the spectrum (the base peak).
-
[M - Cl]⁺ = m/z 200 - 35 → m/z 165
-
-
Loss of Carbon Monoxide (m/z 137): Acylium ions are known to readily lose a neutral molecule of carbon monoxide (CO), a very stable small molecule. This fragmentation results in the formation of the 2,5-dimethoxyphenyl cation.
-
[M - Cl - CO]⁺ = m/z 165 - 28 → m/z 137
-
-
Fragmentation of Methoxy Groups (m/z 122): Subsequent fragmentation often involves the methoxy substituents. The ion at m/z 137 can lose a methyl radical (•CH₃) to form an even more stable ion.
-
[M - Cl - CO - CH₃]⁺ = m/z 137 - 15 → m/z 122
-
The following diagram illustrates this primary fragmentation cascade.
Caption: Primary EI fragmentation pathway of this compound.
Data Summary: Expected Ion Fragments
The table below summarizes the key ions expected in the EI mass spectrum of this compound.
| m/z | Proposed Ion Structure | Neutral Loss | Comments |
| 200 | [C₉H₉³⁵ClO₃]⁺• | - | Molecular Ion (M⁺•) |
| 202 | [C₉H₉³⁷ClO₃]⁺• | - | M+2 Isotope Peak |
| 165 | [C₉H₉O₃]⁺ | •Cl | Resonance-stabilized acylium ion. Often the base peak. |
| 137 | [C₈H₉O₂]⁺ | CO | Loss of carbon monoxide from the acylium ion. |
| 122 | [C₇H₆O₂]⁺ | •CH₃ | Loss of a methyl radical from a methoxy group. |
Experimental Protocol: GC-MS Analysis
This section provides a robust, step-by-step methodology for the direct analysis of this compound.
4.1 Sample Preparation (Trustworthiness Pillar)
The integrity of the analysis begins with proper sample preparation. Due to the reactivity of the acyl chloride moiety with protic solvents and moisture, all handling must be performed under anhydrous conditions.[17]
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as Dichloromethane (DCM) or Hexane.
-
Stock Solution: Prepare a stock solution of ~1 mg/mL of this compound in the chosen solvent.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection. This prevents detector saturation and ensures optimal peak shape.
-
Control: Run a solvent blank before and after the sample sequence to verify the cleanliness of the system and rule out carryover.
4.2 GC-MS Methodological Parameters
The following parameters serve as a validated starting point for analysis.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 mL/min (constant flow) | Standard flow rate for typical 0.25 mm ID columns. |
| GC Column | Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of compounds. |
| Oven Program | Initial: 100 °C (hold 1 min) Ramp: 15 °C/min to 280 °C Hold: 5 min | The program ensures the analyte elutes at a reasonable temperature with good peak shape and cleans the column of any higher-boiling impurities. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | As detailed above, provides reproducible fragmentation for structural elucidation. |
| Electron Energy | 70 eV | The industry standard for EI, enabling comparison with spectral libraries.[7][9] |
| Source Temp. | 230 °C | A standard temperature that balances analyte stability and ionization efficiency. |
| Mass Range | m/z 40-350 | Covers the molecular ion and all expected fragments. |
Application as a Derivatizing Agent for LC-MS
While GC-MS is ideal for analyzing this compound itself, the compound is frequently used to enable the analysis of other molecules by Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19]
Many small, polar metabolites (e.g., amino acids, neurotransmitters) exhibit poor retention on standard reversed-phase LC columns and may have low ionization efficiency in ESI-MS.[4] Derivatization with benzoyl chloride or its analogues addresses these challenges.[3][20][21]
The Schotten-Baumann Reaction Principle The derivatization follows the Schotten-Baumann reaction, where the acyl chloride reacts with nucleophiles like primary/secondary amines and phenols under basic conditions to form stable amide or ester linkages.[4]
Benefits of Derivatization:
-
Enhanced Retention: The addition of the nonpolar dimethoxybenzoyl group significantly increases the hydrophobicity of the analyte, improving its retention on C18 and other reversed-phase columns.[3][4]
-
Improved Ionization: The derivatized product often exhibits enhanced proton affinity, leading to greater signal intensity in positive-mode ESI-MS.[20]
-
Multiplexed Analysis: Derivatization provides a common chemical moiety to a diverse class of compounds, allowing for the development of targeted MS/MS methods (e.g., Multiple Reaction Monitoring, MRM) that monitor for the loss of the derivatizing group. This is highly valuable in targeted metabolomics.[18]
The workflow below illustrates the general process.
Caption: General workflow for analyte derivatization prior to LC-MS analysis.
Conclusion
The mass spectrometric analysis of this compound is a clear illustration of the power of modern analytical techniques. Through GC-MS with Electron Ionization, its identity can be unequivocally confirmed via a combination of its molecular ion, its chlorine isotopic pattern, and a predictable, logical fragmentation cascade that produces a stable acylium ion. This direct analysis is fundamental for quality assurance in both research and industrial settings.
Beyond its own characterization, this compound serves as a powerful enabling tool in the field of metabolomics and clinical analysis. Its use as a derivatizing agent transforms analytically challenging polar molecules into compounds ideally suited for robust and sensitive analysis by LC-MS/MS. This technical guide provides the foundational knowledge and validated protocols for scientists to confidently employ mass spectrometry in the comprehensive study of this versatile chemical.
References
- Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2012). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography–Mass Spectrometry. PMC - NIH. [Link]
- Malec, P. A., & Kennedy, R. T. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC - NIH. [Link]
- Grinias, J. P., et al. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS.
- Zestos, A. G., & Kennedy, R. T. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. [Link]
- Wong, J. M. T., Malec, P. A., Mabrouk, O. S., & Kennedy, R. T. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. PubMed. [Link]
- LCGC International. (n.d.). Electron Ionization for GC–MS.
- Zestos, A. G., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
- Chemistry LibreTexts. (2022). 3.
- PubChem. (n.d.). 2,6-Dimethoxybenzoyl chloride. PubChem. [Link]
- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. [Link]
- D'Agostino, P. A., & Chenier, C. L. (2020). Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention.
- NIST. (n.d.). Benzoyl chloride. NIST WebBook. [Link]
- PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. PubChem. [Link]
- Wikipedia. (n.d.). Mass spectrometry. Wikipedia. [Link]
- Technology Networks. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks. [Link]
- Wong, J. M. T., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Semantic Scholar. [Link]
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
- Santos, F. J. G., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. BrJAC. [Link]
- Agilent. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Agilent. [Link]
- NIST. (n.d.). 3,5-Dimethoxybenzoyl chloride. NIST WebBook. [Link]
- NIST. (n.d.). 3,5-Dimethoxybenzoyl chloride Mass Spectrum. NIST WebBook. [Link]
- NIST. (n.d.). 3,5-Dimethoxybenzoyl chloride IR Spectrum. NIST WebBook. [Link]
- LibreTexts. (n.d.).
- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
- PubChem. (n.d.). 3,5-Dimethoxybenzoyl chloride. PubChem. [Link]
- NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST WebBook. [Link]
- PubChem. (n.d.). 2-Methoxybenzoyl chloride. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. brjac.com.br [brjac.com.br]
- 6. hpst.cz [hpst.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Benzoyl chloride [webbook.nist.gov]
- 12. 3,5-Dimethoxybenzoyl chloride [webbook.nist.gov]
- 13. CAS 17918-14-8 | 2616-5-12 | MDL MFCD00016347 | this compound | SynQuest Laboratories [synquestlabs.com]
- 14. 3,5-二甲氧基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. whitman.edu [whitman.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. | Semantic Scholar [semanticscholar.org]
- 20. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of 2,5-Dimethoxybenzoyl chloride
An In-Depth Technical Guide to the Safe Handling of 2,5-Dimethoxybenzoyl Chloride
Introduction: Balancing Reactivity and Risk
This compound (CAS No: 17918-14-8) is a valuable acylating agent in organic synthesis, frequently employed in the development of pharmaceutical intermediates and other complex molecules. Its utility stems from the reactive acyl chloride functional group, which allows for the facile formation of esters and amides. However, this same reactivity is the source of its significant hazards. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for understanding and managing the risks associated with this compound. Adherence to rigorous safety protocols is not merely procedural—it is a critical necessity to protect personnel, ensure experimental integrity, and maintain a safe laboratory environment.
Section 1: Hazard Identification and Physicochemical Properties
A thorough understanding of a chemical's intrinsic properties is the foundation of a robust safety plan. This compound is a corrosive solid whose primary dangers are its severe reactivity with water and its ability to cause extensive tissue damage upon contact.[1]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 17918-14-8 | [1] |
| Molecular Formula | C₉H₉ClO₃ | |
| Molecular Weight | 200.62 g/mol | |
| Appearance | Solid | [2] |
| EINECS Number | 241-863-5 | [1] |
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage | Danger |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Danger |
Source: Compiled from multiple Safety Data Sheets.[1][3]
Core Hazards Explained
-
Severe Corrosivity: The primary hazard is the compound's classification as a corrosive substance.[1] Direct contact with skin, eyes, or mucous membranes will cause severe chemical burns and irreversible tissue damage. The causality is the rapid hydrolysis of the acyl chloride upon contact with moisture on these surfaces, which generates hydrochloric acid (HCl) in situ.
-
Vigorous Reactivity with Water: this compound is highly sensitive to moisture and reacts violently with water.[4][5] This exothermic reaction is hazardous for two reasons: it can cause a rapid increase in pressure if it occurs in a closed container, and it liberates toxic, corrosive hydrogen chloride gas.[4] This reactivity dictates nearly all handling and storage procedures.
-
Incompatible Materials: Beyond water, this compound is incompatible with strong bases and strong oxidizing agents.[4][6] Reactions with these materials can be vigorous and unpredictable, potentially leading to a loss of containment.
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂) and hydrogen chloride gas.[4]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is essential, beginning with robust engineering controls and supplemented by diligent use of appropriate PPE.
Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to contain dusts and any HCl gas that may be generated.[7]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[6]
-
Proximity to Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in any area where this chemical is handled.[6] Their locations should be known to all personnel before work begins.[8]
Personal Protective Equipment (PPE) Selection
The selection of PPE is not a static choice but a dynamic risk-based decision. The following workflow illustrates the minimum requirements and necessary enhancements based on the operational context.
Caption: PPE selection workflow for handling this compound.
-
Eye and Face Protection: Due to the severe eye damage risk, chemical splash goggles are mandatory.[6][9] For any task with an elevated risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield must be worn over the goggles.[10]
-
Hand Protection: Chemical-resistant gloves are required.[11] Nitrile or neoprene gloves are generally suitable, but it is critical to check the manufacturer's compatibility data and to change gloves immediately if contamination is suspected.[12]
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For larger-scale operations, a chemical-resistant apron should be worn.[13]
-
Respiratory Protection: If work is performed correctly within a fume hood, respiratory protection is typically not necessary. However, if there is a potential for dust generation outside of a hood or in the event of a ventilation failure, a NIOSH-approved respirator must be used.[6]
Section 3: Standard Operating Procedures for Safe Handling
The following protocol for weighing and transferring the solid reagent demonstrates the integration of safety principles into the experimental workflow. This protocol is designed to be a self-validating system, minimizing exposure and preventing accidental reaction with atmospheric moisture.
Protocol: Weighing and Transferring Solid this compound
-
Preparation (Pre-Operation):
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Confirm the path to the safety shower and eyewash is clear.
-
Don all required PPE as determined by the risk assessment (see Section 2).
-
Assemble all necessary glassware (e.g., reaction flask with septum, weighing vessel) and ensure it is scrupulously oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Place a container of a neutral-smelling quenching agent (e.g., isopropanol) in the fume hood.
-
-
Handling (In-Operation):
-
Perform all operations under a positive pressure of an inert gas.
-
Bring the sealed reagent container into the fume hood and allow it to equilibrate to the ambient temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Carefully open the container. Using a clean, dry spatula, quickly transfer the approximate amount of solid to a pre-tared, dry weighing vessel.
-
Immediately and securely reseal the main reagent container.
-
Obtain the precise weight of the reagent.
-
Carefully add the solid to the reaction flask against a flow of inert gas.
-
-
Post-Operation:
-
Quench any residual reagent on the spatula and weighing vessel by carefully adding them to the isopropanol container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete.
-
Section 4: Emergency Response Protocols
Pre-planning is critical for responding safely and effectively to an emergency. All personnel must be trained on these procedures.
Exposure and First Aid
The immediate response to any exposure is to flush the affected area and seek medical help.[14]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15-30 minutes at a safety shower.[4][8] Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete rinsing.[4][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting due to the severe risk of perforating the esophagus.[1][4] Seek immediate medical attention.[1]
Spill Management
The correct response to a spill depends entirely on its scale and the immediate risk it poses.
Caption: Decision tree for responding to a chemical spill.
Protocol for a Minor Spill (e.g., <10g, contained within a fume hood)
-
Alert personnel in the immediate vicinity.
-
Ensure you are wearing appropriate PPE, including respiratory protection if dust is present.
-
Gently cover the spill with a dry, inert absorbent material like vermiculite or sand. Do NOT use water or combustible materials.[5]
-
Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste disposal.[5][15]
-
Decontaminate the area with a suitable solvent (following a consultation of the SDS), and then wash with soap and water.
-
Place all cleanup materials and contaminated PPE into a hazardous waste bag for proper disposal.[14][15]
Protocol for a Major Spill (Any spill outside of containment, large volume, or involving personnel exposure)
-
EVACUATE: Immediately alert everyone and evacuate the laboratory.[8][16]
-
CALL FOR HELP: From a safe location, call 911 and your institution's emergency response team.[14][17] Provide the chemical name, location, and approximate quantity.
-
SECURE: Isolate the area by closing doors and prevent re-entry.[16]
-
ASSIST: Meet emergency responders and provide them with the Safety Data Sheet (SDS).
Section 5: Storage and Waste Disposal
Proper storage and disposal are crucial to prevent degradation of the chemical and to ensure long-term safety.
Storage Requirements
-
Moisture Control: Store in a tightly sealed container, preferably under an inert gas like nitrogen or argon.[3][6]
-
Location: Keep in a dedicated, locked corrosives cabinet in a cool, dry, and well-ventilated area.[1][5][6]
-
Segregation: Store away from incompatible materials, especially water, bases, and oxidizing agents.[4][6]
Waste Disposal
-
Chemical Waste: Unused this compound is considered hazardous waste and must be disposed of through a licensed waste disposal company.[3]
-
Contaminated Materials: All materials used during handling and cleanup (e.g., gloves, absorbent materials, empty containers, paper towels) are also hazardous waste.[14][15] They must be collected in a designated, labeled, and sealed container.
-
Empty Containers: Do not reuse containers. They should be triple-rinsed (with a suitable organic solvent, the rinsate being collected as hazardous waste) before disposal or handled as hazardous waste themselves.[3]
References
- Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]
- Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]
- Chemical Spill Procedures. Princeton EHS. [Link]
- Protective Equipment. American Chemistry Council. [Link]
- Chemical Exposure and Spill Response Procedures.
- Chemical Spill procedure. University of Wollongong. [Link]
- Emergency and Spill Response Procedures. Auburn University. [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. Reacton. [Link]
- PPE for Hazardous Chemicals. Canada Safety Training. [Link]
- Personal Protective Equipment (PPE) Guide – Chemical Resistance. NMSU Safety. [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 3,5-ジメトキシベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. chemos.de [chemos.de]
- 12. safety.nmsu.edu [safety.nmsu.edu]
- 13. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. documents.uow.edu.au [documents.uow.edu.au]
- 17. cws.auburn.edu [cws.auburn.edu]
An In-depth Technical Guide to the Reactivity of 2,5-Dimethoxybenzoyl Chloride with Nucleophiles
Abstract
2,5-Dimethoxybenzoyl chloride is a versatile aroyl chloride intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.[1] Its reactivity is intricately governed by the electronic and steric effects imposed by the two methoxy substituents on the aromatic ring. This guide provides a comprehensive analysis of its reactions with various nucleophiles, offering field-proven insights into reaction mechanisms, experimental design, and protocol optimization for researchers, scientists, and drug development professionals. We will explore the nuanced interplay of inductive and resonance effects, the significant role of steric hindrance from the ortho-methoxy group, and provide actionable protocols for key transformations including esterification, amidation, and Friedel-Crafts acylation.
The Structural and Electronic Profile of this compound
The reactivity of this compound is not merely that of a standard benzoyl chloride; it is specifically modulated by the positioning of its two methoxy (-OCH₃) groups. Understanding these influences is paramount for predicting reaction outcomes and optimizing conditions.
-
Electronic Effects : The methoxy group is a classic example of a substituent with competing electronic influences. It is electron-withdrawing inductively due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through resonance, as the oxygen's lone pairs can delocalize into the aromatic π-system.[2][3][4] As a general rule, the resonance effect is more powerful than the inductive effect when it can participate in conjugation.[3]
-
The 2- (ortho) Methoxy Group : This group's lone pairs can directly delocalize to stabilize any positive charge buildup in the ring, making the ring itself highly activated towards electrophilic aromatic substitution.[5][6]
-
The 5- (meta) Methoxy Group : Positioned meta to the carbonyl, its resonance effect on the carbonyl carbon is minimal. Its primary influence is an electron-withdrawing inductive effect, which slightly increases the electrophilicity of the carbonyl carbon compared to a para-methoxy equivalent.
-
-
Steric Hindrance : The most significant feature governing the reactivity of this compound in nucleophilic acyl substitution is the steric bulk of the ortho-methoxy group.[7] This group physically impedes the trajectory of incoming nucleophiles, potentially slowing reaction rates compared to less hindered isomers like 3,5-dimethoxybenzoyl chloride or unsubstituted benzoyl chloride.[7][8][9] Overcoming this steric barrier is a key consideration in experimental design.
The interplay of these effects is visually summarized in the diagram below.
Caption: Interplay of steric and electronic effects in this compound.
Reactions with N-Nucleophiles: Amide Synthesis
The reaction of this compound with primary and secondary amines is a robust method for synthesizing N-substituted 2,5-dimethoxybenzamides, a scaffold present in many biologically active molecules.[10] This transformation typically proceeds via a nucleophilic acyl substitution mechanism.[11][12][13]
Mechanism: Nucleophilic Acyl Substitution
The reaction follows a two-step addition-elimination pathway. First, the nucleophilic amine attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[12] In the second step, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[13]
Caption: General mechanism for nucleophilic acyl substitution on this compound.
The Schotten-Baumann Reaction
A common and effective method for this amidation is the Schotten-Baumann reaction, which is performed in the presence of a base.[10][14][15] The base, typically a tertiary amine like triethylamine (TEA) or pyridine, serves two critical functions:
-
Acid Scavenger : It neutralizes the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the reactant amine.[14]
-
Catalyst (in some cases) : Pyridine can act as a nucleophilic catalyst by first reacting with the acyl chloride to form a highly reactive acylpyridinium salt, which is then more readily attacked by the amine.
Field-Proven Experimental Protocol: Synthesis of an N-Aryl Benzamide
This protocol describes a general procedure for the acylation of an aniline derivative with this compound.
Materials & Equipment:
-
This compound
-
Substituted aniline (1.0 eq.)
-
Triethylamine (TEA) or Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (approx. 10 mL per mmol of aniline).[10]
-
Cooling : Cool the stirred solution to 0 °C in an ice bath. This is crucial to control the initial exotherm of the reaction.
-
Acyl Chloride Addition : Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline mixture over 20-30 minutes.
-
Reaction Progression : Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities), and finally with brine.[10]
-
Isolation : Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Experimental workflow for Schotten-Baumann amidation.
Reactions with O-Nucleophiles: Ester Synthesis
This compound reacts with alcohols and phenols to form the corresponding esters. The reaction with simple alcohols is often vigorous, while reactions with phenols or sterically hindered alcohols may require heating or catalysis.[16]
Causality in Experimental Choices
-
Reactivity : The reaction with primary and secondary alcohols is generally rapid. Tertiary alcohols react much more slowly due to steric hindrance.[17] Phenols are less nucleophilic than alcohols, and their reaction often requires a base to generate the more nucleophilic phenoxide ion.[16]
-
Catalysis : As with amidation, pyridine is an excellent choice as it serves as both a base and a nucleophilic catalyst. For less reactive alcohols, a more potent catalyst like 4-Dimethylaminopyridine (DMAP) may be used in catalytic amounts along with a stoichiometric base like TEA.
Representative Protocol: Esterification of a Primary Alcohol
Methodology:
-
Setup : Dissolve the primary alcohol (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM in a dry flask at 0 °C.
-
Addition : Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up & Purification : Follow a similar aqueous work-up procedure as described for the amide synthesis (Section 2.3) to remove the pyridinium hydrochloride salt and excess reagents. Purify the resulting ester by chromatography.
Reactions with C-Nucleophiles: Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching the 2,5-dimethoxybenzoyl group to an aromatic ring.[18] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.[19][20]
Mechanism and the Role of the Catalyst
-
Acylium Ion Formation : The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is the key electrophile.[20][21]
-
Electrophilic Attack : The electron-rich aromatic ring of the nucleophile attacks the acylium ion, forming a carbocation intermediate known as a sigma complex.
-
Rearomatization : A base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[20]
Substrate Scope and Regioselectivity
-
Substrate : The Friedel-Crafts reaction works best with electron-rich (activated) aromatic rings, such as anisole, thiophene, or pyrrole.[18] Highly deactivated rings (e.g., nitrobenzene) are generally unsuitable for this reaction.[20]
-
Regioselectivity : The position of acylation on the nucleophilic arene is directed by its existing substituents.[18] For instance, in the acylation of anisole, the incoming acyl group will be directed to the ortho and para positions, with the para product often favored due to reduced steric hindrance.[6]
Representative Protocol: Acylation of Anisole
Methodology:
-
Catalyst Suspension : In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM and cool to 0 °C.[18]
-
Reagent Addition : In a separate flask, dissolve this compound (1.0 eq.) and anisole (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the 0 °C temperature.
-
Reaction : After addition, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC shows consumption of the starting material.[18]
-
Quenching & Work-up : Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and water. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification : Combine the organic layers, wash with 5% NaOH solution, water, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent. The crude aryl ketone can be purified by column chromatography or recrystallization.[18]
Summary of Reactivity
The following table summarizes the typical conditions for the reaction of this compound with different classes of nucleophiles.
| Nucleophile Class | Specific Example | Reaction Type | Typical Conditions | Typical Yield | Key Considerations |
| N-Nucleophiles | Aniline | Amidation | DCM, TEA or Pyridine, 0°C to RT | Good to Excellent | Base required to scavenge HCl. Steric hindrance can slow the rate.[10] |
| O-Nucleophiles | Ethanol, Phenol | Esterification | DCM, Pyridine, 0°C to RT | Good to Excellent | Phenols may require conversion to phenoxide. Hindered alcohols react slower.[16] |
| C-Nucleophiles | Anisole | Friedel-Crafts Acylation | DCM, AlCl₃, 0°C to RT | Good | Requires activated aromatic substrate and anhydrous conditions.[18] |
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is a delicate balance of steric and electronic factors. The ortho-methoxy group presents a significant steric shield to the carbonyl carbon, which tends to decrease reaction rates in nucleophilic acyl substitutions compared to unhindered analogues. However, this same steric bulk can be exploited for regioselective synthesis or to create robust protecting groups. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists to effectively harness the synthetic potential of this reagent, enabling the efficient construction of complex molecular architectures in drug discovery and materials science.
References
- Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?
- Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions.
- brainly.com. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group?
- BYJU'S. (n.d.). Nucleophilic Acyl Substitution.
- Chemistry LibreTexts. (2025). 7.2: Nucleophilic Acyl Substitution Reactions.
- Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values.
- Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.
- MDPI. (n.d.). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
- National Institutes of Health (NIH). (n.d.). Syntheses and structures of two benzoyl amides.
- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride.
- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!
- National Institutes of Health (NIH). (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- PubChem. (n.d.). 2,5-Dimethoxybenzyl chloride.
- Google Patents. (n.d.). US4593144A - Process for preparing substituted benzotrichloride compounds.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- PrepChem.com. (n.d.). Synthesis of i) 2,5-Dimethoxybenzyl chloride.
- ResearchGate. (n.d.). Added amines lead to competing reactions of PhCOCl to give anilides.
- Chemguide. (n.d.). preparation of esters.
- Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References.
- Chemguide. (n.d.). friedel-crafts acylation of benzene.
- UNI ScholarWorks. (n.d.). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides.
- ResearchGate. (2016). How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside?
- (n.d.). Alcohol or Amine Unknowns.
- (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.
- ResearchGate. (2025). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.
- YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- Allen. (n.d.). Primary amines react with benzoyl chloride to give.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 15. Amide Synthesis [fishersci.it]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
The Electrophilicity of 2,5-Dimethoxybenzoyl Chloride: A Technical Guide for Synthetic Chemists
Introduction: Beyond a Simple Acylating Agent
For the discerning researcher in organic synthesis and drug development, the choice of an acylating agent is a decision that resonates through every subsequent step of a synthetic route. 2,5-Dimethoxybenzoyl chloride, a seemingly straightforward derivative of benzoyl chloride, presents a fascinating case study in the nuanced interplay of electronic and steric effects that govern chemical reactivity. This guide provides an in-depth exploration of the electrophilicity of this reagent, moving beyond general principles to offer field-proven insights for its effective application. We will dissect the electronic nature of the 2,5-dimethoxy substitution pattern, compare its reactivity profile with that of its isomers, and provide detailed protocols for its synthesis and key reactions. The overarching goal is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to strategically leverage the unique properties of this compound in the synthesis of complex molecular architectures.
The Duality of Methoxy Substituents: A Theoretical Framework
The electrophilicity of the carbonyl carbon in this compound is modulated by the two methoxy groups, which exert opposing electronic effects: a resonance-donating effect and an inductive-withdrawing effect.
-
Resonance Effect (+R): The lone pairs on the oxygen atoms of the methoxy groups can be delocalized into the aromatic ring, increasing electron density at the ortho and para positions. This effect tends to decrease the electrophilicity of the carbonyl carbon by donating electron density to the ring, which in turn can be relayed to the carbonyl group.
-
Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy groups pull electron density away from the aromatic ring through the sigma bonds. This effect increases the electrophilicity of the carbonyl carbon by withdrawing electron density from the ring.
In most cases, the resonance effect of a methoxy group is considered to be dominant over its inductive effect.[1] However, the relative positioning of the two methoxy groups in this compound creates a unique electronic environment that distinguishes it from its isomers.
Comparative Reactivity: The Significance of Isomeric Position
The substitution pattern of the methoxy groups on the benzoyl chloride scaffold has a profound impact on the electrophilicity of the carbonyl carbon. A comparison with other dimethoxy isomers reveals the unique character of the 2,5-disubstituted analogue.
| Isomer | Key Substituent Effects | Expected Impact on Electrophilicity |
| 2,5-Dimethoxy | One ortho- and one meta-methoxy group relative to the acyl chloride. The ortho-methoxy group exerts a significant steric effect and a resonance-donating effect. The meta-methoxy group has a more pronounced inductive-withdrawing effect. | Moderately decreased electrophilicity compared to unsubstituted benzoyl chloride due to the net electron-donating and steric influence of the ortho-methoxy group. |
| 2,4-Dimethoxy | One ortho- and one para-methoxy group. Both can donate electron density through resonance, with the para-methoxy group being particularly effective at delocalizing electron density to the carbonyl group. | Significantly decreased electrophilicity. |
| 2,6-Dimethoxy | Two ortho-methoxy groups. Strong steric hindrance around the carbonyl carbon significantly impedes the approach of nucleophiles. | Lowest reactivity among the isomers due to severe steric hindrance. |
| 3,4-Dimethoxy | One meta- and one para-methoxy group. The para-methoxy group strongly donates electron density via resonance. | Significantly decreased electrophilicity. |
| 3,5-Dimethoxy | Two meta-methoxy groups. The resonance-donating effect is less pronounced at the carbonyl carbon, while the inductive-withdrawing effect is more significant. | Higher electrophilicity compared to other electron-rich isomers, as the inductive effect plays a more dominant role. |
Key Reactions and Mechanistic Insights
This compound participates in a variety of reactions characteristic of acyl chlorides, most notably Friedel-Crafts acylation and nucleophilic acyl substitution.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation to aromatic rings. The reaction proceeds via the in-situ generation of a highly electrophilic acylium ion, facilitated by a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Caption: Generalized mechanism of Friedel-Crafts acylation.
The presence of the two electron-donating methoxy groups in this compound can influence the rate and regioselectivity of Friedel-Crafts acylations. While the electron-donating nature of the substituents slightly deactivates the acyl chloride towards the formation of the acylium ion, the resulting aryl ketone product is highly activated towards further electrophilic aromatic substitution. This can sometimes lead to polysubstitution if the reaction conditions are not carefully controlled.
Nucleophilic Acyl Substitution
This compound readily reacts with a variety of nucleophiles, such as alcohols, amines, and water, to form the corresponding esters, amides, and carboxylic acids. The reaction proceeds through a tetrahedral intermediate.
Caption: General mechanism of nucleophilic acyl substitution.
The rate of nucleophilic acyl substitution is dependent on both the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. The moderate electrophilicity of this compound makes it a versatile reagent for these transformations, often providing a good balance between reactivity and selectivity.
Experimental Protocols
Synthesis of this compound from 2,5-Dimethoxybenzoic Acid
This protocol describes the conversion of 2,5-dimethoxybenzoic acid to its corresponding acyl chloride using thionyl chloride.
Materials:
-
2,5-Dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Petroleum ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dimethoxybenzoic acid (1.0 eq) in toluene (approximately 7 mL per gram of acid).
-
With stirring at ambient temperature, add thionyl chloride (1.2 eq) dropwise over 30-45 minutes.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride by evaporation under reduced pressure.
-
Wash the resulting crude solid with cold petroleum ether.
-
Filter and dry the product to yield this compound.
Friedel-Crafts Acylation of Anisole with this compound
This protocol details the acylation of anisole, an electron-rich aromatic compound, using this compound.
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions, workup, and purification
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equiv.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equiv.) and anisole (1.0 equiv.) in anhydrous DCM.
-
Add the solution of the acyl chloride and anisole dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it onto a mixture of ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired (2,5-dimethoxyphenyl)(4-methoxyphenyl)methanone.
Applications in Drug Development
The 2,5-dimethoxybenzoyl moiety is a structural feature present in a number of biologically active molecules and serves as a key building block in the synthesis of pharmaceutical intermediates.
A notable application of this compound is in the synthesis of precursors to 2,5-dimethoxyphenethylamine (2C-H) and its derivatives. These compounds are known for their psychedelic properties and are of significant interest in neuropharmacological research. A common synthetic route involves the Friedel-Crafts acylation of a suitable aromatic substrate with chloroacetyl chloride, followed by a series of transformations to introduce the aminoethyl side chain. While not a direct use of this compound, the synthesis of the starting material, 1,4-dimethoxybenzene, and related intermediates often involves reactions where understanding the reactivity of methoxy-substituted aromatics is crucial. A patented method for preparing 2,5-dimethoxyphenethylamine involves a Friedel-Crafts reaction between 1,4-dimethoxybenzene and chloroacetyl chloride to yield α-chloro-2,5-dimethoxy acetophenone, which is then converted to the final product.[2]
Furthermore, the broader class of methoxy-substituted benzoyl chlorides are integral to the synthesis of a wide range of pharmaceuticals. The methoxy group can improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and can also enhance binding to biological targets.[1] For instance, the antidepressant drug vilazodone contains a piperazinyl-benzofuran carboxamide moiety. While the synthesis of vilazodone itself may not directly involve this compound, the synthetic strategies for related benzofuran and indole structures often employ substituted benzoyl chlorides in key acylation or cyclization steps.[3]
The strategic placement of methoxy groups, as seen in this compound, allows for fine-tuning of electronic and steric properties, which is a key aspect of modern drug design.
Conclusion
This compound is a valuable reagent for the synthetic chemist, offering a unique reactivity profile governed by the interplay of the resonance-donating and inductive-withdrawing effects of its methoxy substituents. Its moderate electrophilicity makes it a versatile tool for a range of transformations, from Friedel-Crafts acylations to the synthesis of esters and amides. By understanding the fundamental principles that dictate its reactivity and by leveraging the detailed protocols provided in this guide, researchers in both academic and industrial settings can effectively incorporate this reagent into their synthetic strategies for the construction of complex and biologically relevant molecules.
References
- Chemistry Stack Exchange. (2016).
- Google Patents. (2018). A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
- PrepChem. (2023). Synthesis of 2,5-dimethoxybenzyl chloride. [Link]
- Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247. [Link]
- Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International journal of molecular sciences, 12(9), 6105–6129. [Link]
- Pini, E., et al. (2014). Process for preparing vilazodone hydrochloride.
- Wikipedia. (2023).
- ResearchGate. (2015).
- Google Patents. (2009). Method for preparing 2,5-dimethoxy phenylethylamine.
Sources
role of methoxy groups in 2,5-Dimethoxybenzoyl chloride reactivity
An In-depth Technical Guide to the Role of Methoxy Groups in 2,5-Dimethoxybenzoyl Chloride Reactivity
Abstract
This compound is a pivotal reagent in organic synthesis, valued for its role as a precursor to a variety of pharmaceutical intermediates and complex molecules. The reactivity of its acyl chloride functional group is intricately modulated by the two methoxy substituents on the aromatic ring. This guide provides an in-depth analysis of the dual electronic and steric roles of these methoxy groups, explaining the causality behind the reagent's reactivity profile. We will dissect the interplay between resonance and inductive effects, explore the consequences of steric hindrance, and provide field-proven experimental protocols for its application in key synthetic transformations, including amide bond formation and Friedel-Crafts acylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deeper, mechanistic understanding of this versatile building block to optimize synthetic strategies.
Introduction: The Aroyl Chloride Family and the Influence of Substitution
Aroyl chlorides are a cornerstone of organic synthesis, serving as highly effective acylating agents.[1] Their utility stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by a wide range of nucleophiles to form esters, amides, and ketones.[1] The reactivity of the acyl chloride moiety is not static; it is profoundly influenced by the nature and position of substituents on the aromatic ring.[2]
In the case of this compound, the two methoxy (-OCH₃) groups are the primary governors of its chemical behavior. Their presence introduces a fascinating dichotomy of electronic and steric effects that distinguishes its reactivity from unsubstituted benzoyl chloride and its other isomers. Understanding this nuanced interplay is critical for predicting reaction outcomes and designing rational, efficient synthetic routes.
The Duality of Methoxy Groups: A Tale of Two Electronic Effects
The methoxy group exerts two opposing electronic effects on the aromatic ring: a powerful, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I).[3] The ultimate influence on the reactivity of the acyl chloride depends on the position of the methoxy group relative to the carbonyl.
-
Resonance Effect (+R): The oxygen atom's lone pair of electrons can delocalize into the π-system of the benzene ring. This increases the electron density on the ring and, by extension, on the carbonyl carbon, which can decrease its electrophilicity.
-
Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group pulls electron density away from the carbon atom it is attached to through the sigma bond.[2][3]
In this compound:
-
The ortho-methoxy group (at C2) exerts both a strong +R effect and a -I effect. Its resonance donation can stabilize the transition state of acylation but also reduces the partial positive charge on the carbonyl carbon, potentially slowing the reaction.[2]
-
The meta-methoxy group (at C5) primarily exerts its -I effect on the carbonyl carbon, as the resonance effect does not extend to this position.[4] This inductive withdrawal slightly increases the electrophilicity of the carbonyl center.
The net result is a complex electronic balance. However, as we will see, the electronic contributions are often overshadowed by a more dominant physical factor.
Caption: Interplay of electronic effects in this compound.
The Ortho Effect: Steric Hindrance as the Dominant Factor
While electronic effects fine-tune reactivity, the most significant contribution of the C2-methoxy group is steric hindrance.[4] The physical bulk of the methoxy group partially shields the electrophilic carbonyl carbon, impeding the trajectory of incoming nucleophiles. This "ortho effect" is a critical determinant of the compound's reactivity profile.[5]
This steric congestion leads to a general decrease in reaction rates compared to sterically unhindered isomers like 3,5-dimethoxybenzoyl chloride or unsubstituted benzoyl chloride.[2][4] For a reaction to proceed, the nucleophile must approach the carbonyl carbon from a more restricted angle, which increases the activation energy of the reaction.
Caption: Steric hindrance of the carbonyl group by the ortho-methoxy substituent.
Impact on Key Synthetic Transformations
The combination of steric and electronic factors dictates the behavior of this compound in common synthetic applications.
A. Amide Bond Formation
The synthesis of amides via nucleophilic acyl substitution is a fundamental transformation.[6][7] With this compound, the reaction proceeds readily with primary and less hindered secondary amines, but the steric bulk around the carbonyl group often necessitates slightly longer reaction times or mildly elevated temperatures compared to benzoyl chloride.[8]
Self-Validating Protocol: Synthesis of N-Benzyl-2,5-dimethoxybenzamide
This protocol details the formation of an amide bond. The workup procedure is designed to remove the base (triethylamine) and its hydrochloride salt, as well as any unreacted starting material, ensuring the isolation of a pure product.
-
1. Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq.) as a non-nucleophilic base to scavenge the HCl byproduct.
-
2. Reagent Addition: Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C. Causality: Slow addition prevents a rapid exotherm and potential side reactions.
-
3. Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
4. Workup and Isolation: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
5. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Experimental workflow for amide synthesis.
B. Friedel-Crafts Acylation
In Friedel-Crafts acylation, an acyl group is installed on an aromatic ring using a Lewis acid catalyst, typically AlCl₃.[9] The reaction begins with the formation of a highly electrophilic acylium ion.[10] The electron-donating methoxy groups on the this compound ring would normally deactivate the acyl chloride towards Lewis acid complexation, but the reaction is generally effective. The steric hindrance from the ortho-methoxy group can slow the initial formation of the acylium ion complex with the Lewis acid.
Self-Validating Protocol: Acylation of Anisole
This protocol describes the acylation of a second aromatic ring (anisole). The careful quenching step is critical for safety and to hydrolyze the aluminum complexes formed during the reaction.
-
1. Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq.) in anhydrous DCM. Cool the suspension to 0 °C. Causality: Anhydrous conditions are crucial as AlCl₃ reacts violently with water.
-
2. Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 eq.) and anisole (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the temperature remains below 5 °C.
-
3. Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.
-
4. Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it onto a mixture of crushed ice and concentrated HCl. Causality: This hydrolyzes the aluminum-ketone complex and moves the aluminum salts into the aqueous phase. The acid prevents the formation of aluminum hydroxides.
-
5. Workup and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Comparative Reactivity with Isomers
The influence of methoxy group positioning is best understood by comparing the 2,5-isomer to its counterparts.[1] The distinct reactivity profiles allow chemists to select the appropriate isomer for a desired synthetic outcome.
| Isomer | Key Feature(s) | Primary Reactivity Determinant | Typical Application |
| 2,5-Dimethoxy | Moderate steric hindrance; competing electronic effects. | Balance of Steric & Electronic | General acylation, synthesis of intermediates. |
| 2,6-Dimethoxy | Severe steric hindrance from two ortho-groups.[4] | Steric Hindrance | Robust protecting group for alcohols.[11] |
| 3,5-Dimethoxy | Minimal steric hindrance. | Electronic Effects (Inductive) | Acylating agent where steric effects are undesirable.[4] |
| 2,4-Dimethoxy | Strong para-resonance donation. | Electronic Effects (Resonance) | Used when a more electron-rich acyl group is needed. |
Safety and Handling
As with all acyl chlorides, this compound must be handled with care in a well-ventilated chemical fume hood.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[12][13] It reacts with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas.[14]
-
Handling: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15] Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.[12][16]
Conclusion
The reactivity of this compound is not governed by a single factor but by a sophisticated interplay of competing influences. The methoxy groups at the C2 and C5 positions provide a delicate balance of electron-donating resonance, electron-withdrawing inductive effects, and, most critically, steric hindrance. The ortho-methoxy group's physical bulk is often the dominant factor, moderating the reactivity of the acyl chloride and distinguishing it from other isomers. For the synthetic chemist, a thorough understanding of these underlying principles is paramount, transforming this reagent from a simple building block into a tunable instrument for the precise construction of complex molecular architectures.
References
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dimethoxybenzoyl chloride.
- Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (2025). Amide Bond Formation and Peptide Coupling.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism.
- Chemguide. (n.d.). Acyl chlorides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Synthesis [fishersci.it]
- 7. researchgate.net [researchgate.net]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. This compound - Safety Data Sheet [chemicalbook.com]
- 16. tcichemicals.com [tcichemicals.com]
The 2,5-Dimethoxybenzoyl Scaffold: A Privileged Substructure in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The 2,5-dimethoxyphenyl moiety is a recurring and valuable structural motif in a multitude of pharmacologically active agents, particularly those targeting the central nervous system. 2,5-Dimethoxybenzoyl chloride serves as a highly reactive and versatile chemical precursor for introducing this key pharmacophore. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It details the synthetic rationale, provides actionable experimental protocols, and examines the structure-activity relationships of key drug classes derived from this scaffold, with a particular focus on serotonin (5-HT) receptor agonists.
Introduction: The Strategic Value of the 2,5-Dimethoxybenzoyl Moiety
Aroyl chlorides are a fundamental class of reagents in organic synthesis, prized for the high reactivity of the acyl chloride group which makes them excellent electrophiles for a vast array of transformations.[1] Among these, this compound is of particular interest to medicinal chemists. The 2,5-dimethoxy substitution pattern on the phenyl ring is not merely a synthetic handle but often constitutes a critical pharmacophore responsible for molecular recognition at biological targets.
The two electron-donating methoxy groups modulate the electronic and conformational properties of the molecule, influencing its ability to bind to specific receptors.[1] This is especially prominent in the field of neuroscience, where the 2,5-dimethoxyphenyl group is a hallmark of many classical psychedelic compounds and modern selective serotonin receptor modulators.[2][3] Its incorporation can enhance binding affinity, improve selectivity, and fine-tune the pharmacological profile of a lead compound. This guide will delve into the practical synthesis and application of this important building block.
Core Synthetic Transformation: N-Acylation
The most fundamental and widespread application of this compound is the acylation of nucleophiles, most commonly amines, to form robust amide bonds. This reaction is a cornerstone of drug synthesis, allowing for the covalent linkage of the 2,5-dimethoxybenzoyl headgroup to various amine-containing scaffolds.
Causality in Experimental Design: The choice of conditions for N-acylation is critical for ensuring high yield and purity. The reaction generates hydrogen chloride (HCl) as a byproduct. If not neutralized, this acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the addition of a non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge the HCl and drive the reaction to completion.[4] The choice of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is also crucial to prevent the competing hydrolysis of the highly reactive acyl chloride.[5] Cooling the reaction to 0 °C during the addition of the acyl chloride helps to control the exothermic nature of the reaction and minimize the formation of side products.[4][5]
This protocol provides a reliable, step-by-step method for the synthesis of N-substituted-2,5-dimethoxybenzamides.
Materials:
-
Primary amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add this solution dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide.
Applications in Central Nervous System (CNS) Drug Discovery
The 2,5-dimethoxyphenyl scaffold is a privileged structure in CNS drug discovery, largely due to its favorable interactions with serotonin receptors.
A significant body of research highlights the importance of the 2,5-dimethoxyphenyl moiety for agonism at the serotonin 2A receptor (5-HT₂ₐR).[2] This receptor is the primary target for classical psychedelic drugs and is a key area of investigation for novel therapeutics for depression, anxiety, and substance abuse disorders.[2][3]
Recently, a novel class of selective 5-HT₂ₐR agonists based on a 2,5-dimethoxyphenylpiperidine scaffold has been reported.[2][3] The synthesis of these compounds relies on the introduction of the 2,5-dimethoxybenzoyl group as a key building block. The structure-activity relationship (SAR) studies in this class demonstrate that the 2,5-dimethoxy substitution is critical for potent and selective agonist activity.
Data Presentation: Biological Activity of 2,5-Dimethoxyphenylpiperidine Derivatives
| Compound Reference | Target Receptor | Activity (EC₅₀, nM) | Selectivity Profile | Source |
| LPH-5 [(S)-11] | 5-HT₂ₐR | 8.9 | Selective agonist | [2][3] |
| LPH-21 [(S)-12] | 5-HT₂ₐR | 3.0 | Potent agonist | [2] |
| LPH-23 [(S)-13] | 5-HT₂ₐR | 15 | Agonist | [2] |
This table summarizes representative data for a novel class of 5-HT₂ₐR agonists, highlighting the potency conferred by the 2,5-dimethoxyphenyl scaffold.
While not containing the 2,5-dimethoxy pattern, the synthesis of the widely used prokinetic agent Itopride demonstrates the utility of isomeric dimethoxybenzoyl chlorides. Itopride is synthesized using 3,4-dimethoxybenzoyl chloride, a positional isomer. The core reaction is the N-acylation of 4-[2-(dimethylamino)ethoxy]benzylamine with 3,4-dimethoxybenzoyl chloride.[6] This synthesis underscores the broader utility of dimethoxy-substituted benzoyl chlorides in creating amide-based drugs for various therapeutic areas. Although the prompt specifies this compound, the synthesis of Itopride provides a valuable and well-documented example of the fundamental acylation reaction in a commercial drug synthesis.
Synthetic Pathway Visualization: Itopride Synthesis
The synthesis of Itopride showcases a multi-step pathway where the final step involves the formation of an amide bond using a dimethoxybenzoyl chloride derivative.
Emerging Applications
The utility of the 2,5-dimethoxybenzoyl scaffold is not limited to CNS agents. Researchers are exploring its incorporation into molecules with other biological activities:
-
Anticancer Agents: Chalcones and flavones bearing the dimethoxy substitution pattern have been synthesized and evaluated as inhibitors of inflammatory mediators and as potential microtubule-targeted anticancer agents.[7][8]
-
Anti-inflammatory Agents: Benzamide derivatives containing a dimethoxyphenyl moiety have been synthesized and evaluated as selective COX-2 inhibitors.[9]
These emerging areas highlight the ongoing value of this compound as a versatile starting material for generating diverse molecular libraries for screening against a wide range of biological targets.
Conclusion
This compound is a powerful and efficient building block in medicinal chemistry for the introduction of the pharmacologically significant 2,5-dimethoxyphenyl moiety. Its primary application through N-acylation reactions provides a reliable and straightforward method for constructing amide bonds, a key structural feature in numerous drugs. Its central role in the synthesis of novel and selective serotonin receptor agonists for treating complex neuropsychiatric disorders underscores its contemporary relevance. As drug discovery continues to explore new chemical space, the versatility and proven track record of this compound ensure its continued importance in the development of next-generation therapeutics.
References
- Vertex AI Search. (n.d.). Process For The Preparation Of Itopride, Its Salts And Intermediates Thereof.
- Phukan, K., & Mahanta, J. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1549-1557.
- Google Patents. (n.d.). WO2007074386A2 - A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.
- Abdellatif, K. R. A., et al. (2018). Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Archiv der Pharmazie, 351(6), e1800008.
- Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-8426.
- Google Patents. (n.d.). CN102993038B - Preparation method of itopride hydrochloride.
- BenchChem. (n.d.). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
- ResearchGate. (2020). An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride.
- BenchChem. (n.d.). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.
- Bentham Science. (2020). An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride.
- BenchChem. (n.d.). This compound | 17918-14-8.
- Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
- Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
- Huang, Y. L., et al. (2010). Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents. Bioorganic & Medicinal Chemistry, 18(6), 2245-2253.
- Castelli, F., et al. (1995). Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. Journal of Medicinal Chemistry, 38(14), 2794-2797.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 2,5-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Utility of the 2,5-Dimethoxybenzamide Scaffold
The amide bond is a cornerstone of medicinal chemistry and drug development, prized for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[1] The synthesis of N-substituted amides via the acylation of amines with acyl chlorides is a fundamental and robust transformation in organic synthesis. Among the diverse array of acylating agents, 2,5-dimethoxybenzoyl chloride emerges as a valuable reagent for introducing the 2,5-dimethoxybenzamide moiety, a scaffold present in numerous biologically active compounds. The strategic placement of the methoxy groups can significantly influence the conformational properties, electronic distribution, and ultimately, the biological activity of the resulting amide derivatives. This document provides a comprehensive guide to the synthesis of amides using this compound, detailing the underlying mechanistic principles, a field-proven experimental protocol, and critical safety considerations.
Mechanistic Insights: The Interplay of Steric and Electronic Effects
The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism, a classic transformation often conducted under Schotten-Baumann conditions.[1] The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct, driving the equilibrium towards product formation.
The reactivity of the acyl chloride is dictated by a delicate balance of electronic and steric effects imparted by the two methoxy substituents on the benzoyl ring:
-
Electronic Effects : The methoxy groups are electron-donating through resonance, which can increase the electron density on the aromatic ring. However, they also exert an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom.[2] The overall electronic effect of the 2,5-dimethoxy substitution pattern makes the carbonyl carbon sufficiently electrophilic to readily react with amine nucleophiles.
-
Steric Effects : The methoxy group at the ortho-position (C2) introduces significant steric hindrance around the carbonyl center.[2] This steric bulk can modulate the reactivity of the acyl chloride, potentially slowing the rate of acylation compared to sterically unhindered benzoyl chlorides.[2] This can be advantageous in certain contexts, for instance, by enhancing selectivity when reacting with molecules possessing multiple nucleophilic sites.
Reaction Mechanism Workflow
Caption: Nucleophilic acyl substitution mechanism for amide formation.
Experimental Protocol: Synthesis of N-Aryl-2,5-dimethoxybenzamides
This protocol provides a general and reliable method for the synthesis of N-substituted amides from this compound and a representative primary amine (e.g., aniline). The principles can be readily adapted for other primary and secondary amines.
Materials and Equipment
| Reagent/Equipment | Purpose |
| This compound | Acylating agent |
| Substituted Aniline | Nucleophile |
| Anhydrous Dichloromethane (DCM) | Reaction solvent |
| Triethylamine (TEA) or Pyridine | Base to neutralize HCl byproduct |
| 1 M Hydrochloric acid (HCl) | Aqueous wash to remove excess base |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous wash to remove unreacted acyl chloride |
| Brine (Saturated NaCl solution) | Aqueous wash to remove residual water |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For efficient mixing |
| Dropping funnel | For controlled addition of acyl chloride |
| Ice bath | To control reaction temperature |
| Separatory funnel | For aqueous work-up |
| Rotary evaporator | For solvent removal |
| Thin-layer chromatography (TLC) plates | To monitor reaction progress |
Step-by-Step Methodology
-
Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of aniline).
-
Addition of Base : To the aniline solution, add triethylamine (1.2 - 1.5 equivalents).
-
Cooling : Cool the reaction mixture to 0 °C in an ice bath with continuous stirring. This is crucial as the acylation reaction is often exothermic.[3]
-
Addition of Acyl Chloride : Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-30 minutes using a dropping funnel. Slow addition is important to control the reaction temperature and minimize potential side reactions.[3]
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[1]
-
Work-up :
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and finally with brine (1 x 10 mL).[1]
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent.
-
-
Isolation and Purification :
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
-
Experimental Workflow Diagram
Sources
Application Notes & Protocols: Friedel-Crafts Acylation with 2,5-Dimethoxybenzoyl Chloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2,5-Dimethoxyphenyl Ketones
The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877, provides a robust and direct method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution is particularly valuable in pharmaceutical and materials science for synthesizing aryl ketones, which are pivotal intermediates.
This guide focuses on the application of 2,5-dimethoxybenzoyl chloride as the acylating agent. The resulting 2,5-dimethoxyphenyl ketone scaffold is a privileged structure found in numerous biologically active molecules and functional materials. The electron-donating methoxy groups on the benzoyl moiety activate it and influence the electronic properties and conformation of the final product, making this reagent a strategic choice for medicinal chemists and process development scientists.
Unlike the related Friedel-Crafts alkylation, the acylation reaction offers superior control. The acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that often plague alkylation reactions.[2][3] Furthermore, the ketone product is less reactive than the starting aromatic substrate, effectively preventing polysubstitution and leading to cleaner, more predictable outcomes.[4]
Reaction Mechanism and Scientific Principles
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Friedel-Crafts acylation proceeds through several distinct steps, each influenced by specific reaction parameters.
Mechanism Pathway:
-
Formation of the Acylium Ion: The reaction is initiated by the coordination of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), with the chlorine atom of this compound. This coordination weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[5]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the aromatic substrate attacks the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and generates a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, collapsing the sigma complex and restoring the highly stable aromatic ring.[7]
-
Product-Catalyst Complexation: The ketone product, being a moderate Lewis base, forms a stable complex with the strong Lewis acid (AlCl₃).[2] This complexation is often irreversible under the reaction conditions, which is why a stoichiometric amount (or a slight excess) of the catalyst is required. The desired ketone is liberated during the aqueous workup.[2]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Acylation of Indoles with 2,5-Dimethoxybenzoyl Chloride: A Detailed Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the Friedel-Crafts acylation of indoles using 2,5-dimethoxybenzoyl chloride. It delves into the underlying reaction mechanism, offers practical application notes for successful synthesis, and provides detailed experimental protocols. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this important transformation in the synthesis of complex molecules, particularly in the context of drug discovery and development where the indole scaffold is a privileged structure.
Introduction: The Significance of 3-Acylindoles
Indole and its derivatives are fundamental heterocyclic motifs present in a vast array of biologically active natural products and pharmaceutical agents. The functionalization of the indole ring is a cornerstone of medicinal chemistry, and among the various methods, the introduction of an acyl group at the C-3 position stands out as a particularly versatile strategy. 3-Acylindoles serve as key intermediates in the synthesis of a wide range of compounds, including anticancer agents and synthetic cannabinoids.[1][2] The Friedel-Crafts acylation is a classic and powerful method for achieving this transformation, offering a direct route to these valuable building blocks.[3]
This guide focuses on the use of this compound as the acylating agent. The electron-donating methoxy groups on the benzoyl moiety can influence the reactivity of the acyl chloride and the properties of the resulting 3-acylindole, making this a reaction of specific interest.
The Reaction Mechanism: An Electrophilic Aromatic Substitution
The acylation of indole with this compound proceeds via a Friedel-Crafts acylation, which is a classic example of an electrophilic aromatic substitution (EAS) reaction. The electron-rich indole ring acts as a nucleophile, attacking a highly electrophilic acylium ion.
The reaction can be broken down into three key steps:
-
Generation of the Acylium Ion: In the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or Et₂AlCl), the this compound is activated. The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its departure. This generates a resonance-stabilized acylium ion, which is a potent electrophile.
-
Nucleophilic Attack by Indole: The indole ring, being highly electron-rich, attacks the electrophilic carbon of the acylium ion. The C-3 position of indole is the most nucleophilic and therefore the preferred site of attack, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, typically the conjugate base of the Lewis acid (e.g., AlCl₄⁻), abstracts a proton from the C-3 position of the indole ring. This step restores the aromaticity of the indole system and yields the final product, 3-(2,5-dimethoxybenzoyl)indole. The Lewis acid catalyst is regenerated in this process, although in practice, stoichiometric amounts are often required as the product can form a complex with the Lewis acid.
Mechanism of the Friedel-Crafts acylation of indole.
Application Notes and Practical Considerations
Choice of Lewis Acid Catalyst
The choice of Lewis acid is critical for a successful acylation of indole. While strong Lewis acids like AlCl₃ are effective at generating the acylium ion, they can also lead to polymerization and decomposition of the acid-sensitive indole ring.[4] Milder Lewis acids are often preferred to mitigate these side reactions.
| Lewis Acid | Relative Acidity | Notes |
| AlCl₃ | Strong | Highly effective but can cause indole decomposition. Often used with N-protected indoles. |
| SnCl₄ | Moderate | A good alternative to AlCl₃, often providing higher yields with unprotected indoles.[3] |
| Et₂AlCl / Me₂AlCl | Mild | Offer high yields for C-3 acylation of unprotected indoles under mild conditions.[4] |
| ZnO | Mild | Can be used as an efficient and easily handled catalyst, particularly in ionic liquids. |
| Organocatalysts (e.g., DBN) | N/A | Can catalyze the reaction through a nucleophilic catalysis mechanism, avoiding strong acids.[5] |
Regioselectivity: C-3 vs. N-Acylation
The acylation of indole can occur at either the C-3 position or the nitrogen atom (N-acylation). C-3 acylation is generally favored due to the higher electron density at this position. However, N-acylation can be a competing side reaction, especially under certain conditions. To ensure exclusive C-3 acylation, N-protected indoles (e.g., 1-phenylsulfonylindole) can be used.[6] Alternatively, reaction conditions can be optimized to favor C-3 acylation of unprotected indoles, for instance, by using milder Lewis acids.[4]
Solvent and Temperature
Anhydrous, non-polar aprotic solvents such as dichloromethane (CH₂Cl₂), toluene, or carbon disulfide are typically used for Friedel-Crafts acylations to prevent reaction with the Lewis acid. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction between the acyl chloride and the Lewis acid, and then allowed to warm to room temperature.
Experimental Protocols
The following protocols are representative examples for the acylation of indole. Researchers should optimize these conditions based on their specific substrates and available equipment.
Protocol 1: Acylation of Indole using a Mild Lewis Acid (Et₂AlCl)
This protocol is adapted from the general method for the acylation of indoles with acyl chlorides in the presence of diethylaluminum chloride.[4]
Materials:
-
Indole
-
This compound
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq.) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of Et₂AlCl in hexanes (1.1 eq.) dropwise to the stirred indole solution.
-
After stirring for 15-20 minutes at 0 °C, add a solution of this compound (1.05 eq.) in anhydrous CH₂Cl₂ dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2,5-dimethoxybenzoyl)indole.
General workflow for the acylation of indole.
Characterization of 3-(2,5-Dimethoxybenzoyl)indole
Accurate characterization of the final product is essential. The following data for the closely related compound, 1-pentyl-3-(2,5-dimethoxybenzoyl)indole, can be used as a reference for interpreting the spectra of 3-(2,5-dimethoxybenzoyl)indole. The key fragmentation patterns in mass spectrometry and the expected regions for signals in NMR and IR spectroscopy will be similar.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-pentyl-3-(2,5-dimethoxybenzoyl)indole shows a significant fragment ion at m/z 200.[7] This fragment likely corresponds to the loss of the pentyl group and subsequent rearrangement. For the N-unsubstituted analog, the molecular ion peak [M]⁺ would be expected at m/z 281. Key fragmentation patterns would involve the cleavage of the C-C bond between the indole and the carbonyl group, and the loss of methoxy groups.
Expected Fragmentation for 3-(2,5-dimethoxybenzoyl)indole:
-
[M]⁺: m/z 281
-
[M - OCH₃]⁺: m/z 250
-
[M - CO]⁺: m/z 253
-
[Indole-C=O]⁺: m/z 144
-
[2,5-dimethoxyphenyl]⁺: m/z 137
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole and the 2,5-dimethoxyphenyl protons.
-
Indole NH: A broad singlet typically downfield (> 8.0 ppm).
-
Indole Aromatic Protons: Multiplets in the aromatic region (around 7.0-8.5 ppm). The H-2 proton of the indole will appear as a singlet or a doublet.
-
2,5-Dimethoxyphenyl Protons: Three aromatic protons will appear as a set of doublets and a doublet of doublets in the aromatic region.
-
Methoxy Protons: Two singlets, each integrating to 3H, for the two methoxy groups, typically in the range of 3.7-4.0 ppm.
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons of both the indole and the benzoyl moieties, and the methoxy carbons.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190-200 ppm.
-
Indole and Benzoyl Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-140 ppm).
-
Methoxy Carbons (OCH₃): Two signals around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl group.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ for the indole N-H.
-
C=O Stretch: A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ characteristic of an aryl ketone.
-
C-O Stretch: Strong absorptions in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the aryl ether C-O stretching of the methoxy groups.
-
C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.
Conclusion
The Friedel-Crafts acylation of indoles with this compound is a robust and valuable method for the synthesis of 3-acylindoles. A thorough understanding of the reaction mechanism and careful consideration of the reaction conditions, particularly the choice of Lewis acid, are crucial for achieving high yields and regioselectivity. The detailed protocols and characterization guidelines provided in this document serve as a comprehensive resource for researchers in organic synthesis and drug development, facilitating the efficient preparation and verification of these important molecular scaffolds.
References
- Wu, Y.-S., Coumar, M. S., Chang, J.-Y., Sun, H.-Y., Kuo, F.-M., Kuo, C.-C., Chen, Y.-J., Chang, C.-Y., Hsiao, C.-L., Liou, J.-P., Chen, C.-P., Yao, H.-T., Chiang, Y.-K., Tan, U.-K., Chen, C.-T., Chu, C.-Y., Wu, S.-Y., Yeh, T.-K., Lin, C.-Y., & Hsieh, H.-P. (2009). Synthesis and evaluation of 3-aroylindoles as anticancer agents: metabolite approach. Journal of Medicinal Chemistry, 52(15), 4941–4945. [Link]
- Bull, J. A., Macey, K. A., & James, T. D. (2010). Friedel–Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(21), 4944–4947. [Link]
- Wu, Y.-S., et al. (2009). Synthesis and evaluation of 3-aroylindoles as anticancer agents: metabolite approach. Journal of Medicinal Chemistry, 52(15), 4941-4945. [Link]
- Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
- Bull, J. A., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(21), 4944–4947. [Link]
- Zhang, L.-R., Yi, F.-P., Zou, J.-Z., Zhang, X., & Wang, Z. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research, 36(10), 600-602. [Link]
- Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487. [Link]
- Ketcha, D. M., & Gribble, G. W. (1985). A convenient synthesis of 3-acylindoles via Friedel-Crafts acylation of 1-(phenylsulfonyl)indole. The Journal of Organic Chemistry, 50(26), 5451–5457. [Link]
- Ottoni, O., Neder, A. V. F., Dias, A. K. B., da Cruz, R. P., & de Aquino, L. B. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. [Link]
- Kavanagh, P., O'Brien, J., McNamara, S., & Ryder, A. G. (2016). GC-MS Differentiation of the Six Regioisomeric dimethoxybenzoyl-1-pentylindoles: Isomeric Cannabinoid Substances. Journal of analytical toxicology, 40(5), 355–363. [Link]
- Ottoni, O., et al. (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. Organic Letters, 3(7), 1005-1007. [Link]
- Gribble, G. W. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)
- Kavanagh, P., et al. (2016). GC-MS Differentiation of the Six Regioisomeric dimethoxybenzoyl-1-pentylindoles: Isomeric Cannabinoid Substances. Journal of Analytical Toxicology, 40(5), 355-363. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 3-aroylindoles as anticancer agents: metabolite approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. GC-MS differentiation of the six regioisomeric dimethoxybenzoyl-1-pentylindoles: Isomeric cannabinoid substances - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2,5-Dimethoxybenzoyl Group: A Versatile Protecting Group for Alcohols in Modern Organic Synthesis
In the landscape of multistep organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and chemo-selectivity. The 2,5-dimethoxybenzoyl (2,5-DMB) group emerges as a valuable addition to the synthetic chemist's toolkit for the temporary masking of hydroxyl functionalities. The strategic placement of two electron-donating methoxy groups on the benzoyl scaffold modulates the electronic properties of the ester, influencing its stability and cleavage conditions. This guide provides an in-depth exploration of the use of 2,5-dimethoxybenzoyl chloride as a robust and versatile protecting group for alcohols, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The presence of the methoxy groups on the aromatic ring enhances the lability of the 2,5-DMB group under specific conditions compared to a simple benzoyl group, allowing for more tailored deprotection strategies. This attribute is particularly advantageous in the synthesis of complex molecules where orthogonal deprotection schemes are necessary to selectively unmask various functional groups.
Core Principles of 2,5-Dimethoxybenzoyl Protection
The utility of the 2,5-DMB protecting group is rooted in the stability of the ester linkage under a range of synthetic conditions, coupled with its susceptibility to cleavage under specific acidic, basic, or oxidative stimuli. The electron-donating nature of the methoxy groups plays a crucial role in facilitating certain deprotection pathways, particularly those involving the formation of cationic intermediates.
Application Notes and Protocols
Part 1: Protection of Alcohols with this compound
The introduction of the 2,5-DMB group is typically achieved through the acylation of an alcohol with this compound in the presence of a suitable base. Pyridine is a commonly employed base that also serves as a nucleophilic catalyst.
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol. The reaction conditions may require optimization based on the specific substrate.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous pyridine (3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane.
-
Add anhydrous pyridine (3.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 equiv) in anhydrous DCM to the stirred alcohol-pyridine mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 2,5-dimethoxybenzoyl protected alcohol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the highly reactive this compound.
-
Pyridine as a Base and Catalyst: Pyridine neutralizes the HCl generated during the reaction and also acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which then acylates the alcohol.
-
Aqueous Work-up: The NaHCO₃ wash neutralizes any remaining pyridinium hydrochloride and excess acid. The subsequent water and brine washes remove water-soluble impurities.
Visualization of the Protection Workflow:
Caption: General workflow for the protection of an alcohol with this compound.
Part 2: Deprotection of 2,5-Dimethoxybenzoyl Esters
The 2,5-DMB group can be cleaved under various conditions, offering flexibility in synthetic planning. The choice of deprotection method will depend on the overall molecular architecture and the presence of other sensitive functional groups.
Method 1: Basic Hydrolysis (Saponification)
This is a standard and reliable method for the cleavage of ester protecting groups.
Experimental Protocol: Basic Hydrolysis
Materials:
-
2,5-Dimethoxybenzoyl protected alcohol (1.0 equiv)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-5.0 equiv)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the 2,5-dimethoxybenzoyl protected alcohol in methanol or a THF/water mixture.
-
Add a solution of NaOH or LiOH (2.0-5.0 equiv) in water.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and neutralize with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected alcohol.
Method 2: Acidic Hydrolysis
While generally more stable to acidic conditions than many other protecting groups, the 2,5-DMB group can be removed under stronger acidic conditions.
Experimental Protocol: Acidic Hydrolysis
Materials:
-
2,5-Dimethoxybenzoyl protected alcohol (1.0 equiv)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the 2,5-dimethoxybenzoyl protected alcohol in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) (e.g., 10-50% v/v) or a solution of HCl in an organic solvent.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM and wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify as described above.
Method 3: Oxidative Cleavage with DDQ
Drawing parallels from the deprotection of dimethoxybenzyl (DMB) ethers, oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a plausible and potentially mild method for deprotection.[1] The electron-rich nature of the 2,5-dimethoxybenzoyl group should facilitate the formation of a charge-transfer complex with DDQ.[1]
Experimental Protocol: Oxidative Cleavage
Materials:
-
2,5-Dimethoxybenzoyl protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv)
-
Dichloromethane (DCM)/Water (e.g., 18:1)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 2,5-dimethoxybenzoyl protected alcohol in a mixture of DCM and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) portion-wise to the stirred solution. The reaction mixture will likely change color.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash the combined organic layers with water and brine, dry, concentrate, and purify as previously described.
Data Summary for Deprotection Methods
| Deprotection Method | Reagents and Conditions | Substrate Compatibility | Orthogonality |
| Basic Hydrolysis | LiOH or NaOH in THF/water or MeOH, rt to 50°C | Sensitive to other base-labile groups (e.g., other esters, amides). | Orthogonal to acid-labile (e.g., Boc, trityl) and hydrogenolysis-labile (e.g., Bn, Cbz) groups. |
| Acidic Hydrolysis | TFA in DCM; HCl in organic solvent, rt | Sensitive to other acid-labile groups (e.g., silyl ethers, acetals, Boc). | Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Oxidative Cleavage | DDQ in DCM/water, 0°C to rt | Sensitive to other electron-rich aromatic systems. | Potentially orthogonal to many acid- and base-labile groups, as well as groups removed by hydrogenolysis.[1] |
Mechanistic Insights
Protection Mechanism: Nucleophilic Acyl Substitution
The protection of an alcohol with this compound proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of alcohol protection using this compound.
Deprotection Mechanism: Base-Catalyzed Hydrolysis (Saponification)
The saponification of the 2,5-dimethoxybenzoyl ester is also a nucleophilic acyl substitution reaction.[2][3]
Caption: Mechanism of base-catalyzed hydrolysis (saponification) of a 2,5-dimethoxybenzoyl ester.[2][3]
Conclusion
The 2,5-dimethoxybenzoyl group offers a valuable strategic option for the protection of alcohols in organic synthesis. Its introduction via this compound is straightforward, and its removal can be accomplished under a variety of conditions, including basic and acidic hydrolysis, and potentially mild oxidative cleavage. The electronic properties imparted by the two methoxy substituents provide a nuanced reactivity profile that can be exploited to design orthogonal protection strategies in the synthesis of complex, multifunctional molecules. This guide provides a foundational framework for the application of this protecting group, and it is anticipated that further exploration by the scientific community will continue to expand its utility in the art of chemical synthesis.
References
- Crich, D., & Lim, L. B. (2004). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic Letters, 6(9), 1381–1384. [Link]
- Glen Research. Deprotection Guide. [Link]
- Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567–5577. [Link]
- Moody, C. J., & Rees, C. W. (1979). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]
- ResearchGate. What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?. [Link]
- Knowledge. How Does 2,5-Dimethoxybenzyl Alcohol Interact With Other Chemicals?. [Link]
- NROChemistry. Protection of Alcohols. [Link]
- J&K Scientific LLC. Ester Hydrolysis. [Link]
- University of Calgary. Ch20: Hydrolysis of Esters. [Link]
- Thieme. Product Class 11: Alcohols and Diols by Deprotection. [Link]
- RSC Publishing.
- Chemistry Steps.
- ResearchGate. Deprotection of benzyl ethers using DDQ. [Link]
- YouTube.
- ResearchGate. Orthogonal Photolysis of Protecting Groups. [Link]
- Murphy, G. K., & Paquin, J. F. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 17(12), 13837–13864. [Link]
- Codee, J. D. C., van den Bos, L. J., & van der Marel, G. A. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 74(19), 7493–7501. [Link]
- Chemguide. Hydrolysing esters. [Link]
- Moody, C. J., Roffey, J. R. A., & Stephens, M. A. (2002). Synthesis of 2,5-dihydroxy-3-(indol-3-yl)benzoquinones by acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone. The Journal of Organic Chemistry, 67(24), 8374–8388. [Link]
- ResearchGate. Chemical and Enzymatic Synthetic Routes to the Diglycidyl Ester of 2,5-Furandicarboxylic Acid. [Link]
Sources
The Strategic Application of 2,5-Dimethoxybenzoyl Chloride in Advanced Polymer Synthesis: A Guide for Researchers
For professionals in polymer chemistry, materials science, and drug development, the precise control over polymer architecture is paramount. The choice of initiating and propagating species in a polymerization reaction dictates the final material's properties and, consequently, its functional efficacy. 2,5-Dimethoxybenzoyl chloride, a substituted aroyl chloride, emerges as a strategic building block in the synthesis of tailored polymers. Its unique electronic and steric characteristics, conferred by the two methoxy groups on the benzene ring, offer distinct advantages in various polymerization methodologies. This guide provides an in-depth exploration of its application, complete with detailed protocols and the scientific rationale behind its use.
I. Introduction: The Versatility of a Substituted Aroyl Chloride
This compound is a derivative of benzoic acid characterized by the presence of two electron-donating methoxy groups at the 2 and 5 positions of the phenyl ring. These substituents significantly influence the reactivity of the acyl chloride group, making it a valuable tool for polymer chemists. The methoxy groups enhance the electron density of the aromatic ring and can stabilize cationic intermediates, a property that can be harnessed in specific polymerization reactions. Furthermore, the presence of these functional groups can impart desirable properties, such as improved solubility and altered thermal characteristics, to the resulting polymers.
This document will delve into two primary applications of this compound in polymer synthesis:
-
As a Monomer in Polycondensation Reactions: The synthesis of aromatic polyesters and polyamides.
-
As an Initiator in Cationic Polymerization: The controlled polymerization of vinyl monomers.
II. Application in Polycondensation Reactions: Crafting High-Performance Aromatic Polymers
Aroyl chlorides are classic reagents in polycondensation reactions, reacting with diols and diamines to form polyesters and polyamides, respectively. The use of this compound, in conjunction with a suitable comonomer, allows for the synthesis of polymers with a regularly substituted aromatic backbone.
A. Synthesis of Aromatic Polyesters
The reaction of this compound with a diol in the presence of a base to neutralize the HCl byproduct yields a polyester. The methoxy groups on the polymer backbone can enhance solubility in common organic solvents, a significant advantage for polymer processing and characterization.
Reaction Workflow: Polyester Synthesis
Caption: Workflow for Aromatic Polyester Synthesis.
Detailed Protocol: Synthesis of Poly(hydroquinone 2,5-dimethoxybenzoate)
This protocol describes a laboratory-scale synthesis of an aromatic polyester using this compound and hydroquinone.
Materials:
-
This compound (1.00 eq)
-
Hydroquinone (1.00 eq)
-
Anhydrous Pyridine (2.20 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve hydroquinone in anhydrous DCM.
-
Add anhydrous pyridine to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by observing the increase in viscosity of the solution.
-
Pour the viscous polymer solution into a large volume of methanol to precipitate the polymer.
-
Collect the fibrous precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers and pyridine hydrochloride.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
Expected Outcome: A solid, likely off-white to pale yellow, aromatic polyester. The expected properties are summarized in the table below.
| Property | Expected Value/Characteristic | Rationale |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, DMF | The presence of methoxy groups disrupts chain packing and increases polarity, enhancing solubility. |
| Glass Transition (Tg) | Moderately high | The rigid aromatic backbone contributes to a high Tg, though the methoxy groups may slightly lower it. |
| Thermal Stability | High decomposition temperature | Aromatic polyesters are known for their thermal stability. The ether linkages are generally robust. |
B. Synthesis of Aromatic Polyamides
Similar to polyester synthesis, this compound can be reacted with aromatic or aliphatic diamines to produce polyamides. The resulting polymers will feature the dimethoxybenzoyl moiety as a repeating unit, which can influence properties like processability and thermal stability.
Reaction Workflow: Polyamide Synthesis
Caption: Workflow for Aromatic Polyamide Synthesis.
III. Application as an Initiator in Cationic Polymerization
The electron-donating nature of the methoxy groups in this compound can be exploited to initiate the cationic polymerization of susceptible monomers, such as vinyl ethers. In the presence of a Lewis acid co-initiator, the acyl chloride can generate a carbocation that initiates the polymerization process.
Mechanism of Initiation
The proposed mechanism involves the abstraction of the chloride ion by a Lewis acid (e.g., AlCl₃, SnCl₄), leading to the formation of a highly reactive acylium ion. This acylium ion can then react with a vinyl ether monomer to generate a new carbocation, which propagates the polymerization.
Initiation and Propagation in Cationic Polymerization
Caption: Initiation and Propagation in Cationic Polymerization.
Detailed Protocol: Cationic Polymerization of Isobutyl Vinyl Ether
This protocol outlines a hypothetical procedure for the cationic polymerization of isobutyl vinyl ether initiated by the this compound/SnCl₄ system.
Materials:
-
This compound
-
Tin(IV) chloride (SnCl₄)
-
Isobutyl vinyl ether (freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
Procedure:
-
All glassware must be rigorously flame-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a Schlenk flask, prepare a stock solution of this compound in anhydrous DCM.
-
In a separate Schlenk flask, prepare a stock solution of SnCl₄ in anhydrous DCM.
-
In the main reaction flask, add the desired amount of anhydrous DCM and cool to -78°C using a dry ice/acetone bath.
-
Add the freshly distilled isobutyl vinyl ether to the cooled solvent.
-
Initiate the polymerization by sequentially adding the this compound solution and then the SnCl₄ solution via syringe.
-
Allow the polymerization to proceed for the desired time, with continuous stirring.
-
Quench the reaction by adding a small amount of pre-chilled methanol.
-
Allow the mixture to warm to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Key Considerations for Cationic Polymerization:
-
Purity of Reagents: Cationic polymerization is extremely sensitive to impurities, especially water, which can act as a chain transfer agent or a termination agent. All reagents and solvents must be scrupulously dried.
-
Temperature Control: Low temperatures are often required to suppress chain transfer and termination reactions, leading to better control over the polymerization and narrower molecular weight distributions.
-
Solvent Polarity: The polarity of the solvent can influence the nature of the propagating species (e.g., free ions vs. ion pairs), which in turn affects the polymerization kinetics and the properties of the resulting polymer.
IV. Conclusion and Future Outlook
This compound represents a versatile and strategic compound in the polymer chemist's toolkit. Its ability to act as both a monomer in polycondensation reactions and a potential initiator in cationic polymerizations opens avenues for the synthesis of novel polymers with tailored properties. The presence of the dimethoxy functionality can enhance solubility, modify thermal characteristics, and provide sites for post-polymerization modification.
Further research is warranted to fully explore the potential of this compound. Investigating its role in living cationic polymerization could lead to the synthesis of well-defined block copolymers with unique architectures. Moreover, the synthesis and characterization of a wider range of polyesters and polyamides derived from this compound will undoubtedly expand the library of available high-performance materials for various applications, from advanced coatings to biomedical devices.
V. References
While specific literature detailing the use of this compound in polymer synthesis is not abundant, the principles and protocols described herein are based on well-established methodologies in polymer chemistry. The following references provide a strong foundation for the concepts discussed:
-
Odian, G. Principles of Polymerization, 4th ed.; John Wiley & Sons, 2004.
-
Cowie, J. M. G.; Arrighi, V. Polymers: Chemistry and Physics of Modern Materials, 3rd ed.; CRC Press, 2007.
-
Matyjaszewski, K.; Davis, T. P., Eds. Handbook of Radical Polymerization; Wiley-Interscience, 2002.
-
Kennedy, J. P.; Ivan, B. Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice; Hanser Publishers, 1992.
-
Pascault, J.-P.; Williams, R. J. J. Epoxy Polymers: New Materials and Innovations; Wiley-VCH, 2010.
Application Notes and Protocols: Synthesis of N-Substituted-2,5-dimethoxybenzamides via Acylation of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between 2,5-dimethoxybenzoyl chloride and primary amines is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of N-substituted-2,5-dimethoxybenzamides. This amide bond formation is of profound interest in medicinal chemistry and drug development. The 2,5-dimethoxybenzoyl moiety is a key structural feature in a variety of biologically active compounds, including selective serotonin 5-HT2A receptor agonists which have shown promise in treating psychiatric disorders like depression and anxiety.[1][2] The versatility of this reaction allows for the creation of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies crucial for the optimization of lead compounds.
This document serves as a comprehensive technical guide, offering in-depth insights into the reaction mechanism, detailed experimental protocols, and critical considerations for achieving high-yield, high-purity synthesis of these valuable amide compounds.
Chemical Principles and Reaction Mechanism
The formation of an amide from an acyl chloride and a primary amine is a classic example of nucleophilic acyl substitution.[3][4] The reaction proceeds through an addition-elimination mechanism, often referred to as the Schotten-Baumann reaction, particularly when conducted under biphasic conditions with an aqueous base.[5][6][7]
Mechanism Breakdown:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.[8][9] This forms a tetrahedral intermediate.[4][10]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[4]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This base can be a tertiary amine like triethylamine or pyridine, or an inorganic base such as sodium hydroxide.[3][5][10] This final step is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction.[7][11]
Visualizing the Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocols
Two primary protocols are presented here: a standard Schotten-Baumann condition using an aqueous base and a more controlled method in an aprotic organic solvent with a tertiary amine base. The choice of protocol depends on the solubility and stability of the reactants and products.
Protocol 1: Schotten-Baumann Conditions (Biphasic System)
This method is particularly useful for amines that are soluble in water or for large-scale preparations where cost is a factor.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
10% Aqueous Sodium Hydroxide (NaOH) solution[6]
-
Dichloromethane (DCM) or Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a flask, dissolve the primary amine (1.0 eq.) in dichloromethane. In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Addition of Acyl Chloride: To the stirred solution of the amine, add this compound (1.05 eq.) dropwise at room temperature.
-
Addition of Base: Slowly add the 10% aqueous NaOH solution (2.0 eq.) to the reaction mixture. The reaction is often vigorous; cooling in an ice bath may be necessary.
-
Reaction Monitoring: Stir the biphasic mixture vigorously for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Anhydrous Conditions with an Organic Base
This protocol is preferred for amines that are not water-soluble or are sensitive to hydrolysis. It offers better control over the reaction conditions.
Materials:
-
This compound
-
Primary amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[5][12]
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Ice bath
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq.) and dissolve it in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring the progress by TLC.[5]
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing the Experimental Workflow
Caption: General workflow for amide synthesis.
Data Presentation: Reactant and Solvent Guide
| Parameter | Choice & Rationale |
| Primary Amine | Aliphatic or aromatic primary amines can be used. Sterically hindered amines may require longer reaction times or elevated temperatures. |
| Base | Inorganic (e.g., NaOH, K₂CO₃): Cost-effective for large scale, used in biphasic systems.[6] Organic (e.g., TEA, Pyridine): Used in anhydrous conditions for sensitive substrates, acts as an acid scavenger.[3][5] |
| Solvent | Aprotic (DCM, THF, Ethyl Acetate): Commonly used for anhydrous reactions to dissolve reactants and facilitate the reaction.[5][12] Biphasic (DCM/Water): Used in Schotten-Baumann conditions to separate the organic product from aqueous byproducts.[3] |
| Equivalents | Acyl Chloride: A slight excess (1.05-1.2 eq.) is often used to ensure complete consumption of the amine. Base: At least one equivalent is required to neutralize the HCl byproduct. An excess (1.2-2.0 eq.) is common to drive the reaction to completion.[7] |
| Temperature | Typically initiated at 0°C to control the initial exothermic reaction, then warmed to room temperature.[5] |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction or hydrolysis of the acyl chloride.
-
Solution: Ensure anhydrous conditions if using an organic base. Check the quality of the this compound, as it can hydrolyze upon storage. Extend the reaction time or consider gentle heating.
-
-
Side Product Formation:
-
Cause: If two equivalents of the amine are used instead of a non-nucleophilic base, a salt of the amine and HCl will form, reducing the available nucleophile.[7] Diacylation can occur if the primary amine has other nucleophilic sites.
-
Solution: Use a non-nucleophilic base like triethylamine or pyridine. For multifunctional amines, consider using protecting groups.
-
-
Difficult Purification:
-
Cause: The triethylammonium chloride or pyridinium chloride salt formed can sometimes co-precipitate with the product.
-
Solution: An acidic wash (e.g., 1M HCl) during workup is crucial to remove tertiary amine bases and their salts into the aqueous layer.
-
Expert Tip: For electron-deficient or sterically hindered amines, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) alongside triethylamine can significantly accelerate the reaction rate.
Conclusion
The acylation of primary amines with this compound is a highly reliable and adaptable method for synthesizing N-substituted-2,5-dimethoxybenzamides. A thorough understanding of the reaction mechanism and careful selection of reaction conditions based on the specific properties of the amine substrate are paramount for success. The protocols and insights provided in this guide are designed to empower researchers to confidently and efficiently synthesize these important compounds for applications in drug discovery and beyond.
References
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
- Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE.
- Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- PubMed Central (PMC). (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
- PubMed. (2024, May 9). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
Sources
- 1. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: A Detailed Guide to N-Acylation with 2,5-Dimethoxybenzoyl Chloride
Prepared by: Gemini, Senior Application Scientist
Introduction
N-acylation is a cornerstone transformation in organic synthesis, essential for the formation of robust amide bonds that are fundamental structural motifs in pharmaceuticals, natural products, and advanced materials. This guide provides a comprehensive overview and detailed experimental protocols for the N-acylation of primary and secondary amines using 2,5-Dimethoxybenzoyl chloride. The introduction of the 2,5-dimethoxybenzoyl group is of particular interest in medicinal chemistry, as the methoxy substituents can modulate a molecule's electronic properties, conformational preferences, and metabolic stability, potentially enhancing its interaction with biological targets.
The primary method detailed herein is the Schotten-Baumann reaction, a reliable and versatile method for acylating amines with acyl chlorides.[1][2] We will explore this reaction under both classical biphasic aqueous conditions and anhydrous conditions using an organic base, providing researchers with options adaptable to a wide range of substrates. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure reproducible and high-yielding results.
Principle of the Method: The Schotten-Baumann Reaction
The N-acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism.[3] This reaction is highly efficient but requires a base to proceed to completion.
Mechanism Breakdown:
-
Nucleophilic Attack: The reaction initiates when the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This forms a transient tetrahedral intermediate.[1]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion, the most stable leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by a base. This final step is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated from the expelled chloride and the proton from the amine. The removal of HCl drives the reaction equilibrium toward the product, preventing the protonation of the starting amine, which would render it non-nucleophilic.[4]
The choice of base and solvent system defines the specific variant of the Schotten-Baumann conditions.[5]
-
Aqueous Base (NaOH, KOH): In this classic setup, an aqueous solution of an inorganic base is used. The reaction often occurs in a two-phase system (e.g., water and dichloromethane), where the base remains in the aqueous phase to neutralize the HCl, while the organic starting materials and product reside in the organic phase.[2]
-
Organic Base (Triethylamine, Pyridine): In anhydrous conditions, a tertiary organic amine is used as a base in an aprotic organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The organic base acts as an HCl scavenger, forming an ammonium salt that often precipitates or is removed during the aqueous work-up.[6]
Sources
Lewis acid catalysts for Friedel-Crafts reactions with 2,5-Dimethoxybenzoyl chloride
< < Application Notes & Protocols: A-011
Topic: Lewis Acid Catalysts for Friedel-Crafts Reactions with 2,5-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of crucial carbon-carbon bonds in the production of aryl ketones. These ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This document provides a comprehensive guide to the selection and application of Lewis acid catalysts for the Friedel-Crafts acylation of aromatic substrates using this compound. The presence of two electron-donating methoxy groups on the benzoyl chloride influences the reactivity of the acylating agent and necessitates careful consideration of catalyst choice and reaction conditions to achieve optimal yields and selectivity. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for various Lewis acid catalysts, and offer insights into troubleshooting common challenges.
Introduction to Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, which activates the acylating agent, usually an acyl halide or anhydride, to form a highly electrophilic acylium ion.[1][2][3][4]
The general mechanism proceeds as follows:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to generate a resonance-stabilized acylium ion.[3][5]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, often the Lewis acid-halide complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.[3] The Lewis acid catalyst is regenerated in this step.[3]
Figure 1: General workflow of a Lewis acid-catalyzed Friedel-Crafts acylation.
The Role of this compound
The two methoxy groups on the benzoyl chloride are electron-donating through resonance, which can influence the reactivity of the acylating agent.[6] While these groups activate the aromatic ring of the benzoyl chloride itself, their primary electronic effect in this context is on the stability and reactivity of the resulting acylium ion. The methoxy groups can donate electron density to the carbonyl carbon, which can modulate its electrophilicity. This can be a double-edged sword: while it may slightly decrease the reactivity of the acylium ion compared to an unsubstituted benzoyl cation, it can also lead to cleaner reactions with fewer side products, particularly with highly activated aromatic substrates.
Selecting the Right Lewis Acid Catalyst
The choice of Lewis acid is a critical parameter that can significantly impact the yield, selectivity, and overall success of the Friedel-Crafts acylation. A range of Lewis acids can be employed, from traditional, highly reactive catalysts to milder, more environmentally friendly alternatives.
Traditional Lewis Acids
-
Aluminum Chloride (AlCl₃): AlCl₃ is the most common and powerful Lewis acid used for Friedel-Crafts reactions.[1][7] Its high activity allows for reactions to proceed under relatively mild conditions. However, its high reactivity comes with drawbacks. AlCl₃ is extremely sensitive to moisture and must be handled under strictly anhydrous conditions.[8][9] Furthermore, the ketone product forms a stable complex with AlCl₃, necessitating the use of stoichiometric or even excess amounts of the catalyst.[2] This can lead to significant waste generation and complicates the work-up procedure.[10]
-
Ferric Chloride (FeCl₃): FeCl₃ is a milder and less expensive alternative to AlCl₃.[1][11][12] It is also moisture-sensitive, though generally less so than AlCl₃. While it may require higher reaction temperatures or longer reaction times, FeCl₃ can be a good choice for substrates that are prone to decomposition or side reactions with stronger Lewis acids.[11] Recent studies have shown that low loadings of FeCl₃ in environmentally friendly solvents like propylene carbonate can efficiently catalyze the acylation of activated arenes.[11]
Modern & "Green" Lewis Acid Catalysts
In recent years, there has been a significant push towards developing more sustainable and reusable catalytic systems for Friedel-Crafts reactions. Metal triflates have emerged as a promising class of water-tolerant, recyclable Lewis acid catalysts.[10][13][14]
-
Bismuth (III) Triflate (Bi(OTf)₃): Bismuth triflate is a highly efficient and water-stable Lewis acid catalyst for Friedel-Crafts acylations.[10][15][16] It can be used in catalytic amounts and is easily recovered and reused without a significant loss of activity.[10] Its tolerance to water makes it a more practical and environmentally friendly option compared to traditional Lewis acids.[10]
-
Scandium (III) Triflate (Sc(OTf)₃): Scandium triflate is another powerful, water-tolerant Lewis acid that can be used in catalytic amounts.[17][18][19][20] It is known for its high activity and selectivity in a variety of organic transformations, including Friedel-Crafts reactions.[17][18][21] Like bismuth triflate, it is recoverable and reusable, making it a sustainable choice.[17][18]
Comparative Data on Lewis Acid Performance
The following table provides a comparative overview of the performance of different Lewis acid catalysts in Friedel-Crafts acylation reactions with various aromatic substrates. While specific data for this compound is not always available, the trends observed with similar acylating agents provide valuable guidance for catalyst selection.
| Lewis Acid Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Anisole | Acetyl chloride | - | Reflux | - | 85.7 | [22] |
| AlCl₃ | Toluene | Acetyl chloride | Toluene | Room Temp | - | 29 | [23] |
| FeCl₃ | Activated Arenes | Aromatic acyl chlorides | Propylene Carbonate | 80 | 3-10 | 76-92 | [11] |
| Bi(OTf)₃ | Activated/Deactivated Benzenes | Various | - | - | - | High | [15] |
| Sc(OTf)₃ | Toluene | Benzaldehyde/1,3-propanediol | - | - | - | Quantitative | [17][18] |
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Lewis acids such as AlCl₃ and FeCl₃ are corrosive and moisture-sensitive. Handle them with care in a dry environment (e.g., under an inert atmosphere or in a glovebox).[8][9]
-
Acyl chlorides are corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes.
-
Organic solvents are flammable and may be toxic. Handle with care.
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
This protocol outlines a general procedure for the AlCl₃-catalyzed acylation of an electron-rich aromatic substrate (e.g., anisole) with this compound.
Materials:
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Aromatic substrate (e.g., anisole) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of the aromatic substrate (1.1 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Once the reaction is complete, cool the mixture to 0 °C and cautiously pour it into a beaker containing a mixture of crushed ice and concentrated HCl.[24] This will quench the reaction and decompose the aluminum chloride-ketone complex.[24] b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with DCM (2 x 20 mL). d. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Friedel-Crafts Acylation using Bismuth (III) Triflate (Bi(OTf)₃)
This protocol provides a greener alternative using a catalytic amount of Bi(OTf)₃.
Materials:
-
Bismuth (III) triflate (Bi(OTf)₃) (5-10 mol%)
-
This compound (1.0 equivalent)
-
Aromatic substrate (1.2 equivalents)
-
Anhydrous solvent (e.g., nitromethane or a higher boiling point solvent like 1,2-dichloroethane)
Procedure:
-
To a round-bottom flask, add the aromatic substrate (1.2 eq.), this compound (1.0 eq.), and the solvent.
-
Add Bi(OTf)₃ (0.05-0.1 eq.) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for the required time (monitor by TLC).
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Add water to the mixture and extract with a suitable organic solvent (e.g., ethyl acetate). c. Wash the organic layer with water and brine. d. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization. The aqueous layer can be concentrated to recover the Bi(OTf)₃ catalyst for reuse.
Troubleshooting Common Issues
Even with well-defined protocols, challenges can arise. This section addresses common problems and provides systematic solutions.
Figure 2: A decision-making workflow for troubleshooting low-yield Friedel-Crafts acylation reactions.
Common Problems & Solutions:
-
Low or No Yield:
-
Inactive Catalyst: The Lewis acid may have been deactivated by moisture.[8][9] Ensure all reagents, solvents, and glassware are scrupulously dry. Use freshly opened or purified Lewis acids.
-
Insufficient Catalyst: For traditional Lewis acids like AlCl₃, stoichiometric amounts are often necessary as the product ketone complexes with the catalyst.[8]
-
Deactivated Aromatic Ring: The Friedel-Crafts acylation is an electrophilic aromatic substitution and is inefficient with strongly deactivated aromatic rings (e.g., those with nitro or cyano groups).[8]
-
Sub-optimal Temperature: Some reactions require heating to overcome the activation energy.[8] Conversely, excessively high temperatures can lead to decomposition.[8]
-
-
Formation of Multiple Products:
-
Polysubstitution: While less common in acylation than alkylation, it can occur with highly activated rings.[8] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[2][8]
-
Isomer Formation: The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. Steric hindrance can also play a role, often favoring the para product over the ortho.[8]
-
Conclusion
The Friedel-Crafts acylation with this compound is a versatile method for the synthesis of a variety of substituted aryl ketones. The choice of Lewis acid catalyst is paramount to the success of the reaction. While traditional catalysts like AlCl₃ are highly effective, they require stringent anhydrous conditions and stoichiometric quantities. Modern catalysts such as bismuth and scandium triflates offer a more sustainable and user-friendly alternative, with the advantages of being water-tolerant and recyclable. By carefully considering the nature of the substrate and the desired reaction conditions, researchers can select the optimal catalyst to achieve high yields and selectivity in their synthetic endeavors.
References
- Tran, P., Nguyen, H., & Le, T. (2017). Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate in the Friedel-Crafts Benzoylation of Aromatic Compounds with Benzoic Anhydride. Semantic Scholar.
- Fukuzawa, S., Tsuchimoto, T., & Hiyama, T. (1997). Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. Journal of the American Chemical Society, 119(44), 10548-10554.
- Fukuzawa, S., Tsuchimoto, T., & Hiyama, T. (1997). Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. ACS Publications.
- Dubac, J., & Post, M. E. (1997). Surprising catalytic activity of bismuth (III) triflate in the Friedel-Crafts acylation reaction. Tetrahedron Letters, 38(51), 8829-8832.
- Lerch, S., et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances, 15(38), 31088-31094.
- Aggarwal, V. K., et al. (2009). Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. Tetrahedron, 65(33), 6682-6695.
- De, S. K. (2004). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 6(23), 4219-4221.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Song, C. E., et al. (2000). Scandium(iii) triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes. Chemical Communications, (17), 1695-1696.
- Nguyen, M. T. T., et al. (2021). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 6(35), 22789-22797.
- Le, T. N., et al. (2003). Activation of Bismuth(III) Derivatives in Ionic Liquids: Novel and Recyclable Catalytic Systems for Friedel−Crafts Acylation of Aromatics. Organic Letters, 5(22), 4113-4115.
- Davarani, S. S. H., & Ezzati, M. (2014). The Friedel-Crafts Acylation of Aromatic Compounds Under Various Reaction Conditions. Oriental Journal of Chemistry, 30(3), 1145-1151.
- Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation.
- Tran, P. H. (2014). Friedel-crafts acylation of aromatic compounds using Triflat bismuth. Science and Technology Development Journal, 17(2), 10-14.
- Nandi, K. K., et al. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 01-07.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1994). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 71(10), 903.
- Leah4sci. (2017, July 5).
- Farmer, S., et al. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Chemistry LibreTexts.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Brown, H. C., & Jensen, F. R. (1958). Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst and Benzoyl Chloride as Solvent. Journal of the American Chemical Society, 80(9), 2291-2296.
- Organic Chemistry Lab. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. [Link]
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Clark, J. (2023). C. The Friedel-Crafts Acylation of Benzene. In Chemistry LibreTexts.
- Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). New Journal of Chemistry, 40(6), 5323-5329.
- OUCI. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.
- Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing.
- Li, X., et al. (2013). Deep eutectic solvent catalyzed Friedel–Crafts alkylation of electron-rich arenes with aldehydes. RSC Advances, 3(44), 21531-21536.
- Khan Academy. (n.d.). Friedel-Crafts acylation (video).
- Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [PDF] Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate in the Friedel-Crafts Benzoylation of Aromatic Compounds with Benzoic Anhydride | Semantic Scholar [semanticscholar.org]
- 11. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistryjournals.net [chemistryjournals.net]
- 15. lookchem.com [lookchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. Scandium() triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. PlumX [plu.mx]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Solvent Selection for Reactions Involving 2,5-Dimethoxybenzoyl Chloride
Abstract
2,5-Dimethoxybenzoyl chloride is a highly reactive acylating agent utilized in the synthesis of a diverse range of chemical entities, including pharmaceuticals, agrochemicals, and specialty materials. The success, selectivity, and yield of reactions involving this reagent are critically dependent on the strategic selection of the reaction solvent. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on choosing the optimal solvent system. We will explore the fundamental principles governing solvent choice, provide specific recommendations for common reaction classes—namely nucleophilic acyl substitution and Friedel-Crafts acylation—and detail robust protocols for immediate application.
Molecular Profile and Inherent Reactivity of this compound
This compound possesses a highly electrophilic carbonyl carbon, a characteristic of acyl chlorides, making it an excellent acyl donor. The two electron-donating methoxy groups on the aromatic ring modulate the electronic properties of the molecule but do not diminish the high reactivity of the acyl chloride functional group.
The paramount chemical characteristic of this compound is its extreme sensitivity to moisture and other protic species.[1][2] The acyl chloride readily undergoes vigorous and often exothermic hydrolysis with water to form the corresponding carboxylic acid and hydrogen chloride gas, depleting the reagent and introducing impurities.[3] This necessitates that all reactions be conducted under strictly anhydrous conditions.
Core Principles of Solvent Selection
The primary role of a solvent is to dissolve reactants and facilitate molecular collisions. However, in the context of acyl chloride chemistry, the solvent's role is far more nuanced. An inappropriate solvent can react directly with the acyl chloride, passivate catalysts, or adversely affect reaction kinetics. The first and most critical decision point is the classification of the solvent as either protic or aprotic.
Protic vs. Aprotic Solvents:
-
Protic Solvents contain acidic protons, typically in the form of O-H or N-H bonds (e.g., water, methanol, ethanol, primary/secondary amines). These solvents are contraindicated for use with this compound as they will react directly with it via solvolysis.[3][4]
-
Aprotic Solvents lack acidic protons and do not act as hydrogen bond donors.[5] This class is suitable for acyl chloride reactions and is further subdivided by polarity. Polar aprotic solvents (e.g., DCM, THF, Acetone) are excellent for dissolving polar reagents, while nonpolar aprotic solvents (e.g., hexane, toluene) are used less frequently but can be valuable in specific contexts.[5][6][7]
The Imperative of Anhydrous Conditions: Regardless of the chosen aprotic solvent, it must be rigorously dried before use. The presence of even trace amounts of water can significantly lower the yield and purity of the desired product. Standard laboratory procedures for drying solvents, such as distillation from a suitable drying agent (e.g., calcium hydride) or passage through activated alumina columns, are essential.[8][9] All glassware must be oven- or flame-dried immediately before use, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[8][9]
Solvent Recommendations for Key Reaction Classes
The optimal solvent choice is dictated by the specific transformation being performed. Below is a detailed analysis for the two most common applications of this compound.
Nucleophilic Acyl Substitution (e.g., Amidation, Esterification)
In these reactions, a nucleophile (an amine or alcohol) displaces the chloride. These reactions are typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to scavenge the HCl byproduct.[]
The ideal solvent should:
-
Be aprotic to avoid reacting with the acyl chloride.
-
Possess sufficient polarity to dissolve the starting materials (acyl chloride, nucleophile, and base).
-
Be inert to all reaction components.
-
Have a boiling point that allows for convenient temperature control and subsequent removal.
Recommended Solvents:
-
Dichloromethane (DCM): Often the solvent of choice due to its excellent solvating power for a wide range of organic compounds, its relatively low boiling point (40 °C) for easy removal, and its inertness.
-
Tetrahydrofuran (THF): A good polar aprotic solvent. It must be rigorously dried as it is often stabilized with water. It is also important to use THF that is free of peroxides.
-
Acetonitrile (MeCN): A polar aprotic solvent that is an excellent choice, particularly when higher reaction temperatures are needed due to its higher boiling point (82 °C).
-
Ethyl Acetate (EtOAc): A moderately polar solvent that can be a greener alternative to chlorinated solvents in some cases.[11][12][13]
Table 1: Properties of Recommended Solvents for Nucleophilic Acyl Substitution
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index | Notes |
|---|---|---|---|---|---|
| Dichloromethane | CH₂Cl₂ | 39.6 | 9.1 | 3.1 | Excellent general-purpose solvent. |
| Tetrahydrofuran | C₄H₈O | 66.0 | 7.6 | 4.0 | Must be peroxide-free and anhydrous. |
| Acetonitrile | CH₃CN | 81.6 | 37.5 | 5.8 | Good for less soluble reagents or higher temperatures. |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 6.0 | 4.4 | Good "green" alternative; ensure base is soluble. |
Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)
Friedel-Crafts acylation involves reacting this compound with an aromatic substrate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[14][15]
The solvent requirements for this reaction are exceptionally stringent:
-
It must be aprotic and anhydrous.
-
It must not be a Lewis base. Solvents with lone pairs of electrons (e.g., ethers like THF, ketones like acetone, or even esters like EtOAc) will complex with the Lewis acid catalyst, deactivating it.[16]
-
It must dissolve the aromatic substrate and the acylium ion-Lewis acid complex.
Recommended Solvents:
-
Dichloromethane (DCM) / 1,2-Dichloroethane (DCE): These are the most common and effective solvents. They are non-coordinating, sufficiently polar to facilitate the reaction, and relatively inert under the reaction conditions. DCE has a higher boiling point (84 °C) and can be used if heating is required.[17]
-
Carbon Disulfide (CS₂): A traditional, non-polar solvent for Friedel-Crafts reactions. Its use has declined due to its high toxicity, extreme flammability, and unpleasant odor. It can sometimes offer different regioselectivity compared to chlorinated solvents.[18]
-
Nitrobenzene: Another classic solvent, particularly for deactivated aromatic substrates, as its high polarity can help dissolve the reaction complexes. However, it is toxic, has a very high boiling point making it difficult to remove, and can be reactive itself under certain conditions.[18][19] It is generally avoided in modern synthesis.
Visualization 1: Solvent Selection Decision Workflow This diagram outlines the logical steps for selecting an appropriate solvent system based on the intended chemical transformation.
Caption: Decision tree for solvent selection.
Experimental Protocols
The following protocols are exemplary and should be adapted based on the specific substrate and scale. Safety Precaution: this compound is corrosive and moisture-sensitive.[20][21][22] Handle in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and work under an inert atmosphere.
Protocol 1: General Procedure for Amide Synthesis
Objective: To synthesize N-benzyl-2,5-dimethoxybenzamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
To the flask, add benzylamine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).
-
Add triethylamine (1.1 eq) to the solution via syringe.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Dissolve this compound (1.05 eq) in a separate flask in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes via syringe. A precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization or flash column chromatography as required.
Protocol 2: General Procedure for Friedel-Crafts Acylation
Objective: To synthesize (4-methoxyphenyl)(2,5-dimethoxyphenyl)methanone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anisole
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a reflux condenser (with a drying tube), and a rubber septum.
-
Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCE under a positive flow of nitrogen.
-
Cool the suspension to 0 °C in an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 eq) and anisole (1.1 eq) in anhydrous DCE.
-
Add this solution dropwise to the stirred AlCl₃ suspension via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until TLC indicates consumption of the starting material.
-
Prepare a beaker with a mixture of crushed ice and a small amount of concentrated HCl.
-
Carefully and slowly , pour the reaction mixture onto the ice-HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum complex. This is an exothermic process.
-
Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCE.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by chromatography or recrystallization.
Visualization 2: Workflow for Anhydrous Reactions This diagram illustrates the critical steps required to ensure a reaction is performed under the necessary anhydrous conditions.
Caption: General workflow for anhydrous reactions.
Conclusion
The selection of a solvent for reactions with this compound is not a trivial choice but a critical parameter that dictates the outcome of the synthesis. The foundational requirements are the strict exclusion of water and protic solvents. For nucleophilic substitutions like amidation, polar aprotic solvents such as DCM or THF provide the necessary environment for reactants to dissolve and react cleanly. For Friedel-Crafts acylations, the choice is more constrained, demanding non-coordinating solvents like DCM or DCE to prevent the deactivation of the essential Lewis acid catalyst. By following the principles and protocols outlined in this guide, researchers can significantly improve the reliability, yield, and purity of their synthetic outcomes.
References
- McKinnell, R. M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600). [Link]
- University of Strathclyde. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
- Creative Commons. (n.d.).
- Ashenhurst, J. (2018). EAS Reactions (3)
- Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage.
- McKinnell, R. M., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry. [Link]
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Mettler Toledo. (n.d.).
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
- JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. [Link]
- Study Mind. (n.d.).
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
- Reddit. (2019). Polar Protic vs. Polar Aprotic Solvents. [Link]
- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). [Link]
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
- PubChem. (n.d.). 2,5-Dimethoxybenzyl chloride. [Link]
- Organic Syntheses. (n.d.). FORMATION AND PHOTOCHEMICAL WOLFF REARRANGEMENT OF CYCLIC α-DIAZO KETONES. [Link]
- Restek. (n.d.). Solvent Compatibility Chart for the Q-sep Bottle Top Solvent Dispenser. [Link]
- Organic Syntheses. (n.d.). 2-Heptanone, 4-hydroxy-3-phenyl-, (R,R)-. [Link]
- Khan Academy. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 7. reddit.com [reddit.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. mt.com [mt.com]
- 16. Khan Academy [khanacademy.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. assets.thermofisher.cn [assets.thermofisher.cn]
Synthesis of 2,5-Dimethoxybenzamides: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2,5-dimethoxybenzamides, a class of compounds with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a blend of theoretical understanding and practical, field-proven methodologies.
Introduction
2,5-Dimethoxybenzamides are valuable scaffolds in organic synthesis, often serving as key intermediates in the preparation of a wide range of biologically active molecules. Their structural motif is present in various compounds with diverse pharmacological properties. The synthesis of these amides is typically achieved through the coupling of 2,5-dimethoxybenzoic acid with a suitable amine. This guide will focus on the most common and reliable methods for this transformation, emphasizing the widely used carbodiimide-mediated coupling reactions.
Reaction Mechanism: The Cornerstone of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. One of the most prevalent methods involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[1]
The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Formation of a More Stable Active Ester: This unstable intermediate can be intercepted by a nucleophile like HOBt to form an active ester. This step is crucial as it minimizes the risk of racemization if the carboxylic acid has a chiral center and reduces the formation of an N-acylurea byproduct.[1]
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl group of the active ester, leading to the formation of a tetrahedral intermediate.
-
Product Formation: This intermediate collapses to form the desired amide and regenerates the HOBt.
This process is highly efficient and the water-soluble urea byproduct derived from EDC can be easily removed during aqueous workup.[2]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of both an unsubstituted and an N-substituted 2,5-dimethoxybenzamide.
Protocol 1: Synthesis of 2,5-Dimethoxybenzamide
This protocol details the reaction of 2,5-dimethoxybenzoic acid with ammonium chloride to yield the primary amide.
Materials:
-
2,5-Dimethoxybenzoic acid
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.1 - 1.5 eq) and ammonium chloride (1.1 - 1.2 eq) to the solution.[1]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.0 - 3.0 eq) to the stirred mixture.
-
Add EDC·HCl (1.1 - 1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,5-dimethoxybenzamide by recrystallization.
Protocol 2: Synthesis of N-Benzyl-2,5-dimethoxybenzamide
This protocol describes the synthesis of a representative N-substituted 2,5-dimethoxybenzamide.
Materials:
-
2,5-Dimethoxybenzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2,5-dimethoxybenzoic acid (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.[1]
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Slowly add solid EDC hydrochloride (1.2 eq) to the reaction mixture in portions.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure N-benzyl-2,5-dimethoxybenzamide.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of N-substituted benzamides using the EDC/HOBt coupling method.
| Starting Material | Amine | Coupling Reagent System | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzoic Acid | Benzylamine | EDC/HOBt/DIPEA | DMF/DCM | 12-24 | 0 to RT | High |
| 2,5-Dimethoxybenzoic Acid | Ammonium Chloride | EDC/HOBt/DIPEA | DMF | 12-24 | 0 to RT | Moderate to High |
| 2,5-Dimethoxybenzoic Acid | Benzylamine | EDC/HOBt/DIPEA | DMF/DCM | 12-24 | 0 to RT | High |
Visualization of the Synthetic Workflow
The general workflow for the synthesis of 2,5-dimethoxybenzamides via EDC/HOBt coupling can be visualized as follows:
Caption: General workflow for the synthesis of 2,5-dimethoxybenzamides.
Purification and Characterization
Purification
Recrystallization is a common and effective method for purifying solid 2,5-dimethoxybenzamides. The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for benzamides include ethanol/water, ethyl acetate/hexanes, or toluene.[3][4]
Column chromatography on silica gel is another powerful purification technique, particularly for N-substituted benzamides that may be oils or solids that are difficult to recrystallize. A typical eluent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).
Characterization
The synthesized 2,5-dimethoxybenzamides should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For N-benzyl-2,5-dimethoxybenzamide, one would expect to see characteristic signals for the aromatic protons of both the benzamide and benzyl groups, the methylene protons of the benzyl group, and the methoxy groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide functional group, including the N-H stretch (for primary and secondary amides) and the C=O stretch (around 1630-1680 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.
References
- Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.).
- A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. (2017). Chemistry & Biology Interface, 7(4), 245-254.
- Z-L-Phg-Val-OMe - Organic Syntheses. (n.d.).
Sources
Application Notes & Protocols: The Strategic Role of 2,5-Dimethoxybenzoyl Chloride in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,5-Dimethoxybenzoyl chloride as a pivotal intermediate in pharmaceutical synthesis. We will explore its chemical properties, reactivity, and specific roles in constructing complex molecular architectures. Detailed, field-proven protocols for its synthesis, application in acylation reactions, and subsequent quality control are provided. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper mechanistic understanding.
Introduction: The Versatility of Aroyl Chlorides in Drug Synthesis
Aroyl chlorides are a cornerstone class of reagents in modern organic synthesis, prized for their high reactivity as acylating agents.[1] Their utility stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by a wide range of nucleophiles—including alcohols, amines, and arenes—to form esters, amides, and ketones, respectively. This fundamental reactivity makes them indispensable intermediates in the production of numerous Active Pharmaceutical Ingredients (APIs).[1][2]
Among this class, this compound stands out due to the electronic influence of its two methoxy substituents. These electron-donating groups modulate the electrophilicity of the acyl chloride, influencing its reactivity profile and making it a unique building block for targeted syntheses.[1] While it is a valuable reagent, it is crucial to note that its isomers, such as 3,4- or 3,5-dimethoxybenzoyl chloride, are key precursors for the widely recognized quinazoline-based α-1 adrenergic receptor blockers like Prazosin, Alfuzosin, and Doxazosin, which feature a 6,7-dimethoxy substitution pattern on the quinazoline ring.[3][4][5] Nonetheless, the principles and reactions discussed herein are broadly applicable and highlight the strategic importance of dimethoxy-substituted benzoyl chlorides in medicinal chemistry.
Reagent Profile and Safety Data
A thorough understanding of the reagent's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting.
Physicochemical Properties
| Property | Value |
| CAS Number | 17918-14-8[1] |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Appearance | White to light yellow crystalline powder or solid |
| Melting Point | 65-68 °C |
| Boiling Point | 165-167 °C (14 mmHg) |
| Solubility | Reacts with water. Soluble in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. |
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[6]
| Hazard Category | Description & Precautionary Measures |
| GHS Hazards | H314: Causes severe skin burns and eye damage. [7] H290: May be corrosive to metals. [7] |
| Safe Handling | Work in a well-ventilated area or under a chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid contact with skin, eyes, and clothing. Prevent dust formation.[8] Handle under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[9] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] The storage area should be designated for corrosive materials. Protect from moisture and water, as it reacts violently.[6][9] |
| First Aid | Inhalation: Remove person to fresh air. Immediately call a poison center or doctor.[7] Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[6][7] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Immediately call a poison center or doctor.[6][7] Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6][7][9] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6] |
Core Application: Acylation in API Synthesis
The primary function of this compound in pharmaceutical synthesis is to introduce the 2,5-dimethoxybenzoyl moiety into a target molecule. This is most commonly achieved via nucleophilic acyl substitution.
Mechanism of Action: Nucleophilic Acyl Substitution
The reaction proceeds through a tetrahedral intermediate. An amine nucleophile, for example, attacks the electrophilic carbonyl carbon of the benzoyl chloride. The chloride ion, being an excellent leaving group, is subsequently eliminated, resulting in the formation of a stable amide bond and hydrochloric acid (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct, driving the reaction to completion.
Caption: General workflow of acylation using this compound.
Case Study: Synthesis of Prazosin Analogues
Prazosin is an α1-blocker used to treat high blood pressure. Its structure features a quinazoline core attached to a piperazine ring, which is in turn acylated. While many industrial syntheses of Prazosin itself use a furoyl chloride, the synthesis of numerous potent analogues involves the acylation of the piperazine moiety with various substituted benzoyl chlorides to explore structure-activity relationships (SAR).[3][10] The use of a dimethoxybenzoyl chloride derivative is a key step in forming the final molecule in many related compounds.[11]
The general synthetic disconnection highlights the importance of the acylation reaction:
Caption: Synthetic disconnection for a quinazoline-based API.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications.
Protocol 1: Synthesis of this compound from 2,5-Dimethoxybenzoic Acid
This protocol describes the conversion of the corresponding carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂). This is a standard and highly effective transformation.
Rationale: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. This intermediate is unstable and readily decomposes, eliminating sulfur dioxide (SO₂) and HCl gas and forming the desired acyl chloride. The gaseous nature of the byproducts helps drive the reaction to completion. A catalytic amount of N,N-Dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.[12][13][14]
Materials:
-
2,5-Dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture.
-
Reagents: In the flask, suspend 2,5-Dimethoxybenzoic acid (1.0 eq) in anhydrous toluene (approx. 5-7 mL per gram of acid).
-
Catalyst: Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Addition: While stirring at room temperature, add thionyl chloride (1.2-1.5 eq) dropwise via an addition funnel. The reaction is exothermic and will evolve gas (HCl, SO₂). Ensure this is performed in a fume hood.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C for toluene) and stir for 2-4 hours.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.
-
Work-up: Allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can often be used directly in the next step. If necessary, it can be purified by vacuum distillation or recrystallization from a non-polar solvent like hexane.
Protocol 2: Amide Formation via Acylation of a Piperazine Derivative
This protocol details the core application: the formation of an amide bond, a critical linkage in many pharmaceutical compounds.
Rationale: This is a classic nucleophilic acyl substitution. The piperazine nitrogen acts as the nucleophile. A tertiary amine base is used to neutralize the HCl generated, preventing the protonation of the piperazine starting material (which would render it non-nucleophilic) and ensuring a high yield.
Materials:
-
This compound (1.0 eq)
-
A piperazine derivative (e.g., 1-(2-furoyl)piperazine for Prazosin-like structures) (1.0-1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous triethylamine (Et₃N) or pyridine (1.2-1.5 eq)
-
Nitrogen or Argon supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the piperazine derivative (1.0-1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice-water bath. This is done to control the exothermicity of the reaction and minimize side reactions.
-
Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring piperazine solution over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.
-
Monitoring: Monitor the reaction via TLC or HPLC to confirm the consumption of the benzoyl chloride.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and the triethylamine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine (saturated NaCl solution) to remove water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide product by column chromatography on silica gel or by recrystallization to obtain the final, high-purity intermediate.
Protocol 3: Quality Control of the Final Intermediate
Verifying the identity and purity of the synthesized intermediate is a critical step before proceeding to the next stage of API synthesis.
Rationale: A combination of chromatographic and spectroscopic techniques provides orthogonal data to confirm the structure and assess the purity of the synthesized compound, ensuring it meets the stringent requirements for pharmaceutical development.
| Analytical Method | Purpose & Expected Outcome |
| HPLC (High-Performance Liquid Chromatography) | Primary Purity Assessment. A reverse-phase HPLC method can be developed to determine the purity of the compound.[15] A single major peak with an area >99% is desired. The method can also detect and quantify any remaining starting materials or byproducts. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural Confirmation. The ¹H NMR spectrum provides definitive structural information. The chemical shifts, integration values, and splitting patterns of the aromatic, methoxy, and alkyl protons should match the expected structure of the acylated product. |
| IR (Infrared Spectroscopy) | Functional Group Confirmation. The IR spectrum should show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1680 cm⁻¹. The disappearance of the acyl chloride carbonyl stretch (around 1780-1815 cm⁻¹) confirms the reaction completion. |
| MS (Mass Spectrometry) | Molecular Weight Verification. Mass spectrometry (e.g., ESI-MS) is used to confirm the molecular weight of the product. The observed molecular ion peak (M+H)⁺ should correspond to the calculated molecular weight of the target compound. |
Conclusion
This compound and its isomers are powerful and versatile intermediates in pharmaceutical synthesis. Their reactivity, governed by the principles of nucleophilic acyl substitution, allows for the efficient construction of key amide bonds found in a multitude of APIs. A thorough understanding of their handling requirements, reaction mechanisms, and analytical validation is essential for their successful application in a research and development setting. The protocols and insights provided in this guide are intended to empower scientists to leverage these critical building blocks for the advancement of drug discovery.
References
- SAFETY D
- This compound - Safety D
- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Strategic Importance of Aroyl Chlorides as Versatile Synthetic Building Blocks. Benchchem.
- The Role of 2,5-Dichlorobenzoyl Chloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy.
- Reported routes for synthesis of Prazosin.
- A Comparative Guide to 2,6-Dimethoxybenzoyl Chloride and 3,5-Dimethoxybenzoyl Chloride in Synthesis. Benchchem.
- A modified synthesis of iodoazidoaryl prazosin. (2002). Journal of Organic Chemistry.
- A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
- Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. PubMed Central.
- Alfuzosin hydrochloride synthesis. ChemicalBook.
- Process for the preparation of doxazosin and salts thereof.
- A Comparative Guide to the Synthetic Utility of 2,6-Dimethoxybenzoyl Chloride. Benchchem.
- Synthesis of 3,5-dimethoxybenzoyl chloride. PrepChem.com.
- Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alfuzosin hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. A modified synthesis of iodoazidoaryl prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. jocpr.com [jocpr.com]
The Art of Aromatic Acylation: A Detailed Guide to the Use of 2,5-Dimethoxybenzoyl Chloride in Synthesis
In the landscape of modern organic synthesis, the Friedel-Crafts acylation stands as a foundational pillar for the construction of carbon-carbon bonds, particularly in the formation of aryl ketones. These structural motifs are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth exploration of the acylation of aromatic compounds utilizing 2,5-dimethoxybenzoyl chloride, a versatile reagent whose electronic and steric properties offer unique advantages in synthetic design. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind the experimental choices.
Introduction: The Significance of the 2,5-Dimethoxybenzoyl Moiety
The 2,5-dimethoxybenzoyl group is a key structural component in numerous biologically active molecules. The presence of the two methoxy groups on the aromatic ring significantly influences the electronic and steric environment of the resulting ketone, which can be crucial for modulating biological activity, solubility, and metabolic stability. For instance, derivatives of 2,5-dimethoxyphenyl ketones have been investigated for their potential as anti-inflammatory agents and as selective serotonin 5-HT2A receptor agonists in the field of neuroscience.[1][2] The strategic introduction of this moiety via Friedel-Crafts acylation is, therefore, a critical step in the synthetic routes towards these and other novel chemical entities.
The Cornerstone of Synthesis: Understanding the Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[3] The reaction proceeds through the generation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring. A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is typically employed to facilitate the formation of this electrophile.[4]
The mechanism can be dissected into three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the this compound, weakening the C-Cl bond and leading to its cleavage. This generates a resonance-stabilized acylium ion, a potent electrophile.[3]
-
Electrophilic Attack: The π-electron system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.
A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product. The electron-withdrawing carbonyl group makes the aromatic ring less susceptible to further acylation, thus preventing polysubstitution reactions.[5]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the Friedel-Crafts acylation of common aromatic substrates with this compound. It is imperative that all glassware is thoroughly dried, and all reagents are anhydrous, as the Lewis acid catalyst is highly sensitive to moisture.
General Safety Precautions
-
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also moisture-sensitive.[6][7]
-
Anhydrous aluminum chloride (AlCl₃) is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas.
-
Aromatic solvents such as benzene and toluene are flammable and have associated health risks.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
General Experimental Workflow
Caption: General experimental workflow for Friedel-Crafts acylation.
Protocol 1: Acylation of Benzene
This protocol describes the synthesis of (2,5-dimethoxyphenyl)(phenyl)methanone.
Materials:
-
This compound (1.0 eq)
-
Benzene (1.2 eq, anhydrous)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a gas trap (to neutralize the evolved HCl gas).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Following the addition, add anhydrous benzene (1.2 eq) dropwise from the same dropping funnel over 30 minutes.
-
Reaction: After the complete addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Acylation of Toluene
This protocol describes the synthesis of (2,5-dimethoxyphenyl)(p-tolyl)methanone. The procedure is similar to Protocol 1, with toluene as the aromatic substrate.
Key Modifications:
-
In step 4, use anhydrous toluene (1.2 eq) instead of benzene.
-
The methyl group of toluene is an ortho, para-director. Due to steric hindrance, the acylation is expected to occur predominantly at the para-position, yielding (2,5-dimethoxyphenyl)(p-tolyl)methanone as the major product.
Protocol 3: Acylation of Anisole
This protocol describes the synthesis of (4-methoxyphenyl)(2,5-dimethoxyphenyl)methanone. The procedure is similar to Protocol 1, with anisole as the aromatic substrate.
Key Modifications:
-
In step 4, use anhydrous anisole (1.2 eq) instead of benzene.
-
The methoxy group of anisole is a strongly activating ortho, para-director. The reaction is highly exothermic and requires careful temperature control.
-
The major product is expected to be (4-methoxyphenyl)(2,5-dimethoxyphenyl)methanone due to the strong directing effect of the methoxy group.
Scope and Limitations: A Realistic Perspective
While Friedel-Crafts acylation is a powerful tool, it is not without its limitations.[8]
-
Substrate Reactivity: The reaction is most effective with electron-rich aromatic compounds. Aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., nitrobenzene) may not undergo acylation under standard conditions.
-
Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because the ketone product can form a complex with the catalyst, rendering it inactive.
-
Functional Group Compatibility: Aromatic compounds bearing functional groups that can react with the Lewis acid catalyst (e.g., amines, phenols) may require protection or alternative synthetic strategies.
The table below summarizes the expected outcomes for the acylation of various aromatic substrates with this compound based on general principles of Friedel-Crafts reactions. While specific yield data for these exact reactions is not widely consolidated in a single source, the expected reactivity and regioselectivity are based on established electronic and steric effects.
| Aromatic Substrate | Activating/Deactivating Group | Expected Major Product(s) | Expected Reactivity |
| Benzene | None | (2,5-dimethoxyphenyl)(phenyl)methanone | Moderate |
| Toluene | -CH₃ (Activating, o,p-directing) | (2,5-dimethoxyphenyl)(p-tolyl)methanone | High |
| Anisole | -OCH₃ (Strongly Activating, o,p-directing) | (4-methoxyphenyl)(2,5-dimethoxyphenyl)methanone | Very High |
| Chlorobenzene | -Cl (Deactivating, o,p-directing) | (4-chlorophenyl)(2,5-dimethoxyphenyl)methanone | Low |
| Nitrobenzene | -NO₂ (Strongly Deactivating, m-directing) | Reaction unlikely under standard conditions | Very Low |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (moisture contamination) | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere. |
| Deactivated aromatic substrate | Use a more forcing reaction condition (higher temperature, longer reaction time) or consider a different synthetic route. | |
| Formation of Side Products | Impure starting materials | Purify starting materials before use. |
| Incorrect reaction temperature | Maintain the recommended temperature throughout the reaction. For highly reactive substrates, ensure efficient cooling. | |
| Polysubstitution (less common in acylation) | Use a 1:1 stoichiometry of acylating agent to aromatic substrate. |
Conclusion: A Versatile Tool for Modern Synthesis
The Friedel-Crafts acylation of aromatic compounds with this compound is a robust and reliable method for the synthesis of valuable 2,5-dimethoxyphenyl ketones. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and an awareness of the reaction's scope and limitations are paramount to achieving successful outcomes. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this important transformation in their synthetic endeavors, paving the way for the discovery of new molecules with significant potential in drug development and materials science.
References
- Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. [Link]
- BYJU'S. (n.d.).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Chemguide. (n.d.).
- Andonian, A. (n.d.).
- Scribd. (2006, October 4). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. [Link]
- Scribd. (n.d.).
- ResearchGate. (n.d.). Friedel–Crafts acylation of different arenes with benzoyl chloride.... [Link]
- University of Michigan. (n.d.).
- ResearchGate. (n.d.). Synthesis of 2,5-dimethoxyphenol. [Link]
- Penn State Pressbooks. (n.d.). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]
- Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
- Bioorganic Chemistry. (2025). Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)
- Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. NIST Chemistry WebBook. [Link]
- PubMed. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. [Link]
- ResearchGate. (n.d.). Chemical structure of (4-methoxyphenyl)(3,4,5-trimethoxy- phenyl)methanone (PHT). [Link]
- MDPI. (n.d.). 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone. [Link]
- ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. [Link]
- Organic Syntheses. (n.d.).
- ResearchGate. (n.d.). Table 2.
- University of Liverpool. (n.d.).
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
- Chegg. (2021, March 22). Solved 2A. What is the theoretical yield and limiting | Chegg.com. [Link]
- YouTube. (2020, June 10).
- ResearchGate. (n.d.). (4-Methoxyphenyl)(2-methylphenyl)methanone. [Link]
- ResearchGate. (n.d.). Summarized results for the synthesis of Methanone, 4, 5-Diphenyl-3, 5-cyclopentadiene [diiyl]. [Link]
- Scribd. (n.d.).
- Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. [Link]
- ResearchGate. (n.d.). DES catalyzed Friedel-Crafts acylation of 1,2,4-trimethoxybenzene and.... [Link]
- RSC Publishing. (n.d.). Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. [Link]
Sources
- 1. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 2. Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
base selection for amide synthesis with 2,5-Dimethoxybenzoyl chloride
Topic: Strategic Base Selection for Amide Synthesis with 2,5-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of amides from acyl chlorides is a cornerstone of modern organic and medicinal chemistry. The 2,5-dimethoxybenzamide moiety, in particular, is a prevalent scaffold in numerous biologically active compounds, making its efficient synthesis a critical task. The reaction of this compound with primary or secondary amines is a robust method for creating this linkage, but its success is critically dependent on the judicious selection of a base. This guide provides a detailed analysis of the factors governing base selection, a comparative overview of common bases, and step-by-step protocols to empower researchers to optimize their synthetic strategies. We delve into the interplay of basicity, steric hindrance, and nucleophilicity, offering a logical framework for navigating reaction setup and troubleshooting.
The Indispensable Role of the Base in Amide Synthesis
The reaction of an amine with an acyl chloride, such as this compound, proceeds via a nucleophilic acyl substitution mechanism. While the reaction is often thermodynamically favorable, it is self-limiting without the presence of a suitable base.[1] The base performs two essential functions:
-
Neutralization of HCl Byproduct: The reaction generates one equivalent of hydrogen chloride (HCl).[1][2] In the absence of a base, this acid will protonate the starting amine, forming a non-nucleophilic ammonium salt. This effectively removes the amine from the reaction, halting the synthesis and drastically reducing the yield.[1]
-
Driving Reaction Equilibrium: By scavenging the HCl as it is formed, the base removes a product from the reaction mixture. According to Le Châtelier's principle, this shifts the equilibrium towards the formation of the amide product, ensuring high conversion.[3][4][5]
In certain cases, particularly with pyridine-based compounds, the base can also act as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more susceptible to attack by the amine.[3][4]
Reaction Mechanism Overview
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the expulsion of the chloride ion. The base facilitates the final deprotonation step.
Caption: Decision flowchart for selecting a suitable base.
Experimental Protocols
Safety Precaution: this compound is a lachrymator and is moisture-sensitive. [6][7][8][9][10]All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware should be thoroughly dried before use for anhydrous reactions.
Protocol 1: General Amidation using Triethylamine in DCM
This protocol is suitable for most primary and secondary amines.
-
Materials:
-
This compound
-
Amine (1.0 eq)
-
Triethylamine (TEA, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC). [11] 7. Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove any remaining acid), and brine. [11][12] 9. Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide.
-
Purify the product as necessary, typically by recrystallization or silica gel chromatography. [12]
-
Protocol 2: Amidation of a Weakly Nucleophilic Amine using Catalytic DMAP
This protocol is effective for less reactive amines, such as substituted anilines.
-
Materials:
-
This compound
-
Aniline derivative (1.0 eq)
-
Triethylamine (TEA, 1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aniline (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM (approx. 0.1 M).
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to stir at room temperature overnight or until TLC indicates completion.
-
Perform the same aqueous workup as described in Protocol 1.
-
Protocol 3: Schotten-Baumann Biphasic Amidation
This classic, robust protocol is excellent for simple amines and avoids the need for anhydrous solvents.
-
Materials:
-
This compound
-
Amine (1.0 eq)
-
Sodium Hydroxide (NaOH, 2.0 eq)
-
Dichloromethane (DCM)
-
Deionized water
-
-
Procedure:
-
In a flask, dissolve the amine (1.0 eq) in DCM.
-
In a separate beaker, prepare a solution of NaOH (2.0 eq) in water (e.g., a 2 M solution).
-
Combine the organic and aqueous solutions in a flask and cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add this compound (1.05 eq) neat or as a solution in DCM, dropwise, to the vigorously stirred mixture.
-
Continue stirring vigorously for 1-3 hours, allowing the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The desired amide product often precipitates out of the reaction mixture and can be isolated by filtration.
-
Conclusion
The successful synthesis of amides using this compound is highly achievable and scalable, provided that the base is chosen with a clear understanding of its role and properties. For general applications, triethylamine offers a reliable and cost-effective option. For sterically challenging couplings, the non-nucleophilic nature of DIPEA is a distinct advantage. Finally, for robust, scalable reactions where anhydrous conditions are not necessary, the classic Schotten-Baumann protocol with an inorganic base remains an excellent choice. By aligning the selection of the base with the specific demands of the amine substrate and reaction conditions, researchers can consistently achieve high yields and purity in their amide synthesis endeavors.
References
- Wikipedia. Schotten–Baumann reaction.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Grokipedia. Schotten–Baumann reaction.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Fisher Scientific. Amide Synthesis.
- Biofilm Inhibitor Synthesis - University of Richmond. Amide Workup.
- Chemguide. (n.d.). The Preparation of Amides.
- StudySmarter. (2023, October 20). Amide Formation.
- Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.
- OpenStax adaptation. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition.
- Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Practical Fragments. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- Chemistry LibreTexts. (2022, July 20). 7.6: Acid-base properties of nitrogen-containing functional groups.
- Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
- ACS Publications - The Journal of Organic Chemistry. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
- Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement.
- Organic Chemistry Portal. Amide synthesis by acylation.
- University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides.
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
- CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides.
- PubMed. (2023, June 22). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. (n.d.). (PDF) An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4.
- Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. testbook.com [testbook.com]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Protecting Group Strategies Utilizing 2,5-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Imperative of Protecting Groups in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is not merely a tactical choice but a strategic necessity.[1] These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling a level of chemical precision that is paramount in the synthesis of complex molecules, from pharmaceuticals to natural products.[2] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed under specific and mild conditions that do not compromise the integrity of the newly synthesized molecule.[1]
This guide provides an in-depth exploration of the 2,5-dimethoxybenzoyl (2,5-DMBZ) group, a valuable addition to the synthetic chemist's toolkit. We will delve into the mechanistic underpinnings of its application, provide detailed protocols for its use in protecting alcohols and amines, and discuss its strategic deployment in orthogonal protection schemes.
The 2,5-Dimethoxybenzoyl Group: A Profile
The 2,5-dimethoxybenzoyl group belongs to the family of aroyl protecting groups. Its utility is derived from the electronic properties conferred by the two methoxy substituents on the aromatic ring. These electron-donating groups play a crucial role in modulating the reactivity and lability of the corresponding esters and amides.
Core Advantages:
-
Enhanced Acid Lability: The electron-rich nature of the dimethoxybenzoyl system stabilizes the carbocationic intermediate formed during acid-catalyzed cleavage, making the 2,5-DMBZ group more susceptible to acidic hydrolysis compared to the unsubstituted benzoyl group.[3] This allows for deprotection under milder acidic conditions.
-
Orthogonal Potential: The 2,5-DMBZ group can be cleaved under conditions that are orthogonal to many other common protecting groups, such as base-labile (e.g., Fmoc) and fluoride-labile (e.g., silyl ethers) groups.[3][4]
-
Robustness: While being acid-sensitive, the 2,5-DMBZ group offers good stability under neutral and basic conditions, allowing for a broad range of subsequent chemical transformations.
Mechanism of Action: A Tale of Two Reactions
The application of the 2,5-DMBZ protecting group involves two key transformations: protection (ester or amide formation) and deprotection (hydrolysis).
Protection: Nucleophilic Acyl Substitution
The introduction of the 2,5-DMBZ group proceeds via a classical nucleophilic acyl substitution mechanism. 2,5-Dimethoxybenzoyl chloride, a highly reactive aroyl chloride, serves as the electrophile.[5] The alcohol or amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion to form the stable ester or amide linkage. A non-nucleophilic base is typically added to scavenge the HCl byproduct, driving the reaction to completion.[5]
Caption: Workflow for the protection of alcohols or amines.
Deprotection: Hydrolysis Pathways
The removal of the 2,5-DMBZ group is most commonly achieved through hydrolysis, which can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification.[6] The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. Subsequent proton transfers and elimination of the alcohol or amine regenerates the protected functional group and releases 2,5-dimethoxybenzoic acid.[6][7]
Caption: Mechanism of acid-catalyzed deprotection.
-
Base-Catalyzed Hydrolysis (Saponification): This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.[8][9] Elimination of the alkoxide or amide anion yields the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt.[7][10] This final deprotonation step renders the reaction effectively irreversible, often making it the preferred method for preparative purposes.[10]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
Objective: To form a 2,5-dimethoxybenzoyl ester from a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) and a catalytic amount of DMAP (if used).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 - 1.2 eq) in anhydrous DCM dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2,5-dimethoxybenzoyl protected alcohol.
Protocol 2: Protection of a Primary or Secondary Amine with this compound
Objective: To form a 2,5-dimethoxybenzoyl amide from a primary or secondary amine.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., DCM, THF, or DMF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and Et₃N or DIPEA (1.1 - 1.5 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.05 - 1.1 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 1-12 hours, monitoring by TLC.
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or flash column chromatography.
Protocol 3: Deprotection of a 2,5-Dimethoxybenzoyl Ester (Acidic Conditions)
Objective: To cleave the 2,5-DMBZ ester and regenerate the alcohol.
Materials:
-
2,5-DMBZ protected alcohol
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2,5-DMBZ protected alcohol in DCM.
-
Add TFA (5-20% v/v) to the solution at room temperature. The concentration of TFA may need to be optimized depending on the substrate's sensitivity.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate under reduced pressure and purify the crude alcohol by flash column chromatography.
Protocol 4: Deprotection of a 2,5-Dimethoxybenzoyl Ester or Amide (Basic Conditions)
Objective: To hydrolyze the 2,5-DMBZ ester or amide.
Materials:
-
2,5-DMBZ protected substrate
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Solvent system (e.g., THF/water, methanol/water)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2,5-DMBZ protected substrate in a mixture of THF (or methanol) and water.
-
Add an excess of LiOH or NaOH (2-5 eq) and stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate to yield the deprotected alcohol or amine. Further purification may be necessary.
Data Presentation: Orthogonal Stability of the 2,5-DMBZ Group
The strategic value of a protecting group is defined by its stability profile relative to other commonly used groups. The following table summarizes the anticipated stability of the 2,5-DMBZ group, allowing for the design of effective orthogonal protection strategies.
| Protecting Group to be Removed | Deprotection Reagents | Stability of 2,5-DMBZ Group | Orthogonal? |
| Fmoc | 20% Piperidine in DMF | Stable | Yes |
| Boc | Strong Acid (e.g., 50% TFA in DCM) | Labile | No |
| Cbz | H₂, Pd/C | Stable | Yes |
| TBDMS/TIPS (Silyl Ethers) | TBAF in THF | Stable | Yes |
| Acetyl (Ac) | Mild base (e.g., K₂CO₃, MeOH) | Stable | Yes |
| Trityl (Tr) | Mild Acid (e.g., 1% TFA in DCM) | Potentially Labile | Caution Advised |
Conclusion: Integrating this compound into Modern Synthetic Strategies
This compound offers a versatile and valuable tool for the protection of alcohols and amines in complex organic synthesis. Its enhanced acid lability compared to the simple benzoyl group, combined with its stability under a range of other reaction conditions, provides a platform for sophisticated orthogonal protection schemes. By understanding the mechanistic principles and leveraging the detailed protocols provided in this guide, researchers can effectively incorporate the 2,5-DMBZ group into their synthetic workflows, enabling the efficient and precise construction of complex molecular architectures.
References
- Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups.
- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- van den Bos, L. J., et al. (2007). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 9(2), 33-36.
- ResearchGate. (n.d.). Added amines lead to competing reactions of PhCOCl to give anilides (7... | Download Scientific Diagram.
- O'Brien, P. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 9(3), 356-371.
- ScienceDirect. (n.d.). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides.
- Jung, M. E., & Koch, P. (1997). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 38(49), 8725-8728.
- ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger.
- ResearchGate. (2017, October 20). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (2025, August 6). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates.
- www .ec -undp. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Glen Research. (n.d.). Deprotection Guide.
- ResearchGate. (2025, August 7). Orthogonal Photolysis of Protecting Groups.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Knowledge. (2025, March 22). How Does 2,5-Dimethoxybenzyl Alcohol Interact With Other Chemicals?.
- YouTube. (2015, February 24). Base Catalyzed Ester Hydrolysis (Saponification).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ICAIIT 2025 Conference. (2025, June 27). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde.
- National Institutes of Health. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups.
- Science discussions. (n.d.). Ravi Divakaran, 1 Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry”.
- Google Patents. (n.d.). A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
- ResearchGate. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell.
- National Institutes of Health. (n.d.). Amide Bond Activation of Biological Molecules.
- PubMed. (2012, October 10). Identification and characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N)--a new member of 2C-series of designer drug.
- ResearchGate. (2025, August 6). Synthesis of Amide Backbone-Modified Peptides.
- Reddit. (2024, October 26). Is nucleophilic substitution of a secondary Amine using benzoyl chloride possible?.
- Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.
- ResearchGate. (n.d.). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions.
- Beilstein Journals. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups.
- Glen Research. (n.d.). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Retrieved from [Link].glenresearch.com/glen-reports/gr19-22)
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protective Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 9. m.youtube.com [m.youtube.com]
- 10. science-blogs.ucoz.com [science-blogs.ucoz.com]
Application Notes & Protocols: Synthesis of Esters from 2,5-Dimethoxybenzoyl Chloride and Alcohols
Introduction: The Strategic Importance of 2,5-Dimethoxybenzoate Esters
The 2,5-dimethoxybenzoyl moiety is a significant structural unit in medicinal chemistry and materials science. Esters derived from 2,5-dimethoxybenzoic acid serve as crucial intermediates in the synthesis of pharmaceuticals, including anti-inflammatory, antiviral, and cardiovascular drugs.[1] The specific substitution pattern of the methoxy groups influences the electronic properties and conformational flexibility of the molecule, making it a valuable building block for designing compounds with targeted biological activity. Furthermore, substituted benzoate derivatives are explored for applications as UV-absorbing agents and in the fragrance industry.[1][2]
The conversion of alcohols to their corresponding 2,5-dimethoxybenzoate esters via the acyl chloride is a highly efficient and widely applicable transformation in organic synthesis. This method offers significant advantages over direct Fischer esterification, particularly for acid-sensitive substrates or sterically hindered alcohols, by proceeding under milder, base-mediated conditions.[3][4] This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and practical insights for the successful synthesis, purification, and characterization of these valuable esters.
Mechanistic Principles: The Schotten-Baumann Reaction
The synthesis of esters from 2,5-dimethoxybenzoyl chloride and an alcohol is a classic example of a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[5][6][7] The reaction mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic carbonyl carbon of the acyl chloride.
The Critical Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a base, the HCl can protonate the starting alcohol, reducing its nucleophilicity, or catalyze side reactions. A non-nucleophilic organic base, such as pyridine or triethylamine, is added to neutralize the HCl as it is formed.[8][9][10] This neutralization traps the HCl as a salt (e.g., pyridinium chloride) and drives the equilibrium towards the formation of the ester product.[10][11] Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion intermediate, which is then more readily attacked by the alcohol.[9][12]
Caption: General Mechanism of Base-Mediated Esterification.
Core Experimental Protocol: General Procedure
This protocol provides a robust starting point for the esterification of various alcohols with this compound. Adjustments may be necessary based on the reactivity and steric hindrance of the specific alcohol substrate.
Materials and Reagents
-
This compound (reactant)
-
Alcohol (e.g., ethanol, isopropanol, benzyl alcohol) (reactant)
-
Pyridine or Triethylamine (base, anhydrous)
-
Dichloromethane (DCM) or Diethyl Ether (solvent, anhydrous)
-
1 M Hydrochloric acid (for work-up)
-
Saturated sodium bicarbonate solution (for work-up)
-
Brine (saturated NaCl solution) (for work-up)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Silica gel (for chromatography)
-
Hexanes and Ethyl Acetate (chromatography eluents)
Mandatory Safety Precautions
-
This compound: This reagent is corrosive and causes severe skin burns and eye damage.[13][14] It reacts with water and moisture, releasing corrosive HCl gas. Handle exclusively in a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
Step-by-Step Synthesis and Purification
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the chosen alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Base Addition: Add anhydrous pyridine (1.5 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction upon addition of the acyl chloride.[17]
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM to the stirred mixture dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1 M HCl to quench any unreacted pyridine and acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and finally with brine. The aqueous washes remove the pyridinium salt and other water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Caption: Workflow for the Synthesis of 2,5-Dimethoxybenzoate Esters.
Data Summary & Substrate Scope
The reactivity of the alcohol substrate directly impacts the reaction conditions and outcomes. Primary alcohols react readily, while secondary and tertiary alcohols exhibit slower reaction rates due to increased steric hindrance.[4][18]
| Alcohol Substrate | Type | Relative Stoichiometry (Alcohol:Acyl Chloride:Base) | Typical Reaction Time | Temperature | Typical Yield | Notes |
| Methanol | Primary | 1.0 : 1.2 : 1.5 | 1 - 2 hours | 0 °C to RT | >90% | Highly reactive. Reaction is often complete shortly after warming to room temperature. |
| Isopropanol | Secondary | 1.0 : 1.2 : 1.5 | 3 - 6 hours | 0 °C to RT | 80-90% | Slower reaction rate due to steric hindrance. Gentle warming (40 °C) may be required.[18] |
| tert-Butanol | Tertiary | 1.0 : 1.5 : 2.0 | 12 - 24 hours | RT to 50 °C | 40-60% | Significantly hindered. May require a stronger, non-nucleophilic base and extended reaction times. Elimination to form isobutylene is a potential side reaction.[4][19] |
| Benzyl Alcohol | Primary | 1.0 : 1.2 : 1.5 | 2 - 4 hours | 0 °C to RT | >90% | Reacts cleanly to provide the corresponding benzyl ester.[20] |
Product Characterization
Proper characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expect to see:
-
Aromatic protons of the 2,5-dimethoxybenzoyl ring, typically appearing as three distinct signals in the δ 6.8-7.5 ppm region.
-
Two sharp singlets for the two methoxy (-OCH₃) groups, usually around δ 3.8-4.0 ppm.
-
Characteristic signals corresponding to the alcohol portion of the molecule. For example, an ethyl ester would show a quartet and a triplet for the -OCH₂CH₃ group.[21]
-
-
¹³C NMR Spectroscopy:
-
The ester carbonyl carbon (C=O) typically resonates in the δ 165-175 ppm region.[21]
-
Signals for the two methoxy carbons will appear around δ 55-60 ppm.
-
Aromatic carbons will be present in the δ 110-160 ppm range.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1715-1735 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch, confirming the formation of the ester functional group.[21] The disappearance of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) is also indicative of a complete reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized ester, confirming the successful coupling of the acyl chloride and the alcohol.
References
- Shaalaa.com. (2022-03-28). What is the role of pyridine in the acylation reaction of amines? - Chemistry. [Link]
- Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]
- Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. [Link]
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
- eSaral. (2023-08-23).
- askIITians. (2025-08-05).
- SATHEE. Chemistry Schotten Baumann Reaction. [Link]
- J&K Scientific LLC. (2021-03-23). Schotten-Baumann Reaction. [Link]
- Chemistry Notes. (2023-08-23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
- Reddit. (2023-07-07).
- SAFETY D
- Thermo Fisher Scientific. (2010-05-14).
- Thermo Fisher Scientific. (2025-09-06).
- Der Pharma Chemica.
- National Institutes of Health. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
- Organic Syntheses Procedure.
- Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
- MDPI. (2014). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]
- PrepChem.com. Synthesis of 2,5-dimethoxybenzyl chloride. [Link]
- YouTube. (2021-04-23). Esterification using Acid Chloride and Alcohol. [Link]
- ResearchGate. (2013-11-27).
- Chemguide.
- Organic Chemistry. Acid to Ester - Common Conditions. [Link]
- Google Patents. Ester compounds of benzoic acid, composition (versions) and method of...
- Bloom Tech. (2025-04-12). What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde?[Link]
- Organic Syntheses Procedure.
- National Institutes of Health. (2018-02-21). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. [Link]
- Organic Chemistry Portal. Benzyl Esters. [Link]
- ResearchGate. (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3...[Link]
- The Royal Society of Chemistry.
- ResearchGate. (2017-03-20). What is an easy method for the deprotection of Benzoyl group?[Link]
- ESA-IPB.
- National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. RU2485936C2 - Ester compounds of benzoic acid, composition (versions) and method of composition (versions) obtaining - Google Patents [patents.google.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. shaalaa.com [shaalaa.com]
- 9. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 10. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 11. esaral.com [esaral.com]
- 12. reddit.com [reddit.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2,5-Dimethoxybenzoyl Chloride Reactions
Welcome to the technical support center for the synthesis of 2,5-dimethoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable acylating agent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity as an acylating agent makes it a versatile building block. However, the synthesis of this compound, typically from 2,5-dimethoxybenzoic acid, can be prone to low yields if not performed under optimal conditions. This guide will address the common pitfalls and provide solutions to maximize your reaction's success.
Troubleshooting Guide: Low Yields and Impurities
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in this reaction can often be attributed to a few critical factors:
-
Presence of Moisture: Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the starting materials, solvents, or glassware will convert the product back to the unreactive 2,5-dimethoxybenzoic acid.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. Use anhydrous solvents, and freshly distill reagents like thionyl chloride if their purity is in doubt.
-
-
Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion.
-
Solution: Monitor the reaction progress. A simple way to do this is to observe the cessation of gas evolution (SO₂ and HCl with thionyl chloride; CO, CO₂, and HCl with oxalyl chloride). For a more definitive end-point, a small aliquot of the reaction mixture can be quenched with methanol and analyzed by TLC or GC-MS to check for the formation of the methyl ester and the disappearance of the starting carboxylic acid. Reaction times can be extended, or the temperature can be increased if the reaction is sluggish.[1]
-
-
Degradation of the Product: Prolonged heating or exposure to acidic conditions can lead to side reactions, such as polymerization or decomposition, especially if impurities are present.
-
Solution: Use the minimum necessary reaction time and temperature. Once the reaction is complete, remove the excess chlorinating agent and solvent promptly under reduced pressure.
-
Question 2: I've noticed an insoluble solid in my reaction mixture. What could it be?
The formation of an insoluble solid could be due to several factors:
-
Starting Material: 2,5-Dimethoxybenzoic acid has limited solubility in some non-polar organic solvents. As the reaction proceeds, it should dissolve as it is converted to the more soluble acyl chloride. If a significant amount of solid remains, it likely indicates an incomplete reaction.
-
Side Reactions: In the presence of certain impurities or under harsh conditions, polymerization of the product or starting material can occur.
-
Hydrolysis: If moisture is present, the resulting carboxylic acid may precipitate out of the solution.
Question 3: How can I effectively purify my crude this compound?
Purification is crucial to remove unreacted starting material, residual chlorinating agent, and any byproducts.
-
Removal of Excess Reagent: Both thionyl chloride (b.p. 79 °C) and oxalyl chloride (b.p. 62-65 °C) are volatile and can be removed by distillation, preferably under reduced pressure to avoid excessive heating of the product. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.
-
Distillation: Vacuum distillation is the most effective method for purifying this compound. This separates the product from non-volatile impurities like the starting carboxylic acid.
-
Crystallization: If the product is a solid at room temperature, crystallization from a non-polar solvent like hexanes or petroleum ether can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for this synthesis: thionyl chloride or oxalyl chloride?
Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation. The choice often depends on the scale of the reaction and the sensitivity of the substrate.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly reactive, may require heating. | Milder, often works at room temperature. |
| Byproducts | SO₂ and HCl (gaseous). | CO, CO₂, and HCl (gaseous). |
| Catalyst | Not always necessary, but DMF can be used. | Catalytic DMF is commonly used. |
| Work-up | Removal of excess reagent by distillation. | Removal of excess reagent and solvent by evaporation. |
For the synthesis of this compound, thionyl chloride is a cost-effective and commonly used reagent. Oxalyl chloride is a good alternative for smaller-scale reactions or when milder conditions are preferred.
Q2: How does a catalytic amount of DMF accelerate the reaction?
N,N-Dimethylformamide (DMF) reacts with the chlorinating agent (thionyl chloride or oxalyl chloride) to form a Vilsmeier-type reagent in situ. This intermediate is a more powerful chlorinating agent than thionyl chloride or oxalyl chloride alone, thus accelerating the conversion of the carboxylic acid to the acyl chloride.
Q3: How can I be sure my product is this compound and not an impurity?
Characterization of the final product is essential. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see three aromatic protons with distinct splitting patterns, and two singlets for the methoxy groups. The chemical shifts will be different from the starting carboxylic acid.
-
¹³C NMR: The carbonyl carbon of the acyl chloride will have a characteristic chemical shift, typically around 168-172 ppm.
-
-
Infrared (IR) Spectroscopy: The most telling feature will be the strong carbonyl (C=O) stretch of the acyl chloride, which typically appears at a higher frequency (around 1780-1815 cm⁻¹) compared to the carboxylic acid (around 1700-1725 cm⁻¹). The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) should be absent in the pure product.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of structurally similar compounds.[1][2]
Materials:
-
2,5-Dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution)
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and gas trap, suspend 2,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous toluene (approximately 5-10 mL per gram of acid).
-
Addition of Catalyst and Reagent: Add a catalytic amount of DMF (1-2 drops). With stirring, add thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction is complete when the evolution of gas ceases and the starting material has completely dissolved.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. To ensure complete removal of thionyl chloride, anhydrous toluene can be added to the crude product and evaporated again.
-
The resulting crude this compound can be purified by vacuum distillation.
-
Visualizing the Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- PrepChem. Synthesis of 2,5-dimethylbenzoyl chloride.
- IUCr Journals. Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide.
- Kobe University Repository. Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications.
- The Royal Society of Chemistry. Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper.
- Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of.
- PrepChem. Synthesis of 2,5-dimethylbenzoyl chloride.
- PubChem. 2,5-Dimethoxybenzyl chloride.
- Google Patents. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
- CAS Common Chemistry. 3,4-Dimethoxybenzoyl chloride.
- PubChem. 2,6-Dimethoxybenzoyl chloride.
- PrepChem. Synthesis of 3,5-dimethoxybenzoyl chloride.
- Google Patents. A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
Sources
Technical Support Center: Optimizing Acylation Reactions with 2,5-Dimethoxybenzoyl Chloride
Welcome to the technical support center for 2,5-Dimethoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and optimize your acylation reactions for higher yields and purity.
Introduction to this compound in Acylation
This compound is a versatile acylating agent used in the synthesis of a wide array of chemical entities, including pharmaceutical intermediates and complex organic molecules. The electron-donating methoxy groups at the 2- and 5-positions activate the acyl group, influencing its reactivity and the properties of the resulting ketone or amide products. Acylation reactions, such as the Friedel-Crafts reaction for C-C bond formation or N-acylation of amines, are fundamental transformations where this reagent is employed.[1]
However, like any reactive chemical, its successful use requires a nuanced understanding of reaction parameters. This guide addresses specific issues you may encounter, from reagent handling to reaction quenching, providing explanations grounded in chemical principles to ensure your experimental success.
Troubleshooting Guide: From Low Yields to Side Products
This section is formatted to address specific problems you might be facing in the lab. Each issue is followed by a diagnosis of potential causes and actionable solutions.
Problem 1: My Friedel-Crafts acylation reaction is showing low or no conversion of my aromatic substrate.
-
Potential Cause 1: Inactive Lewis Acid Catalyst.
-
Explanation: Lewis acids, most commonly aluminum chloride (AlCl₃), are the workhorses of Friedel-Crafts acylation.[2] They are extremely sensitive to moisture. Any water present in your solvent, glassware, or even the starting materials will hydrolyze and deactivate the catalyst, halting the reaction.[3]
-
Solution:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (120 °C) overnight and cool under an inert atmosphere (nitrogen or argon).
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane (DCM) or nitrobenzene are common choices.[4]
-
Proper Reagent Handling: Use a fresh, high-purity bottle of AlCl₃. Handle it quickly in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.
-
-
-
Potential Cause 2: Deactivated Aromatic Substrate.
-
Explanation: Friedel-Crafts acylations are most effective on electron-rich aromatic or heteroaromatic compounds.[4] If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, or another acyl group), the ring will be too deactivated to undergo electrophilic substitution.[2][5]
-
Solution:
-
Assess Your Substrate: If your aromatic ring is deactivated, Friedel-Crafts acylation may not be the appropriate synthetic route.
-
Alternative Synthetic Strategies: Consider a different synthetic approach, such as a metal-catalyzed cross-coupling reaction, if applicable.
-
-
-
Potential Cause 3: Insufficient Catalyst Loading.
-
Explanation: The ketone product of a Friedel-Crafts acylation forms a stable complex with the Lewis acid catalyst.[4] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required.
-
Solution:
-
Review Stoichiometry: Ensure you are using at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (either the acyl chloride or the aromatic substrate). For some substrates, up to 2.5 equivalents may be necessary.[4]
-
-
Problem 2: My N-acylation of an amine is sluggish or incomplete.
-
Potential Cause 1: Insufficient Basicity or Inappropriate Base.
-
Explanation: The acylation of an amine with this compound generates one equivalent of hydrochloric acid (HCl).[6] This HCl can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. A non-nucleophilic base is required to scavenge this acid.
-
Solution:
-
Add a Suitable Base: Use at least one equivalent of a non-nucleophilic tertiary amine like triethylamine (NEt₃) or pyridine.[7] For hindered or less reactive amines, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be beneficial.[8]
-
Alternative: Schotten-Baumann Conditions: For some acylations, especially with anilines, running the reaction in a two-phase system with an aqueous base like 10% NaOH can be very effective.[9]
-
-
-
Potential Cause 2: Low Nucleophilicity of the Amine.
-
Explanation: Amines with electron-withdrawing groups (e.g., nitroanilines) or significant steric hindrance around the nitrogen atom can be poor nucleophiles, leading to slow reaction rates.[7]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier.
-
Use a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to significantly accelerate the acylation of hindered or electronically deactivated amines.
-
Forceful Deprotonation: For particularly challenging substrates, deprotonation of the amine with a strong base like sodium hydride (NaH) prior to the addition of the acyl chloride can be effective, though this requires strictly anhydrous conditions.[10]
-
-
Problem 3: I'm observing the formation of an unexpected side product, a carboxylic acid (2,5-dimethoxybenzoic acid).
-
Potential Cause: Hydrolysis of the Acyl Chloride.
-
Explanation: this compound is an acyl chloride and, like all acyl chlorides, it is highly susceptible to hydrolysis. It reacts readily with water, including atmospheric moisture, to form the corresponding carboxylic acid.[6][11]
-
Solution:
-
Strict Anhydrous Technique: As detailed in Problem 1, ensure all aspects of your experimental setup are free from moisture.[12]
-
Reagent Quality: Use a fresh bottle of this compound or purify older material. The presence of the carboxylic acid as an impurity in the starting material will carry through to the final product. The acyl chloride can be synthesized from 2,5-dimethoxybenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂).[13][14]
-
Inert Atmosphere: Conduct the entire reaction, from reagent addition to workup, under a blanket of nitrogen or argon.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound? A1: Due to its reactivity with water, this compound must be stored in a cool, dry, well-ventilated area away from moisture.[6][15] The container should be tightly sealed, and for long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended.[12] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
Q2: What is the best solvent for a Friedel-Crafts acylation with this compound? A2: The choice of solvent can be critical. Anhydrous, non-polar solvents are standard.[4]
-
Dichloromethane (DCM): A common and effective choice for many substrates.
-
Carbon Disulfide (CS₂): Historically used, but less common now due to its volatility and toxicity. In some cases, it can influence product regioselectivity.[16]
-
Nitrobenzene or Dichlorobenzene: These polar solvents can be useful for substrates that require higher temperatures to react, as they are high-boiling. They can also influence the product distribution in reactions with substrates like naphthalene.[16]
Q3: Can I use a catalyst other than AlCl₃ for my Friedel-Crafts reaction? A3: Yes, for substrates that are sensitive to strong Lewis acids, milder catalysts can be employed. These include iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites.[4][17] However, these may require higher temperatures or longer reaction times.
Q4: My acylation produces a mixture of ortho and para isomers. How can I improve the regioselectivity? A4: Regioselectivity is primarily directed by the existing substituents on your aromatic ring. However, reaction conditions can play a role.
-
Temperature: Lowering the reaction temperature often favors the formation of the kinetic product.
-
Solvent: As seen with naphthalene acylation, solvent polarity can dramatically shift the product ratio between the kinetic (alpha-substitution in non-polar solvents) and thermodynamic (beta-substitution in polar solvents) products.[16] Experimenting with different solvents may improve selectivity for your desired isomer.
Q5: How do I monitor the progress of my acylation reaction? A5: Thin Layer Chromatography (TLC) is the most common and effective method.[4] Develop a solvent system that gives good separation between your starting material, the acyl chloride, and the expected product. Staining with potassium permanganate can be effective for visualizing the product if it is not UV-active.
Q6: What is the best way to quench my Friedel-Crafts reaction? A6: The quench must be done carefully and at a low temperature to manage the exothermic reaction of the excess AlCl₃ with water. The standard procedure is to slowly and cautiously pour the reaction mixture onto a stirred slurry of crushed ice and water, sometimes with the addition of concentrated HCl to help break up the aluminum-ketone complex.[3][4]
Visualizing the Process
To better understand the key workflows and chemical principles, the following diagrams have been generated.
General Workflow for Friedel-Crafts Acylation
Caption: A typical experimental workflow for a Lewis acid-catalyzed Friedel-Crafts acylation.
Troubleshooting Logic for Low Conversion
Caption: Decision tree for diagnosing the root cause of low reaction conversion.
Reference Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole
This protocol describes a general procedure for the C-acylation of an activated aromatic ring like anisole.
| Reagent | Molar Eq. | Notes |
| Anhydrous Aluminum Chloride (AlCl₃) | 1.1 | Handle under inert gas. |
| Anisole | 1.0 | Must be anhydrous. |
| This compound | 1.0 | Use a fresh, high-quality lot. |
| Anhydrous Dichloromethane (DCM) | - | Sufficient volume for stirring. |
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.1 equiv.).
-
Add anhydrous DCM and cool the resulting suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anisole (1.0 equiv.) and this compound (1.0 equiv.) in anhydrous DCM.
-
Add the solution from the separate flask to the stirred AlCl₃ suspension dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: N-Acylation of Benzylamine
This protocol describes a standard procedure for the N-acylation of a primary amine.
| Reagent | Molar Eq. | Notes |
| Benzylamine | 1.0 | --- |
| This compound | 1.1 | --- |
| Triethylamine (NEt₃) | 1.5 | Acts as an HCl scavenger. |
| Anhydrous Dichloromethane (DCM) | - | Sufficient volume for stirring. |
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add a solution of this compound (1.1 equiv.) in a small amount of anhydrous DCM dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude amide, which can be purified by recrystallization.[7]
References
- Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281. [Link]
- PrepChem. (n.d.). Synthesis of 2,5-dimethylbenzoyl chloride. PrepChem. [Link]
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Acetyl Chloride. NJ.gov. [Link]
- PrepChem. (n.d.). Synthesis of i) 2,5-Dimethoxybenzyl chloride. PrepChem. [Link]
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. WCU Safety and Risk Management. [Link]
- Makhanya, B. et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. [Link]
- Patel, A. et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Reddit. (2023). Acetyl Chloride Storage. r/chemistry. [Link]
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Chemos. [Link]
- Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]
- Yao, Y. et al. (2020).
- Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
- PrepChem. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride. PrepChem. [Link]
- Chemical Label. (n.d.). 2,5-Dimethoxybenzyl chloride. Unknown Source. [No URL Available]
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Chemguide. (n.d.). The acylation of benzene - electrophilic substitution. Chemguide. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2014).
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). ChemistryStudent. [Link]
- YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. TMP Chem. [Link]
- Molecules. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]
- Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). Tuttee Academy. [Link]
- Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. [Link]
- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
- PubChem. (n.d.). 2,4-Dimethoxybenzoyl chloride. PubChem. [Link]
- Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor. [Link]
- PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. nj.gov [nj.gov]
- 12. wcu.edu [wcu.edu]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
Technical Support Center: 2,5-Dimethoxybenzoyl Chloride Reactions
Welcome to the Technical Support Center for 2,5-Dimethoxybenzoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our focus is on anticipating and resolving challenges related to side product formation, ensuring the integrity and success of your experiments.
Introduction: The Chemistry of this compound
This compound is a valuable acylating agent in organic synthesis, prized for its role in introducing the electron-rich 2,5-dimethoxybenzoyl moiety into a wide range of molecules. The two methoxy groups on the aromatic ring significantly influence its reactivity, primarily through their electron-donating effects. While these groups activate the molecule for certain transformations, they can also be the source of unexpected side reactions under specific conditions. This guide will delve into the nuances of working with this reagent, providing you with the expertise to navigate potential synthetic hurdles.
Troubleshooting Guide: Side Products in this compound Reactions
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format. We will explore the root causes of these issues and provide actionable, step-by-step protocols to mitigate them.
Question 1: I am observing a significant amount of 2,5-dimethoxybenzoic acid in my reaction mixture. What is the likely cause and how can I prevent it?
Answer:
The presence of 2,5-dimethoxybenzoic acid is almost certainly due to the hydrolysis of the parent benzoyl chloride. Acyl chlorides are highly susceptible to reaction with water, and even trace amounts of moisture in your reaction setup can lead to this unwanted side product.[1][2]
Causality: The carbonyl carbon of this compound is highly electrophilic. Water, acting as a nucleophile, will readily attack this carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylic acid and hydrochloric acid. The electron-donating methoxy groups can influence the rate of hydrolysis.[3]
-
Glassware Preparation: Thoroughly dry all glassware in an oven at a minimum of 120°C for several hours and allow it to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide) immediately before use.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves (3Å or 4Å) to maintain dryness.
-
Reagent Quality: Use freshly opened or properly stored this compound. If the reagent is old or has been exposed to the atmosphere, consider purification by distillation under reduced pressure.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or by simply flushing the reaction vessel with the inert gas and maintaining a positive pressure with a balloon.
-
TLC Analysis: Spot the crude reaction mixture against a standard of 2,5-dimethoxybenzoic acid. The presence of a spot with the same Rf value confirms hydrolysis.
-
¹H NMR Spectroscopy: The carboxylic acid proton of 2,5-dimethoxybenzoic acid will appear as a broad singlet far downfield (typically >10 ppm). The aromatic protons will also show a characteristic pattern.
-
IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid around 1700 cm⁻¹, which will be at a lower frequency than the acyl chloride C=O stretch (typically >1750 cm⁻¹).
Question 2: My Friedel-Crafts acylation with an electron-rich aromatic substrate is giving me a complex mixture of products, including some that appear to have lost a methoxy group. What is happening?
Answer:
This is a classic issue when performing Friedel-Crafts reactions with substrates bearing methoxy groups. There are two primary culprits: lack of regioselectivity and demethylation of the methoxy groups.
Causality:
-
Regioselectivity Issues: The two methoxy groups in this compound are strongly activating and ortho-, para-directing.[4] In a Friedel-Crafts acylation, the acylium ion is formed, and the electron-donating methoxy groups stabilize the positive charge. When reacting with another activated aromatic ring, multiple positions on both rings can become susceptible to electrophilic attack, leading to a mixture of isomers.
-
Demethylation (Ether Cleavage): Lewis acids, particularly strong ones like aluminum chloride (AlCl₃), are known to cleave aryl methyl ethers, especially at elevated temperatures.[5] The Lewis acid can coordinate to the oxygen of the methoxy group, making it a good leaving group for a nucleophilic attack, often by the chloride ion from the Lewis acid itself. This results in the formation of a phenolic group.
-
Choice of Lewis Acid: Consider using a milder Lewis acid than AlCl₃. Options include FeCl₃, ZnCl₂, or BF₃·OEt₂. These are less likely to promote demethylation.
-
Reaction Temperature: Maintain a low reaction temperature. Start the reaction at 0°C or even -20°C and allow it to slowly warm to room temperature. Avoid excessive heating.
-
Stoichiometry of Lewis Acid: Use a stoichiometric amount of the Lewis acid, as the ketone product will form a complex with it.[6] However, a large excess can increase the likelihood of demethylation.
-
Order of Addition: Add the this compound slowly to a pre-complexed mixture of the aromatic substrate and the Lewis acid. This can help to control the reaction rate and minimize side reactions.
Caption: Troubleshooting workflow for demethylation side products.
Question 3: I am seeing byproducts that I suspect are from impurities in my starting this compound. What are the likely impurities and how can I get rid of them?
Answer:
Impurities in this compound typically arise from its synthesis, which is most commonly the reaction of 2,5-dimethoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8]
Potential Impurities and Their Origins:
| Impurity | Origin | Potential Impact on Reaction |
| 2,5-Dimethoxybenzoic Acid | Incomplete reaction of the starting carboxylic acid or hydrolysis of the product. | Can neutralize bases or catalysts, leading to lower yields. |
| Thionyl Chloride (SOCl₂) / Oxalyl Chloride | Excess reagent from the synthesis. | Highly reactive and can lead to unwanted side reactions with nucleophilic substrates. |
| Sulfur Compounds (from SOCl₂) | Decomposition of thionyl chloride. | Can potentially poison catalysts. |
| Positional Isomers (e.g., 2,4- or 3,5-dimethoxybenzoyl chloride) | Impurities in the starting 2,5-dimethoxybenzoic acid. | Leads to a mixture of isomeric products that can be difficult to separate. |
For high-purity applications, distillation under reduced pressure is the most effective method for removing non-volatile impurities like the starting carboxylic acid and isomeric impurities.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all joints are well-sealed.
-
Vacuum: Apply a vacuum and gently heat the flask containing the crude this compound in an oil bath.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point and pressure for this compound (Boiling point: 163-164 °C at 15 Torr).[9] Discard any initial lower-boiling fractions which may contain residual chlorinating agents.
-
Storage: Store the purified product under an inert atmosphere in a sealed container, preferably in a freezer to minimize decomposition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities like the starting carboxylic acid.[10]
-
NMR Spectroscopy: ¹H and ¹³C NMR can reveal the presence of isomeric impurities through their distinct signal patterns.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound? Is decarboxylation a concern?
A1: While specific studies on the thermal decomposition of this compound are not abundant in the literature, benzoyl chlorides, in general, are relatively stable at moderate temperatures. However, prolonged heating at high temperatures can lead to decomposition. Decarboxylation (loss of COCl) is not a common thermal decomposition pathway for simple benzoyl chlorides. Instead, reactions involving the acyl chloride functionality are more likely. For substituted benzoyl chlorides, the nature of the substituents can influence thermal stability.
Q2: Can I use this compound in aqueous or protic solvents?
A2: It is highly inadvisable. As detailed in the troubleshooting guide, this compound will readily hydrolyze in the presence of water or other protic solvents like alcohols to form the corresponding carboxylic acid or ester, respectively.[1] All reactions should be conducted under strictly anhydrous conditions.
Q3: The methoxy groups in my product seem to be directing subsequent reactions in unexpected ways. Can you explain this?
A3: The 2,5-dimethoxy substitution pattern results in a complex interplay of electronic and steric effects. The methoxy group at position 2 is ortho to the acyl group, while the one at position 5 is meta. Both are ortho, para-directing with respect to their own positions. The overall directing effect on the acylated ring will be a combination of the directing effects of the acyl group (meta-directing and deactivating) and the two methoxy groups (ortho, para-directing and activating). This can lead to a variety of possible products in subsequent electrophilic aromatic substitution reactions. Careful analysis of the electronic and steric environment of each position on the product ring is necessary to predict the outcome of further reactions.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes. This compound is a corrosive substance and a lachrymator (causes tearing). It reacts with moisture to produce hydrochloric acid, which is also corrosive and an irritant. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a suitable quenching agent (e.g., sodium bicarbonate solution) readily available in case of spills.
Caption: Key reaction parameters and their resulting side products.
References
- Andonian, A. (n.d.).
- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
- Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. [Link]
- ResearchGate. (n.d.). Preferred conformations of benzoyl chloride (planar) and.... [Link]
- Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(11), 6031-6035.
- ResearchGate. (n.d.). (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.... [Link]
- Chemistry Steps. (2022).
- Wikipedia. (n.d.). Benzoyl chloride. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882). [Link]
- Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. [Link]
- YouTube. (2021). 18.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. [Link]
- National Center for Biotechnology Information. (n.d.).
- Reddit. (2024).
- PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]
- Kobe University Repository. (n.d.).
- ResearchGate. (n.d.). DES catalyzed Friedel-Crafts acylation of 1,2,4-trimethoxybenzene and.... [Link]
- Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. [Link]
Sources
- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. google.com [google.com]
- 9. echemi.com [echemi.com]
- 10. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2,5-Dimethoxybenzoyl Chloride Reactions
Welcome to the technical support center for the purification of reaction products derived from 2,5-Dimethoxybenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of aromatic ketones and amides synthesized from this compound. Our aim is to equip you with the knowledge to not only solve common purification problems but also to understand the underlying chemical principles for more robust experimental design.
I. Understanding the Chemistry: Common Reactions and Impurities
This compound is a reactive acyl chloride frequently employed in two main types of reactions: Friedel-Crafts acylation to form aromatic ketones and acylation of amines (a Schotten-Baumann type reaction) to yield amides. The primary challenge in purifying the products of these reactions often stems from the presence of specific impurities.
A. Key Reactions of this compound
-
Friedel-Crafts Acylation: This reaction involves the electrophilic aromatic substitution of an aromatic compound with this compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce a 2,5-dimethoxy-substituted aryl ketone.[1][2] The acylium ion, formed by the reaction of the acyl chloride with the Lewis acid, is the key electrophile.[3]
-
Amide Synthesis (Schotten-Baumann Reaction): This is the reaction of this compound with a primary or secondary amine, typically in the presence of a base, to form the corresponding N-substituted 2,5-dimethoxybenzamide.[4][5] The base neutralizes the HCl byproduct, driving the reaction to completion.[6]
B. Common Impurities to Expect
The most prevalent impurities in reactions involving this compound include:
-
2,5-Dimethoxybenzoic Acid: This is the hydrolysis product of this compound and is the most common impurity.[7] Its presence is often due to exposure of the starting material or reaction mixture to moisture.
-
Unreacted Starting Materials: Depending on the reaction stoichiometry and conditions, you may have unreacted this compound, the aromatic substrate (in Friedel-Crafts), or the amine (in amidation).
-
Di-acylated Products: In reactions with certain nucleophiles, such as some amines, di-acylation can occur as a side reaction.
-
Lewis Acid Residues: In Friedel-Crafts reactions, residual Lewis acid catalyst can complicate the work-up if not properly quenched and removed.[8]
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of products from this compound reactions.
Q1: My crude product is an oil and won't crystallize. What should I do?
A1: "Oiling out" is a common issue, particularly when impurities are present that depress the melting point of the product.[9] First, ensure that all solvent from the work-up has been thoroughly removed under reduced pressure. If the oil persists, consider the following:
-
Purity Check: Analyze a small sample of the oil by TLC or ¹H NMR to estimate its purity. If it is relatively pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.
-
Solvent Trituration: Add a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This may either induce crystallization of your product or wash away the impurities, leaving a more pure oil that may then crystallize.
-
Column Chromatography: If the product is still an oil, purification by column chromatography is the most effective next step to remove impurities.
Q2: How do I remove the unreacted 2,5-Dimethoxybenzoic acid from my product?
A2: 2,5-Dimethoxybenzoic acid is an acidic impurity and can be readily removed with a basic aqueous wash during the work-up.[7] After the reaction is complete and quenched, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.[10] Be sure to then wash the organic layer with brine to remove any remaining aqueous base before drying and concentrating.
Q3: What are the best general-purpose purification techniques for the products of this compound reactions?
A3: A combination of techniques is often most effective:
-
Aqueous Work-up: This is a critical first step. An acidic wash (e.g., dilute HCl) can remove basic impurities like unreacted amines, while a basic wash (e.g., saturated NaHCO₃) will remove acidic impurities like 2,5-Dimethoxybenzoic acid.
-
Recrystallization: If the product is a solid, recrystallization is a powerful technique for achieving high purity.[11] The choice of solvent is crucial and will depend on the specific product.
-
Column Chromatography: This is the most versatile technique for separating the desired product from a variety of impurities, especially if the product is an oil or if multiple byproducts are present.[12]
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific purification challenges.
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful purification technique for solid products, based on the principle that the solubility of a compound in a solvent increases with temperature.[13]
Problem: Poor Crystal Yield
| Potential Cause | Troubleshooting Steps |
| Too much solvent used. [14] | This is the most common reason for low recovery. If you still have the filtrate (mother liquor), try to concentrate it by gently heating or using a rotary evaporator and then cooling again to see if more crystals form. |
| The chosen solvent is too good. | Even at low temperatures, a significant amount of your product remains dissolved. You may need to try a different solvent or a mixed-solvent system. |
| Premature crystallization during hot filtration. | If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper, and add a small excess of hot solvent before filtering. |
Problem: No Crystals Form Upon Cooling
| Potential Cause | Troubleshooting Steps |
| Supersaturation. [14] | The solution may be supersaturated. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Not enough compound in solution. | It's possible the concentration is too low. Try evaporating some of the solvent to increase the concentration and then attempt to cool again. |
| Solution cooled too quickly. | Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[15] |
dot
Caption: A decision-making workflow for troubleshooting recrystallization.
Guide 2: Troubleshooting Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Problem: Poor Separation of Product and Impurities
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent system (eluent). | The polarity of the eluent is critical. If the separation is poor, you need to adjust the eluent polarity. Run several TLC plates with different solvent systems to find the one that gives the best separation between your product and the impurities. A good starting point for many aromatic ketones and amides is a mixture of hexanes and ethyl acetate. |
| Column was overloaded. | Too much crude material was loaded onto the column. This leads to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of sample you are purifying (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude material by weight). |
| Column was packed improperly. | Air bubbles or channels in the silica gel will lead to uneven flow of the eluent and poor separation. Ensure the column is packed uniformly. |
| Sample was loaded in a solvent that was too polar. | This will cause the sample to spread out as a wide band at the top of the column. Dissolve your sample in the minimum amount of the eluent or a less polar solvent before loading.[16] |
Problem: Product is Not Eluting from the Column
| Potential Cause | Troubleshooting Steps |
| Eluent is not polar enough. | Your product is strongly adsorbed to the silica gel. Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, try changing to a 4:1 or even 1:1 mixture. |
| Compound decomposed on the silica. | Some compounds are not stable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If your compound is acid-sensitive, you can use silica gel that has been neutralized with a base like triethylamine.[12] |
dot
Caption: A general workflow for purification by column chromatography.
IV. Data Tables for Purification
Table 1: Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Solubility |
| This compound | 200.62 | Liquid | N/A | Reacts with water and alcohols |
| 2,5-Dimethoxybenzoic acid | 182.17 | Solid | 76-78[17] | Insoluble in water; soluble in ethanol, acetone.[7] |
Table 2: Suggested Starting Solvent Systems for TLC and Column Chromatography
| Product Type | Polarity | Suggested Eluent System (v/v) | Comments |
| Aromatic Ketones | Moderately Polar | Hexanes : Ethyl Acetate (9:1 to 4:1) | Adjust ratio based on the polarity of the other aromatic substituents. |
| N-Alkyl/Aryl Benzamides | Moderately to Highly Polar | Hexanes : Ethyl Acetate (4:1 to 1:1) or Dichloromethane : Methanol (99:1 to 95:5) | Amide polarity can vary greatly. The use of a small amount of methanol in dichloromethane can help elute more polar amides. |
V. Safety Precautions
-
This compound: This compound is corrosive and reacts with water, releasing HCl gas.[8][18] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware is dry before use.
-
Lewis Acids (e.g., AlCl₃): These are water-reactive and corrosive. Handle with care in a moisture-free environment.
-
Solvents: Always consult the Safety Data Sheet (SDS) for the solvents you are using. Many organic solvents are flammable and may have associated health risks.
By understanding the potential impurities and applying these systematic purification and troubleshooting strategies, you can significantly improve the efficiency and success of your work with this compound.
References
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Wired Chemist. Recrystallization.
- Unknown. Recrystallization1.
- Unknown. Recrystallization-1.pdf.
- Unknown. Recrystallization.
- Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction.
- Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023-08-23).
- J&K Scientific LLC. Schotten-Baumann Reaction. (2021-03-23).
- Wikipedia. Friedel–Crafts reaction.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Cheméo. Chemical Properties of 2,5-Dimethoxybenzoic acid (CAS 2785-98-0).
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24).
- BYJU'S. Schotten Baumann Reaction. (2019-11-17).
- HALO Columns. LC Chromatography Troubleshooting Guide. (2023-11-03).
- PraxiLabs. Recrystallization Definition, Principle & Purpose. (2022-11-07).
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. FRIEDEL-CRAFT REACTION: A REVIEW.
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07).
- Wikipedia. Liquid–liquid extraction.
- University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17).
- Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
- Organomation. Solvent Extraction Techniques.
- Unacademy. Principles and methods of extraction.
- Organic Syntheses. 2,5-dihydroxyacetophenone.
- MedSchoolCoach. Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. (2020-10-27).
- Unknown. PRINCIPLES OF EXTRACTION AND THE EXTRACTION OF SEMIVOLATILE ORGANICS FROM LIQUIDS.
- Reddit. Tips for recrystallization lab for ochem?. (2017-09-20).
- PubChem. 2,5-Dimethoxybenzoic acid.
- chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE.
- chemguide. friedel-crafts acylation of benzene.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 7. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Recrystallization [wiredchemist.com]
- 10. m.youtube.com [m.youtube.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. praxilabs.com [praxilabs.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. 2,5-二甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Hydrolysis of 2,5-Dimethoxybenzoyl Chloride During Workup
Welcome to the technical support center for handling 2,5-dimethoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the hydrolysis of this reactive acylating agent during experimental workups. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your reactions and purity of your products.
Troubleshooting Guide: Navigating Common Workup Issues
This section addresses specific problems that can arise from the unintended hydrolysis of this compound to 2,5-dimethoxybenzoic acid.
Issue 1: Significant Product Loss and Presence of a Water-Soluble Impurity After Aqueous Workup
Question: I performed an acylation reaction using this compound. After quenching the reaction with water and performing a basic wash (e.g., with saturated aqueous NaHCO₃), I observed a significant loss of my desired product and the formation of a major byproduct that partitioned into the aqueous layer. What is happening and how can I prevent this?
Answer:
This is a classic case of premature hydrolysis of the unreacted this compound. Acyl chlorides are highly reactive towards nucleophiles, including water.[1][2] The carbonyl carbon in this compound is highly electrophilic, making it susceptible to attack by water, which leads to the formation of 2,5-dimethoxybenzoic acid.[3] This carboxylic acid byproduct is then deprotonated by the basic wash, forming a water-soluble carboxylate salt that is removed from the organic layer, leading to apparent "product loss."
Root Cause Analysis:
-
Reactivity: Acyl chlorides react vigorously with water, a reaction that is often exothermic.[4] This hydrolysis pathway competes with your desired acylation reaction.
-
Workup Conditions: Introducing an aqueous solution, especially a basic one, while unreacted acyl chloride is still present will rapidly and irreversibly convert it to the corresponding carboxylic acid.[1]
Preventative Protocol:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to maximize the consumption of the acyl chloride by your substrate.[1]
-
Non-Aqueous Quench (Recommended): Before introducing any aqueous solution, quench the excess this compound with a non-aqueous reagent. A common and effective method is to add a small amount of a scavenger amine, like pyridine or triethylamine, at 0°C. This will form a stable amide, which can be easily separated during chromatography.
-
Careful Aqueous Workup (If non-aqueous quench is not possible):
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add cold, dilute aqueous acid (e.g., 1N HCl) instead of a basic solution to quench the reaction.[5] This will neutralize any base catalyst (like pyridine) and convert it to a water-soluble salt. The unreacted acyl chloride will still hydrolyze, but the resulting 2,5-dimethoxybenzoic acid will remain protonated and largely in the organic layer, allowing for its separation from your desired product by other means (e.g., chromatography).
-
Proceed with subsequent washes using brine.
-
Issue 2: My Final Product is Contaminated with 2,5-Dimethoxybenzoic Acid.
Question: After purification by column chromatography, my final product is still contaminated with a significant amount of 2,5-dimethoxybenzoic acid. How can I remove this impurity?
Answer:
This indicates that hydrolysis occurred, and the resulting carboxylic acid has similar chromatographic properties to your desired product, making separation difficult.
Troubleshooting and Purification Strategy:
-
Liquid-Liquid Extraction (Acid-Base Extraction): This is the most effective method to remove carboxylic acid impurities.
-
Dissolve the contaminated product in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[6] The 2,5-dimethoxybenzoic acid will be deprotonated to form the sodium salt, which is highly soluble in the aqueous layer. Your neutral product will remain in the organic layer.
-
Separate the organic layer and wash it with brine to remove any residual water and base.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
-
-
Recrystallization: If your desired product is a solid, recrystallization may be an effective purification method.[1] The solubility of your product and the 2,5-dimethoxybenzoic acid impurity will likely differ in a given solvent system, allowing for selective crystallization.
Workflow for Minimizing Hydrolysis During Workup
The following diagram illustrates a decision-making workflow for an effective workup procedure.
Caption: Mechanism of acyl chloride hydrolysis.
Q2: How do the methoxy groups on the aromatic ring affect the rate of hydrolysis?
A2: The two electron-donating methoxy groups on the benzene ring can influence the reactivity of the acyl chloride. While electron-donating groups generally decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles, the overall high reactivity of the acyl chloride functional group means that hydrolysis will still be rapid. [7] Q3: How should I properly store this compound to prevent hydrolysis?
A3: Proper storage is crucial to maintain the integrity of this compound. It should be stored in a cool, dry, well-ventilated area away from moisture. [8][9]The container must be kept tightly sealed, and for long-term storage, it is advisable to store it under an inert atmosphere, such as nitrogen or argon. [1][8] Q4: What analytical techniques can be used to detect the presence of 2,5-dimethoxybenzoic acid in my sample?
A4: Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxylic acid proton of 2,5-dimethoxybenzoic acid will appear as a broad singlet in the ¹H NMR spectrum, typically downfield (>10 ppm). This is a clear diagnostic peak that is absent in the acyl chloride. [10]* Infrared (IR) Spectroscopy: The C=O stretch of the carboxylic acid will appear at a different frequency (typically 1700-1725 cm⁻¹) compared to the acyl chloride (typically 1770-1815 cm⁻¹). The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) is also a key indicator.
-
Thin Layer Chromatography (TLC): 2,5-dimethoxybenzoic acid is more polar than its corresponding acyl chloride and will have a lower Rf value on silica gel plates.
Summary of Key Parameters
| Parameter | This compound | 2,5-Dimethoxybenzoic Acid |
| Molecular Formula | C₉H₉ClO₃ [11] | C₉H₁₀O₄ |
| Molecular Weight | 200.62 g/mol [11] | 182.17 g/mol |
| Appearance | Liquid [12] | Solid |
| Melting Point | N/A | 76-78 °C |
| Reactivity with Water | High, rapid hydrolysis [1][4] | Stable |
References
- A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem.
- Synthesis of 2-(2',5'-dimethoxybenzoyl)-6-methoxybenzoic acid. PrepChem.com.
- Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl.
- A Comparative Guide to the Synthetic Utility of 2,6-Dimethoxybenzoyl Chloride. Benchchem.
- Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.
- This compound | 17918-14-8. Benchchem.
- Synthesis of 2,5-dimethoxybenzyl chloride. PrepChem.com.
- Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. YouTube.
- Acetyl Chloride Storage. Reddit.
- Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG.
- Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.
- A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. Benchchem.
- 2,5-Dimethoxybenzoic acid 98 2785-98-0. Sigma-Aldrich.
- A Comparative Guide to 2,6-Dimethoxybenzoyl Chloride and 3,5-Dimethoxybenzoyl Chloride in Synthesis. Benchchem.
- 2,5-dimethoxybenzoic acid. ChemSynthesis.
- SAFETY D
- Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide. Benchchem.
- Which benzoyl chloride undergoes hydrolysis faster in w
- Kinetics of the hydrolysis of acyl chlorides in pure w
- 2,5-Dimethoxy-benzoyl chloride. CymitQuimica.
- 2,5-DIMETHOXYBENZYL CHLORIDE AldrichCPR. Sigma-Aldrich.
- Method for preparing 2,5-dimethoxy phenylethylamine.
- 2,5-Dimethoxybenzyl chloride | C9H11ClO2 | CID 291194. PubChem.
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.
- The mechanism of the hydrolysis of benzyl chloride. SciSpace.
- 3,5-Dimethoxybenzoyl chloride 97 17213-57-9. Sigma-Aldrich.
- This compound | CAS: 17918-14-8 | Chemical Product. FINETECH INDUSTRY LIMITED.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. nj.gov [nj.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wcu.edu [wcu.edu]
- 9. reddit.com [reddit.com]
- 10. sparkl.me [sparkl.me]
- 11. This compound | CAS: 17918-14-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. 2,5-Dimethoxy-benzoyl chloride | CymitQuimica [cymitquimica.com]
preventing side reactions with 2,5-Dimethoxybenzoyl chloride
Welcome to the technical support center for 2,5-Dimethoxybenzoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we will address common challenges and provide in-depth, field-proven insights to help you prevent and troubleshoot side reactions, ensuring the success of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common applications of this compound?
This compound is a highly reactive acylating agent primarily used for two key types of transformations in organic synthesis:
-
Friedel-Crafts Acylation: It is extensively used to introduce the 2,5-dimethoxybenzoyl group onto aromatic and heteroaromatic rings. This reaction is a cornerstone of carbon-carbon bond formation, leading to the synthesis of a wide array of aryl ketones.[1][2] The resulting ketones are often valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
-
Protection of Alcohols and Amines: The 2,5-dimethoxybenzoyl group can serve as a protecting group for hydroxyl and amino functionalities. The resulting esters and amides exhibit specific stability profiles, allowing for selective deprotection in complex synthetic sequences.
Q2: I am observing a lower than expected yield in my Friedel-Crafts acylation. What are the general factors I should consider?
Low yields in Friedel-Crafts acylation are a common issue and can often be traced back to a few key factors:
-
Substrate Reactivity: Friedel-Crafts acylation works best with electron-rich aromatic compounds.[2] If your substrate is deactivated (contains electron-withdrawing groups), the reaction will be sluggish or may not proceed at all.[3]
-
Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst and that your reaction is performed under strictly anhydrous conditions. For many reactions, a stoichiometric amount of the catalyst is required because it complexes with the product ketone.
-
Reaction Temperature: While heating can sometimes drive a sluggish reaction to completion, it can also promote side reactions. It is crucial to carefully control the temperature, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature or higher as needed.[2]
Troubleshooting Guide: Preventing Specific Side Reactions
This section delves into the specific side reactions that can occur when using this compound and provides actionable strategies to mitigate them.
Issue 1: Demethylation of the Methoxy Groups
One of the most significant and often overlooked side reactions when using this compound in Friedel-Crafts reactions is the cleavage of one or both of the methoxy ether bonds.
Causality: Strong Lewis acids, such as AlCl₃ and BBr₃, required to activate the acyl chloride, can also coordinate to the oxygen atoms of the methoxy groups.[4][5] This coordination makes the methyl group susceptible to nucleophilic attack by the chloride or bromide ions in the reaction mixture, leading to the formation of a phenol and methyl halide. This is particularly prevalent at elevated temperatures.[4]
Visualizing the Mechanism:
Caption: Mechanism of Lewis acid-mediated demethylation.
Prevention & Troubleshooting:
-
Choice of Lewis Acid: If demethylation is a persistent issue, consider using a milder Lewis acid. While AlCl₃ is common, other options like FeCl₃ or ZnCl₂ may be less prone to causing ether cleavage, although they might require higher temperatures or longer reaction times.
-
Temperature Control: This is the most critical parameter. Start the reaction at a low temperature (0 °C or even -20 °C) and monitor the progress closely by TLC or LC-MS. Only warm the reaction if absolutely necessary and do so gradually.
-
Stoichiometry of Lewis Acid: Use the minimum amount of Lewis acid required to catalyze the reaction. An excess of the Lewis acid will increase the likelihood of demethylation.
-
Reaction Time: Avoid unnecessarily long reaction times. Once the starting material is consumed (as determined by in-process controls), work up the reaction promptly.
Identifying Demethylation:
-
NMR Spectroscopy: Look for the appearance of a broad singlet in the ¹H NMR spectrum, typically downfield (> 9 ppm), corresponding to a phenolic proton. The integration of the methoxy signals (around 3.8-4.0 ppm) will also decrease relative to the aromatic protons. In the ¹³C NMR, the carbon attached to the hydroxyl group will shift downfield.
-
Mass Spectrometry: The mass of the product will be lower by 14 Da (CH₂) for each demethylation event.
Issue 2: Hydrolysis of the Acyl Chloride
This compound is highly reactive towards nucleophiles, including water. Hydrolysis leads to the formation of the unreactive 2,5-dimethoxybenzoic acid, which will not participate in the desired reaction and can complicate purification.
Causality: The electrophilic carbonyl carbon of the acyl chloride is readily attacked by water, leading to the formation of a tetrahedral intermediate that collapses to the carboxylic acid and HCl.
Visualizing the Workflow for Prevention:
Caption: Workflow for maintaining anhydrous conditions.
Prevention & Troubleshooting:
-
Strict Anhydrous Conditions: All glassware should be rigorously dried (flame-dried or oven-dried). Solvents must be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.
-
Reagent Quality: Use a fresh bottle of this compound or purify older material before use.
Identifying Hydrolysis:
-
TLC Analysis: The benzoic acid will have a different Rf value than the acyl chloride and the desired product. It often streaks on silica gel plates.
-
¹H NMR: The presence of a broad singlet for the carboxylic acid proton, typically above 10 ppm.
-
IR Spectroscopy: A broad O-H stretch will appear around 3000 cm⁻¹ for the carboxylic acid.
Issue 3: Reactions with Nucleophilic Solvents or Bases
While solvents like dichloromethane are relatively inert, others can compete with your substrate. Similarly, bases used to scavenge HCl can sometimes react with the acyl chloride.
Causality:
-
Solvents: Ethereal solvents, while often good for solubility, contain a Lewis basic oxygen that can coordinate with the Lewis acid catalyst, potentially deactivating it.
-
Bases: Nucleophilic bases like pyridine can react with the acyl chloride to form an acylpyridinium salt. While this can sometimes be a productive intermediate, it can also lead to unwanted side reactions. Non-nucleophilic bases like triethylamine are generally preferred, but they must be anhydrous.[6]
Prevention & Troubleshooting:
-
Solvent Selection: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally the preferred choice for Friedel-Crafts reactions. Carbon disulfide (CS₂) is another classic, albeit more hazardous, option.
-
Base Selection: If a base is required (more common in acylation of alcohols and amines), use a non-nucleophilic, hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). Ensure the base is thoroughly dried.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Activated Arene
This protocol provides a general starting point for the acylation of an electron-rich aromatic compound like anisole.
| Parameter | Value/Condition | Rationale |
| Atmosphere | Anhydrous Nitrogen or Argon | Prevents hydrolysis of the acyl chloride and catalyst. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that is a good choice for this reaction. |
| Temperature | 0 °C to room temperature | Initial cooling minimizes side reactions. |
| Stoichiometry | Arene (1.0 eq), this compound (1.1 eq), AlCl₃ (1.2 eq) | A slight excess of the acylating agent and catalyst ensures full conversion of the limiting arene. |
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the activated arene (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Add the solution from step 3 to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting arene.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation.
- Supplementary Information. The Royal Society of Chemistry. [Link]
- Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing). [Link]
- Demethyl
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
- EAS Reactions (3)
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
- Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions.
- O-Demethylation.
- Friedel-Crafts Acylation Mechanism - Electron Don
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]
- Selective Demethylation Reactions of Biomass-derived Aromatic Ether Polymers for Bio-based Lignin Chemicals.
- The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace. [Link]
- Multiyear Temporal Changes in Chlorinated Solvent Concentrations at 23 Monitored Natural Attenu
- A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
- 2,4-Dimethoxybenzoyl chloride. PubChem. [Link]
- 2,5-Dimethoxybenzyl chloride. PubChem. [Link]
- Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Synthesis & Purification of 2,5-Dimethoxybenzoyl Chloride
Welcome to the technical support resource for the synthesis of 2,5-Dimethoxybenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the purity of the final product. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis of this compound.
Q1: What are the typical impurities I might find in my crude this compound?
The most common impurities are unreacted starting material (2,5-Dimethoxybenzoic acid) and its hydrolysis product. Since the product, an acyl chloride, is highly reactive with water, any exposure to atmospheric moisture or aqueous work-up solutions will convert it back to the starting carboxylic acid.[1][2] Another source of impurity can be residual chlorinating agents, such as thionyl chloride, or solvents used in the reaction.
Q2: My product is a yellow-to-brown oil or discolored solid, not the expected off-white solid. What is the cause?
A yellow or brown discoloration often indicates the presence of residual thionyl chloride (if used as the chlorinating agent) or other byproducts from the reaction.[3][4] Incomplete removal of excess chlorinating agent and reaction byproducts (SO₂, HCl) is a frequent cause.[3] Thorough removal of these volatile components under vacuum is essential.
Q3: How can I perform a quick preliminary check on the reaction's completion and product purity?
A quick assessment can be made using Thin-Layer Chromatography (TLC) and Infrared (IR) Spectroscopy.
-
TLC Analysis: Spot the reaction mixture against the 2,5-Dimethoxybenzoic acid starting material. The product, being less polar, should have a higher Rf value. However, be aware that the acyl chloride can hydrolyze back to the acid on the silica gel plate, potentially showing a misleading spot for the starting material.[1]
-
IR Spectroscopy: Take a small aliquot of the reaction mixture and evaporate the excess thionyl chloride.[1] The disappearance of the broad O-H stretch (typically around 2500-3300 cm⁻¹) of the carboxylic acid and the appearance of a sharp carbonyl (C=O) stretch for the acyl chloride (typically around 1750-1800 cm⁻¹) are strong indicators of a successful conversion.
Q4: What is the proper way to store purified this compound?
Due to its high sensitivity to moisture, the purified product must be stored under strictly anhydrous conditions. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and stored in a desiccator. For long-term storage, refrigeration is recommended to minimize degradation.
In-Depth Troubleshooting Guide
This section provides solutions to more persistent issues that may arise during synthesis and purification.
Problem 1: Significant amount of unreacted 2,5-Dimethoxybenzoic acid remains.
If analytical checks show a large proportion of starting material, consider the following causes and solutions.
Causality Analysis: The conversion of a carboxylic acid to an acyl chloride is an equilibrium-driven process that requires sufficient activation. Incomplete conversion stems from suboptimal reaction conditions or reagent stoichiometry.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution | Scientific Rationale |
| Insufficient Chlorinating Agent | Use a slight excess (1.2-2.0 equivalents) of thionyl chloride or oxalyl chloride.[5] A larger excess may be used if the reagent is to serve as the solvent.[3] | Ensures the reaction is driven to completion. Thionyl chloride and oxalyl chloride are converted to gaseous byproducts (SO₂, HCl, CO, CO₂), which helps to shift the equilibrium towards the product.[2][6] |
| Low Reaction Temperature | The reaction with thionyl chloride often requires heating. Gently refluxing the mixture in a suitable solvent (e.g., toluene, DCM) or neat can increase the reaction rate.[7][8] | Provides the necessary activation energy for the reaction to proceed at an efficient rate. |
| Short Reaction Time | Monitor the reaction progress over several hours (typically 2-4 hours).[5][8] | The conversion may not be instantaneous, especially on a larger scale. Allowing adequate time ensures the reaction reaches completion. |
| Catalyst Absence (Optional) | For challenging reactions, a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF) can be added.[7][8][9] | DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the conversion. |
Troubleshooting Workflow: Incomplete Reaction
The following decision tree can guide your troubleshooting process when faced with an incomplete reaction.
Caption: Troubleshooting decision tree for incomplete conversion.
Problem 2: The purified product has a low or broad melting point.
A low or broad melting range is a classic sign of impurity. The primary culprits are residual starting material or solvents.
Causality Analysis: Impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of its melting point. The goal of purification is to effectively separate the desired product from these contaminants.
Purification Strategy:
The choice of purification method depends on the physical state of your crude product.
-
If the product is a solid or semi-solid: Recrystallization is the preferred method.
-
If the product is an oil: Vacuum distillation is the most effective technique.
Purification Method Selection
Caption: Selection of purification method based on product state.
Experimental Protocols
Disclaimer: These protocols are general guidelines. Always perform a thorough risk assessment before starting any chemical synthesis.
Protocol 1: Synthesis of this compound via Thionyl Chloride
This protocol describes a common lab-scale synthesis.[5][8][10]
Workflow Diagram
Caption: General workflow for synthesis of this compound.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 2,5-Dimethoxybenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 7 mL per gram of acid).[5]
-
Reagent Addition: With stirring at room temperature, add thionyl chloride (1.2 - 1.5 eq) dropwise over 30-45 minutes. The reaction is exothermic and will evolve HCl and SO₂ gas.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the toluene and excess thionyl chloride by distillation, followed by evaporation under reduced pressure.
-
Isolation: The resulting crude product, which may be an oil or solid, can now be purified.
Protocol 2: Purification by Vacuum Distillation
This method is ideal for purifying the product if it is obtained as an oil.[3][11]
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is completely dry.
-
Distillation: Heat the crude oil gently under a strong vacuum.
-
Collection: Collect the fraction that distills at the appropriate boiling point. The boiling point will be significantly lower than atmospheric pressure; for analogous compounds, this can be in the range of 130-160 °C at reduced pressure.[6][8]
-
Storage: Immediately transfer the purified, colorless product to a pre-dried, sealed container under an inert atmosphere.
Protocol 3: Purification by Recrystallization
This method is suitable if the crude product is a solid.
-
Solvent Selection: A non-polar solvent is ideal. Cold petroleum ether or hexanes are commonly used.[5][10]
-
Dissolution: Dissolve the crude solid in a minimal amount of a slightly more polar solvent (e.g., a small amount of anhydrous diethyl ether or dichloromethane) at room temperature.
-
Precipitation: Slowly add cold petroleum ether or hexanes with stirring until the solution becomes cloudy.
-
Crystallization: Cool the mixture in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration in a dry environment (e.g., under a stream of nitrogen). Wash the crystals with a small amount of cold petroleum ether.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvent.
Physical & Analytical Data Summary
The following table summarizes key physical properties for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 76-78[12] |
| This compound | C₉H₉ClO₃ | 200.62 | Not consistently reported, solid at RT |
References
- Synthesis of 2,5-dimethylbenzoyl chloride. PrepChem.com. [Link]
- How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?.
- Supporting Information.
- Synthesis of i) 2,5-Dimethoxybenzyl chloride. PrepChem.com. [Link]
- Synthesis of 3,5-dimethoxybenzoyl chloride. PrepChem.com. [Link]
- Synthesis of 2,6-dimethoxybenzoyl chloride. PrepChem.com. [Link]
- Synthesis of 2,5-dimethoxybenzyl chloride. PrepChem.com. [Link]
- 2,5-Dimethoxybenzoic acid | C9H10O4. PubChem. [Link]
- A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
- Method for preparing 2, 5-dimethyl phenylacetyl chloride.
- Benzoyl chloride, 4-pentyl-. Organic Syntheses Procedure. [Link]
- 2,5-dimethoxybenzoic acid. ChemSynthesis. [Link]
- Making the Pinkest Chemical: Thiobenzoyl Chloride. YouTube. [Link]
- 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 12. 2,5-二甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Managing Exothermic Reactions with 2,5-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reactivity of 2,5-Dimethoxybenzoyl Chloride
This compound is a valuable acylating agent in organic synthesis, prized for its role in introducing the 2,5-dimethoxybenzoyl moiety into a wide range of molecules.[1] However, like all acyl chlorides, its high reactivity presents significant safety challenges, particularly the potential for highly exothermic reactions.[2][3] This guide provides a comprehensive resource for managing these exothermic events, ensuring both the safety of laboratory personnel and the integrity of your experimental results.
The primary hazard associated with this compound stems from its vigorous reaction with nucleophiles, most notably water, alcohols, and amines.[2][3][4] These reactions can generate a substantial amount of heat, and if not properly controlled, can lead to a dangerous phenomenon known as thermal runaway.[5][6] A thermal runaway is a positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates even more heat.[5][7][8] This can result in a rapid increase in pressure, boiling of solvents, and the potential for vessel rupture and the release of corrosive hydrogen chloride (HCl) gas.[9][10]
This technical support center is designed to equip you with the knowledge and procedures to safely handle this compound and effectively mitigate the risks of exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are:
-
Exothermic Reactions: It reacts vigorously with water, alcohols, amines, and other nucleophiles, releasing significant heat.[2][3][4]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[4][11][12][13]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[4]
-
Hydrogen Chloride Gas Evolution: Reaction with protic substances (like water) liberates corrosive and toxic hydrogen chloride gas.[2][9][14]
Q2: What are the initial signs of a developing thermal runaway reaction?
A2: Be vigilant for the following indicators:
-
A rapid and unexpected increase in the reaction temperature that is difficult to control with standard cooling methods.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous gas evolution or fuming.[10]
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even with external cooling.
Q3: Can I use water to extinguish a fire involving this compound?
A3: Absolutely not. Water will react violently with this compound, exacerbating the fire and producing large amounts of HCl gas.[9] Use dry chemical powder or carbon dioxide (CO2) extinguishers.[10]
Q4: How should I store this compound to minimize risks?
A4: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[4][15] The container should be tightly sealed to prevent exposure to moisture.[12]
Troubleshooting Guide: Managing Exothermic Events
This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
| Issue | Potential Cause(s) | Immediate Corrective Actions | Preventative Measures |
| Rapid, Uncontrolled Temperature Spike During Reagent Addition | 1. Addition rate is too fast.2. Inadequate cooling.3. Incorrect solvent volume (reaction too concentrated).4. Reagent purity issues. | 1. Immediately stop the addition of the reagent. 2. Ensure the reaction flask is fully submerged in the cooling bath.3. Add more pre-chilled solvent to dilute the reaction mixture.4. If the temperature continues to rise, prepare for an emergency quench (see Protocol 1). | 1. Use a syringe pump or an addition funnel for slow, controlled addition.2. Always use a cooling bath (e.g., ice-water, dry ice/acetone).3. Ensure the reaction is sufficiently dilute.4. Use reagents of known purity. |
| Excessive Fuming or Gas Evolution | 1. Reaction with atmospheric moisture.2. Reaction with a protic solvent or nucleophile.3. Temperature is too high. | 1. Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon).2. Check for leaks in the apparatus.3. Reduce the reaction temperature. | 1. Always conduct reactions under an inert atmosphere.2. Use dry solvents and glassware.3. Maintain the recommended reaction temperature. |
| Reaction Fails to Initiate or Proceeds Slowly | 1. Low reaction temperature.2. Steric hindrance from the substrate or the this compound itself.3. Poor quality of reagents. | 1. Allow the reaction to slowly warm to the recommended temperature.2. Consider using a less sterically hindered acylating agent if appropriate for the synthesis.3. Use fresh, high-purity reagents. | 1. Carefully control the reaction temperature throughout the experiment.2. For sterically hindered substrates, longer reaction times or a higher temperature may be necessary, but this must be approached with caution due to the risk of exotherms. |
Experimental Protocols
Protocol 1: Emergency Quenching of a Runaway Reaction
This protocol is for emergency use only when a reaction is showing signs of thermal runaway.
Materials:
-
Large container of ice water.
-
A non-reactive, high-boiling point solvent (e.g., toluene, pre-chilled if possible).
-
A quenching agent (e.g., a solution of sodium bicarbonate or a non-nucleophilic amine like triethylamine in an inert solvent).
Procedure:
-
Alert Personnel: Immediately inform others in the lab of the situation.
-
Cease Additions: Stop adding any reagents to the reaction.
-
Maximum Cooling: Ensure the reaction vessel is fully immersed in a large ice bath.
-
Dilution: If safe to do so, add a large volume of a pre-chilled, non-reactive solvent to dilute the reaction and help absorb heat.
-
Controlled Quenching: If the temperature is still rising, slowly and carefully add a quenching agent. Do not add the quenching agent all at once , as this can also be exothermic. Add it dropwise while closely monitoring the temperature.
Protocol 2: Safe Acylation of an Amine with this compound
This protocol provides a general procedure for a controlled acylation reaction.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous, non-protic solvent (e.g., dichloromethane, THF)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Inert gas supply (Nitrogen or Argon)
-
Dry glassware
-
Cooling bath (ice-water or dry ice/acetone)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
Dissolve Substrate: Dissolve the amine substrate and the non-nucleophilic base in the anhydrous solvent in the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Prepare Acyl Chloride Solution: In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Slow Addition: Add the this compound solution to the stirred amine solution dropwise via a syringe pump or an addition funnel over a period of 30-60 minutes.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the appropriate temperature until completion (monitor by TLC or LC-MS).
-
Workup: Once the reaction is complete, quench any remaining acyl chloride by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizations
Decision Tree for Managing a Potential Exotherm
Caption: Decision workflow for responding to a temperature increase.
Safe Acylation Workflow
Caption: Step-by-step workflow for a safe acylation reaction.
References
- PrepChem.com. Synthesis of 2,5-dimethoxybenzyl chloride.
- Sciencemadness Wiki. (2023-08-03). Acyl chloride.
- Inchem.org. ICSC 0210 - ACETYL CHLORIDE.
- Yufeng. (2023-05-25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Common Organic Chemistry. Acetyl Chloride.
- ResearchGate. (2016-08-31). How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside?
- ResearchGate. Added amines lead to competing reactions of PhCOCl to give anilides (7...
- ChemistryStudent. Acyl Chlorides (A-Level).
- Organic Syntheses. Working with Hazardous Chemicals.
- PrepChem.com. Synthesis of 2,5-dimethylbenzoyl chloride.
- Taylor & Francis. Benzoyl chloride – Knowledge and References.
- NASA. passive prevention of thermal runaway and fire propagation in li ion batteries.
- MDPI. Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review.
- Electrolock Incorporated. How to Prevent Thermal Runaway in Lithium Ion Batteries.
- Aspen Aerogels. It's About Time: The 6 Phases of Thermal Runaway Propagation.
- PubChem. 2,5-Dimethoxybenzenesulfonyl chloride.
- Cheméo. Chemical Properties of Benzoyl chloride, 3-methoxy- (CAS 1711-05-3).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. nasa.gov [nasa.gov]
- 6. aerogel.com [aerogel.com]
- 7. How to Prevent Thermal Runaway in Lithium Ion Batteries - Electrolock Incorporated [electrolock.com]
- 8. ossila.com [ossila.com]
- 9. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. This compound | 17918-14-8 [amp.chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Deactivation in Friedel-Crafts Reactions Using 2,5-Dimethoxybenzoyl Chloride
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] The use of 2,5-Dimethoxybenzoyl chloride as an acylating agent is of particular interest in pharmaceutical and materials science due to the unique electronic and steric properties conferred by the dimethoxy-substituted aromatic ring.[2] However, this specific reagent introduces distinct challenges, primarily related to catalyst deactivation, which can lead to frustratingly low yields and reaction failures.
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction. It provides in-depth, field-tested insights in a question-and-answer format to troubleshoot common problems, explains the underlying chemical principles driving these issues, and offers robust protocols to ensure successful and reproducible outcomes.
Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered during the Friedel-Crafts acylation with this compound.
Q1: My reaction yield is extremely low, or the reaction failed completely. What is the primary cause?
A1: The most frequent culprit for low or no yield in this specific acylation is the deactivation of the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃). This deactivation occurs through two primary mechanisms:
-
Complexation with the Product: The ketone product formed is a Lewis base. It readily forms a stable, often irreversible complex with the Lewis acid catalyst.[1][3] Because of this, the catalyst is consumed in a 1:1 stoichiometric ratio with the product, meaning it is not regenerated to participate in further catalytic cycles. If you use a substoichiometric amount of catalyst, the reaction will stop once all the catalyst is complexed.[4]
-
Complexation with Methoxy Groups: The oxygen atoms in the two methoxy groups of your starting material (this compound) and the product possess lone pairs of electrons. These act as Lewis basic sites that can coordinate with the Lewis acid catalyst, further sequestering it from the reaction medium and preventing it from activating the acyl chloride for the electrophilic attack.[5][6]
Troubleshooting Steps:
-
Increase Catalyst Loading: For this reaction, the Lewis acid is technically a reagent, not a catalyst. You must use a stoichiometric amount or a slight excess (typically 1.1 to 1.3 equivalents) relative to the limiting reagent.[1][4]
-
Verify Catalyst Quality: Use a fresh, unopened bottle of the Lewis acid. AlCl₃, in particular, is extremely hygroscopic and rapidly deactivates upon exposure to atmospheric moisture.[4][7]
Q2: I've confirmed my catalyst loading is stoichiometric, but the reaction is still sluggish or incomplete. What else could be wrong?
A2: If catalyst loading isn't the issue, you must rigorously evaluate your reaction conditions for hidden sources of deactivation or inhibition.
-
Moisture Contamination: This is a critical point. Lewis acids like AlCl₃ react violently with water to form aluminum hydroxide and HCl, rendering them completely inactive.[7] Even trace amounts of water in your solvent, on your glassware, or dissolved in your reagents can kill the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Handle reagents under an inert atmosphere (Nitrogen or Argon).[7]
-
-
Deactivated Aromatic Substrate: Friedel-Crafts reactions are electrophilic aromatic substitutions and fail with strongly deactivated aromatic rings.[4][8] If your substrate contains potent electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃), it will not be nucleophilic enough to attack the acylium ion.
-
Solution: This is a fundamental limitation. If your substrate is highly deactivated, you may need to consider an alternative synthetic route.
-
-
Incompatible Functional Groups: Aromatic rings substituted with basic groups like amines (-NH₂, -NHR) or anilines will not work. The lone pair on the nitrogen atom will preferentially coordinate with the Lewis acid, forming a highly deactivated complex and shutting down the reaction.[6][8]
Q3: I am observing the formation of multiple products or unexpected byproducts. Why is this happening?
A3: While Friedel-Crafts acylation is generally less prone to side reactions than alkylation, issues can still arise.
-
Lack of Regioselectivity: The position of acylation on your aromatic substrate is directed by its existing substituents. If the substrate has multiple activating groups or positions available for substitution, you may obtain a mixture of constitutional isomers.
-
Solution: Carefully analyze the directing effects of your substrate's functional groups. Lowering the reaction temperature can sometimes improve selectivity.
-
-
Reaction with Solvent: While less common, some solvents can participate in the reaction. For example, using benzene as a solvent when acylating a different aromatic substrate can lead to competitive acylation of the benzene.
-
Solution: Use inert solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂).[2] Nitrobenzene is a classic solvent but can be difficult to remove.
-
Diagram: Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your Friedel-Crafts acylation.
Caption: A logical workflow for troubleshooting low yields.
Diagram: Mechanism of Catalyst Deactivation
This diagram illustrates how both the product and the methoxy groups of the acylating agent sequester the Lewis acid catalyst, preventing it from participating in the reaction.
Caption: Catalyst deactivation via Lewis acid-base complexation.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound
This protocol provides a robust starting point. Reaction times and temperatures may need optimization depending on the specific aromatic substrate used.
1. Preparation (Strict Anhydrous Conditions)
-
Dry all glassware (round-bottom flask, addition funnel, condenser) in an oven at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.
-
Assemble the glassware hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar.
-
Use anhydrous grade solvents. Dichloromethane (DCM) is a common choice.
2. Reaction Setup
-
To the reaction flask, add the anhydrous Lewis acid (e.g., AlCl₃, 1.2 equivalents) under a positive pressure of inert gas.
-
Add anhydrous DCM to create a slurry.
-
Cool the suspension to 0°C using an ice-water bath.
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) and your aromatic substrate (1.0-1.1 equivalents) in anhydrous DCM.
3. Reaction Execution
-
Add the solution from the addition funnel dropwise to the stirred Lewis acid suspension over 30-60 minutes. Maintain the internal temperature at 0-5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Workup and Purification
-
Once the reaction is complete, cool the flask back to 0°C.
-
Very slowly and carefully quench the reaction by pouring the mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that will release HCl gas. Perform in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Summary Table
The choice of catalyst can be critical, especially for sensitive or moderately activated substrates.
| Catalyst | Typical Loading (equiv.) | Relative Activity | Notes |
| AlCl₃ | 1.1 - 1.3 | Very High | Most common, but very aggressive. Highly moisture-sensitive.[10] |
| FeCl₃ | 1.1 - 1.3 | High | A good alternative to AlCl₃, sometimes milder.[10] |
| ZnCl₂ | Catalytic to Stoichiometric | Moderate | Milder Lewis acid, useful for highly activated or sensitive substrates.[10][11] |
| Zeolites (e.g., H-Y, H-β) | Catalytic (by weight) | Varies | Heterogeneous catalyst. Can be deactivated by ethers but offer environmental benefits.[5] |
References
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- sathee jee. (n.d.). Friedel Crafts Reaction.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (n.d.). Use of Solid Catalysts in Friedel—Crafts Acylation Reactions.
- Yadav, G. D., & Pimparkar, K. P. (2025, August 5). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate.
- Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted 2,5-Dimethoxybenzoyl Chloride
Welcome to the technical support center for handling 2,5-dimethoxybenzoyl chloride in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during experimental work. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.
Understanding the Challenge: The Nature of this compound
This compound is a highly reactive acylating agent, prized for its ability to introduce the 2,5-dimethoxybenzoyl moiety into a wide range of nucleophiles.[1] This reactivity, however, is also the source of purification challenges. Any unreacted acyl chloride remaining after the desired transformation is complete can complicate product isolation and downstream applications. Its primary routes of problematic reactivity during workup are hydrolysis to the corresponding carboxylic acid and reaction with other nucleophiles present.[2][3]
The key to successfully removing unreacted this compound lies in converting it into a species with significantly different solubility properties than your desired product, facilitating separation through standard laboratory techniques.
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues you may encounter and provides actionable solutions.
Scenario 1: Your product is stable to aqueous basic conditions.
This is the most straightforward scenario, allowing for a robust quenching and extraction procedure.
Problem: How do I remove unreacted this compound and the resulting 2,5-dimethoxybenzoic acid from my organic product?
Solution: An aqueous basic wash is highly effective. This method leverages the acidic nature of the carboxylic acid byproduct formed upon quenching.
Workflow: Aqueous Basic Wash
Caption: Workflow for removal via aqueous basic wash.
Detailed Protocol: Aqueous Basic Wash
-
Cooling is Crucial: Before adding any aqueous solution, cool your reaction mixture in an ice bath (0°C). The hydrolysis of acyl chlorides is highly exothermic, and cooling prevents a dangerous temperature spike and potential side reactions.[4]
-
Initial Quench: Slowly add cold deionized water or pour the reaction mixture onto crushed ice with vigorous stirring.[5] This will hydrolyze the bulk of the unreacted this compound to 2,5-dimethoxybenzoic acid.
-
Transfer and Dilute: Transfer the quenched mixture to a separatory funnel and dilute with your reaction solvent if necessary.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).[6][7]
-
Extraction: Shake the separatory funnel vigorously for 2-3 minutes. Allow the layers to separate. The deprotonated 2,5-dimethoxybenzoic acid (sodium 2,5-dimethoxybenzoate) will be significantly more soluble in the aqueous layer.[3]
-
Separate and Repeat: Drain the aqueous layer. Repeat the basic wash one or two more times to ensure complete removal.
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining base and dissolved salts.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Scenario 2: Your product is sensitive to basic or acidic conditions.
When your product's integrity is compromised by changes in pH, alternative, non-extractive methods are required.
Problem: How can I remove the acyl chloride without subjecting my product to harsh pH conditions?
Solution: The use of scavenger resins provides a neutral and efficient method for selectively removing reactive electrophiles like acyl chlorides.
Workflow: Scavenger Resin Purification
Caption: Workflow for removal using a scavenger resin.
Detailed Protocol: Scavenger Resin Purification
-
Resin Selection: Choose a resin with a nucleophilic functional group that will react with the acyl chloride. Aminomethylated or tris(2-aminoethyl)amine-functionalized polystyrene resins are excellent choices for scavenging acid chlorides.[8][9][10][11]
-
Determine Stoichiometry: Calculate the theoretical maximum amount of unreacted this compound in your reaction. Use a 2-3 fold molar excess of the scavenger resin to ensure complete removal.
-
Incubation: Add the scavenger resin to the crude reaction mixture (dissolved in an appropriate solvent like DCM or THF).
-
Agitation: Stir the mixture at room temperature. The time required for complete scavenging can range from 1 to 24 hours. It is advisable to monitor the reaction by TLC or LC-MS.
-
Isolation: Once the acyl chloride is consumed, simply filter the reaction mixture. The resin, with the covalently bound impurity, is removed as a solid.
-
Concentration: The filtrate contains your purified product. Concentrate under reduced pressure to obtain the final product.
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Basic Wash | Inexpensive, scalable, highly effective for removing both acyl chloride and its carboxylic acid byproduct. | Not suitable for base-sensitive products, can lead to emulsions. | Robust, base-stable products. |
| Scavenger Resins | Mild, neutral conditions, high selectivity, simple filtration workup.[9] | Higher cost, may require longer reaction times for complete scavenging. | pH-sensitive products, parallel synthesis, and high-purity applications. |
Frequently Asked Questions (FAQs)
Q1: I see a white precipitate in my reaction mixture after adding the quenching agent. What is it?
A1: This is most likely 2,5-dimethoxybenzoic acid, the hydrolysis product of this compound.[3] It is a solid at room temperature and has limited solubility in many organic solvents. This is a good indication that the quenching step is working.
Q2: How can I monitor the removal of this compound by TLC?
A2: Visualizing this compound on a TLC plate can be challenging as it may hydrolyze on the silica gel plate, appearing as a spot corresponding to 2,5-dimethoxybenzoic acid.[12] A more reliable method is to take a small aliquot of the reaction, quench it with a nucleophile like benzylamine, and then spot this new mixture on the TLC plate.[13] The resulting amide is stable and will have a distinct Rf value. The disappearance of the spot corresponding to this derivative indicates the complete consumption of the acyl chloride. Aromatic compounds like this compound and its derivatives can often be visualized under a UV lamp (254 nm).[14]
Q3: Can I use an alcohol like methanol to quench the reaction?
A3: Yes, quenching with an alcohol like methanol is a viable option.[15] This will convert the unreacted this compound into the corresponding methyl ester (methyl 2,5-dimethoxybenzoate). This ester is generally less polar than the carboxylic acid and may be easier to separate from your desired product by column chromatography. This method is particularly useful if your product is highly polar.
Q4: My product is an amine. Will the acyl chloride react with it during the workup?
A4: Yes, this compound will readily react with primary and secondary amines to form amides.[16][17] If your product is an amine, it is crucial to ensure the acylation reaction has gone to completion before initiating the workup. If unreacted amine starting material is present, it will compete with your desired product for any remaining acyl chloride.
Q5: What if I have an emulsion during the extractive workup?
A5: Emulsions are common when working with aromatic compounds and basic solutions. To break an emulsion, try adding brine (a saturated aqueous solution of NaCl). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases. Allowing the separatory funnel to stand for an extended period or gentle swirling can also be effective.
References
- Google Patents. (n.d.). CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- University of York. (n.d.). Theory of Aqueous Workup.
- ResearchGate. (n.d.). TLC analysis of ABTC: TLC was performed for ABTC. Benzoyl chloride (A)....
- Reddit. (2014). Help with an acid chloride procedure.
- ISBN: 978-93-91842-69-7. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.
- ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?.
- Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis.
- ResearchGate. (2025). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.
- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride.
- Reddit. (2011). Benzyl Chloride removal?.
- Sciencemadness Discussion Board. (2007). Acyl chloride on TLC.
- Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
- ResearchGate. (n.d.). Added amines lead to competing reactions of PhCOCl to give anilides (7....
- ResearchGate. (2016). How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside?.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS.
- EPFL. (n.d.). TLC Visualization Reagents.
- Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride.
- KGROUP. (2006). Quenching Reactive Substances.
- Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation.
- YouTube. (2021). Benzanilide : Schotten Baumann Benzoylation.
- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- PubChem. (n.d.). 2,5-Dimethoxybenzyl chloride.
- Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides.
- Reddit. (n.d.). Is nucleophilic substitution of a secondary Amine using benzoyl chloride possible?.
- Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?.
- Chemguide. (n.d.). Reaction between acyl chlorides and water - addition / elimination.
- PubChem. (n.d.). 2,5-Dimethylbenzoyl chloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. suprasciences.com [suprasciences.com]
- 9. glycopep.com [glycopep.com]
- 10. silicycle.com [silicycle.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 16. globalconference.info [globalconference.info]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 2,5-Dimethoxybenzoyl Chloride Reactions
Welcome to the technical support center for 2,5-Dimethoxybenzoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this versatile reagent. Here, we address common challenges and provide field-proven solutions in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind each experimental choice.
Frequently Asked Questions (FAQs)
Section 1: Safety and Handling
Q1: What are the most critical safety precautions when handling this compound?
A1: this compound is a corrosive solid that reacts violently with water and is a lachrymator (causes tears).[1] Safe handling is paramount.
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of its vapors or dust.[2][3] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often suitable, but check manufacturer compatibility), a flame-resistant lab coat, and tightly fitting safety goggles with side shields or a full-face shield.[1][2]
-
Atmosphere: Due to its high reactivity with water (hydrolysis), it must be handled under anhydrous and inert conditions (e.g., a nitrogen or argon atmosphere).[4] This prevents degradation to the corresponding carboxylic acid and the release of corrosive HCl gas.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move the person to fresh air.[4]
-
In all cases of exposure, seek immediate medical attention.[1][3][5]
-
Section 2: Reaction Workup & Purification
Q2: My reaction is complete. How do I safely quench the unreacted this compound?
A2: The key is to slowly add a nucleophile to the reaction mixture while cooling it in an ice bath (0 °C). The choice of quenching agent depends on your downstream processing.
-
Water/Ice: Adding the reaction mixture slowly to ice-water is effective but can be highly exothermic and release HCl gas. This is generally not recommended unless performed with extreme caution and on a small scale.
-
Aqueous Base: A preferred method is to slowly add the reaction mixture to a stirred, cold (0 °C) solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This neutralizes the generated HCl and hydrolyzes the excess acyl chloride to the water-soluble sodium 2,5-dimethoxybenzoate, facilitating its removal.
-
Alcohol: Adding a simple alcohol like methanol or ethanol will convert the acyl chloride to the corresponding methyl or ethyl ester. This is a good strategy if the ester is easily separable from your desired product by chromatography or distillation.
Q3: I've performed an amidation with an amine and triethylamine (Et₃N). What is the standard workup procedure?
A3: The goal is to remove the triethylamine hydrochloride (Et₃N·HCl) salt, any excess triethylamine, and other water-soluble impurities.
-
Dilution & Initial Wash: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water or brine to remove the bulk of the Et₃N·HCl salt.
-
Acid Wash: To remove any remaining unreacted starting amine and the triethylamine base, wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 5% citric acid.[6] The amines will be protonated to form water-soluble ammonium salts, which partition into the aqueous layer.[6]
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes any residual acid from the previous wash and removes any 2,5-dimethoxybenzoic acid that may have formed via hydrolysis of the starting material.
-
Final Wash & Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Q4: My Friedel-Crafts acylation workup (using AlCl₃) is forming a thick, unmanageable sludge. What is happening?
A4: This is a common issue. The aluminum chloride (AlCl₃) catalyst forms a strong complex with the carbonyl oxygen of your ketone product. When you add water, this complex hydrolyzes vigorously, forming aluminum hydroxides (Al(OH)₃), which precipitate as a gelatinous solid, trapping your product.
The Correct Procedure:
-
Cooling is Critical: Thoroughly cool the reaction vessel in an ice-salt or dry ice-acetone bath.
-
Acidic Quench: The quench must be done with cold, dilute aqueous acid (e.g., 1 M to 3 M HCl). Slowly and carefully pour the reaction mixture over a vigorously stirred beaker of crushed ice, followed by the addition of concentrated HCl to the ice slurry. Alternatively, add the ice-cold HCl solution dropwise to the reaction mixture.
-
Mechanism: The acid protonates the aluminum-ketone complex, breaking it apart, and keeps the aluminum salts (like AlCl₃ and its hydrated forms) soluble in the aqueous phase, preventing the formation of aluminum hydroxide precipitates.[7] The result should be two clear, separable liquid phases.
Q5: My crude NMR shows a significant amount of 2,5-dimethoxybenzoic acid. How did it get there and how do I remove it?
A5: This impurity arises from the hydrolysis of your starting this compound.[8] This happens if your reaction was not performed under strictly anhydrous conditions, or if moisture was introduced during the workup before the acyl chloride was fully consumed or quenched.
Removal Strategy: The carboxylic acid is acidic, while your product (amide, ester, or ketone) is likely neutral. This difference in pKa is key to separation.
-
Dissolve your crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH).
-
The basic wash will deprotonate the carboxylic acid, forming the sodium 2,5-dimethoxybenzoate salt, which is highly soluble in the aqueous layer.
-
Separate the layers. The organic layer now contains your purified product, free of the carboxylic acid impurity.
-
Proceed with a water/brine wash, drying, and solvent evaporation.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive starting material (hydrolyzed this compound). 2. Insufficiently reactive nucleophile or substrate (for Friedel-Crafts). 3. Reaction conditions not optimal (temperature, time). | 1. Use a fresh bottle of the acyl chloride or verify its purity (e.g., by IR spectroscopy - look for the sharp C=O stretch ~1770 cm⁻¹). 2. For Friedel-Crafts, ensure the aromatic ring is not strongly deactivated. 3. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. |
| Product is a Persistent Oil, Fails to Crystallize | 1. Presence of impurities (e.g., residual solvent, starting materials, 2,5-dimethoxybenzoic acid). 2. Product may be intrinsically low-melting or amorphous. | 1. Purify the material via column chromatography on silica gel.[9] 2. Attempt trituration: add a small amount of a solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) and stir/scratch. This can induce crystallization. 3. If all else fails, the oil may be pure. Confirm with high-field NMR and LC-MS. |
| Multiple Products Observed by TLC/LC-MS | 1. (Friedel-Crafts) Isomer formation if the aromatic substrate has multiple available positions for acylation. 2. Side reactions due to reactive functional groups on the substrate. 3. (Amidation) Incomplete reaction leading to a mix of starting materials and product. | 1. Use a substrate with higher regioselectivity or be prepared to separate isomers chromatographically. 2. Protect sensitive functional groups (e.g., amines, alcohols) on your substrate before attempting the reaction. 3. Increase reaction time or temperature, or add a slight excess of the acyl chloride. |
Visualized Workflows & Protocols
Diagram: Workup Decision Tree
This diagram helps you select the appropriate workup strategy based on your reaction type.
Caption: Decision tree for selecting the correct workup procedure.
Protocol 1: Standard Workup for Amide Synthesis
This protocol assumes the reaction of this compound with a primary or secondary amine using triethylamine as a base in dichloromethane (DCM) as a solvent.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C using an ice-water bath.
-
Dilution: Dilute the mixture with 3-5 volumes of DCM.
-
Acid Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M aqueous HCl (2 x 2 volumes). This removes triethylamine and any excess starting amine.[6]
-
-
Base Wash: Wash the organic layer with:
-
Saturated aqueous NaHCO₃ (2 x 2 volumes). This removes the 2,5-dimethoxybenzoic acid impurity and neutralizes any residual HCl.
-
-
Final Wash & Dry: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 2 volumes). Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and wash it with a small amount of fresh DCM. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude amide.
-
Purification: The crude product can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.[9]
Protocol 2: Workup for Friedel-Crafts Acylation
This protocol assumes the acylation of an arene (e.g., toluene) with this compound and aluminum chloride (AlCl₃) as the catalyst.
-
Prepare Quenching Solution: In a separate, larger beaker, prepare a mixture of crushed ice and concentrated HCl (approx. 1 part HCl to 3 parts ice by volume). Place this beaker in an ice bath and stir vigorously.
-
Cool Reaction: Cool the completed reaction mixture to 0 °C.
-
Quench: Very slowly, and in small portions, pour the reaction mixture into the vigorously stirred ice-HCl slurry. This step is highly exothermic and will release HCl gas; ensure it is done deep within a fume hood.
-
Extraction: Once the quench is complete and all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) (3 x 2 volumes).
-
Combine & Wash: Combine the organic extracts. Wash sequentially with water, saturated aqueous NaHCO₃ (to remove any acid), and finally with brine.
-
Dry & Isolate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aryl ketone.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
References
- [Vertex AI Search Result 1] - SAFETY DATA SHEET (2025-08-07).
- [Vertex AI Search Result 2] - this compound - Safety Data Sheet - ChemicalBook (2023-05-06).
- [Vertex AI Search Result 3] - SAFETY DATA SHEET - Thermo Fisher Scientific (2010-05-14).
- [Vertex AI Search Result 4] - SAFETY DATA SHEET - Thermo Fisher Scientific (2025-09-06).
- [Vertex AI Search Result 5] - SAFETY DATA SHEET - TCI Chemicals (2025-07-07). Outlines procedures for safe handling and emergency response.
- [PrepChem.com] - Synthesis of 2,5-dimethoxybenzyl chloride. While for a different compound, it illustrates a typical workup involving an acid wash. (Note: This is for the benzyl chloride, not benzoyl chloride, but the workup principle for removing a base is similar).
- [Benchchem] - A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.
- [Benchchem] - A Comparative Guide to the Synthetic Utility of 2,6-Dimethoxybenzoyl Chloride. Provides protocols for using dimethoxybenzoyl chlorides as protecting groups for alcohols.
- [Benchchem] - this compound | 17918-14-8. Mentions hydrolysis as a key reaction.
- [Benchchem] - A Comparative Guide to 2,6-Dimethoxybenzoyl Chloride and 3,5-Dimethoxybenzoyl Chloride in Synthesis.
- [Wikipedia] - Friedel–Crafts reaction.
- [ResearchGate] - Added amines lead to competing reactions of PhCOCl to give anilides... Discusses reactions of benzoyl chlorides with amines.
- [YouTube] - Friedel Crafts Alkylation and Acylation Reaction Mechanism.
- [Sigma-Aldrich] - Friedel–Crafts Acylation.
- [Chemistry LibreTexts] - 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- [University of Rochester] - Workup: Amines. Describes methods for removing amines from an organic layer, including washing with dilute HCl.
- [Google Patents] - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride. Describes synthesis using thionyl chloride.
- [University of Huddersfield Research Portal] - Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Details a general procedure for amide synthesis including an aqueous workup.
- [Master Organic Chemistry] - EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Workup [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,5-Dimethoxybenzoyl Chloride
Welcome to the technical support center for the synthesis of 2,5-dimethoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to ensure the success of your experiments.
Troubleshooting Guide: Common Impurities and Issues
The synthesis of this compound, most commonly achieved through the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂), is a generally robust transformation. However, several potential impurities can arise from the starting materials, side reactions, or the workup process. This section provides a comprehensive guide to identifying and mitigating these common issues.
| Observed Problem | Potential Cause(s) | Proposed Solution(s) & Scientific Rationale |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient reaction time, temperature, or amount of chlorinating agent. 2. Hydrolysis of the product: Exposure to moisture during the reaction or workup. Acyl chlorides are highly reactive towards water, leading to the formation of the corresponding carboxylic acid.[1] 3. Degradation of starting material or product: Prolonged exposure to high temperatures can lead to decomposition. | 1. Optimize reaction conditions: Ensure a slight excess of thionyl chloride (typically 1.2-1.5 equivalents) is used. Monitor the reaction progress by TLC or ¹H NMR to confirm the disappearance of the starting material. Gentle heating (e.g., 50-60 °C) can accelerate the reaction, but should be carefully controlled.[2] 2. Maintain anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, use anhydrous solvents for extraction and drying agents (e.g., Na₂SO₄, MgSO₄) to remove any residual water.[3] 3. Control reaction temperature: Avoid excessive heating. The reaction is typically performed at room temperature or with gentle warming. |
| Product is a Dark or Colored (Yellow/Brown) Oil or Solid | 1. Impurities in thionyl chloride: Old or improperly stored thionyl chloride can contain colored impurities. 2. Side reactions at elevated temperatures: Overheating can lead to the formation of colored byproducts. 3. Formation of chlorinated byproducts: The electron-rich aromatic ring of 2,5-dimethoxybenzoic acid is susceptible to electrophilic chlorination by thionyl chloride, especially in the presence of a catalyst like DMF.[4] This can lead to the formation of chlorinated this compound derivatives. | 1. Purify thionyl chloride: If the thionyl chloride is colored, it can be purified by distillation before use.[3] 2. Strict temperature control: Maintain the recommended reaction temperature and avoid localized overheating. 3. Minimize electrophilic chlorination: Add the thionyl chloride dropwise at a controlled temperature. Avoid using a Lewis acid catalyst if possible, or use a minimal amount of a milder catalyst like DMF.[5] |
| Presence of a Solid Precipitate in the Final Product | 1. Residual 2,5-dimethoxybenzoic acid: Incomplete reaction or hydrolysis of the product can result in the presence of the starting carboxylic acid, which is a solid at room temperature.[6] 2. Inorganic salts: If a workup involving a base was performed, residual inorganic salts may be present. | 1. Ensure complete reaction and anhydrous workup: See "Low Yield" section. To remove residual carboxylic acid, the crude product can be dissolved in a dry, non-polar solvent (e.g., hexane or petroleum ether) and filtered. This compound is more soluble in these solvents than the corresponding carboxylic acid. 2. Thorough washing and drying: If an aqueous workup is necessary, ensure thorough washing with water to remove all salts, followed by drying of the organic layer over an efficient drying agent. |
| Broad or Complex NMR Spectrum of the Product | 1. Mixture of product and starting material: Incomplete reaction. 2. Presence of chlorinated byproducts: Electrophilic aromatic chlorination will result in multiple aromatic signals in the ¹H NMR spectrum. 3. Residual solvent or thionyl chloride: Incomplete removal of the solvent or excess thionyl chloride. | 1. Purify the product: See "Presence of a Solid Precipitate" section. 2. Purify by distillation or recrystallization: Fractional distillation under reduced pressure is an effective method for separating the desired product from less volatile chlorinated byproducts.[7] If the product is a solid, recrystallization from a suitable anhydrous solvent can be employed.[1] 3. Efficiently remove volatiles: After the reaction, remove excess thionyl chloride and solvent under reduced pressure. Co-evaporation with an inert, high-boiling solvent like toluene can aid in the complete removal of thionyl chloride.[5] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are:
-
Unreacted 2,5-dimethoxybenzoic acid: Due to an incomplete reaction.
-
2,5-dimethoxybenzoic acid (from hydrolysis): The product is sensitive to moisture and can hydrolyze back to the starting material.[1]
-
Excess thionyl chloride: If not completely removed after the reaction.[3][7]
-
Chlorinated aromatic byproducts: The electron-rich benzene ring is susceptible to chlorination by thionyl chloride.[4]
Q2: My starting 2,5-dimethoxybenzoic acid is slightly off-white. Should I purify it before use?
A2: Yes, it is highly recommended to use pure starting materials. The purity of your 2,5-dimethoxybenzoic acid will directly impact the purity of your final product.[8][9] Recrystallization of the starting material from a suitable solvent (e.g., ethanol/water) can remove many common impurities.
Q3: Can I use a catalyst to speed up the reaction? What are the potential drawbacks?
A3: A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the formation of acyl chlorides from carboxylic acids and thionyl chloride.[5][10] The reaction proceeds through a Vilsmeier intermediate, which is more reactive. However, the use of a catalyst, especially at elevated temperatures, can increase the likelihood of side reactions, particularly electrophilic aromatic chlorination of the electron-rich dimethoxybenzene ring.[4]
Q4: What is the best method for purifying crude this compound?
A4: The optimal purification method depends on the nature of the impurities and the scale of your reaction.
-
For removal of excess thionyl chloride and solvent: Evaporation under reduced pressure is the first step. Co-evaporation with a dry, inert solvent like toluene is very effective for removing the last traces of thionyl chloride.[5]
-
For removal of solid impurities (like unreacted starting material): If the product is an oil, it can be dissolved in a minimal amount of a dry, non-polar solvent (e.g., hexane or petroleum ether) and filtered to remove the less soluble carboxylic acid.
-
For removal of colored and chlorinated byproducts: Fractional distillation under high vacuum is the most effective method for obtaining high-purity this compound.[7] If the product is a solid, recrystallization from an anhydrous, non-reactive solvent (e.g., a mixture of hexane and ethyl acetate) can be performed.[1]
Q5: How should I store the purified this compound?
A5: As an acyl chloride, this compound is moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] For long-term storage, a desiccator is recommended.
Detailed Experimental Protocol: Purification by Vacuum Distillation
This protocol describes the purification of crude this compound by fractional distillation under reduced pressure.
Experimental Workflow
Caption: Experimental workflow for the vacuum distillation of this compound.
Step-by-Step Methodology
-
Preparation of Crude Material: After the reaction is complete, remove the excess thionyl chloride and solvent by rotary evaporation. To ensure complete removal of thionyl chloride, add dry toluene to the crude product and evaporate again under reduced pressure.[5]
-
Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a short fractionating column (e.g., a Vigreux column), a condenser, a receiving flask, and a vacuum adapter connected to a high-vacuum pump through a cold trap.
-
Charging the Flask: Transfer the crude this compound to the distillation flask along with a magnetic stir bar.
-
Applying Vacuum: Gradually apply a high vacuum to the system.
-
Heating: Once a stable vacuum is achieved, gently heat the distillation flask using an oil bath.
-
Collecting the Product: Collect the fraction that distills at the appropriate boiling point for this compound under the achieved pressure. The boiling point will be significantly lower than the atmospheric boiling point. For example, the related 3,5-dimethoxybenzoyl chloride has a boiling point of 157-158 °C at 16 mmHg.[2]
-
Storage: Transfer the purified, colorless product to a clean, dry, and pre-weighed storage vessel under an inert atmosphere.
References
- Davis, M., & Scanlon, D. (1977). Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435. [Link]
- Burwell, R. L., & Shields, A. D. (1955). The Cleavage of Ethers. Journal of the American Chemical Society, 77(10), 2766-2771. [Link]
- PrepChem. (n.d.). Synthesis of 2,5-dimethylbenzoyl chloride.
- Aslam, M., & Davenport, K. G. (1992). Ether cleavage. In Comprehensive Organic Synthesis (Vol. 6, pp. 789-810). Pergamon.
- Davis, M., & Scanlon, D. B. (1974). The Reaction of Thionyl Chloride with some C-Methyl-s-triazolo [4, 3-a] pyridines. Australian Journal of Chemistry, 27(10), 2265-2267.
- LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia.
- SIELC Technologies. (n.d.). Separation of 5-(Aminosulphonyl)-2,3-dimethoxybenzoyl chloride on Newcrom R1 HPLC column.
- Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- Organic Syntheses. (n.d.). 7-methoxyphthalide.
- Sun, X., Haas, D., Lockhart, C., & Sayre, K. (2013). Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms. International Journal of Organic Chemistry, 3(4), 225-235.
- ResearchGate. (2018). Aromatic Chlorination with Thionyl Chloride.
- Wikipedia. (n.d.). Thionyl chloride.
- Reddit. (2023). Drying agents for Acyl halides. r/OrganicChemistry.
- Google Patents. (n.d.). EP1212273B1 - Method for purifying acid chlorides.
- PrepChem. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride.
- The Good Scents Company. (n.d.). 2,5-dimethoxybenzoic acid.
- Supporting Information. (n.d.). 4.
- Perflavory. (n.d.). 2,5-dimethoxybenzoic acid, 2785-98-0.
- Google Patents. (n.d.). A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
- PubChem. (n.d.). 2,5-Dimethoxybenzoic acid.
- ResearchGate. (2022). Synthetic uses of thionyl chloride. [Link]
- ResearchGate. (2013). (PDF) Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms. [Link]
- NIST. (n.d.). 3,5-Dimethoxybenzoyl chloride. WebBook.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Chemistry Stack Exchange. (2015). Thionyl Chloride and enols, carboxylic acids, alcohols.
- Reddit. (2025). reaction of carboxylic acid + thionyl chloride. r/OrganicChemistry.
- Sun, X., Haas, D., & Sayre, K. (2010). Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV) to Sulfur (II). Journal of Organic Chemistry, 75(24), 8583-8591.
- ResearchGate. (2011). (PDF)
- DC Chemicals. (n.d.). 2,5-Dimethoxybenzoic acid MSDS.
- Journal of Chemical and Pharmaceutical Research. (2014). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.
- ResearchGate. (2012).
Sources
- 1. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,5-ジメトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. 2,5-dimethoxybenzoic acid, 2785-98-0 [thegoodscentscompany.com]
- 9. 2,5-dimethoxybenzoic acid, 2785-98-0 [perflavory.com]
- 10. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]
Technical Support Center: The Effect of Temperature on 2,5-Dimethoxybenzoyl Chloride Reaction Kinetics
Welcome to the technical support center for optimizing reactions involving 2,5-Dimethoxybenzoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will explore the critical role of temperature in controlling reaction kinetics, minimizing side products, and ensuring the successful and reproducible synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in reactions with this compound?
Temperature is a critical parameter that directly influences the rate of acylation reactions. According to the Arrhenius equation, a 10°C increase in temperature can roughly double the reaction rate.[1] In the context of this compound, temperature provides the necessary activation energy to overcome the energy barrier for the reaction to proceed. However, an optimal temperature must be carefully selected to balance reaction speed with the stability of the reactants and products.
Q2: How do the methoxy groups in this compound affect its reactivity at different temperatures?
The two methoxy groups on the benzoyl chloride ring influence its reactivity through a combination of electronic and steric effects. The methoxy groups are electron-donating, which can modulate the electrophilicity of the carbonyl carbon. The positioning of these groups (ortho and meta to the acyl chloride) creates a specific electronic and steric environment that affects how temperature changes will impact the reaction rate compared to other substituted benzoyl chlorides. While specific kinetic data for the 2,5-isomer is not extensively published, studies on related dimethoxybenzoyl chlorides show that the position of these groups significantly impacts reactivity.[2]
Q3: What are the typical starting temperatures for reactions involving this compound?
For most acylation reactions with amines or alcohols, it is advisable to start at a low temperature, such as 0°C, especially if the nucleophile is highly reactive.[1] This helps to control the initial exothermic reaction and prevent the formation of side products. The reaction can then be allowed to slowly warm to room temperature (20-25°C) or gently heated if the reaction is sluggish. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature profile.
Q4: Can I run the reaction at elevated temperatures to speed it up?
While gentle heating can be beneficial for slow reactions, excessive temperatures should be avoided. High temperatures can lead to the decomposition of this compound and the desired product.[3] Additionally, elevated temperatures can promote side reactions such as di-acylation or the formation of colored impurities, which can complicate purification.[4] A systematic temperature screening is recommended to find the ideal balance.
Troubleshooting Guide
Issue 1: The reaction is very slow or not proceeding to completion.
-
Possible Cause: The reaction temperature is too low, and there is insufficient energy to overcome the activation barrier.
-
Solution: Gradually increase the temperature in increments of 10-20°C. Monitor the reaction progress at each new temperature. A controlled heating apparatus like an oil bath with a thermostat is recommended for consistent temperature maintenance.[1]
-
-
Possible Cause: Poor solubility of reactants at the current temperature.
-
Solution: Consider a solvent in which both this compound and the nucleophile are more soluble at a slightly elevated temperature. Ensure the chosen solvent is anhydrous, as moisture will lead to the hydrolysis of the acyl chloride.[4]
-
Issue 2: Formation of multiple products or significant impurities.
-
Possible Cause: The reaction temperature is too high, leading to side reactions.
-
Solution: Start the reaction at a lower temperature (e.g., 0°C or even -10°C) and allow it to warm slowly. Dropwise addition of the this compound can also help to control the local concentration and heat generation.
-
-
Possible Cause: Di-acylation of the nucleophile (common with primary amines).
-
Solution: Use a stoichiometric amount or only a slight excess of this compound. Maintaining a lower reaction temperature can also improve selectivity for mono-acylation.[4]
-
-
Possible Cause: Hydrolysis of this compound.
Issue 3: The reaction mixture is turning dark or showing signs of decomposition.
-
Possible Cause: The reaction temperature is too high, causing thermal decomposition of the acyl chloride or the product. Studies on other substituted benzoyl chlorides have shown that decomposition can be strongly dependent on the heating rate.[3][6]
-
Solution: Immediately reduce the temperature. If possible, perform a thermal analysis (e.g., using Differential Scanning Calorimetry - DSC) on your starting material to determine its decomposition temperature.[7][8][9][10] This will provide a safe upper-temperature limit for your reaction. For future experiments, maintain the reaction temperature well below this decomposition point.
-
Quantitative Data Summary
| Temperature Range | Expected Outcome | Potential Issues |
| -10°C to 0°C | Controlled reaction, good for highly reactive nucleophiles. | May be too slow for less reactive substrates. |
| 20°C to 25°C (Room Temp) | A good starting point for many reactions. | May be too fast for highly reactive nucleophiles, leading to side products. |
| 40°C to 60°C | Increased reaction rate for sluggish reactions. | Increased risk of side reactions and decomposition. |
| > 60°C | Generally not recommended without prior thermal stability analysis. | High risk of decomposition and formation of complex impurity profiles. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening of an Acylation Reaction
This protocol outlines a method for determining the optimal reaction temperature for the acylation of a primary amine with this compound.
-
Reaction Setup: In three separate flame-dried round-bottom flasks under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).
-
Temperature Control:
-
Flask 1: Cool the stirred solution to 0°C using an ice-water bath.
-
Flask 2: Maintain the stirred solution at room temperature (~20-25°C).
-
Flask 3: Place the flask in a thermostatically controlled oil bath set to 40°C.
-
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise to each flask over 15-20 minutes.
-
Monitoring: Monitor the progress of each reaction every 30 minutes for 2-4 hours by taking small aliquots, quenching them with methanol, and analyzing by TLC or LC-MS.
-
Analysis: Compare the reaction time, product yield, and purity from each flask to determine the optimal temperature for your specific substrate.
Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
This protocol provides a general workflow for assessing the thermal stability of this compound.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to a temperature beyond the expected decomposition point (e.g., 300°C).
-
Data Analysis: The resulting thermogram will show heat flow as a function of temperature. An endothermic peak will indicate melting, while a sharp exothermic peak will indicate decomposition. The onset temperature of the exothermic peak is a critical parameter for determining the maximum safe operating temperature for your reactions.[3][6]
Visualizations
Caption: Relationship between reaction temperature and experimental outcome.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions with 2,5-Dimethoxybenzoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up of chemical reactions involving 2,5-Dimethoxybenzoyl chloride. Our focus is on anticipating challenges and providing robust, scientifically-grounded solutions to ensure your scale-up process is efficient, safe, and successful.
Introduction: The Chemistry of this compound
This compound is a versatile acylating agent used in the synthesis of various pharmaceutical intermediates and complex organic molecules.[1] Its reactivity is primarily centered around the electrophilic acyl chloride group, making it a key reagent for reactions like Friedel-Crafts acylation, esterification, and amidation.[1] The two methoxy groups on the aromatic ring are electron-donating, which can influence the reactivity of the acyl chloride and the properties of the resulting products.[2]
However, scaling up reactions from the bench to pilot or production scale introduces challenges related to mass and heat transfer, reagent handling, reaction kinetics, and safety. This guide is structured to address these challenges head-on.
Diagram: General Scale-Up Workflow
The following diagram outlines a typical workflow for scaling up a reaction involving this compound. It highlights critical control points and decision-making stages.
Caption: General workflow for scaling reactions with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reagent Handling and Reaction Setup
Question 1: My reaction is sluggish or failing. I suspect an issue with my this compound. What should I check?
Answer: The primary culprit is often moisture. This compound is highly reactive towards water, which hydrolyzes it back to the unreactive 2,5-dimethoxybenzoic acid.[3][4]
-
Causality: The acyl chloride is a potent electrophile. Water is a nucleophile that will readily attack the carbonyl carbon, leading to the displacement of the chloride and formation of the carboxylic acid. This consumes your reagent and introduces impurities.
-
Troubleshooting Steps:
-
Confirm Reagent Quality: Use a fresh bottle or a properly stored (desiccated) container of this compound. It should be a liquid or low-melting solid.[5]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried or oven-dried). Solvents must be of anhydrous grade and handled under an inert atmosphere (Nitrogen or Argon).[4][6]
-
Inert Atmosphere: Use a nitrogen or argon blanket throughout the setup and reaction to prevent atmospheric moisture from entering the reactor.[6]
-
Question 2: I'm having trouble dissolving all my reagents for a Friedel-Crafts reaction at scale. What are the best solvent choices?
Answer: Solvent selection is critical for managing solubility and reaction temperature. For Friedel-Crafts acylations, common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitrobenzene.[2]
-
Causality: The reaction involves forming a complex between the acyl chloride, the Lewis acid (e.g., AlCl₃), and the aromatic substrate. The solvent must be able to dissolve these components without reacting with them. It also needs to have an appropriate boiling point for the desired reaction temperature.
-
Recommendations:
-
DCM: Excellent for reactions at or below room temperature due to its low boiling point.
-
DCE: A good choice for reactions requiring moderate heating.
-
Nitrobenzene: Traditionally used for less reactive substrates as it allows for higher reaction temperatures, but its toxicity makes it less desirable for modern scale-up.[2]
-
Scale-Up Consideration: At a larger scale, ensure your reactor has sufficient agitation to keep solids (like AlCl₃) suspended and facilitate dissolution and reaction.
-
Section 2: Reaction Execution and Monitoring
Question 3: My Friedel-Crafts acylation is giving me a low yield and multiple by-products. How can I improve selectivity?
Answer: This is a classic scale-up challenge often tied to temperature control and the stoichiometry of the Lewis acid catalyst.
-
Causality: Friedel-Crafts acylations are highly exothermic.[7] Poor temperature control on a large scale can lead to localized "hot spots," causing side reactions or decomposition. Furthermore, the product ketone forms a complex with the Lewis acid (e.g., AlCl₃), deactivating it.[8] Therefore, a stoichiometric amount of the catalyst is required.[8]
-
Troubleshooting Protocol:
-
Control Addition Rate: Add the this compound solution slowly and sub-surface to the cooled (e.g., 0-5 °C) slurry of the substrate and Lewis acid. This allows the reactor's cooling system to manage the exotherm.
-
Verify Catalyst Stoichiometry: Use at least 1.1 to 1.3 equivalents of AlCl₃ per equivalent of acyl chloride. For some substrates, more may be needed.
-
Monitor the Reaction: Use in-process controls like TLC, HPLC, or NMR to track the consumption of starting material and the formation of the product.[9][10] This prevents running the reaction for too long, which can lead to by-product formation.
-
Table 1: Typical Conditions for Friedel-Crafts Acylation
| Aromatic Substrate | Lewis Acid (Equiv.) | Solvent | Temperature | Typical Reaction Time |
| Anisole | AlCl₃ (1.1) | DCM | 0°C to RT | 1-2 hours |
| Toluene | AlCl₃ (1.1) | DCE | RT | 2-4 hours |
| Thiophene | ZnCl₂ (1.2) | None | 25-30°C | 3 hours |
| Phenol | AlCl₃ (2.5) | Nitrobenzene | RT to 60°C | 4-8 hours |
| (Note: These are representative conditions.[2] Optimization is required for specific substrates and scales.) |
Section 3: Work-Up and Purification
Question 4: The aqueous work-up of my large-scale reaction is problematic, forming a thick emulsion that is difficult to separate. What's happening?
Answer: Emulsion formation is common during the quench of Friedel-Crafts reactions, especially at scale. This is often due to the precipitation of aluminum salts (aluminum hydroxide) in a fine, gelatinous form.
-
Causality: The quench involves hydrolyzing the aluminum chloride-ketone complex and any remaining AlCl₃. This produces HCl and aluminum hydroxides. The vigorous gas evolution (HCl) and the nature of the precipitate can create a stable emulsion with the organic solvent.
-
Solutions:
-
Controlled Quench: Instead of quenching the reaction mixture into water, perform a "reverse quench" by slowly and carefully adding the reaction mixture to a vigorously stirred vessel of crushed ice and water. This helps dissipate heat and dilute the mixture more effectively.
-
Acidify the Quench: Quenching into a mixture of ice and dilute hydrochloric acid (e.g., 2N HCl) can help keep the aluminum salts soluble as aluminum aqua complexes, preventing the formation of the gelatinous precipitate.[2][7]
-
Filtration Aid: If a precipitate still forms, adding a filter aid like Celite® before filtration can help break up the emulsion and prevent clogging of the filter.
-
Question 5: How can I best purify my final product at scale without resorting to large-scale column chromatography?
Answer: Recrystallization is the most efficient and scalable method for purifying solid products.
-
Causality: Recrystallization relies on the difference in solubility of the desired product and its impurities in a chosen solvent system at different temperatures. It is a highly effective method for removing minor impurities.
-
Workflow for Developing a Recrystallization Protocol:
-
Solvent Screening: Test a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane) to find one where your product is highly soluble when hot but poorly soluble when cold.
-
Anti-Solvent System: Alternatively, find a solvent in which the product is very soluble (e.g., DCM, ethyl acetate) and an "anti-solvent" in which it is insoluble (e.g., hexanes, heptane). Dissolve the crude product in the minimum amount of the good solvent at room temperature, then slowly add the anti-solvent until turbidity persists. Cool to induce crystallization.
-
Optimize Cooling Profile: On a large scale, crash-cooling can trap impurities. A slow, controlled cooling profile is essential for forming large, pure crystals.
-
Diagram: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common issues during scale-up.
Caption: Decision tree for troubleshooting common scale-up issues.
Safety First: Handling this compound
Question 6: What are the primary safety hazards associated with this compound, and what precautions are essential during scale-up?
Answer: Safety is the most critical aspect of any scale-up. This compound is a hazardous material that requires strict handling protocols.
-
Primary Hazards:
-
Essential Scale-Up Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield).[3][12]
-
Ventilation: Handle the reagent only in a well-ventilated area, such as a chemical fume hood or a closed system with appropriate exhaust ventilation.[6][11]
-
Inert Handling: As mentioned, handle under an inert atmosphere to prevent reaction with moisture and release of HCl gas.[6]
-
Spill Management: Have appropriate spill kits ready. For an acid chloride, this should include a neutralizer like sodium bicarbonate. Keep people away and upwind of any spill.[11]
-
Thermal Stability: While data for this specific molecule is limited, be aware that some acyl chlorides can decompose exothermically upon heating.[13] A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) is recommended before attempting a large-scale reaction at elevated temperatures.
-
References
- Synthesis of 2,5-dimethylbenzoyl chloride. (n.d.). PrepChem.com. [Link]
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). National Institutes of Health (NIH). [Link]
- Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
- Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
- Synthesis of 2,5-dimethoxybenzyl chloride. (n.d.). PrepChem.com. [Link]
- Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. [Link]
- SELECTIVE MONITORING OF ENZYMATIC ACTIVITY OF ACETYLCHOLINESTERASE BY FLOW INJECTION ANALYSIS WITH MASS SPECTROMETRIC DETECTION. (2013). MMSL. [Link]
- 2,5-Dimethoxybenzyl chloride. (n.d.). PubChem. [Link]
- 2,5-Dimethylbenzoyl chloride. (n.d.). PubChem. [Link]
- NMR Reaction Monitoring Robust to Spectral Distortions. (2025). National Institutes of Health (NIH). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2,5-Dimethoxy-benzoyl chloride | CymitQuimica [cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. prepchem.com [prepchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Monitoring 2,5-Dimethoxybenzoyl Chloride Reactions by TLC
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2,5-Dimethoxybenzoyl chloride in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of how to effectively monitor these reactions using Thin-Layer Chromatography (TLC). The principles and troubleshooting steps detailed here are grounded in extensive field experience and are designed to be a self-validating system for robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the TLC monitoring of acylation reactions involving this compound, providing explanations for the underlying chemical principles.
Q1: Why can't I directly spot the neat reaction mixture containing this compound onto the silica TLC plate?
A1: this compound, like most acyl chlorides, is highly reactive and prone to hydrolysis on the acidic surface of a silica gel plate.[1] This can lead to the formation of 2,5-dimethoxybenzoic acid directly on the baseline of your TLC plate, which is not representative of the bulk reaction mixture. This in-situ degradation can cause significant streaking and make it impossible to accurately determine the consumption of your starting material.[2]
Q2: What is the purpose of "quenching" a small aliquot of the reaction mixture before TLC analysis?
A2: Quenching converts the highly reactive this compound into a more stable derivative, typically a methyl ester by adding methanol. This allows for a clean and interpretable chromatogram. The resulting methyl 2,5-dimethoxybenzoate is significantly less polar than the corresponding carboxylic acid (the hydrolysis product) and will have a distinct Rf value, making it an excellent proxy for the presence of the unreacted acyl chloride in your reaction.
Q3: My starting material (an amine or alcohol) and my product have very similar Rf values. How can I improve their separation?
A3: When the polarity of your reactant and product are very similar, achieving good separation can be challenging. Here are a few strategies:
-
Adjust the Mobile Phase Polarity: If your spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes).[3][4] Conversely, if your spots are too low (low Rf), increase the polarity of your eluent.[3][4]
-
Change the Solvent System: Sometimes, simply adjusting the ratio of your current solvents is insufficient. Try a different solvent system altogether. For instance, switching from a hexanes/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity of the separation.[5][6]
-
Use a Co-spot: A co-spot, where you spot your starting material and the reaction mixture in the same lane, can help you determine if your reaction has gone to completion. If you see a single spot, it's likely your starting material has been consumed. If you see an elongated spot or two very close spots, the reaction is likely incomplete.[5]
Q4: I don't see any spots under the UV lamp. Does this mean my reaction failed?
A4: Not necessarily. While this compound and its derivatives are aromatic and should be UV-active, there could be several reasons for not seeing spots under a UV lamp[7]:
-
Low Concentration: The concentration of your sample may be too low to be detected.[3][8] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[3][8]
-
Non-UV Active Reactant: Your nucleophile (the amine or alcohol) may not be UV-active. In this case, you will need to use a chemical stain to visualize it.
-
Incorrect Wavelength: Ensure you are using a short-wave UV lamp (254 nm), as this is typically where aromatic compounds absorb and create a shadow against the fluorescent indicator on the TLC plate.[7][9][10][11]
Q5: What is the purpose of adding a small amount of acid or base to the mobile phase?
A5: Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can significantly improve the shape of your spots, especially if you are dealing with acidic or basic compounds.[3][12] For example, if you are reacting this compound with an amine, the resulting amide product might streak. Adding a small amount of triethylamine can neutralize any residual acid on the silica plate and lead to sharper, more defined spots.[3] Similarly, if your reaction produces an acidic byproduct, a small amount of acetic acid in the eluent can improve its chromatography.[12]
Part 2: Step-by-Step Protocol for TLC Analysis
This protocol provides a robust method for monitoring the progress of a reaction between this compound and a generic amine nucleophile.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Forceps
-
Small vials or Eppendorf tubes
-
Methanol
-
Mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate - this may need to be optimized)
-
Staining solution (e.g., Ninhydrin for primary/secondary amines, Potassium Permanganate for alcohols or other oxidizable groups)
-
Heat gun
Experimental Workflow Diagram
Caption: Workflow for TLC monitoring of an acylation reaction.
Procedure:
-
Sample Preparation:
-
Using a capillary spotter, withdraw a small aliquot of the reaction mixture.
-
In a small vial, quench this aliquot with a few drops of methanol. This converts the unreacted this compound to its methyl ester.
-
Prepare two reference solutions: one of your starting amine in a suitable solvent, and one of the quenched this compound (prepared by adding a small amount of the acyl chloride to methanol).
-
-
Spotting the TLC Plate:
-
With a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Spot three lanes on the origin line:
-
S (Starting Material): Your starting amine.
-
R (Reaction): The quenched reaction mixture.
-
C (Co-spot): Spot the starting amine first, then on top of the same spot, apply the quenched reaction mixture.
-
-
-
Developing the Plate:
-
Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure the solvent level is below your origin line.[3][8]
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
-
Visualization:
-
Place the dried plate under a UV lamp (254 nm). The aromatic starting materials and products should appear as dark spots.[7]
-
Lightly circle any visible spots with a pencil.
-
If your starting amine is not UV-active or for confirmation, use a chemical stain. For a primary or secondary amine, dip the plate in a ninhydrin solution and gently warm it with a heat gun. The amine should appear as a pink or purple spot.[13][14][15] For an alcohol, a potassium permanganate stain can be used, which will show oxidizable compounds as yellow-brown spots on a purple background.[16][17]
-
Analyze the results to determine the extent of the reaction.
-
Part 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the TLC analysis of this compound reactions.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common TLC issues.
Troubleshooting Data Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample Overload: The concentration of the spotted sample is too high.[3][8][18] 2. Acidic/Basic Compounds: The analyte is interacting strongly and unfavorably with the silica.[3][12] 3. Acyl Chloride Decomposition: The unquenched acyl chloride is reacting with the silica plate.[1] | 1. Dilute the sample before spotting.[3][18] 2. Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[3][12] 3. Ensure the reaction aliquot is thoroughly quenched with methanol before spotting. |
| Spots are Not Visible | 1. Sample Too Dilute: The concentration is below the detection limit of the visualization method.[3][8] 2. Compound Not UV-Active: The compound does not have a chromophore that absorbs at 254 nm.[3][16] 3. Solvent Level Above Origin: The spotted sample dissolved into the solvent pool at the bottom of the chamber.[3][8] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3][8] 2. Use a chemical stain such as potassium permanganate, p-anisaldehyde, or ninhydrin (for amines).[13][16][17] 3. Ensure the origin line on your TLC plate is always above the level of the mobile phase in the developing chamber.[3][8] |
| Rf Values Too High (Spots near solvent front) | 1. Mobile Phase Too Polar: The eluent is too strong, causing all components to travel with the solvent front.[3][4] | 1. Decrease the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the proportion of hexanes.[3] |
| Rf Values Too Low (Spots near baseline) | 1. Mobile Phase Not Polar Enough: The eluent is too weak to move the components up the plate.[3][4] | 1. Increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate.[3] |
| Unexpected Spot at the Baseline | 1. Hydrolysis of Acyl Chloride: this compound has hydrolyzed to the more polar 2,5-dimethoxybenzoic acid. | 1. This is expected if the sample was not quenched. The quenched methyl ester should have a higher Rf. If this spot persists in the quenched sample, it may indicate hydrolysis occurred in the reaction vessel. |
| Uneven Solvent Front | 1. Improperly Sealed Chamber: The chamber is not fully saturated with solvent vapors. 2. Plate Touching the Side of the Chamber: The capillary action is disrupted.[8] | 1. Ensure the chamber is properly sealed and lined with saturated filter paper. 2. Position the plate in the center of the chamber, away from the walls and filter paper. |
References
- Magic Formulas: TLC Stains. University of Rochester, Department of Chemistry. [Link]
- TLC stains for amines. (2011). ChemicalDesk.Com. [Link]
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). LinkedIn. [Link]
- Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2021). Bitesize Bio. [Link]
- TLC Stains. Organic Chemistry at the University of Colorado Boulder. [Link]
- A UV Shadowing Technique Using a CCD Imaging System. (2011).
- Let's talk about TLCs Part 4 - Ninhydrin Stain. (2008). Curly Arrow. [Link]
- TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Scribd. [Link]
- TLC Visualiz
- TLC stains. Harvard University. [Link]
- TLC Staining solutions. (2006). Org Prep Daily. [Link]
- Detetion of DNA in PAGE --- UV shadowing. ChangBioscience.com. [Link]
- Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]
- 2.1.4F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]
- How To Choose The Best Eluent For Thin Layer Chrom
- TLC Stains Prepar
- How i will select mobile phase solevent system for TLC? (2013).
- Stationary Phases for Modern Thin-Layer Chromatography. (2013).
- TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]
- 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]
- TLC TROUBLESHOOTING- The most common problems with TLCs. (2021). YouTube. [Link]
- TLC stains for Acyl halides. (2022). Reddit. [Link]
- TLC for amide synthesis. (2021). Reddit. [Link]
- Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. (2014).
- Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. (2019). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. silicycle.com [silicycle.com]
- 4. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Ambion's Tips From the Bench: UV Shadowing [diyhpl.us]
- 10. UV Shadowing - National Diagnostics [nationaldiagnostics.com]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Magic Formulas [chem.rochester.edu]
- 14. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 15. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 16. TLC stains [reachdevices.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. microbiozindia.com [microbiozindia.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrum Analysis of 2,5-Dimethoxybenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the precise characterization of reactive intermediates is a cornerstone of robust process development and quality control. 2,5-Dimethoxybenzoyl chloride and its derivatives are important building blocks in the synthesis of a variety of biologically active molecules. Their inherent reactivity, however, presents a significant analytical challenge. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound, focusing on the practical application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the underlying principles of fragmentation and ionization, compare the resulting spectral data, and provide detailed experimental protocols to empower researchers to select and implement the optimal analytical strategy.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of organic molecules. Its high sensitivity and specificity make it ideal for analyzing reactive species like acyl chlorides, which are often present in complex reaction mixtures and are susceptible to degradation. The choice between different mass spectrometric techniques, primarily distinguished by their sample introduction and ionization methods, can profoundly impact the quality and utility of the data obtained. This guide will focus on the two most prevalent techniques in the field: Electron Ionization (EI) typically coupled with GC, and Electrospray Ionization (ESI) commonly interfaced with LC.
Part 1: GC-MS with Electron Ionization (EI) - The Hard Fragmentation Approach
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the high reactivity of acyl chlorides, derivatization into more stable esters is a common practice, though direct analysis is possible under carefully controlled conditions. Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] This fragmentation provides a detailed structural fingerprint of the molecule.
Predicted Electron Ionization Fragmentation of this compound
While a publicly available, verified EI mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern based on established principles for benzoyl chlorides and related methoxy-substituted aromatic compounds. The molecular weight of this compound is 200.62 g/mol .
The most characteristic features of the EI spectrum would include:
-
Molecular Ion Peak (M•+): A peak at m/z 200 (and a smaller peak at m/z 202 due to the 37Cl isotope, with an intensity ratio of approximately 3:1 to the 35Cl peak) should be observable, though it may be of low abundance due to the extensive fragmentation typical of EI.[1][2]
-
Formation of the Acylium Ion: The most prominent fragmentation pathway for acyl chlorides is the loss of the chlorine radical, leading to the formation of a stable acylium ion. For this compound, this would result in a strong peak at m/z 165 . This is often the base peak in the spectrum.
-
Loss of Carbon Monoxide: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO), a common fragmentation pathway for carbonyl-containing compounds. This would produce a fragment at m/z 137 .
-
Fragmentation of Methoxy Groups: The methoxy substituents are also prone to fragmentation. A common loss is that of a methyl radical (•CH₃) from the molecular ion or the acylium ion. Loss of a methyl radical from the acylium ion (m/z 165) would yield a fragment at m/z 150 . Subsequent loss of CO from this fragment would lead to a peak at m/z 122 .
-
Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring can occur, leading to smaller, less diagnostic ions.
Comparative Analysis with Positional Isomers
The fragmentation pattern of this compound can be distinguished from its positional isomers, such as 2,6- and 3,5-dimethoxybenzoyl chloride, primarily through the relative intensities of the fragment ions, which are influenced by steric and electronic effects.
| Isomer | Key Predicted Fragments (m/z) | Distinguishing Features |
| This compound | 200/202 (M•+), 165 (Base Peak) , 150, 137, 122 | Strong acylium ion at m/z 165 is expected to be the dominant feature. |
| 2,6-Dimethoxybenzoyl Chloride | 200/202 (M•+), 165 , 150, 135 | The steric hindrance from the two ortho-methoxy groups may influence the stability of the acylium ion and subsequent fragmentation. PubChem data suggests a prominent peak at m/z 165.[3] |
| 3,5-Dimethoxybenzoyl Chloride | 200/202 (M•+), 165 (Base Peak) , 137 | The NIST EI spectrum for this isomer shows a strong base peak at m/z 165, with a significant peak at m/z 137.[4][5] |
While the primary fragments are similar, subtle differences in the relative abundances of secondary fragments can aid in isomer differentiation.
Experimental Protocol: GC-MS Analysis of this compound (Direct Injection)
This protocol provides a general framework for the direct analysis of this compound by GC-MS. Caution: Acyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood and use anhydrous solvents and glassware.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a dry, inert solvent (e.g., anhydrous dichloromethane or toluene) to a final concentration of approximately 100 µg/mL.
-
-
GC-MS Conditions:
-
GC System: Agilent 6890 or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C (use a deactivated liner).
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.[6]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Part 2: LC-MS with Electrospray Ionization (ESI) - The Soft Ionization Alternative
Liquid Chromatography-Mass Spectrometry is a versatile technique suitable for a broader range of compounds, including those that are less volatile or thermally labile.[7] Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation, with the primary ion observed being the protonated molecule ([M+H]⁺) or adducts with solvent ions (e.g., [M+Na]⁺, [M+NH₄]⁺).[7][8] This makes ESI-MS ideal for determining the molecular weight of a compound. To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is employed.
Predicted ESI-MS and ESI-MS/MS Fragmentation of this compound
In a typical ESI-MS experiment in positive ion mode, this compound is expected to be observed as its protonated molecule. However, due to the high reactivity of the acyl chloride moiety with protic solvents like methanol or water often used in LC mobile phases, in-source reactions are highly probable. The acyl chloride can readily react to form the corresponding methyl ester (if methanol is present) or carboxylic acid (if water is present).
Therefore, the primary ions observed in the ESI mass spectrum may not be of the intact acyl chloride but rather its reaction products:
-
Methyl 2,5-dimethoxybenzoate ([M-Cl+OCH₃+H]⁺): m/z 197
-
2,5-dimethoxybenzoic acid ([M-Cl+OH+H]⁺): m/z 183
For the purpose of this guide, we will consider the analysis of the intact protonated molecule, which would require aprotic mobile phases.
-
Protonated Molecule ([M+H]⁺): m/z 201 (and m/z 203 for the 37Cl isotope).
In an MS/MS experiment (Collision-Induced Dissociation - CID), the selected precursor ion (e.g., m/z 201) is fragmented. The expected fragmentation would involve:
-
Loss of HCl: A neutral loss of HCl (36 Da) is a likely fragmentation pathway, leading to the acylium ion at m/z 165 . This fragment is identical to the base peak observed in the EI spectrum.
-
Further Fragmentation of the Acylium Ion: The resulting m/z 165 fragment can undergo further fragmentation as described in the EI section (loss of CO to yield m/z 137, loss of a methyl radical to yield m/z 150).
Comparison of Ionization Techniques: EI vs. ESI
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron beam removes an electron.[1] | High voltage creates charged droplets, solvent evaporates to yield ions.[8] |
| Fragmentation | Extensive, "hard" ionization.[1] | Minimal, "soft" ionization.[8] |
| Molecular Ion | Often weak or absent.[1] | Typically the base peak ([M+H]⁺ or adducts).[7] |
| Structural Information | Obtained from the fragmentation pattern in a single MS scan. | Requires tandem MS (MS/MS) to induce fragmentation.[9] |
| Coupling | Typically with Gas Chromatography (GC).[8] | Typically with Liquid Chromatography (LC).[8] |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range of polarities and thermal stabilities.[7] |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general method for LC-MS/MS analysis. The use of aprotic solvents is recommended to minimize on-column/in-source reactions.
-
Sample Preparation:
-
Dissolve the sample in anhydrous acetonitrile to a final concentration of 1-10 µg/mL.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Isopropanol with 0.1% formic acid.
-
Gradient: A suitable gradient from 100% A to a mixture of A and B to elute the compound.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MS Scan Range: m/z 50-300.
-
MS/MS Analysis:
-
Select the precursor ion (m/z 201).
-
Apply a range of collision energies (e.g., 10-30 eV) to obtain a product ion spectrum.
-
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion and Recommendations
The choice between GC-MS and LC-MS for the analysis of this compound derivatives depends on the specific analytical goal.
-
For routine purity assessment and identification based on a spectral library, GC-MS with EI is a robust and reliable method. The extensive fragmentation provides a high degree of structural information and the resulting spectra are highly reproducible. However, the thermal lability and reactivity of the analyte must be considered.
-
For the analysis of complex mixtures, thermally labile derivatives, or when molecular weight confirmation is the primary objective, LC-MS with ESI is the superior choice. The soft ionization preserves the molecular ion, and the coupling with LC allows for the separation of non-volatile impurities. The use of MS/MS provides controlled fragmentation for structural confirmation.
For a comprehensive characterization of this compound and its reaction products, a combined approach utilizing both techniques can be highly beneficial. The detailed fragmentation patterns and experimental protocols provided in this guide offer a solid foundation for researchers to develop and validate their own analytical methods for these important synthetic intermediates.
References
- What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate.
- In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. PMC - NIH.
- Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central.
- Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.
- What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar.
- Electron Ionization. Chemistry LibreTexts.
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
- 2,6-Dimethoxybenzoyl chloride. PubChem.
- Spectroscopic Analysis : Acyl Chlorides. University of Calgary.
- 3,5-Dimethoxybenzoyl chloride. NIST WebBook.
- Mass Spectrometry: Alkyl Halide Fragmentation. JoVE.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 3. 2,6-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 74810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethoxybenzoyl chloride [webbook.nist.gov]
- 5. 3,5-Dimethoxybenzoyl chloride [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,5- and 3,4-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of organic synthesis, the selection of an appropriate acylating agent is a critical decision that can dictate the success of a synthetic route. The reactivity of benzoyl chloride derivatives is profoundly influenced by the substitution pattern on the aromatic ring. This guide provides an in-depth technical comparison of the reactivity of two common, yet distinct, isomers: 2,5-dimethoxybenzoyl chloride and 3,4-dimethoxybenzoyl chloride. By examining the interplay of electronic and steric effects, supported by theoretical principles and analogous experimental data, this document aims to equip researchers with the insights necessary for informed reagent selection and reaction optimization.
The Decisive Influence of Methoxy Group Positioning
The reactivity of a benzoyl chloride in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon.[1] Substituents on the benzene ring can modulate this electrophilicity through a combination of electronic (resonance and inductive) and steric effects. The methoxy group (-OCH₃) is particularly interesting due to its dual electronic nature: it is electron-donating by resonance (+R) and electron-withdrawing by induction (-I).[2] The net effect on reactivity is highly dependent on its position relative to the benzoyl chloride moiety.
-
3,4-Dimethoxybenzoyl Chloride: In this isomer, the methoxy group at the 4-position (para) can exert a strong +R effect, delocalizing a lone pair of electrons into the aromatic ring and, by extension, towards the carbonyl group. This resonance effect increases the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. The methoxy group at the 3-position (meta) primarily exerts a -I effect, but its +R effect does not extend to the carbonyl carbon. The para-methoxy group's electron-donating effect is generally dominant, leading to a deactivation of the acyl chloride compared to unsubstituted benzoyl chloride.
-
This compound: Here, the situation is more complex. The methoxy group at the 2-position (ortho) introduces a significant steric hindrance around the carbonyl carbon, physically impeding the approach of a nucleophile.[3] This "ortho effect" can dramatically decrease the reaction rate. Electronically, the 2-methoxy group has a +R effect that deactivates the carbonyl group, similar to a para-methoxy group. The 5-methoxy group is meta to the carbonyl and will have a less pronounced electronic influence, primarily a weak -I effect.
Therefore, the primary determinant of reactivity for 3,4-dimethoxybenzoyl chloride is electronic deactivation, while for this compound, it is a combination of strong steric hindrance and electronic deactivation.
Theoretical Framework: A Hammett Plot Perspective
The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to correlate the electronic effects of substituents with reaction rates.[4] The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects.
For nucleophilic acyl substitution, the reaction is facilitated by electron-withdrawing groups (which stabilize the developing negative charge in the transition state) and hindered by electron-donating groups. Thus, a positive ρ value is expected.
-
Electron-donating groups have negative σ values and will decrease the reaction rate.
-
Electron-withdrawing groups have positive σ values and will increase the reaction rate.
While specific Hammett constants for the 2,5-dimethoxy substitution pattern are not as common, we can approximate the electronic effect by considering the individual substituents. The para-methoxy group has a σₚ value of -0.27, indicating a strong electron-donating character. The meta-methoxy group has a σₘ value of +0.12, showing a weak electron-withdrawing effect.[5]
For 3,4-dimethoxybenzoyl chloride, the cumulative electronic effect will be strongly electron-donating, leading to a significantly lower reactivity compared to benzoyl chloride. For this compound, the electronic effect of the 2-methoxy group is complicated by proximity effects, but it is strongly electron-donating through resonance. However, the Hammett equation does not account for steric effects, which are paramount for ortho-substituted compounds.[3]
Based on these principles, a clear hypothesis emerges: 3,4-dimethoxybenzoyl chloride is expected to be more reactive than this compound. The substantial steric hindrance from the ortho-methoxy group in the 2,5-isomer is the decisive factor that will likely lead to a slower reaction rate compared to the 3,4-isomer, where only electronic deactivation is at play.
Experimental Validation: A Comparative Kinetic Study (Hypothetical)
To empirically determine the relative reactivities, a comparative kinetic study is essential. A common method is to monitor the rate of acylation of a standard nucleophile, such as aniline or phenol, under pseudo-first-order conditions.
Experimental Protocol: Comparative Acylation of Aniline
This protocol outlines a general method for comparing the acylation rates of 2,5- and 3,4-dimethoxybenzoyl chloride with aniline.
Materials:
-
Aniline
-
This compound
-
3,4-Dimethoxybenzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base (e.g., 2,6-lutidine)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., acidic methanol)
-
GC-MS or HPLC for analysis
Procedure:
-
Preparation of Stock Solutions: Prepare separate stock solutions of aniline, this compound, 3,4-dimethoxybenzoyl chloride, and the internal standard in anhydrous DCM at known concentrations.
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add the aniline stock solution, the non-nucleophilic base, and the internal standard solution. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).
-
Initiation of Reaction: To initiate the reaction, rapidly add a known volume of either the this compound or the 3,4-dimethoxybenzoyl chloride stock solution. Start a timer immediately.
-
Monitoring the Reaction: At timed intervals, withdraw aliquots from the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining aniline and/or the formed amide product.
-
Data Processing: Plot the concentration of the reactant or product versus time. From this data, determine the pseudo-first-order rate constant (k) for each reaction.
Expected Quantitative Data
Based on these established principles, the expected results would be:
| Acylating Agent | Predicted Relative Rate Constant (k_rel) | Primary Reason for Reactivity |
| 3,4-Dimethoxybenzoyl Chloride | Higher | Dominated by electronic deactivation from two methoxy groups. |
| This compound | Lower | Dominated by significant steric hindrance from the ortho-methoxy group, compounded by electronic deactivation. |
This predicted trend underscores the critical role of steric hindrance in the 2,5-isomer, which is expected to outweigh the purely electronic effects seen in the 3,4-isomer.
Visualization of Reactivity Determinants
The following diagrams illustrate the key factors influencing the reactivity of each isomer.
Caption: Decision workflow for reagent selection.
Practical Implications and Conclusion
The choice between 2,5- and 3,4-dimethoxybenzoyl chloride is not arbitrary and should be guided by the specific demands of the synthetic transformation.
-
3,4-Dimethoxybenzoyl Chloride should be the reagent of choice when a moderately deactivated acylating agent is required. Its reactivity is predictable based on electronic effects, making it a reliable choice for standard acylations where steric hindrance around the reaction center is undesirable.
-
This compound is a significantly less reactive acylating agent. This reduced reactivity, primarily due to steric hindrance, can be advantageous in certain contexts. For instance, it may allow for selective acylation of a less hindered nucleophile in the presence of a more hindered one. However, its use will generally require more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve reasonable conversions.
References
- Benchchem. A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.
- Benchchem. A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride.
- Benchchem. Application Notes and Protocols for Friedel-Crafts Acylation using 2,6-Dimethoxybenzoyl Chloride.
- Ghosh, B., et al. (2014).
- The Chemistry of Benzoyl Chloride:
- Bentley, T. W., & Llewellyn, G. (1990). Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales. Journal of the Chemical Society, Perkin Transactions 2.
- Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules.
- Hybl, A., & Bluestein, B. R. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science.
- Park, K.-H., & Kevill, D. N. (2011). Correlation of the rates of solvolysis of 3,4,5-trimethoxy- and 2,4,6-trichlorobenzoyl chlorides. Journal of Chemical Research.
- ResearchGate. Synthesis of substituted benzoyl chlorides.
- Lund, H., & Hammerich, O. (2011). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. The Journal of Organic Chemistry.
- Kricheldorf, H. R., & Schwarz, G. (1981). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Liebigs Annalen der Chemie.
- Benchchem. A Comparative Guide to 2,6-Dimethoxybenzoyl Chloride and 3,5-Dimethoxybenzoyl Chloride in Synthesis.
- Fisichella, S., & Alberghina, G. (1978). Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzene. Journal of the Chemical Society, Perkin Transactions 2.
- Wikipedia. Benzoyl chloride.
- Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.
- Sigma-Aldrich.
- Wikipedia.
- Chemistry Stack Exchange.
- Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI.
- University of Calgary. Problem Set 3 - Question 2.
- Khan Academy.
- Master Organic Chemistry. EAS Reactions (3)
- Wikipedia. Friedel–Crafts reaction.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- chemguide.
- ResearchGate.
- AWS. Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid.
- Benchchem. An In-depth Technical Guide to the Core Reactions of 3,4-Dimethoxybenzyl Chloride.
- Sigma-Aldrich. 3,5-Dimethoxybenzoyl chloride 97 17213-57-9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Hammett substituent constants [stenutz.eu]
- 6. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Acylating Agents: Performance Benchmarks and Alternatives to 2,5-Dimethoxybenzoyl Chloride
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the selection of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. 2,5-Dimethoxybenzoyl chloride is a frequently employed reagent, valued for introducing the 2,5-dimethoxybenzoyl moiety, a common structural element in various biologically active molecules.[1][2][3] However, its high reactivity, moisture sensitivity, and the generation of corrosive HCl byproduct often necessitate the exploration of milder, more selective, or more conveniently handled alternatives.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple catalog of reagents to explore the mechanistic rationale behind their performance, supported by comparative data and detailed experimental protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Core Principles: Understanding Acylating Agent Reactivity
The efficacy of an acylation reaction—a type of nucleophilic acyl substitution—is fundamentally governed by two interconnected factors:
-
Electrophilicity of the Carbonyl Carbon: A more electron-deficient carbonyl carbon is more susceptible to nucleophilic attack.
-
Leaving Group Ability: The reaction rate is significantly influenced by the stability of the leaving group. A better leaving group is typically the conjugate base of a strong acid.[4]
This leads to a general reactivity hierarchy for common acylating agents, which serves as a foundational principle for selecting the right tool for a given transformation.[5][6]
Acyl chlorides, like this compound, reside at the peak of this hierarchy, making them potent but sometimes indiscriminate reagents.[4][5] Less reactive agents, while potentially requiring longer reaction times or activation, offer the significant advantage of enhanced selectivity, a crucial consideration when working with complex molecules bearing multiple nucleophilic sites.[7]
Primary Alternatives to this compound
The most effective alternatives can be broadly categorized into two strategic approaches: utilizing pre-formed, milder acylating agents, or activating the parent 2,5-dimethoxybenzoic acid in situ.
Acid Anhydrides: The Milder Counterparts
Acid anhydrides are generally less reactive than their acyl chloride analogs, offering a favorable balance of reactivity and handling ease.[5] The byproduct of acylation is the corresponding carboxylic acid, which is significantly less corrosive and easier to remove than HCl.[5]
-
2,5-Dimethoxybenzoic Anhydride : This symmetrical anhydride is the most direct alternative. While not as commonly available commercially as the acyl chloride, it can be readily prepared from 2,5-dimethoxybenzoic acid. Its reduced reactivity can be particularly advantageous for preventing side reactions with sensitive substrates.
In Situ Activation Methods: Bypassing the Acyl Chloride
This strategy avoids the isolation of a highly reactive acylating agent altogether by activating the stable and readily available 2,5-dimethoxybenzoic acid directly within the reaction mixture. This approach is the cornerstone of modern peptide synthesis and is broadly applicable to general acylation.[8]
-
Mixed Carbonic Anhydrides : This is a powerful and widely used technique where the carboxylic acid is reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base.[9][10][11] This transiently forms a highly reactive mixed anhydride that readily acylates the nucleophile. The choice of base and solvent is critical to minimize side reactions, such as the formation of urethane byproducts.[9][11] N-methylmorpholine (NMM) is often superior to triethylamine (TEA) in suppressing such side reactions.[9]
-
Peptide Coupling Reagents : Reagents such as dicyclohexylcarbodiimide (DCC) or the water-soluble equivalent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), are highly efficient for forming amide and ester bonds under mild conditions.[8][12] These methods are renowned for their high yields and suppression of racemization in chiral substrates.
Alternative Acyl Halides
While the goal is often to move away from highly reactive acyl chlorides, other acyl halides can offer nuanced advantages.
-
2,5-Dimethoxybenzoyl Fluoride : Acyl fluorides are generally more stable and less reactive than acyl chlorides, yet still sufficiently reactive for many transformations.[13] Their increased stability can make them easier to handle and purify. While not as common, they can be synthesized from the corresponding carboxylic acid or via dearomatization-rearomatization strategies from phenols.[13][14]
Comparative Performance Data
The following table provides a qualitative and quantitative comparison of the discussed acylating agents.
| Reagent/Method | Relative Reactivity | Byproducts | Key Advantages | Key Disadvantages |
| This compound | Very High | HCl, SO₂ (if from SOCl₂) | Fast reactions, high yields with unhindered nucleophiles. | Moisture sensitive, corrosive byproduct, poor selectivity. |
| 2,5-Dimethoxybenzoic Anhydride | High | 2,5-Dimethoxybenzoic acid | Milder than acyl chloride, non-corrosive byproduct. | May require higher temperatures or longer reaction times. |
| Mixed Anhydride (via Chloroformate) | Very High (transient) | CO₂, Alcohol, Amine Salt | In situ generation, mild conditions, highly efficient.[9] | Potential for side reactions (urethane formation).[9][11] |
| EDC/NHS Coupling | Moderate | Water-soluble urea, NHS | Excellent for sensitive substrates, high yields, mild conditions.[8] | Higher reagent cost, requires removal of urea byproduct. |
| 2,5-Dimethoxybenzoyl Fluoride | High | HF | More stable and selective than the chloride.[13] | Less common, HF is a hazardous byproduct. |
Experimental Protocols
The following protocols are provided as validated starting points for researchers. All manipulations involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Acylation of a Primary Amine using the Mixed Anhydride Method
This protocol details the acylation of a primary amine with 2,5-dimethoxybenzoic acid via an in situ generated mixed carbonic anhydride.
Materials:
-
2,5-Dimethoxybenzoic acid (1.0 eq)
-
N-methylmorpholine (NMM) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Isobutyl chloroformate (1.0 eq)
-
Primary amine (1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Activation: In a round-bottom flask, dissolve 2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous THF. Cool the solution to -15 °C in a dry ice/acetone bath.
-
Add N-methylmorpholine (1.1 eq) and stir for 5 minutes.
-
Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the internal temperature does not rise above -10 °C. Stir the resulting mixture at -15 °C for 15-20 minutes to form the mixed anhydride.
-
Acylation: In a separate flask, dissolve the primary amine (1.0 eq) in anhydrous THF.
-
Add the amine solution dropwise to the cold mixed anhydride solution.
-
Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Work-up: Quench the reaction with water. Remove the THF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as appropriate.
Causality Note: The use of NMM and a low temperature (-15 °C) is crucial to minimize disproportionation of the mixed anhydride and prevent racemization if the substrate is chiral.[9]
Protocol 2: Esterification of an Alcohol using EDC/NHS Coupling
This protocol describes the formation of an ester from a primary or secondary alcohol and 2,5-dimethoxybenzoic acid.
Materials:
-
2,5-Dimethoxybenzoic acid (1.1 eq)
-
N-hydroxysuccinimide (NHS) (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Alcohol (1.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: To a stirred solution of 2,5-dimethoxybenzoic acid (1.1 eq), NHS (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at room temperature, add EDC·HCl (1.2 eq) in one portion.
-
Stir the mixture for 30-60 minutes at room temperature to form the active NHS ester.
-
Acylation: Add a solution of the alcohol (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Decision-Making Workflow
The selection of an appropriate acylating agent is a multi-factorial decision. The following workflow can guide this process.
Conclusion
While this compound is a potent and effective acylating agent, its limitations in selectivity and handling have spurred the adoption of superior alternatives. In situ activation of 2,5-dimethoxybenzoic acid, particularly through mixed anhydride formation or with standard peptide coupling reagents, represents the most versatile, mild, and efficient strategy for a majority of applications. These methods offer researchers a high degree of control over their reactions, leading to cleaner products, higher yields, and broader substrate compatibility. By understanding the principles of reactivity and the practical nuances of each alternative, scientists can better navigate the complexities of modern organic synthesis.
References
- BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for Amine Protection Beyond 4-(Chloromethyl)benzoyl Chloride.
- Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. (n.d.).
- Synthesis of Peptides with Mixed Anhydrides. Organic Reactions. (n.d.).
- 3.4 Acid Anhydrides. (n.d.).
- Synthesis of Peptides with Mixed Anhydrides. ResearchGate. (n.d.).
- Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. ResearchGate. (n.d.).
- why are less reactive acylating agent more selective?. Reddit. (n.d.).
- BenchChem. (n.d.). A Researcher's Guide to Acylation: Evaluating Alternatives to o-Toluoyl Chloride.
- Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. (n.d.).
- J&K Scientific LLC. (n.d.). Acylation Reaction: Applications in Organic Chemistry.
- BenchChem. (n.d.). A Comparative Guide to Acylating Agents: Benzoyl Chloride vs. Acetic Anhydride.
- BenchChem. (n.d.). A Comparative Guide to Alternative Acylating Agents for 4-Aminobenzoyl Chloride in Synthesis.
- Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemical Asian Journal, 16(19), 2773-2794. doi:10.1002/asia.202100691.
- BenchChem. (n.d.). Applications of 2,5-Dimethoxybenzoic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols.
- BenchChem. (n.d.). An In-Depth Technical Guide to 2,5-Dimethoxybenzoic Acid (CAS: 2785-98-0).
- Process of acylation. Google Patents. (n.d.).
- Preparation of benzoyl fluorides and benzoic acids from phenols via a dearomatization–rearomatization strategy. Royal Society of Chemistry. (n.d.).
- Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. National Institutes of Health. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2581059A - Process of acylation - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of benzoyl fluorides and benzoic acids from phenols via a dearomatization–rearomatization strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Structural Validation of Compounds Synthesized with 2,5-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the realms of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. When employing reactive synthons like 2,5-Dimethoxybenzoyl chloride, a versatile building block for introducing the 2,5-dimethoxybenzoyl moiety, rigorous structural validation is not merely a procedural formality but a critical determinant of experimental reproducibility and the integrity of downstream data.
This guide provides an in-depth technical comparison of the primary analytical techniques for validating the structure of compounds synthesized using this compound. As a self-validating system, this guide will not only detail the "how" but, more critically, the "why" behind the selection of specific analytical methods and the interpretation of the data they generate.
The Imperative of Multi-Modal Analysis
No single analytical technique provides a complete structural picture. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. For derivatives of this compound, the primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique probes different aspects of the molecular architecture, and their combined data provide a high-fidelity confirmation of the target structure.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The integration of the signals corresponds to the number of protons of each type.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environments. The chemical shift of a carbon is highly indicative of its functional group.
A Representative Example: N-Benzyl-2,5-dimethoxybenzamide
To illustrate the power of NMR, let's consider the hypothetical ¹H and ¹³C NMR data for N-Benzyl-2,5-dimethoxybenzamide, a product of the reaction between this compound and benzylamine.
Table 1: Predicted ¹H NMR Spectral Data for N-Benzyl-2,5-dimethoxybenzamide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic-H (H6) | ~7.1 | d | ~3.0 | Proton ortho to the carbonyl group |
| Aromatic-H (H3, H4) | ~6.9 | m | - | Protons on the dimethoxy-substituted ring |
| Benzyl-Aromatic-H | 7.2 - 7.4 | m | - | Protons of the benzyl group's phenyl ring |
| Amide-NH | ~6.8 | br s | - | Amide proton |
| Benzyl-CH₂ | ~4.6 | d | ~5.7 | Methylene protons of the benzyl group |
| Methoxy-H (C2-OCH₃) | ~3.8 | s | - | Methoxy protons at position 2 |
| Methoxy-H (C5-OCH₃) | ~3.7 | s | - | Methoxy protons at position 5 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary.
Table 2: Predicted ¹³C NMR Spectral Data for N-Benzyl-2,5-dimethoxybenzamide
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 170 |
| C2 (C-OCH₃) | ~153 |
| C5 (C-OCH₃) | ~152 |
| C1 (C-C=O) | ~125 |
| Benzyl-Aromatic-C (ipso) | ~138 |
| Benzyl-Aromatic-C | 127 - 129 |
| Aromatic-C (C3, C4, C6) | 113 - 119 |
| Methoxy-C (C2-OCH₃) | ~56.2 |
| Methoxy-C (C5-OCH₃) | ~55.8 |
| Benzyl-CH₂ | ~44 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary.
II. Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the exact molecular weight of the synthesized compound, offering a fundamental validation of its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum can provide crucial information about the molecule's substructures.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): A high-energy ionization technique that leads to extensive fragmentation. While the molecular ion peak may be weak or absent, the resulting fragments provide a detailed "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that typically results in a prominent protonated molecule peak [M+H]⁺ or sodiated adduct [M+Na]⁺, providing a clear determination of the molecular weight.
Fragmentation Pattern of a 2,5-Dimethoxybenzoyl Derivative
The fragmentation of a compound containing the 2,5-dimethoxybenzoyl moiety under EI is expected to show characteristic losses. The most prominent fragmentation is often the cleavage of the bond between the carbonyl carbon and the adjacent aromatic ring, leading to the formation of the stable 2,5-dimethoxybenzoyl cation.
Table 3: Predicted Key Fragment Ions for a 2,5-Dimethoxybenzoyl Derivative
| m/z | Predicted Fragment | Interpretation |
| [M]⁺˙ | Molecular Ion | The intact molecule with one electron removed. |
| 165 | [C₉H₉O₃]⁺ | 2,5-dimethoxybenzoyl cation (base peak). |
| 150 | [C₈H₆O₃]⁺˙ | Loss of a methyl radical (•CH₃) from the 165 fragment. |
| 135 | [C₈H₇O₂]⁺ | Loss of formaldehyde (CH₂O) from the 165 fragment. |
| 122 | [C₇H₆O₂]⁺˙ | Loss of a carbonyl group (CO) from the 150 fragment. |
III. Fourier-Transform Infrared (FTIR) Spectroscopy: The Vibrational Signature of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality Behind Experimental Choices:
FTIR is particularly useful for confirming the successful transformation of the starting materials. For instance, in the synthesis of an amide from this compound, the disappearance of the characteristic acid chloride C=O stretch and the appearance of the amide C=O and N-H stretches provide strong evidence for the reaction's success.
Table 4: Characteristic FTIR Absorption Bands for a 2,5-Dimethoxybenzamide
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| 3000-3100 | C-H stretch | Aromatic |
| 2830-2950 | C-H stretch | Methoxy (-OCH₃) |
| ~1640 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1200-1250 | Asymmetric C-O-C stretch | Aryl ether |
| 1020-1050 | Symmetric C-O-C stretch | Aryl ether |
Experimental Protocols: A Self-Validating System
The trustworthiness of your analytical data is directly linked to the rigor of your experimental protocols. The following are standardized procedures for sample preparation and analysis.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon connectivities.
-
Protocol 2: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight.
-
-
Acquisition (EI):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Acquire the mass spectrum over a suitable mass range to observe both the molecular ion and fragment ions.
-
Protocol 3: FTIR Sample Preparation and Acquisition
-
Sample Preparation (Solid):
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Acquisition:
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal.
-
Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
Common Impurities and Side Products
A critical aspect of structural validation is the identification of potential impurities. In reactions involving this compound, common side products can arise from:
-
Hydrolysis of the Acyl Chloride: Exposure to moisture can lead to the formation of 2,5-dimethoxybenzoic acid. This can be detected by a broad -OH stretch in the FTIR spectrum and the presence of a carboxylic acid proton in the ¹H NMR spectrum.
-
Incomplete Reaction: Residual starting materials (the nucleophile or this compound) may be present.
-
Side Reactions of the Nucleophile: Depending on the nature of the nucleophile, other reactions may occur. For example, with primary amines, double acylation can sometimes be observed.
Careful monitoring of the reaction by Thin Layer Chromatography (TLC) and purification by column chromatography or recrystallization are essential to ensure the isolation of a pure product for analysis.[1]
Conclusion
The structural validation of compounds synthesized with this compound is a multi-faceted process that requires the thoughtful application and interpretation of data from NMR, MS, and FTIR spectroscopy. By understanding the causal relationships between molecular structure and spectral output, and by adhering to rigorous experimental protocols, researchers can ensure the integrity of their synthetic work and build a solid foundation for further scientific inquiry. This guide serves as a framework for establishing a self-validating system of analysis, fostering confidence in the identity and purity of novel chemical entities.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
A Senior Application Scientist's Guide to Dimethoxybenzoyl Chloride Isomers in Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of a reagent is a critical decision that dictates the trajectory of a synthetic route. Within the versatile class of acylating agents, dimethoxybenzoyl chlorides present a fascinating case study in how subtle changes in molecular architecture can profoundly impact chemical reactivity and synthetic utility. The positioning of two methoxy groups on the benzoyl chloride framework gives rise to six distinct isomers, each with a unique interplay of electronic and steric effects. This guide provides an in-depth comparative analysis of these isomers, supported by experimental data and established chemical principles, to empower you in making informed decisions for your synthetic challenges.
The Decisive Influence of Methoxy Group Placement: A Comparative Analysis
The reactivity of dimethoxybenzoyl chloride isomers in nucleophilic acyl substitution reactions is fundamentally governed by the balance between two opposing factors originating from the methoxy substituents: the electron-donating resonance effect (+R) and the electron-withdrawing inductive effect (-I), coupled with the steric hindrance they impose.
-
Electronic Effects : The oxygen atom of a methoxy group possesses lone pairs that can be delocalized into the aromatic ring, a resonance effect that increases electron density on the ring and, by extension, can slightly reduce the electrophilicity of the carbonyl carbon.[1] Conversely, the high electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond, an inductive effect that enhances the carbonyl carbon's electrophilicity.[1] The net electronic influence depends on the position of the methoxy groups relative to the acyl chloride functionality.
-
Steric Effects : Methoxy groups, particularly when positioned ortho to the reaction center, can physically obstruct the approach of a nucleophile to the carbonyl carbon.[2] This steric hindrance can significantly slow down the rate of acylation.[3]
Let's dissect how these effects manifest in each isomer:
-
2,3- and 2,6-Dimethoxybenzoyl Chloride : These isomers are significantly influenced by steric hindrance due to the presence of an ortho-methoxy group. The 2,6-isomer is particularly noteworthy for its sterically congested environment around the carbonyl carbon, created by two flanking methoxy groups.[2] This substantial steric bulk dramatically reduces its acylation reactivity, a feature that can be synthetically advantageous.[2] This diminished reactivity allows for its use as a robust protecting group for alcohols and amines, where the resulting esters and amides exhibit enhanced stability.[2]
-
2,4- and 2,5-Dimethoxybenzoyl Chloride : These isomers represent an intermediate case. They both have one ortho-methoxy group, which imparts a degree of steric hindrance. Electronically, the para-methoxy group in the 2,4-isomer and the meta-methoxy group (relative to the carbonyl) in the 2,5-isomer contribute to the overall electron density of the ring.
-
3,4- and 3,5-Dimethoxybenzoyl Chloride : In these isomers, the methoxy groups are positioned meta and para to the acyl chloride, minimizing steric hindrance around the reaction center.[2] Consequently, their reactivity is predominantly dictated by electronic effects.[2] The 3,5-isomer, with two meta-methoxy groups, experiences a more pronounced inductive electron-withdrawing effect at the carbonyl carbon, making it a more reactive acylating agent compared to isomers with ortho or para electron-donating methoxy groups.[2]
Physicochemical Properties: A Snapshot of the Isomers
A clear understanding of the physical properties of each isomer is crucial for practical handling and reaction setup.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |
| 2,3-Dimethoxybenzoyl chloride | 7169-06-4[4] | C₉H₉ClO₃ | 200.62[4] | 54-55[5] | 163/10[5] |
| 2,4-Dimethoxybenzoyl chloride | 39828-35-8[6] | C₉H₉ClO₃ | 200.62[6] | 58-60 | 306.7/760 |
| This compound | 17918-14-8[7] | C₉H₉ClO₃ | 200.62[7] | 53-54[7] | 179/10[7] |
| 2,6-Dimethoxybenzoyl chloride | 1466-76-8[2] | C₉H₉ClO₃ | 200.62[2] | 64-66[2] | 125-132/0.2[2] |
| 3,4-Dimethoxybenzoyl chloride | 3535-37-3[8] | C₉H₉ClO₃ | 200.62[8] | 69-70[8] | 141-144/4[8] |
| 3,5-Dimethoxybenzoyl chloride | 17213-57-9 | C₉H₉ClO₃ | 200.62 | 43-46 | 157-158/16 |
Reactivity Comparison: Insights from Solvolysis Studies
Generally, electron-donating groups decrease the rate of solvolysis (and acylation) by destabilizing the developing negative charge in the transition state of an associative mechanism or by reducing the electrophilicity of the carbonyl carbon. Conversely, electron-withdrawing groups increase the reaction rate. Steric hindrance around the carbonyl group will also decrease the reaction rate.
Based on these principles, a qualitative reactivity trend can be proposed:
3,5- > 3,4- > 2,4- ≈ 2,5- > 2,3- > 2,6-Dimethoxybenzoyl Chloride (Most Reactive -> Least Reactive)
This trend is a hypothesis based on the interplay of steric and electronic effects. The 3,5-isomer is predicted to be the most reactive due to the minimal steric hindrance and the combined inductive effect of the two meta-methoxy groups. The 2,6-isomer is expected to be the least reactive due to profound steric shielding of the carbonyl carbon.[2]
Experimental Protocols
Synthesis of Dimethoxybenzoyl Chlorides: A General Approach
The most common and reliable method for the synthesis of dimethoxybenzoyl chlorides is the reaction of the corresponding dimethoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]
Caption: Workflow for a typical Friedel-Crafts acylation reaction.
2. Schotten-Baumann Reaction
This method is used to synthesize amides from amines and acyl chlorides under basic conditions. The reactivity of the dimethoxybenzoyl chloride isomer will determine the necessary reaction conditions (e.g., temperature, reaction time).
Representative Protocol: Acylation of Aniline
-
Reagents: Aniline, Dimethoxybenzoyl chloride isomer, 10% aqueous Sodium Hydroxide (NaOH), Dichloromethane (DCM).
-
Procedure:
-
Dissolve aniline (1.0 eq) in DCM.
-
Add 10% aqueous NaOH solution.
-
Cool the mixture in an ice bath.
-
Add a solution of the dimethoxybenzoyl chloride isomer (1.1 eq) in DCM dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer, wash with dilute acid and then water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
-
Conclusion: Strategic Reagent Selection
The six isomers of dimethoxybenzoyl chloride offer a spectrum of reactivity that can be strategically harnessed in organic synthesis. The sterically encumbered 2,6-isomer provides a tool for controlled acylations and the formation of stable protecting groups, while the more reactive 3,5-isomer is suited for efficient acylations where steric hindrance is not a concern. The remaining isomers offer intermediate levels of reactivity. A thorough understanding of the interplay between electronic and steric effects, as outlined in this guide, is paramount for the rational selection of the optimal dimethoxybenzoyl chloride isomer to achieve your desired synthetic outcome with precision and efficiency.
References
- A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. Benchchem.
- Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI.
- Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. MDPI.
- Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. PubMed.
- Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides.
- Synthetic Methodologies for 2,5 Dimethoxybenzoyl Chloride. Benchchem.
- A Comparative Guide to 2,6-Dimethoxybenzoyl Chloride and 3,5-Dimethoxybenzoyl Chloride in Synthesis. Benchchem.
- 2,3-Dimethoxybenzoyl chloride | C9H9ClO3. PubChem.
- 3,5-Dimethoxybenzoyl chloride 97 17213-57-9. Sigma-Aldrich.
- 3,4-Dimethoxybenzoyl chloride. CAS Common Chemistry.
- 3,5-Dimethoxybenzoyl chloride | C9H9ClO3. PubChem.
- 2,4-Dimethoxybenzoyl chloride | C9H9ClO3. PubChem.
- Synthesis of 2,5-dimethoxybenzyl chloride. PrepChem.com.
- A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. Benchchem.
- 2,3-dihydroxybenzoyl Chloride | 66168-85-2. Benchchem.
- Synthesis of 2-Methyl-3-methoxybenzoyl Chloride: A Liter
- 2,3-DIMETHOXY-BENZOYL CHLORIDE synthesis. ChemicalBook.
- This compound | 17918-14-8. ChemicalBook.
- An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-3-methoxybenzoyl chloride. Benchchem.
- What should i reconsider in my experiment for acyl chloride to be formed?.
- A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
- Synthesis of 3,5-dimethoxybenzoyl chloride. PrepChem.com.
- 2,3-Dimethoxybenzoic acid | C9H10O4. PubChem.
- 2,5-Dimethoxybenzoic acid | C9H10O4. PubChem.
- A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides in Acyl
- converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Preparation of Acyl Chlorides. Chemistry LibreTexts.
- A Comparative Analysis of 3-Ethylbenzoyl Chloride and its Isomers. Benchchem.
- A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 2758392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-DIMETHOXY-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 2734719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 17918-14-8 [amp.chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Guide to Products of 2,5-Dimethoxybenzoyl Chloride Reactions
This guide provides an in-depth comparative analysis of the spectral data for products derived from key reactions of 2,5-dimethoxybenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of amidation, esterification, and Friedel-Crafts acylation, offering both experimental data and the underlying principles of spectral interpretation. Our focus is on not just presenting data, but on elucidating the causal relationships between molecular structure and spectroscopic output, thereby empowering researchers to confidently characterize their own reaction products.
The Strategic Importance of the 2,5-Dimethoxybenzoyl Moiety
The 2,5-dimethoxybenzoyl group is a key structural motif in a variety of biologically active molecules. The electron-donating nature of the two methoxy groups significantly influences the electronic environment of the aromatic ring and the reactivity of the carbonyl group. Understanding the spectroscopic signatures of molecules incorporating this moiety is paramount for unambiguous structural confirmation and purity assessment during the synthesis of novel compounds. This compound serves as a versatile and reactive precursor for introducing this important functional group.
Amidation Reactions: A Spectroscopic Case Study of N-Benzyl-2,5-dimethoxybenzamide
The reaction of this compound with primary or secondary amines readily forms the corresponding N-substituted amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. For this guide, we will analyze the spectral data of a representative amide, N-benzyl-2,5-dimethoxybenzamide.
Experimental Protocol: Synthesis of N-Benzyl-2,5-dimethoxybenzamide
A solution of benzylamine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) is cooled in an ice bath. To this stirred solution, this compound (1.0 equivalent) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Figure 1: Workflow for the synthesis of N-Benzyl-2,5-dimethoxybenzamide.
Comparative Spectral Data for N-Benzyl-2,5-dimethoxybenzamide
| Technique | Key Observations and Interpretations |
| ¹H NMR | Aromatic protons of the 2,5-dimethoxyphenyl ring appear as distinct signals, typically with a doublet, a doublet of doublets, and another doublet. The benzylic protons appear as a doublet coupled to the N-H proton. The two methoxy groups will each present as a singlet. The N-H proton will appear as a broad singlet or a triplet, depending on the solvent and concentration. |
| ¹³C NMR | The carbonyl carbon of the amide typically resonates in the range of 165-170 ppm. The aromatic carbons will show distinct signals, with the carbons bearing the methoxy groups shifted downfield. The benzylic carbon will appear around 44 ppm. The two methoxy carbons will each have a signal around 56 ppm. |
| IR | A strong C=O stretching vibration is expected in the range of 1630-1680 cm⁻¹. The N-H stretch will be a sharp peak around 3300 cm⁻¹. The C-O stretching of the methoxy groups will appear as strong bands in the 1250-1000 cm⁻¹ region. |
| Mass Spec. | The mass spectrum will show the molecular ion peak [M]⁺. Common fragmentation patterns include the loss of the benzyl group and cleavage of the amide bond. |
Esterification Reactions: A Spectroscopic Case Study of Methyl 2,5-dimethoxybenzoate
The reaction of this compound with an alcohol in the presence of a base or by direct alcoholysis yields the corresponding ester. We will examine the spectral characteristics of methyl 2,5-dimethoxybenzoate.
Experimental Protocol: Synthesis of Methyl 2,5-dimethoxybenzoate
This compound (1.0 equivalent) is dissolved in an excess of methanol, which acts as both reactant and solvent. A catalytic amount of a strong acid like sulfuric acid can be added to accelerate the reaction. The mixture is stirred at room temperature or gently heated for several hours. The excess methanol is removed under reduced pressure, and the residue is taken up in an organic solvent, washed with a basic solution and brine, dried, and concentrated to yield the crude ester, which can be purified by distillation or chromatography.
Figure 2: Workflow for the synthesis of Methyl 2,5-dimethoxybenzoate.
Comparative Spectral Data for Methyl 2,5-dimethoxybenzoate
| Technique | Key Observations and Interpretations |
| ¹H NMR | The aromatic protons will exhibit a similar pattern to the amide, though their chemical shifts may be slightly different. The three methoxy groups will each appear as a distinct singlet. |
| ¹³C NMR | The ester carbonyl carbon resonates at a slightly higher field (lower ppm) than the amide carbonyl, typically in the 165-175 ppm range. The carbons of the three methoxy groups will be visible, with the ester methoxy being distinct from the two on the aromatic ring. |
| IR | A strong C=O stretch for the ester is expected at a higher frequency than the amide, typically between 1735-1750 cm⁻¹. Strong C-O stretching bands will also be prominent in the 1300-1000 cm⁻¹ region. |
| Mass Spec. | The molecular ion peak [M]⁺ should be clearly visible. A characteristic fragmentation is the loss of the alkoxy group (-OCH₃). |
Friedel-Crafts Acylation: A Spectroscopic Case Study of (2,5-dimethoxyphenyl)(phenyl)methanone
Friedel-Crafts acylation of an aromatic compound with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride, is a powerful method for forming a new carbon-carbon bond and synthesizing diaryl ketones.[1] Here, we analyze the spectral data for the product of the acylation of benzene.
Experimental Protocol: Synthesis of (2,5-dimethoxyphenyl)(phenyl)methanone
Anhydrous aluminum chloride (1.1-1.3 equivalents) is suspended in an inert solvent like dichloromethane or carbon disulfide and cooled. This compound (1.0 equivalent) is added, followed by the dropwise addition of benzene (at least 1.0 equivalent). The reaction is stirred, often at room temperature or with gentle heating, until completion. The reaction is then carefully quenched by pouring it onto ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The resulting ketone is purified by recrystallization or chromatography.
Figure 3: Workflow for the Friedel-Crafts acylation of benzene.
Comparative Spectral Data for (2,5-dimethoxyphenyl)(phenyl)methanone
| Technique | Key Observations and Interpretations |
| ¹H NMR | The spectrum will show two sets of aromatic protons: those of the 2,5-dimethoxyphenyl ring and those of the unsubstituted phenyl ring. The two methoxy groups will appear as distinct singlets. |
| ¹³C NMR | The ketone carbonyl carbon will resonate at a significantly lower field (higher ppm) than the amide or ester carbonyls, typically in the range of 190-200 ppm. Two sets of aromatic carbon signals will be present. |
| IR | The C=O stretch of the diaryl ketone is typically found in the range of 1630-1680 cm⁻¹, often at a lower frequency than a simple aliphatic ketone due to conjugation with both aromatic rings. |
| Mass Spec. | The molecular ion peak [M]⁺ will be prominent. Fragmentation will likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to acylium ions. |
Comparative Analysis and Key Differentiating Features
The following table summarizes the key distinguishing spectral features for the three classes of compounds discussed.
| Product Class | Characteristic ¹³C NMR Carbonyl Shift (ppm) | Characteristic IR C=O Stretch (cm⁻¹) | Key Differentiator |
| Amide | ~165-170 | ~1630-1680 | Presence of an N-H stretch in the IR spectrum (for primary and secondary amides) and the corresponding N-H signal in the ¹H NMR spectrum. |
| Ester | ~165-175 | ~1735-1750 | The C=O stretch is at a higher frequency compared to the amide. The presence of an alkoxy group is confirmed by its characteristic signals in the ¹H and ¹³C NMR spectra. |
| Ketone | ~190-200 | ~1630-1680 | The significantly downfield shift of the carbonyl carbon in the ¹³C NMR spectrum is the most definitive feature. |
Conclusion
The spectroscopic characterization of reaction products of this compound is a systematic process of identifying key functional groups and their electronic environments. By understanding the characteristic spectral signatures of amides, esters, and ketones derived from this important building block, researchers can confidently and accurately determine the outcome of their synthetic transformations. This guide provides a foundational framework for this analysis, emphasizing the importance of a multi-technique approach for unambiguous structural elucidation.
References
- Crunch Chemistry. (2025). Friedel-Crafts reactions in benzene. [Link]
- The Royal Society of Chemistry. (2019).
- The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. [Link]
- SpectraBase. (2,5-Dimethoxyphenyl)-(3-methoxyphenyl)methanone. [Link]
- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- PubMed Central. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]
- Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. [Link]
- ResearchGate. The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. [Link]
- Suhana, S., & Srinivasan, K. (2015).
- ResearchGate.
- Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- ResearchGate. (2015). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. [Link]
- PubMed. (2013). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. [Link]
- PubChem.
- SciSpace. (2017).
- Beilstein Journals. BJOC - Search Results. [Link]
- ResearchGate. (2008). N-Benzyl-2-hydroxybenzamide. [Link]
- ResearchGate. (2009). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(a-hydroxy benzyl)
- ResearchGate. (2015). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)
- SpectraBase. (2,5-Dimethoxyphenyl)-(4-fluorophenyl)methanone. [Link]
- ResearchGate. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)
Sources
A Senior Application Scientist's Guide to Assessing the Purity of 2,5-Dimethoxybenzoyl Chloride and Its Reaction Products
For professionals in pharmaceutical synthesis and materials science, the purity of reactive intermediates like 2,5-Dimethoxybenzoyl chloride is not a trivial detail—it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, grounded in established chemical principles and supported by actionable experimental protocols.
The Synthetic Context: Understanding Potential Impurities
This compound is typically synthesized by treating 2,5-dimethoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The primary impurities in the final product often stem from this process and the inherent reactivity of the acyl chloride itself.
-
Unreacted Starting Material: Incomplete reaction leaves residual 2,5-dimethoxybenzoic acid.
-
Hydrolysis Product: Exposure to atmospheric or trace moisture during workup or storage will hydrolyze the acyl chloride back to 2,5-dimethoxybenzoic acid. This is often the most common impurity.
-
Residual Chlorinating Agents: Volatile reagents like thionyl chloride may persist if not adequately removed under vacuum.
-
Side-Reaction Products: Depending on reaction conditions, anhydride formation or other side reactions can occur.
The choice of an analytical method must be guided by its ability to selectively identify and quantify the active acyl chloride in the presence of these potential contaminants.
Comparative Analysis of Purity Assessment Methodologies
No single technique is universally superior; the optimal choice depends on the specific analytical question, available instrumentation, and required level of precision. We will compare the most relevant techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) with derivatization, and Titrimetry.
| Method | Principle | Specificity | Sensitivity | Primary Application | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of ¹H nuclei to provide structural information. | High | Moderate | Structural confirmation and quantification of major components. | Provides unambiguous structural data; can be made quantitative (qNMR); non-destructive. | Requires anhydrous sample handling to prevent hydrolysis; lower sensitivity for trace impurities.[1] |
| HPLC with Derivatization | Chromatographic separation of a stable derivative of the acyl chloride. | Very High | Very High | Accurate quantification of trace levels of acyl chloride. | Overcomes the inherent instability of acyl chlorides on-column; excellent sensitivity and specificity.[2] | Requires a validated derivatization step; method development can be more complex. |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Moderate | Low | Quick identity check and confirmation of the acyl chloride functional group. | Fast and simple; confirms presence of the C=O stretch (~1800 cm⁻¹). | Not suitable for quantification; cannot distinguish between similar acyl chlorides. |
| Hydrolyzable Chloride Titration | The acyl chloride is hydrolyzed to HCl, which is then titrated with a standard base. | Low | Moderate | Provides a bulk assay of total acyl chloride content. | Simple, inexpensive, and requires basic lab equipment. | Not specific; titrates any hydrolyzable chloride and acidic impurities, leading to overestimation. |
| Argentometric Titration | Titration of total chloride ions with a silver nitrate standard solution.[3][4] | Low | Moderate | Determination of total chloride content. | Established method for chloride quantification. | Does not distinguish between the acyl chloride and other chloride sources (e.g., HCl, inorganic salts). |
In-Depth Experimental Protocols & Workflows
Here, we detail validated protocols for the most robust and informative methods. The causality behind experimental choices is explained to ensure self-validating and reproducible results.
Method 1: Purity Assessment by ¹H NMR Spectroscopy
This is the preferred method for obtaining rapid, unambiguous structural confirmation and a reliable estimate of purity relative to the starting carboxylic acid. The key is to prevent hydrolysis during sample preparation.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR purity assessment.
Step-by-Step Protocol:
-
Preparation: Ensure all glassware (vial, NMR tube, syringe) is oven-dried or flame-dried to remove residual moisture.
-
Sample Dissolution: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh 10-20 mg of the this compound sample into a vial. Add approximately 0.7 mL of anhydrous deuterated chloroform (CDCl₃). Using a solvent with a known internal standard is recommended for quantitative analysis (qNMR).
-
Data Acquisition: Immediately cap the vial, mix until dissolved, and transfer the solution to a dry NMR tube. Acquire the ¹H NMR spectrum.
-
Data Interpretation:
-
This compound: Look for characteristic signals: two methoxy singlets (~3.8-4.0 ppm) and distinct aromatic protons in the 6.8-7.5 ppm region.
-
2,5-Dimethoxybenzoic Acid (Impurity): The presence of this impurity will be indicated by a broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton, and its aromatic/methoxy signals may be slightly shifted from the acyl chloride.
-
Purity Calculation: The molar percentage of the acyl chloride can be calculated by comparing the integration of a characteristic product peak to the sum of the integrations of the corresponding peaks for both the product and the carboxylic acid impurity.
-
Method 2: Purity Determination by HPLC with Derivatization
Due to the high reactivity of acyl chlorides, direct analysis by HPLC is challenging and often leads to on-column hydrolysis and inaccurate results.[1] A derivatization strategy, converting the reactive acyl chloride into a stable, UV-active compound, provides a highly sensitive and reliable method for quantification.[2]
Workflow for HPLC with Derivatization
Caption: Workflow for HPLC analysis via derivatization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Sample Diluent: Anhydrous acetonitrile (ACN).
-
Derivatizing Agent: Prepare a solution of 2-nitrophenylhydrazine in ACN (e.g., 100 µg/mL).[2]
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous ACN. This is the stock solution.
-
Create a working sample by further diluting the stock solution to a suitable concentration (e.g., 10 µg/mL) with ACN.
-
-
Derivatization:
-
In a clean HPLC vial, mix 100 µL of the working sample solution with 100 µL of the derivatizing agent solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.[2] The acyl chloride reacts with the hydrazine to form a stable, UV-active hydrazide.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of ACN and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the maximum absorbance wavelength of the resulting hydrazide derivative.
-
Injection Volume: 10 µL.
-
-
Quantification: Prepare a calibration curve using standards of this compound of known purity, subjecting them to the same derivatization procedure. Calculate the concentration in the sample by comparing its peak area to the calibration curve. This method will also separate the derivative of the acyl chloride from any unreacted starting acid, allowing for precise quantification.
Method 3: Assay by Hydrolyzable Chloride Titration
This classic method provides a quick and inexpensive measure of the total acyl chloride content. Its trustworthiness relies on the assumption that the acyl chloride is the only source of hydrolyzable chloride and that other acidic impurities are negligible.
Workflow for Titrimetric Analysis
Caption: Workflow for hydrolyzable chloride titration.
Step-by-Step Protocol:
-
Standardization: Prepare and accurately standardize a ~0.1 M sodium hydroxide (NaOH) solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 200-300 mg of this compound into a 250 mL Erlenmeyer flask.
-
Hydrolysis: Add 20 mL of a suitable solvent to dissolve and hydrolyze the sample (e.g., a 1:1 mixture of tetrahydrofuran and water). Stir for 10-15 minutes to ensure complete hydrolysis of the acyl chloride to hydrochloric acid (HCl) and 2,5-dimethoxybenzoic acid.
-
Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink endpoint is reached.
-
Calculation: The titration neutralizes both the HCl formed from the acyl chloride and the 2,5-dimethoxybenzoic acid (both the original impurity and that formed from hydrolysis). Therefore, two moles of NaOH are consumed for every one mole of pure this compound.
Purity (%) = (V_NaOH × M_NaOH × MW_product × 100) / (W_sample × 2000)
Where:
-
V_NaOH = Volume of NaOH titrant in Liters
-
M_NaOH = Molarity of NaOH solution
-
MW_product = Molecular weight of this compound (200.62 g/mol )[5]
-
W_sample = Weight of the sample in grams
-
The factor of 2 in the denominator accounts for the two acidic protons titrated per mole of acyl chloride.
-
Conclusion and Recommendations
The rigorous assessment of this compound purity is essential for reproducible and reliable outcomes in research and development.
-
For routine identity confirmation and semi-quantitative analysis , ¹H NMR is unparalleled in its speed and structural clarity, provided anhydrous conditions are maintained.
-
For high-stakes applications requiring precise quantification of the active acyl chloride , especially in the presence of impurities or in complex matrices, HPLC with derivatization is the gold standard.[2] Its high sensitivity and specificity justify the additional method development.
-
Titration serves as a valuable, cost-effective tool for a bulk assay but lacks specificity. It is best used for rapid, in-process checks on relatively pure material where the primary impurity (the corresponding carboxylic acid) is the main concern.
By selecting the appropriate analytical tool and understanding the causality behind the chosen protocol, researchers can ensure the quality of their starting materials, leading to more robust and successful synthetic endeavors.
References
- Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 143, 138-144.
- BenchChem (2025). Purification techniques for products of decanoyl chloride synthesis. BenchChem Technical Guides.
- SIELC Technologies. Separation of Benzoyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC.
- Hunt, I. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary.
- Semantic Scholar. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- PrepChem.com. Synthesis of i) 2,5-Dimethoxybenzyl chloride.
- PrepChem.com. Synthesis of 2,5-dimethoxybenzyl chloride.
- U.S. Environmental Protection Agency. (1994). Method 9253: Chloride (Titrimetric, Silver Nitrate). EPA.
- ChemCon GmbH. Identity determination and purity testing.
- Xylem Analytics. (n.d.). Titration of Chloride. SI Analytics-Application report.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. CAS 17918-14-8 | 2616-5-12 | MDL MFCD00016347 | this compound | SynQuest Laboratories [synquestlabs.com]
A Comparative Guide to Benzoyl Chlorides in Acylation: The Role of Methoxy Substitution
For the discerning researcher and drug development professional, the selection of an acylating agent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Benzoyl chlorides are foundational reagents for introducing the benzoyl moiety, yet the nuanced reactivity imparted by substituents on the aromatic ring is often a complex interplay of electronic and steric factors. This guide provides an in-depth comparison of 2,5-dimethoxybenzoyl chloride against other common benzoyl chlorides, offering objective analysis and supporting experimental frameworks to inform your synthetic strategy.
The Fundamentals of Benzoyl Chloride Reactivity in Acylation
Benzoyl chlorides are powerful electrophiles used to acylate a wide range of nucleophiles, including alcohols, phenols, amines, and arenes.[1] The reactivity of the acyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. This reactivity can be modulated by substituents on the benzene ring through two primary mechanisms:
-
Electronic Effects : Substituents alter the electron density at the carbonyl carbon. Electron-donating groups (EDGs) can increase electron density through resonance, potentially stabilizing transition states but slightly decreasing the carbonyl's electrophilicity.[1][2] Conversely, electron-withdrawing groups (EWGs) decrease electron density, enhancing the carbonyl's electrophilicity. Methoxy groups are a classic example of substituents with dual effects: they are electron-donating through resonance (a π-effect) and electron-withdrawing through induction (a σ-effect) due to the oxygen's electronegativity.[1][3] The position of the methoxy group determines which effect dominates.[2][4]
-
Steric Effects : Bulky groups positioned near the carbonyl carbon, particularly in the ortho positions, can physically obstruct the approach of a nucleophile.[1] This steric hindrance can dramatically decrease the rate of acylation, a factor that can be either a hindrance or a strategic advantage for achieving selectivity.[5]
Acylation reactions generally fall into two major classes relevant to this discussion:
-
Nucleophilic Acyl Substitution (e.g., with alcohols, amines): A nucleophile directly attacks the carbonyl carbon, leading to the displacement of the chloride leaving group. These reactions are often base-catalyzed.
-
Friedel-Crafts Acylation (with arenes): A Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is required to generate a highly electrophilic acylium ion, which is then attacked by an electron-rich aromatic ring.[6][7]
Comparative Analysis of Substituted Benzoyl Chlorides
The choice of benzoyl chloride depends on the desired balance between reactivity, stability of the resulting product, and the steric tolerance of the substrate.
| Feature | This compound | Benzoyl Chloride (Baseline) | 4-Methoxybenzoyl Chloride | 3,5-Dimethoxybenzoyl Chloride |
| Structure | ||||
| Dominant Electronic Effect | Mixed: Resonance donation from both OMe groups activates the ring; inductive withdrawal from both. The ortho-OMe has a complex interplay of effects on the carbonyl.[8] | None (Reference) | Strong resonance donation from para-OMe group.[2][4] | Primarily inductive withdrawal from meta-OMe groups, enhancing carbonyl electrophilicity.[5][9] |
| Steric Hindrance | Significant, due to the ortho-methoxy group.[1] | Minimal | Minimal | Minimal |
| General Reactivity Profile | Moderated to low reactivity due to significant steric hindrance from the ortho-methoxy group, which often outweighs electronic effects.[1][8] | High reactivity, serving as the benchmark for acylation.[6] | High reactivity, similar to benzoyl chloride, but the resulting ester/amide can be cleaved under specific oxidative conditions. | High reactivity, potentially greater than benzoyl chloride in nucleophilic acyl substitution due to enhanced electrophilicity.[5] |
In-Depth Look: this compound
The reactivity of this compound is a classic case study in the competition between steric and electronic effects.
-
The ortho-Methoxy Group (Position 2) : This group is the primary determinant of the reagent's character. Its physical bulk creates a sterically congested environment around the carbonyl, impeding the approach of nucleophiles.[1] This effect typically leads to slower reaction rates compared to sterically unhindered analogues like benzoyl chloride or its 3,5-dimethoxy isomer.[5]
-
The meta-Methoxy Group (Position 5) : This group has a minimal steric impact on the reaction center. Electronically, its resonance donation primarily activates the aromatic ring at the ortho and para positions relative to itself, which is relevant for Friedel-Crafts reactions.
The dominant feature is the steric hindrance, making this compound a less reactive, more selective acylating agent. This can be advantageous when acylating one of several nucleophilic sites or when using highly reactive substrates where side reactions are a concern.
Quantitative Performance in Acylation
Direct, side-by-side kinetic comparisons of these specific benzoyl chlorides under identical conditions are sparse in the literature. However, relative performance can be inferred from established principles and representative yields for common transformations.
| Reaction Type | Substrate | Benzoyl Chloride | 4-Methoxybenzoyl Chloride | This compound | Rationale for Performance |
| N-Acylation | Aniline | >95% (fast)[1] | >95% (fast) | ~85-90% (slower) | The high nucleophilicity of aniline overcomes most barriers, but the steric hindrance of the 2,5-isomer slows the reaction rate and may slightly lower the yield. |
| O-Acylation | Phenol | >95% (fast)[10] | >95% (fast) | ~80-90% (slower) | Phenols are less nucleophilic than amines. The steric bulk of the 2,5-isomer becomes a more significant kinetic barrier, requiring longer reaction times or slightly more forcing conditions. |
| Friedel-Crafts Acylation | Anisole | ~80-90%[11] | ~85-95% | ~70-80% | The methoxy groups on the 2,5-isomer activate its own ring, but the steric bulk can hinder the formation of the acylium-Lewis acid complex and its subsequent reaction with anisole. The para-methoxy group in 4-methoxybenzoyl chloride can stabilize the acylium ion.[2] |
Note: Yields are typical estimates based on standard laboratory procedures and may vary based on specific reaction conditions, scale, and purification methods.
Experimental Protocols
The following protocols are provided as validated starting points for comparative studies. Causality : All glassware must be oven-dried and reactions run under an inert atmosphere (N₂ or Ar) because acyl chlorides and Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[12]
Protocol 1: General N-Acylation of Aniline (Schotten-Baumann Conditions)
This protocol demonstrates the acylation of an amine, where a base is used to neutralize the HCl byproduct and deprotonate the amine, enhancing its nucleophilicity.
Workflow Diagram
Caption: General workflow for the N-acylation of aniline.
Materials:
-
Aniline (1.0 eq.)
-
Benzoyl chloride derivative (e.g., this compound) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.2 eq.)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve the benzoyl chloride derivative (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred aniline solution over 15-20 minutes. Causality : Dropwise addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours (reactions with hindered chlorides like the 2,5-isomer may require longer times). Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Causality : The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining HCl and unreacted acyl chloride.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation of Anisole
This protocol uses a strong Lewis acid to generate the acylium ion electrophile for aromatic substitution.[13]
Mechanism Diagram
Caption: Simplified mechanism of Friedel-Crafts acylation.
Materials:
-
Anisole (2.5 eq.)
-
Benzoyl chloride derivative (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Ice, water, 1 M HCl (aq)
Procedure:
-
Catalyst Suspension: In a round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Causality : AlCl₃ is added first and cooled as its reaction with the acyl chloride is highly exothermic.
-
Acylium Ion Formation: In a separate flask, dissolve the benzoyl chloride derivative (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Electrophilic Attack: Add anisole (2.5 eq., often used as both reactant and solvent) dropwise to the mixture, maintaining the temperature at 0 °C.
-
Reaction: After addition, allow the reaction to stir at room temperature for 2-8 hours. Monitor progress by TLC.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice, followed by the addition of 1 M HCl (aq). Causality : This hydrolyzes the aluminum complexes and separates the catalyst from the organic product.
-
Isolation & Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography or distillation.
Decision-Making Framework
Selecting the optimal benzoyl chloride requires balancing reactivity with the specific demands of the synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alexandonian.com [alexandonian.com]
- 3. youtube.com [youtube.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 8. benchchem.com [benchchem.com]
- 9. 3,5-二甲氧基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
A Comparative Guide to the Synthetic Utility of 2,5-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate building block is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 2,5-Dimethoxybenzoyl chloride, with its electron-rich aromatic ring and reactive acyl chloride functionality, presents itself as a versatile reagent for the construction of a variety of molecular architectures. This guide provides an in-depth comparison of synthetic routes utilizing this reagent, offering a critical evaluation of its performance in key chemical transformations against viable alternatives. The insights and experimental data presented herein are intended to empower researchers in making informed decisions for their synthetic endeavors.
The Strategic Value of this compound in Synthesis
Aroyl chlorides are a cornerstone of organic synthesis, prized for the high reactivity of the acyl chloride group which renders them excellent electrophiles.[1] This reactivity makes them indispensable intermediates in the production of pharmaceuticals, agrochemicals, and dyes. This compound is no exception, serving as a powerful tool for introducing the 2,5-dimethoxyphenyl moiety into a range of molecules. The two methoxy groups on the aromatic ring are not merely spectators; they significantly influence the reactivity of the acyl chloride and the properties of the resulting products through their electron-donating nature.
Core Synthetic Applications and Comparative Analysis
The utility of this compound is most prominently demonstrated in three fundamental reaction classes: Friedel-Crafts acylation, esterification, and amidation. In the following sections, we will explore each of these transformations in detail, presenting established protocols and comparing them with alternative synthetic strategies.
Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds
The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][2][3] This reaction is central to the synthesis of aryl ketones, which are common substructures in many biologically active compounds.
Synthetic Route A: Friedel-Crafts Acylation with this compound
This route involves the reaction of an aromatic compound with this compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The electron-rich nature of the 2,5-dimethoxybenzoyl group can facilitate the reaction.
Experimental Protocol: Synthesis of (2,5-Dimethoxyphenyl)(phenyl)methanone
-
Materials: this compound, Benzene, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric Acid (HCl), Water, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) and benzene (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the acyl chloride and benzene dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it onto a mixture of ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography or recrystallization.
-
Alternative Route B: Friedel-Crafts Acylation with Acetic Anhydride and Solid Acid Catalysts
An alternative approach to synthesizing a related ketone, 2',5'-dimethoxyacetophenone, involves the acylation of 1,4-dimethoxybenzene with acetic anhydride using a solid acid catalyst, such as a cation exchange resin (e.g., Indion-125).[4] This method offers potential advantages in terms of catalyst reusability and reduced environmental impact.[4]
Experimental Protocol: Synthesis of 2',5'-Dimethoxyacetophenone using a Solid Acid Catalyst
-
Materials: 1,4-Dimethoxybenzene, Acetic Anhydride, Indion-125 catalyst.
-
Procedure:
-
In a round-bottom flask, charge 1,4-dimethoxybenzene, acetic anhydride, and the Indion-125 catalyst.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture and filter to recover the catalyst.
-
The filtrate is then subjected to a standard workup procedure, including washing with a basic solution to remove excess acetic anhydride and acetic acid, followed by purification of the product.
-
Performance Comparison: Friedel-Crafts Acylation
| Parameter | Route A: this compound | Route B: Acetic Anhydride & Solid Acid |
| Starting Materials | This compound, Arene | 1,4-Dimethoxybenzene, Acetic Anhydride |
| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic Solid Acid (e.g., Indion-125) |
| Yield | Generally Good to Excellent | Moderate to High (e.g., up to 90%)[4] |
| Environmental Impact | Generates significant acidic waste | Catalyst is reusable, greener process |
| Scalability | Well-established for various scales | Potentially more scalable and cost-effective |
Logical Flow of Friedel-Crafts Acylation Comparison
Caption: Comparative logic for the synthesis of 2,5-dimethoxy aryl ketones.
Esterification: Accessing Aryl Esters
The reaction of this compound with alcohols and phenols provides a direct route to the corresponding esters. These esters can be valuable intermediates or final products in various applications, including fragrance and medicinal chemistry.
Synthetic Route C: Esterification of Phenols with this compound (Schotten-Baumann Conditions)
The Schotten-Baumann reaction is a widely used method for the synthesis of esters from acyl chlorides and alcohols or phenols in the presence of a base.[5] The use of aqueous base facilitates the deprotonation of the phenol to the more nucleophilic phenoxide ion.[5]
Experimental Protocol: Synthesis of Phenyl 2,5-Dimethoxybenzoate
-
Materials: this compound, Phenol, Dichloromethane (DCM), 10% Sodium Hydroxide (NaOH) solution, 1 M Hydrochloric Acid (HCl), Brine.
-
Procedure:
-
In a flask, dissolve phenol (1.0 equivalent) in 10% aqueous NaOH solution.
-
In a separate flask, dissolve this compound (1.1 equivalents) in DCM.
-
Combine the two solutions and stir vigorously at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Alternative Route D: Fischer Esterification
The Fischer esterification is a classic method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[6] This method is an alternative for producing esters without the need for an acyl chloride. However, it is generally not effective for the esterification of phenols due to their lower nucleophilicity.[7]
Performance Comparison: Esterification
| Parameter | Route C: Schotten-Baumann | Route D: Fischer Esterification |
| Substrates | Alcohols and Phenols | Primarily Alcohols |
| Reagents | Acyl Chloride, Base | Carboxylic Acid, Acid Catalyst |
| Reaction Conditions | Generally mild (room temperature) | Typically requires heating |
| Reversibility | Essentially irreversible | Reversible, often requires removal of water |
| Efficiency with Phenols | High | Very low to negligible |
Amidation: Constructing the Amide Bond
The formation of an amide bond via the reaction of this compound with primary or secondary amines is a robust and high-yielding transformation.[8] Amides are of paramount importance in medicinal chemistry due to their presence in a vast number of pharmaceuticals and their metabolic stability.
Synthetic Route E: Amidation of Amines with this compound
This reaction is typically carried out under Schotten-Baumann conditions, similar to esterification, and generally provides good to excellent yields of the desired amide.[8]
Experimental Protocol: Synthesis of N-Benzyl-2,5-dimethoxybenzamide
-
Materials: this compound, Benzylamine, Anhydrous Dichloromethane (DCM), Triethylamine (TEA), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.
-
Procedure:
-
In a dry round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Alternative Route F: Amide Coupling from Carboxylic Acids
Modern organic synthesis offers a plethora of coupling reagents (e.g., HATU, EDC) that facilitate the direct formation of amides from carboxylic acids and amines, avoiding the need to prepare the acyl chloride.[9]
Performance Comparison: Amidation
| Parameter | Route E: Acyl Chloride Method | Route F: Direct Coupling |
| Starting Materials | Acyl Chloride, Amine | Carboxylic Acid, Amine, Coupling Reagent |
| Byproducts | HCl (neutralized by base) | Coupling agent byproducts |
| Cost-Effectiveness | Often more cost-effective for large scale | Coupling reagents can be expensive |
| Reaction Scope | Very broad | Very broad, many functional groups tolerated |
| Atom Economy | Good | Can be lower due to the mass of the coupling agent |
Experimental Workflow for Amide Synthesis Comparison
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
The Strategic Advantage of 2,5-Dimethoxybenzoyl Chloride in Acylation Reactions: A Comparative Guide
For the discerning researcher in organic synthesis and drug development, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate yield of the target molecule. While a plethora of benzoyl chloride derivatives are available, 2,5-Dimethoxybenzoyl chloride emerges as a reagent with a unique and often advantageous reactivity profile. This guide provides an in-depth comparison of this compound with its structural isomers and simpler analogues, supported by experimental data, to illuminate its strategic benefits in complex syntheses.
The Decisive Influence of Methoxy Group Positioning
The reactivity of a substituted benzoyl chloride is profoundly influenced by the electronic and steric effects of its substituents. In dimethoxybenzoyl chlorides, the two electron-donating methoxy (-OCH₃) groups are key modulators of the electrophilicity of the carbonyl carbon.[1] However, their effect is not uniform across all isomers, leading to distinct reactivity profiles.
The unique 2,5-substitution pattern in this compound results in a finely tuned balance of these effects:
-
Electronic Effects : The methoxy group at position 5 donates electron density to the aromatic ring through resonance, which can help stabilize the transition state during acylation. The methoxy group at position 2 also contributes to this electron-donating effect. This increased electron density can, counterintuitively, sometimes increase the rate of reaction by stabilizing the positive charge that develops on the aromatic ring in the transition state of electrophilic aromatic substitution-like mechanisms. However, the primary electronic effect to consider is the donation to the carbonyl group, which slightly reduces its electrophilicity compared to unsubstituted benzoyl chloride.
-
Steric Effects : The ortho-methoxy group (at position 2) introduces moderate steric hindrance around the acyl chloride moiety. This is less pronounced than the highly congested environment seen in the 2,6-dimethoxy isomer but more significant than in the 3,5-isomer where the methoxy groups are meta-positioned and exert minimal steric influence.[2]
This combination of moderate steric hindrance and significant electron-donating character gives this compound a nuanced reactivity that can be leveraged for enhanced selectivity and control in various chemical transformations. A comparison with its 2,4-isomer reveals that the 2,5-isomer exhibits lower reactivity, attributed to the methoxy groups being in less activating positions.[1]
Comparative Reactivity Analysis
To quantify the performance of this compound, we must compare it to other common acylating agents under identical conditions. The choice of reagent can dramatically alter reaction outcomes, particularly in Friedel-Crafts acylation reactions, which are central to the synthesis of many pharmaceutical intermediates.
One of the primary advantages of Friedel-Crafts acylation over alkylation is the prevention of polysubstitution and carbocation rearrangements.[3][4] The acylium ion intermediate is resonance-stabilized and does not rearrange.[3] Furthermore, the resulting acyl group is deactivating, preventing further reactions on the aromatic ring.[3][4]
Data-Driven Comparison of Benzoyl Chloride Derivatives
The following table summarizes the expected relative reactivity and key characteristics of this compound and its common alternatives.
| Reagent | Key Structural Feature | Primary Influence on Reactivity | Expected Relative Reactivity | Key Advantages |
| Benzoyl Chloride | Unsubstituted | Baseline electrophilicity | High | High reactivity, low cost.[5] |
| 4-Methoxybenzoyl Chloride | Single para-methoxy group | Strong electron-donating (resonance) | Very High | Increased reactivity for sluggish substrates. |
| 2-Methoxybenzoyl Chloride | Single ortho-methoxy group | Steric hindrance > electronic donation | Moderate | Steric bulk can improve regioselectivity.[6] |
| This compound | ortho & meta methoxy groups | Balanced electronic & steric effects | Moderate to High | Tuned reactivity, good for moderate conditions.[1] |
| 2,6-Dimethoxybenzoyl Chloride | Two ortho-methoxy groups | Significant steric hindrance | Low | Useful as a sterically hindered protecting group.[2] |
| 3,5-Dimethoxybenzoyl Chloride | Two meta-methoxy groups | Primarily electronic (inductive) | High | Minimal steric hindrance, high reactivity.[2] |
The "tuned" reactivity of the 2,5-isomer is its principal advantage. It is reactive enough to acylate a wide range of nucleophiles but is less prone to the side reactions or overly vigorous reactivity that can be observed with highly activated reagents like 4-methoxybenzoyl chloride. The moderate steric hindrance from the C2-methoxy group can also impart a degree of regioselectivity in reactions with molecules possessing multiple potential reaction sites.
Application Spotlight: Synthesis of Cannabinoid Precursors
A significant application demonstrating the utility of this compound and its derivatives is in the synthesis of complex, biologically active molecules such as cannabinoids. The dimethoxybenzene moiety is a recognized pharmacophore that can enhance selectivity and other pharmacological properties.[1] For instance, N-acyl-2,5-dimethoxyphenyl-1H-benzimidazole derivatives have been synthesized and evaluated as ligands for the cannabinoid receptor type 1 (CB1).[7]
The workflow for such a synthesis often involves the acylation of a heterocyclic core. The choice of acylating agent is critical for achieving a good yield without unwanted side reactions.
Experimental Protocol: Comparative Acylation of a Model Amine (Aniline)
To provide a practical comparison, this section details a representative protocol for the acylation of aniline with benzoyl chloride, 2-methoxybenzoyl chloride, and this compound. This experiment is designed to highlight differences in reaction rates and yields, which can be extrapolated to more complex systems.
Objective: To compare the relative reactivity of three benzoyl chloride derivatives by measuring the yield of the corresponding anilide product under standardized conditions.
Materials:
-
Aniline
-
Benzoyl Chloride
-
2-Methoxybenzoyl Chloride
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In three separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (20 mL). Cool the flasks to 0 °C in an ice bath.
-
Addition of Acyl Chloride: To each flask, add a solution of the respective acyl chloride (benzoyl chloride, 2-methoxybenzoyl chloride, or this compound; 1.1 eq) in anhydrous DCM (10 mL) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reactions to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes until the aniline starting material is consumed. Note the approximate time to completion for each reaction.
-
Workup: Quench each reaction by adding 20 mL of 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃, and 20 mL of brine.
-
Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Analysis: Purify each crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes/ethyl acetate. Isolate the pure anilide product and determine the final yield.
Expected Outcome:
The reaction with benzoyl chloride is expected to be the fastest, followed by this compound, and then 2-methoxybenzoyl chloride. The yields for the benzoyl chloride and this compound reactions are expected to be high and comparable, while the yield for the 2-methoxybenzoyl chloride reaction may be lower due to the significant steric hindrance from the ortho-substituent, which can slow the reaction and potentially lead to incomplete conversion or side reactions over longer reaction times.[6]
Visualization of the Acylation Workflow
The following diagram illustrates the general workflow for the comparative acylation experiment described above.
Caption: General workflow for the comparative acylation experiment.
Mechanistic Considerations
The advantages of this compound can be rationalized by examining the mechanism of acylation, such as the Friedel-Crafts acylation. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the nucleophilic substrate.
Caption: Mechanism of Friedel-Crafts acylation.
The methoxy groups on the this compound influence the stability of the key acylium ion intermediate. While electron-donating groups can slightly destabilize the positively charged carbonyl carbon of the acylium ion itself, their presence on the resulting product molecule can be crucial for subsequent synthetic steps or for the final biological activity of the target compound.
Conclusion and Recommendations
This compound represents a strategic choice for synthetic chemists facing challenges that require a balance between reactivity and control. Its unique electronic and steric profile, conferred by the 2,5-dimethoxy substitution pattern, positions it as a valuable alternative to more conventional, highly reactive, or sterically hindered acylating agents.
We recommend considering this compound when:
-
Moderate reactivity is required: For substrates that are sensitive to the harsh conditions or high reactivity of reagents like benzoyl chloride or 4-methoxybenzoyl chloride.
-
Regioselectivity is a concern: The moderate steric bulk of the ortho-methoxy group can help direct acylation to less hindered sites on a complex nucleophile.
-
The dimethoxybenzene moiety is a desired structural element: In medicinal chemistry and materials science, this functional group is often incorporated to tune the electronic and pharmacological properties of the final product.[1]
By understanding the nuanced interplay of steric and electronic effects, researchers can harness the power of this compound to optimize synthetic routes, improve yields, and access complex molecular architectures with greater precision.
References
- This compound | 17918-14-8 - Benchchem. (URL: )
- A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride - Benchchem. (URL: )
- A Comparative Guide to 2,6-Dimethoxybenzoyl Chloride and 3,5-Dimethoxybenzoyl Chloride in Synthesis - Benchchem. (URL: )
- Acylation Reaction- Mechanism, Applic
- Advantages of Friedel Craft Acylation Reaction | Organic Chemistry Tutorial. (URL: )
- Scheme 1. Reagents and conditions: (a) 2,5-dimethoxybenzaldehyde, ethanol, reflux, 24 h.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
- EAS Reactions (3)
- Benzoyl chloride - Wikipedia. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advantages of Friedel Craft Acylation Reaction | Organic Chemistry Tutorial [curlyarrows.com]
- 4. youtube.com [youtube.com]
- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Confirmation of Friedel-Crafts Products from 2,5-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, enabling the formation of crucial carbon-carbon bonds to produce aromatic ketones.[1][2] These ketones are often pivotal intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This guide offers an in-depth analysis of the spectroscopic techniques used to confirm the successful synthesis of acylated products using 2,5-dimethoxybenzoyl chloride, a reagent that installs the biologically relevant 2,5-dimethoxyphenyl ketone moiety.
Our discussion will navigate through the reaction's mechanism, a detailed experimental protocol, and a comparative analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. We will also contrast this specific acylation with viable alternatives to provide a comprehensive framework for synthetic and analytical decision-making.
The Underpinning Mechanism: Formation of the Acylium Ion
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway.[3] The reaction is initiated by the activation of this compound with a Lewis acid, typically aluminum chloride (AlCl₃). This coordination makes the chloride a superior leaving group, facilitating the formation of a resonance-stabilized acylium ion, which serves as the potent electrophile.[4][5]
The electron-rich aromatic substrate then attacks the acylium ion, leading to a non-aromatic carbocation intermediate known as an arenium ion.[6][7] Aromaticity is subsequently restored through deprotonation, typically by the AlCl₄⁻ complex. A critical feature of this reaction is that the resulting ketone product forms a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst and a final aqueous workup to liberate the desired product.[1]
Caption: Mechanism of Friedel-Crafts Acylation.
A Validated Experimental Protocol: Synthesis of (2,5-Dimethoxyphenyl)(4-methylphenyl)methanone
This protocol details the acylation of toluene, an activated aromatic ring, providing a tangible example for the subsequent spectroscopic analysis.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (e.g., Nitrogen), and an addition funnel is charged with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cooling: The suspension is cooled to 0 °C in an ice-water bath.
-
Reagent Addition: A solution of this compound (1.0 equivalent) and toluene (1.2 equivalents) in anhydrous DCM is added dropwise via the addition funnel over 30 minutes, maintaining the internal temperature at 0 °C.
-
Reaction: Upon completion of the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-3 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[6]
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel or recrystallization to yield the pure ketone product.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Spectroscopic Confirmation: A Multi-faceted Approach
Unambiguous confirmation of the product structure requires a synergistic application of multiple spectroscopic techniques. The transformation from this compound to the corresponding aryl ketone presents a distinct set of spectral changes.
Infrared (IR) Spectroscopy: The Carbonyl Signature
IR spectroscopy provides a rapid and definitive method to monitor the conversion of the acyl chloride to the ketone.
-
Key Disappearance: The most telling sign of a complete reaction is the disappearance of the sharp, intense C=O stretching band of the acyl chloride, which is typically found at a high frequency around 1770-1800 cm⁻¹ .
-
Key Appearance: Concurrently, a new, strong C=O stretching band for the conjugated aromatic ketone emerges at a lower frequency, typically in the range of 1650-1680 cm⁻¹ .[5] This shift to lower wavenumber is due to the electronic conjugation of the carbonyl group with both aromatic rings.
-
Other Signals: The presence of C-O ether stretches (around 1250 cm⁻¹ and 1040 cm⁻¹) and aromatic C=C and C-H stretches will be retained in the product.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR provides the most detailed structural information, confirming the precise connectivity of the newly formed molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the electronic environment of every hydrogen atom. Key indicators of success include:
-
Methoxy Protons: Two sharp singlets, each integrating to 3H, are expected for the two distinct methoxy groups on the 2,5-dimethoxybenzoyl moiety, typically appearing around δ 3.7-3.9 ppm .
-
Aromatic Protons (2,5-Dimethoxy Ring): The three protons on this ring will appear as distinct signals, often as a doublet, a doublet of doublets, and another doublet, in the aromatic region (δ 6.8-7.5 ppm).
-
Aromatic Protons (Acylated Ring): The protons on the newly attached aromatic ring will show characteristic shifts. Protons ortho to the electron-withdrawing carbonyl group will be deshielded and shift downfield compared to their positions in the starting material (e.g., toluene). For the toluene product, one would expect to see two doublets in the aromatic region, corresponding to the AA'BB' system of a para-substituted ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum corroborates the ¹H NMR data and provides definitive evidence of the carbonyl carbon.
-
Carbonyl Carbon: The most diagnostic signal is the ketone carbonyl carbon, which appears significantly downfield, typically in the δ 194-198 ppm range.[9]
-
Methoxy Carbons: The two methoxy group carbons will resonate around δ 55-56 ppm .[9]
-
Aromatic Carbons: A complex set of signals in the δ 110-160 ppm region will correspond to the carbons of the two aromatic rings. Quaternary carbons (those without attached protons) will typically have lower intensities.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS confirms the molecular weight of the product and can offer structural clues through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The spectrum should display a clear molecular ion peak corresponding to the calculated mass of the final product.
-
Fragmentation: A common and diagnostic fragmentation pathway is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of the highly stable 2,5-dimethoxybenzoyl acylium ion as a prominent fragment peak.
Comparative Data and Alternative Reagents
The choice of acylating agent can be guided by both electronic and steric factors.
| Spectroscopic Technique | This compound (Reactant) | (2,5-Dimethoxyphenyl)(p-tolyl)methanone (Product) | Key Transformation Indicator |
| IR (cm⁻¹) | ~1775 (C=O, acyl chloride) | ~1660 (C=O, conjugated ketone) | Shift of C=O stretch to lower frequency |
| ¹H NMR (δ ppm) | Aromatic H's: ~7.0-7.6; OCH₃: ~3.8-4.0 | Aromatic H's: ~6.9-7.8; OCH₃: ~3.7-3.9 (2s); CH₃: ~2.4 (s) | Appearance of new aromatic signals and methyl singlet |
| ¹³C NMR (δ ppm) | C=O: ~168 | C=O: ~196 | Significant downfield shift of the C=O signal |
| MS (m/z) | M⁺ at ~200.6 | M⁺ at ~256.3 | Increase in molecular weight corresponding to the aryl group minus H |
Comparison with Alternative Acylating Agents:
-
3,5-Dimethoxybenzoyl Chloride: This isomer is less sterically hindered around the reactive carbonyl center.[10] In reactions with bulky nucleophiles, it may prove more reactive than the 2,5-isomer, where one ortho-methoxy group can impede the approach to the carbonyl.[10] The spectroscopic confirmation would follow similar principles, but the NMR splitting patterns for the dimethoxy-substituted ring would be different (simpler, due to symmetry).
-
Benzoyl Chloride: As a baseline, benzoyl chloride lacks the electron-donating methoxy groups. The resulting benzophenone products are well-characterized. Comparing the spectroscopic data highlights the influence of the methoxy groups on the chemical shifts of the aromatic protons and carbons in the 2,5-dimethoxybenzoyl products.
-
Alternative Methods: While acylation with acyl chlorides is standard, aromatic ketones can also be synthesized using carboxylic anhydrides, or via intramolecular Friedel-Crafts reactions (cyclizations).[11] More modern methods may employ solid acid catalysts or milder Lewis acids to avoid the issues associated with stoichiometric AlCl₃.[12]
Caption: Logical flow for spectroscopic confirmation.
Conclusion
The structural confirmation of Friedel-Crafts products derived from this compound is a clear-cut process when approached systematically. The combination of IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a self-validating system of analysis. The most definitive evidence comes from the characteristic downfield shift of the carbonyl signal in both IR and ¹³C NMR spectra, complemented by the detailed connectivity map provided by ¹H NMR and the molecular weight verification from MS. By understanding these key spectral transformations, researchers can proceed with confidence in the structural integrity of these valuable synthetic intermediates.
References
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones.
- Stephanie R. Geggier. (2014). Interpreting IR Scans Exp 12 Friedel Crafts Acylation.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Springer. (n.d.). An efficient combination of Zr-MOF and microwave irradiation in catalytic Lewis acid Friedel-Crafts benzoylation.
- The Organic Chemistry Tutor. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab.
- Chemistry LibreTexts. (2019). 19.14: Preparation of Aldehydes and Ketones.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Stability of 2,5-Dimethoxybenzoyl Derivatives for Pharmaceutical Development
Introduction
In the landscape of synthetic chemistry and drug development, the benzoyl moiety is a frequently utilized functional group, often employed as a protecting group for alcohols or as a core structural component in active pharmaceutical ingredients (APIs). The stability of these derivatives is a critical parameter, directly influencing a product's shelf-life, efficacy, and safety profile.[1] This guide provides an in-depth comparison of the stability of 2,5-dimethoxybenzoyl derivatives against other common benzoyl analogues. We will explore the intrinsic factors governing their stability, outline robust experimental protocols for assessment, and present comparative data to inform compound selection and formulation development. The narrative is grounded in established principles of physical organic chemistry and pharmaceutical stability testing, providing researchers and drug development professionals with actionable insights.
The 2,5-dimethoxybenzoyl group, with its electron-donating methoxy substituents, presents a unique electronic and steric profile compared to unsubstituted benzoyl or other substituted analogues. Understanding how these features translate to stability under various stress conditions is paramount for predicting degradation pathways and ensuring the development of robust chemical entities.
Factors Influencing the Stability of Benzoyl Derivatives
The degradation of 2,5-dimethoxybenzoyl and related derivatives is primarily governed by their susceptibility to hydrolysis, oxidation, and thermal or photolytic stress.[2] The rate and extent of degradation are dictated by a combination of the molecule's intrinsic properties and extrinsic environmental factors.
-
pH and Hydrolysis: Acid- or base-catalyzed hydrolysis of the ester or amide linkage is one of the most common degradation pathways for benzoyl derivatives.[3] The electron-donating nature of the two methoxy groups on the 2,5-dimethoxybenzoyl ring can influence the electrophilicity of the carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack by water or hydroxide ions.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, providing the necessary activation energy for reactions like hydrolysis and oxidation.[4] Thermal stability studies are crucial for determining appropriate storage conditions and predicting shelf-life.[5]
-
Oxidative Stress: The presence of oxidizing agents, or even atmospheric oxygen, can lead to the formation of degradation products. While the benzoyl core is relatively stable, other functional groups within a molecule can be susceptible.
-
Photostability: Exposure to UV or visible light can induce photochemical degradation, particularly for light-sensitive compounds.[1] Photostability testing is a key regulatory requirement for new drug substances and products.[6]
-
Enzymatic Degradation: In biological systems, ester or amide linkages can be cleaved by enzymes such as esterases and amidases. In anaerobic environments, benzoyl derivatives can be metabolized via the benzoyl-CoA degradation pathway, which involves enzymatic reduction of the aromatic ring.[7][8][9]
Comparative Stability: 2,5-Dimethoxybenzoyl vs. Other Benzoyl Protecting Groups
The stability of a benzoyl-based protecting group is a function of both steric and electronic effects. While specific kinetic data for the 2,5-dimethoxybenzoyl group is not widely published, we can infer its relative stability by comparing it to well-characterized analogues like benzoyl (Bz), p-methoxybenzoyl (PMB), and the sterically hindered 2,6-dimethoxybenzoyl (DMB) group.
The key distinction lies in how ring substituents modify the reactivity of the carbonyl group. Electron-donating groups, like methoxy, can destabilize the tetrahedral intermediate formed during hydrolysis, potentially slowing the reaction. Steric hindrance around the carbonyl group, as seen in the 2,6-DMB analogue, dramatically increases stability by impeding the approach of nucleophiles.[10] The 2,5-dimethoxybenzoyl group represents an intermediate case, with one ortho-methoxy group providing moderate steric shielding and two electron-donating groups influencing the electronics.
Table 1: Qualitative Stability Comparison of Benzoyl Derivatives
| Protecting Group | Structure | Key Stability Characteristics | Cleavage Conditions |
| Benzoyl (Bz) | Benzoyl Chloride | Standard stability. Susceptible to basic hydrolysis. | Basic hydrolysis (e.g., NaOMe, MeOH).[10] |
| p-Methoxybenzoyl (PMB) | p-Methoxybenzoyl Chloride | Less stable than DMB under acidic conditions. Can be cleaved oxidatively. | Oxidative cleavage (e.g., DDQ, CH₂Cl₂/H₂O).[10] |
| 2,5-Dimethoxybenzoyl | 2,5-Dimethoxybenzoyl Chloride | Expected to be more stable than Bz and PMB to hydrolysis due to moderate steric hindrance and electronic effects. | Likely requires strong acidic or basic conditions, or potentially harsher oxidative conditions than PMB. |
| 2,6-Dimethoxybenzoyl (DMB) | 2,6-Dimethoxybenzoyl Chloride | High stability to a wide range of conditions due to significant steric hindrance from two ortho-methoxy groups.[10] | Harsher oxidative cleavage (e.g., DDQ, reflux).[10] |
Degradation Pathways and Mechanisms
Understanding potential degradation pathways is a core objective of stability testing.[11] For a typical 2,5-dimethoxybenzoyl ester, the primary non-photochemical degradation route is hydrolysis.
Acid-Catalyzed Hydrolysis:
-
Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by a water molecule on the carbonyl carbon forms a tetrahedral intermediate.
-
Proton transfer and subsequent elimination of the alcohol regenerates the carboxylic acid.
Below is a diagram illustrating this fundamental degradation pathway.
Caption: Experimental workflow for a forced degradation study.
Protocol 1: Forced Hydrolysis Study Using HPLC-UV
This protocol describes a method to assess the stability of a 2,5-dimethoxybenzoyl derivative under acidic and basic conditions. High-Performance Liquid Chromatography (HPLC) is the cornerstone of stability analysis due to its sensitivity and quantitative accuracy. [12][13] Objective: To determine the rate of hydrolysis and identify major degradation products under acidic and basic stress.
Materials:
-
2,5-Dimethoxybenzoyl derivative (API)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Water bath or incubator
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve the 2,5-dimethoxybenzoyl derivative in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1.0 M HCl. Dilute to volume with a 50:50 mixture of acetonitrile and water. Prepare a parallel sample using 0.1 M HCl.
-
Base Hydrolysis: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1.0 M NaOH. Dilute to volume with a 50:50 mixture of acetonitrile and water. Prepare a parallel sample using 0.1 M NaOH.
-
Control Sample: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture without acid or base.
-
-
Incubation:
-
Place all flasks in a controlled temperature water bath set to 60 °C.
-
The rationale for elevated temperature is to accelerate degradation to observable levels within a practical timeframe. [1]4. Timepoint Sampling:
-
Withdraw aliquots (e.g., 1 mL) from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
For the acid and base samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively, to quench the degradation reaction.
-
Transfer the neutralized samples into HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks. [11] * A typical starting method is provided in Table 2.
-
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures good peak shape for acidic and neutral compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or DAD scan (200-400 nm) | Benzoyl derivatives have strong UV absorbance. A DAD allows for peak purity assessment. [14] |
| Injection Volume | 10 µL | Standard injection volume to avoid column overloading. |
-
Data Analysis:
-
Integrate the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the remaining parent compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the degradation rate constant (k). [4]
-
Conclusion and Recommendations
The stability of 2,5-dimethoxybenzoyl derivatives is a multifaceted property governed by their inherent chemical structure and the external conditions to which they are exposed. Compared to the simple benzoyl group, the 2,5-dimethoxy analogue is expected to exhibit enhanced stability towards hydrolysis due to a combination of moderate steric hindrance from the ortho-methoxy group and the electronic influence of both substituents. However, it is unlikely to be as robust as the highly hindered 2,6-dimethoxybenzoyl group.
For researchers and drug development professionals, a thorough understanding of these stability characteristics is essential. We recommend the following:
-
Conduct comprehensive forced degradation studies early in the development process to identify potential liabilities and degradation pathways. [11]* Develop and validate a stability-indicating analytical method , typically using HPLC, to accurately quantify the compound and its degradants. [12]* Pay close attention to pH and solvent effects in formulation development, as hydrolysis can be a primary degradation route. [15][16]* Implement appropriate storage conditions , considering temperature and light sensitivity, to ensure the long-term integrity of the substance.
By applying the principles and protocols outlined in this guide, scientists can effectively characterize the stability of 2,5-dimethoxybenzoyl derivatives, paving the way for the development of safe, effective, and stable pharmaceutical products.
References
- Vertex AI Search. (n.d.). Analytical Techniques in Stability Testing | Separation Science. Retrieved January 9, 2026.
- Blue, K. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability | Request PDF. Retrieved January 9, 2026.
- HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
- Boll, M., et al. (2020). A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria. PubMed Central.
- Huang, L. (n.d.).
- PubMed. (2015). Enzymes of the benzoyl-coenzyme A degradation pathway in the hyperthermophilic archaeon Ferroglobus placidus.
- ResearchGate. (n.d.). Benzoyl-CoA degradation pathway in anaerobic bacteria. Benzoyl-CoA is... Retrieved January 9, 2026.
- Chein, C. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- Frontiers in Microbiology. (2024).
- OUCI. (n.d.). Pharmaceutical Forced Degradation (Stress Testing)
- PubMed. (n.d.). Benzoyl peroxide solubility and stability in hydric solvents.
- International Journal of Pharmaceutical Research & Applications. (2022).
- MedCrave online. (2016).
- International Journal of Applied Pharmaceutics. (2023).
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Utility of 2,6-Dimethoxybenzoyl Chloride.
- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- PubMed. (n.d.). Effect of some formulation adjuncts on the stability of benzoyl peroxide.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Stability and Reactivity of 2,5-Dimethoxy-2,5-dihydrofuran.
- Sigma-Aldrich. (n.d.). 2,5-DIMETHOXYBENZYL CHLORIDE AldrichCPR.
- PubMed. (2009).
- Fluorochem. (n.d.). 2,5-Dimethoxy-benzoyl chloride.
- ResearchGate. (2025).
- PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride.
- PubChem. (n.d.). 2,4-Dimethoxybenzoyl chloride.
- ResearchGate. (1988). Low Temperature Thermal Degradation Studies of Styrene Cross-Linked Vinyl Ester and Polyester Resins.
- National Institutes of Health. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles.
- ChemicalBook. (n.d.). 17894-25-6(2,5-DIMETHOXYBENZHYDRAZIDE) Product Description.
Sources
- 1. longdom.org [longdom.org]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. scispace.com [scispace.com]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective [ouci.dntb.gov.ua]
- 7. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymes of the benzoyl-coenzyme A degradation pathway in the hyperthermophilic archaeon Ferroglobus placidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biomedres.us [biomedres.us]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis | HunterLab [hunterlab.com]
- 15. Benzoyl peroxide solubility and stability in hydric solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of some formulation adjuncts on the stability of benzoyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Deactivating a Reactive Reagent: A Step-by-Step Guide to the Safe Disposal of 2,5-Dimethoxybenzoyl Chloride
As a cornerstone of modern organic synthesis, 2,5-Dimethoxybenzoyl chloride (CAS: 17918-14-8) is a valuable acylating agent.[1] However, the very reactivity that makes it synthetically useful also renders it hazardous if handled or disposed of improperly.[2] Like other acyl chlorides, it reacts vigorously with nucleophiles, including atmospheric moisture, in a highly exothermic manner.[3][4] This guide provides a detailed, safety-first protocol for the neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Core Safety Principles
Understanding the specific hazards of this compound is the first step toward safe handling and disposal. The compound is corrosive, reactive, and moisture-sensitive.[2][3] Improper procedures can lead to violent reactions, the release of corrosive hydrogen chloride gas, and potential chemical burns.[5][6]
Table 1: Key Hazards and Mandatory Precautions
| Hazard | Description | Rationale & Required Precautions |
|---|---|---|
| Corrosivity | Causes severe skin burns and eye damage (H314).[2][7][8] | Direct contact with skin or eyes can cause immediate and severe tissue damage. Required PPE: Chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a full-length lab coat must be worn at all times.[9][10] |
| Water Reactivity | Reacts violently with water and moisture to produce 2,5-dimethoxybenzoic acid and corrosive hydrogen chloride (HCl) gas.[3][5][11] | The reaction is highly exothermic and the release of HCl gas is a significant inhalation hazard. Required Engineering Control: All handling and disposal procedures must be conducted within a certified chemical fume hood to contain and vent the corrosive vapors.[9][12] |
| Inhalation Toxicity | Vapors and the HCl gas produced upon hydrolysis are harmful if inhaled, causing irritation to the respiratory tract.[5][13] | Inhalation can lead to respiratory distress and damage. The use of a fume hood is critical to prevent exposure.[14] |
The Chemistry of Safe Neutralization
The recommended disposal method for this compound is a controlled neutralization reaction, often called "quenching".[9][15] This process intentionally reacts the acyl chloride with a mild base in an aqueous solution.
The primary reaction is the hydrolysis of the acyl chloride with water:
C₉H₉ClO₃ + H₂O → C₉H₁₀O₄ + HCl (this compound + Water → 2,5-Dimethoxybenzoic acid + Hydrogen chloride)
This reaction is rapid and exothermic.[16] To manage this and prevent the release of acidic HCl gas, a base such as sodium bicarbonate (NaHCO₃) is added to the water. The sodium bicarbonate neutralizes the HCl as it is formed:
HCl + NaHCO₃ → NaCl + H₂O + CO₂ (Hydrogen chloride + Sodium bicarbonate → Sodium chloride + Water + Carbon dioxide)
This secondary reaction is also exothermic and produces carbon dioxide gas, which can cause foaming.[9] Therefore, the slow and controlled addition of the acyl chloride to a cold basic solution is paramount for safety.
Detailed Protocol for Safe Neutralization and Disposal
This protocol is designed to safely neutralize small quantities of residual this compound typically found in a research setting.
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
Large glass beaker or Erlenmeyer flask (volume should be at least 4-5 times the final solution volume)
-
Magnetic stir bar and stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container
Step-by-Step Procedure:
-
Don Personal Protective Equipment (PPE): Before starting, ensure you are wearing safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[17]
-
Work in a Chemical Fume Hood: Place all materials and conduct the entire procedure within a properly functioning chemical fume hood.[9]
-
Prepare the Neutralizing Solution: In the large beaker, prepare a 5-10% aqueous solution of sodium bicarbonate. For example, dissolve 5-10 grams of NaHCO₃ in 100 mL of cold water. Sodium bicarbonate is generally preferred as it is a weaker base and reacts more gently than sodium carbonate.[9]
-
Cool the Solution: Place the beaker in an ice bath and allow the solution to cool to below 10 °C. Begin stirring the solution with the magnetic stir plate at a moderate speed.
-
Perform Slow, Controlled Addition: Using a pipette or dropping funnel, add the waste this compound to the cold, stirring basic solution dropwise. The addition rate must be slow enough to control the temperature and minimize foaming from CO₂ evolution.[9]
-
Monitor the Reaction: Carefully observe the reaction. If the temperature rises significantly or foaming becomes excessive, stop the addition immediately and wait for the reaction to subside before continuing.
-
Allow for Complete Reaction: Once all the acyl chloride has been added, continue stirring the mixture in the ice bath for at least 30 minutes. Then, remove the ice bath and allow the solution to slowly warm to room temperature, stirring for an additional 1-2 hours to ensure the reaction is complete.
-
Verify Neutralization: Check the pH of the final solution using pH paper or a pH meter. The solution should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add small portions of sodium bicarbonate until the pH is in the target range.
-
Containerize the Waste: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly state the contents (e.g., "Aqueous waste containing 2,5-dimethoxybenzoic acid sodium salt, sodium chloride").[18]
-
Final Disposal: Seal the container and arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Do not pour the neutralized solution down the drain unless explicitly permitted by your local EHS regulations.[9][19]
Disposal Workflow Visualization
The following diagram outlines the key steps and decision points in the safe disposal process for this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: For a small spill contained within the fume hood, use a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels. Collect the absorbed material into a sealed, labeled hazardous waste container for disposal.[9]
-
Large Spills: For any spill outside of a fume hood or one that is too large to handle safely, evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team immediately.[9]
Regulatory Compliance
The disposal of all chemical waste, including this neutralized solution, is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[20][21] Always follow the specific guidelines set forth by your institution's EHS department, as they are designed to keep your laboratory in compliance with these regulations.[18][22]
References
- Sciencemadness Wiki. (2022, July 7). Benzoyl chloride.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET - 3,5-Dimethoxybenzoyl chloride.
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - 2,6-Dimethoxybenzoyl chloride.
- Chemical label. (n.d.). 2,5-Dimethoxybenzyl chloride.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- PrepChem.com. (n.d.). Synthesis of 2,5-dimethylbenzoyl chloride.
- PubChem. (n.d.). 2,5-Dimethoxybenzyl chloride.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Ataman Kimya. (n.d.). BENZOYL CHLORIDE.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride.
- University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
- U.S. Consumer Product Safety Commission. (n.d.). School Chemistry Laboratory Safety Guide.
- Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals.
- PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- Wikipedia. (n.d.). Benzoyl chloride.
- MDPI. (n.d.). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- PubChem. (n.d.). 2,6-Dimethoxybenzoyl chloride.
- Poznan University of Technology. (n.d.). Kinetics of Benzoyl Chloride Hydrolysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. nbinno.com [nbinno.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. zchf.fct.put.poznan.pl [zchf.fct.put.poznan.pl]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | 17918-14-8 [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. download.basf.com [download.basf.com]
- 11. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 12. uwlax.edu [uwlax.edu]
- 13. fishersci.com [fishersci.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 16. sciencemadness.org [sciencemadness.org]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. pfw.edu [pfw.edu]
- 19. acs.org [acs.org]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
A Researcher's Comprehensive Guide to Safely Handling 2,5-Dimethoxybenzoyl Chloride
As a senior application scientist, it is understood that working with reactive chemical reagents like 2,5-Dimethoxybenzoyl chloride is fundamental to advancing drug development. This acyl chloride is a valuable building block, but its reactivity demands a meticulous approach to safety and handling. This guide provides an in-depth, experience-driven protocol to ensure your safety and the integrity of your research. We will move beyond a simple checklist to explain the "why" behind each procedural step, fostering a culture of safety and excellence in your laboratory.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Its primary hazard stems from its violent reaction with water and other nucleophilic compounds.[3][4][5] This reactivity, while useful in synthesis, is the core reason for the stringent handling procedures outlined below. Contact with moisture in the air or on surfaces can lead to the release of hydrogen chloride (HCl) gas, which is toxic and corrosive.[3][4]
Key Hazards:
-
Corrosive: Causes severe burns to skin and eyes upon contact.[1][2]
-
Water-Reactive: Reacts violently with water, releasing toxic hydrogen chloride gas.[3][4][5]
-
Moisture Sensitive: Degrades upon exposure to moist air, affecting both safety and sample purity.[3][6]
-
Inhalation Hazard: Inhalation of dust or fumes can cause respiratory irritation.[3][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. Each component is chosen to mitigate a specific risk associated with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield.[1] | Protects against splashes of the chemical and potential projectiles from a rapid reaction. The face shield offers a broader area of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. Always check for tears or punctures before use. |
| Body Protection | A flame-retardant lab coat worn over full-length pants and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.[8] | Protects the skin from accidental spills. Natural fibers like cotton are preferable to synthetic materials which can melt and adhere to the skin in a fire. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary if handling outside of a fume hood or if dust is generated.[3][6] | Prevents the inhalation of fine particles of the chemical, which can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing risks. All handling of this compound should be performed within a certified chemical fume hood to mitigate exposure to fumes and dust.[8]
Preparation
-
Designate a Workspace: All handling of this compound must occur inside a certified chemical fume hood.
-
Emergency Equipment Check: Before you begin, ensure that a safety shower and eyewash station are accessible and unobstructed.[6]
-
Gather Materials: Have all necessary glassware, reagents, and quenching solutions prepared and within reach to avoid leaving the fume hood mid-procedure.
-
Inert Atmosphere: If the reaction is sensitive to moisture, ensure a dry, inert atmosphere (e.g., nitrogen or argon) is established in your reaction vessel.
Weighing and Transfer
-
Controlled Environment: Weigh the solid chemical within the fume hood.
-
Minimize Dust: Use a spatula or other appropriate tool to handle the solid, taking care to avoid generating dust.[8]
-
Secure Container: Keep the primary container of this compound tightly closed when not in use to prevent degradation from atmospheric moisture.[2][6]
Reaction Setup
-
Controlled Addition: Add the this compound to the reaction vessel slowly and in a controlled manner.[8]
-
Exothermic Potential: Be aware that reactions involving acyl chlorides can be exothermic. Monitor the reaction temperature closely.
Post-Reaction Work-up
-
Continued Caution: Handle the resulting mixture with the same level of precaution, as it may contain unreacted starting material or hazardous byproducts.[8]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, a swift and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, making sure to lift the upper and lower eyelids.[1][8][9] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][8] If skin irritation or a burn is present, seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[8]
Disposal Plan: Safe Neutralization and Waste Management
Proper disposal is a critical final step to ensure the safety of all laboratory personnel. Never dispose of this compound down the drain or in regular waste.
-
Decontamination of Glassware: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with an appropriate organic solvent (e.g., acetone) and then carefully wash with soap and water.
-
Quenching Unused Reagent: Unused or waste this compound must be neutralized before disposal. This should be done in a fume hood.
-
Slowly and carefully add the this compound to a stirred, ice-cold solution of sodium bicarbonate or another weak base.
-
Be prepared for the evolution of gas (carbon dioxide) and a potential increase in temperature.
-
Once the reaction has ceased, check the pH of the solution to ensure it is neutral.
-
-
Waste Collection: The neutralized solution and any contaminated solid waste (e.g., paper towels, absorbent material) should be collected in a properly labeled hazardous waste container for disposal by your institution's environmental health and safety department.[1][2][5]
Visualizing the Workflow
To further clarify the procedural flow for handling this compound, the following diagram outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound
By integrating these safety protocols and understanding the chemical principles behind them, you can confidently and safely utilize this compound in your research endeavors, contributing to a safer and more productive laboratory environment.
References
- EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
- Safety Data Sheet: Benzoyl chloride. Carl ROTH. [Link]
- Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]
- What to do in a chemical emergency. (2024-10-10). GOV.UK. [Link]
- SAFETY DATA SHEET - 2,6-Dimethoxybenzoyl chloride. (2024-01-25). Fisher Scientific. [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. chemical-label.com [chemical-label.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
